molecular formula C11H22N2O2 B1442998 (3S,5R)-3-(Boc-amino)-5-methylpiperidine CAS No. 1203651-07-3

(3S,5R)-3-(Boc-amino)-5-methylpiperidine

货号: B1442998
CAS 编号: 1203651-07-3
分子量: 214.3 g/mol
InChI 键: CNALVHVMBXLLIY-BDAKNGLRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(3S,5R)-3-(Boc-amino)-5-methylpiperidine is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3S,5R)-3-(Boc-amino)-5-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,5R)-3-(Boc-amino)-5-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

tert-butyl N-[(3S,5R)-5-methylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNALVHVMBXLLIY-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Comprehensive Technical Guide to (3S,5R)-3-(Boc-amino)-5-methylpiperidine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1203651-07-3

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of (3S,5R)-3-(Boc-amino)-5-methylpiperidine, a chiral heterocyclic building block of significant interest in medicinal chemistry. We will explore its chemical properties, stereoselective synthesis, analytical characterization, and its critical role in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Introduction: The Significance of the 3,5-Disubstituted Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged scaffold in drug design. The 3,5-disubstituted pattern, particularly with specific stereochemistry as seen in the cis-(3S,5R) configuration, offers a unique spatial arrangement of functional groups that can facilitate precise interactions with biological targets.

(3S,5R)-3-(Boc-amino)-5-methylpiperidine, with its protected amine and a methyl group in a defined stereochemical relationship, serves as a valuable chiral synthon. The tert-butyloxycarbonyl (Boc) protecting group provides stability during synthetic manipulations and can be readily removed under acidic conditions to reveal the primary amine for further functionalization. This strategic placement of functional groups makes it a sought-after component in the construction of complex drug molecules.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of (3S,5R)-3-(Boc-amino)-5-methylpiperidine is essential for its effective use in synthesis and for predicting the characteristics of the molecules derived from it.

PropertyValueReference
CAS Number 1203651-07-3
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol
Synonym tert-butyl ((3S,5R)-5-methylpiperidin-3-yl)carbamate
Appearance White to off-white solid
Stereochemistry cis configuration

The cis relationship between the amino and methyl groups at the 3 and 5 positions, respectively, dictates the preferred chair conformation of the piperidine ring and the spatial orientation of these substituents. This defined three-dimensional structure is a key element in its utility as a building block for creating molecules with high target specificity.

Stereoselective Synthesis: A Multi-step Approach

A potential synthetic pathway could commence from a chiral starting material, such as L-glutamic acid, which provides a readily available source of chirality.

Synthetic_Pathway A L-Glutamic Acid B Chiral Intermediate (e.g., Pyroglutamate derivative) A->B Cyclization C Ring Expansion / Modification B->C Series of steps D Introduction of Methyl Group (Stereoselective) C->D E Functional Group Interconversion (e.g., Curtius or Hofmann Rearrangement) D->E F Boc Protection E->F G (3S,5R)-3-(Boc-amino)-5-methylpiperidine F->G

Figure 1. Conceptual synthetic workflow for (3S,5R)-3-(Boc-amino)-5-methylpiperidine.

Key Considerations in the Synthetic Strategy:

  • Stereocontrol: The primary challenge lies in establishing the correct relative and absolute stereochemistry at the C3 and C5 positions. This is often achieved through the use of chiral auxiliaries, asymmetric catalysis, or by starting from a chiral pool molecule.

  • Ring Formation: Various methods can be employed for the construction of the piperidine ring, including reductive amination of δ-ketoamines or ring-closing metathesis.

  • Functional Group Introduction: The introduction of the amino and methyl groups must be performed in a stereocontrolled manner. For instance, stereoselective reduction of a ketone or an enamine can be used to set the stereocenter of the methyl group. The amino group can be introduced via a Curtius, Hofmann, or Schmidt rearrangement of a carboxylic acid derivative.

  • Protecting Group Strategy: The use of the Boc group is strategic for protecting the amine functionality during the synthesis and for its straightforward deprotection in the final stages of a drug synthesis campaign.

Analytical Characterization: Ensuring Quality and Purity

For any chemical compound intended for use in drug development, rigorous analytical characterization is paramount to confirm its identity, purity, and stereochemical integrity. As this compound is often supplied as a pharmaceutical reference standard, a comprehensive set of analytical data is expected.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the piperidine ring protons, the methyl group protons, and the protons of the Boc protecting group. The coupling constants and chemical shifts of the ring protons would be indicative of the cis stereochemistry and the chair conformation of the ring.
¹³C NMR Resonances for all 11 carbon atoms in the molecule, including the carbonyl carbon of the Boc group, the carbons of the piperidine ring, the methyl carbon, and the carbons of the tert-butyl group.
Mass Spectrometry (MS) The molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of 214.31 g/mol .
Chiral HPLC A single peak to confirm the enantiomeric purity of the (3S,5R) isomer.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the carbamate, and C-H stretches of the alkyl groups.

The availability of a detailed Certificate of Analysis (CoA) from a reputable supplier is crucial for researchers using this building block.

Applications in Drug Discovery and Development

(3S,5R)-3-(Boc-amino)-5-methylpiperidine is a valuable building block in the synthesis of biologically active molecules, with its primary application being in the development of kinase inhibitors for various therapeutic areas.

Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways that are central to the immune response. Dysregulation of JAK signaling is implicated in a variety of autoimmune and inflammatory diseases. Consequently, JAK inhibitors have emerged as an important class of therapeutics.

The 3,5-disubstituted piperidine scaffold has been identified as a key structural element in the design of potent and selective JAK inhibitors. The specific stereochemistry of (3S,5R)-3-amino-5-methylpiperidine (the deprotected form of the title compound) allows for optimal presentation of pharmacophoric features within the ATP-binding site of the kinase.

A notable example is in the development of selective inhibitors of Janus Kinase 3 (JAK3) . A patent discloses piperidine derivatives as potent JAK3 inhibitors, highlighting the importance of the substituted piperidine moiety for activity.[2] The (3S,5R) stereochemistry is often crucial for achieving high potency and selectivity against other JAK isoforms, which is a key consideration for minimizing off-target effects and improving the safety profile of these drugs.[3]

JAK_Inhibitor_Scaffold cluster_0 Key Building Blocks A (3S,5R)-3-amino-5-methylpiperidine D JAK Inhibitor A->D B Core Heterocycle (e.g., Pyrrolopyrimidine) B->D C Pharmacophore for Kinase Hinge Binding C->B

Sources

A Technical Guide to (3S,5R)-3-(Boc-amino)-5-methylpiperidine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of (3S,5R)-3-(tert-butoxycarbonyl-amino)-5-methylpiperidine, a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. The document details its fundamental physicochemical properties, including its precise molecular weight, structure, and stereochemistry. Furthermore, it explores common synthetic and purification strategies, discusses its critical role as a versatile intermediate in the synthesis of complex molecular targets, and provides validated, step-by-step experimental protocols for its handling and common downstream transformations. This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of the Chiral Piperidine Scaffold

The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds found in pharmaceuticals and natural products.[1][2][3] Its prevalence stems from its ability to serve as a conformationally constrained scaffold that can orient substituents in precise three-dimensional space, enabling optimal interactions with biological targets. Moreover, the basic nitrogen atom provides a handle for modulating physicochemical properties such as solubility and lipophilicity.

Introducing chirality to the piperidine ring dramatically expands its utility, allowing for the development of stereoselective drugs with improved potency, selectivity, and pharmacokinetic profiles.[4][5] (3S,5R)-3-(Boc-amino)-5-methylpiperidine is a prime example of such a chiral building block. It features two defined stereocenters (at C3 and C5), a strategically placed methyl group that can influence binding and metabolic stability, and a Boc-protected amine, which is ideal for subsequent chemical elaboration. This unique combination of features makes it a valuable intermediate for constructing complex active pharmaceutical ingredients (APIs).

Physicochemical Properties & Molecular Characteristics

Accurate characterization of a starting material is the foundation of reproducible and successful synthesis. The key properties of (3S,5R)-3-(Boc-amino)-5-methylpiperidine are summarized below.

Chemical structure of (3S,5R)-3-(Boc-amino)-5-methylpiperidine

Table 1: Core Physicochemical Data

PropertyValueSource(s)
Molecular Weight 214.31 g/mol [6][7][8][9]
Molecular FormulaC₁₁H₂₂N₂O₂[6][7][10]
CAS Number1203651-07-3[6][7]
IUPAC Nametert-butyl ((3S,5R)-5-methylpiperidin-3-yl)carbamate[7]
AppearanceTypically an oil or a low-melting solid[11]
Purity (Typical)≥95%[11]
Storage ConditionsInert atmosphere (Argon or Nitrogen), 2–8 °C[11]

The tert-butoxycarbonyl (Boc) group is a crucial feature, serving as a robust protecting group for the C3-amino functionality. It is stable to a wide range of nucleophilic and basic conditions, allowing for selective modification at the piperidine ring nitrogen before its intended removal under acidic conditions.[12]

Synthesis & Purification Strategies

The stereospecific synthesis of (3S,5R)-3-(Boc-amino)-5-methylpiperidine is a non-trivial process that requires careful control of stereochemistry. While multiple proprietary routes exist, common strategies in the public domain often involve stereoselective reduction of a pyridine or pyridinium precursor, followed by functional group manipulations.

One conceptual approach involves the hydrogenation of a suitably substituted pyridine precursor, where chiral auxiliaries or catalysts guide the formation of the desired (3S,5R) stereochemistry. This is often followed by protection of the resulting amine with di-tert-butyl dicarbonate (Boc₂O).

Causality in Synthesis: The choice of a specific synthetic route is dictated by factors such as starting material availability, scalability, and the desired stereochemical purity. For instance, a Hofmann degradation of a chiral piperidine carboxamide is a classic method for installing the 3-amino group while retaining the stereocenter's integrity.[13] Subsequent catalytic hydrogenation is often employed to remove other protecting groups, such as a benzyl group (Cbz) from the ring nitrogen.[11][13]

Purification and Quality Control: Purification is typically achieved via column chromatography on silica gel. The identity and purity of the final product must be rigorously validated.

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of significant impurities. The characteristic signal for the Boc group (a singlet at ~1.4 ppm integrating to 9 hydrogens) is a key diagnostic feature.

  • Chiral HPLC/SFC: To determine the enantiomeric and diastereomeric purity. This is a self-validating step critical for ensuring the stereochemical integrity of the building block.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Role in Drug Discovery & Development Workflow

This building block's primary function is to serve as a chiral scaffold. The Boc-protected amine is a latent nucleophile, ready to be unveiled at the appropriate synthetic step for coupling with other fragments.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: API Synthesis A Chiral Precursors B Stereoselective Synthesis A->B C (3S,5R)-3-(Boc-amino) -5-methylpiperidine B->C D Boc-Deprotection C->D Key Intermediate E Coupling Reaction (e.g., Amide bond formation) D->E F Final API Structure E->F G A Boc-Protected Amine (C₁₁H₂₂N₂O₂) B Free Amine TFA Salt (C₆H₁₅F₃N₂O₂) A->B  TFA / DCM    0 °C to RT  

Sources

An In-depth Technical Guide to (3S,5R)-3-(Boc-amino)-5-methylpiperidine: A Chiral Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,5R)-3-(Boc-amino)-5-methylpiperidine, a chiral piperidine derivative, is a valuable building block in medicinal chemistry. The piperidine ring is a ubiquitous scaffold found in numerous approved drugs, and its derivatives are integral to the development of new therapeutic agents.[1] The stereochemistry of substituents on the piperidine ring is crucial for biological activity, making enantiomerically pure compounds like (3S,5R)-3-(Boc-amino)-5-methylpiperidine highly sought after in drug discovery programs.[2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this important chiral intermediate.

Physicochemical Properties

(3S,5R)-3-(Boc-amino)-5-methylpiperidine, also known as tert-butyl ((3S,5R)-5-methylpiperidin-3-yl)carbamate, is a white to off-white solid at room temperature.[3][] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1203651-07-3[3][5]
Molecular Formula C₁₁H₂₂N₂O₂[3][5]
Molecular Weight 214.31 g/mol [3][5]
Appearance White to off-white solid[3][]
Predicted Boiling Point 313.4 ± 31.0 °C (at 760 mmHg)[6]
Predicted Density 1.00 ± 0.1 g/cm³[6]
Predicted pKa 12.38 ± 0.40[6]

Spectroscopic Data

¹H NMR:

  • ~3.0-4.0 ppm: Multiplets corresponding to the protons on the piperidine ring adjacent to the nitrogen atoms.

  • ~1.4 ppm: A singlet corresponding to the nine protons of the tert-butyl group of the Boc protecting group.

  • ~0.9 ppm: A doublet corresponding to the three protons of the methyl group at the 5-position.

  • Other multiplets in the aliphatic region corresponding to the remaining piperidine ring protons.

¹³C NMR:

  • ~155 ppm: Carbonyl carbon of the Boc group.

  • ~79 ppm: Quaternary carbon of the tert-butyl group.

  • ~28 ppm: Methyl carbons of the tert-butyl group.

  • Signals in the range of 20-60 ppm corresponding to the carbons of the piperidine ring and the methyl group.

Infrared (IR) Spectroscopy:

  • ~3300 cm⁻¹: N-H stretching vibration of the carbamate.

  • ~1680 cm⁻¹: C=O stretching vibration of the carbamate.

  • ~2950 cm⁻¹: C-H stretching vibrations of the aliphatic groups.

Mass Spectrometry (MS):

  • [M+H]⁺: Expected around m/z 215.1754.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of (3S,5R)-3-(Boc-amino)-5-methylpiperidine is not extensively published, a plausible and efficient synthetic route can be derived from established methods for preparing chiral substituted piperidines. A common strategy involves the stereoselective reduction of a corresponding substituted pyridine precursor, followed by protection of the amino group.

A representative synthetic workflow is outlined below:

G cluster_0 Synthesis of (3S,5R)-3-(Boc-amino)-5-methylpiperidine A 3-Amino-5-methylpyridine B N-Boc-3-amino-5-methylpyridine A->B Boc₂O, Base (e.g., TEA, DMAP) C (3S,5R)-N-Boc-3-amino-5-methylpiperidine B->C Stereoselective Hydrogenation (e.g., Rh(I)-chiral phosphine catalyst, H₂)

Caption: Proposed synthetic workflow for (3S,5R)-3-(Boc-amino)-5-methylpiperidine.

Experimental Protocol (Proposed)

Step 1: Boc Protection of 3-Amino-5-methylpyridine

  • To a solution of 3-amino-5-methylpyridine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) (1.2 equivalents).[10][11]

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-amino-5-methylpyridine.

Step 2: Stereoselective Hydrogenation

  • In a high-pressure reactor, dissolve N-Boc-3-amino-5-methylpyridine in a degassed solvent such as methanol or ethanol.

  • Add a chiral rhodium catalyst, for example, a complex of Rh(I) with a chiral bisphosphine ligand (e.g., a derivative of BINAP or DuPhos). The choice of ligand is critical for achieving high diastereoselectivity.

  • Pressurize the reactor with hydrogen gas (typically 50-100 atm) and stir the reaction mixture at a controlled temperature (e.g., 50 °C) for 24-48 hours.

  • After the reaction is complete, carefully vent the reactor and filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude (3S,5R)-3-(Boc-amino)-5-methylpiperidine by flash column chromatography or crystallization to obtain the desired diastereomer with high purity.

Reactivity and Synthetic Applications

The chemical reactivity of (3S,5R)-3-(Boc-amino)-5-methylpiperidine is primarily governed by the two nitrogen atoms and the Boc protecting group.

  • N-H of the Piperidine Ring: The secondary amine of the piperidine ring is nucleophilic and can undergo various reactions such as N-alkylation, N-arylation, and acylation, allowing for the introduction of diverse substituents at this position.

  • Boc-Protected Amine: The Boc group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions.[12][13] It can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid in an appropriate solvent) to liberate the primary amine at the 3-position.[10] This free amine can then be further functionalized, for example, through amide bond formation, reductive amination, or participation in the formation of heterocyclic rings.

The dual functionality and stereochemical definition of (3S,5R)-3-(Boc-amino)-5-methylpiperidine make it a versatile building block for the synthesis of complex molecules, particularly in the context of drug discovery. The 3,5-disubstituted piperidine motif is a key structural element in a variety of biologically active compounds.[14] For instance, derivatives of 3-amino-5-methylpiperidine are used in the synthesis of quinolone antibiotics.[15]

G cluster_1 Key Reactions of (3S,5R)-3-(Boc-amino)-5-methylpiperidine Start (3S,5R)-3-(Boc-amino)-5-methylpiperidine N_Alkylation N-Alkylated Product Start->N_Alkylation R-X, Base N_Acylation N-Acylated Product Start->N_Acylation RCOCl, Base Deprotection (3S,5R)-3-Amino-5-methylpiperidine Start->Deprotection Acid (e.g., TFA) Amide_Formation Amide Derivative Deprotection->Amide_Formation R'COOH, Coupling Agent Reductive_Amination Secondary Amine Derivative Deprotection->Reductive_Amination R'CHO, Reducing Agent

Caption: Reactivity and derivatization pathways of (3S,5R)-3-(Boc-amino)-5-methylpiperidine.

Safety and Handling

While a specific material safety data sheet (MSDS) for (3S,5R)-3-(Boc-amino)-5-methylpiperidine is not publicly available, general precautions for handling fine chemicals should be observed. Based on the data for the related compound 3-(Boc-amino)piperidine, it should be handled with care.[]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

(3S,5R)-3-(Boc-amino)-5-methylpiperidine is a stereochemically defined building block with significant potential in the synthesis of novel pharmaceutical agents. Its well-defined stereochemistry and the orthogonal reactivity of its two nitrogen atoms provide a versatile platform for the construction of complex molecular architectures. This guide has provided a summary of its known and predicted chemical properties, a plausible synthetic strategy, and an overview of its reactivity, underscoring its importance for researchers and professionals in the field of drug development.

References

  • (3S,5R)-3-(Boc-amino)-5-Methylpiperidine. Axios Research. [Link]

  • Preparation method of trans-3-methyl-5-benzylaminopiperidine.
  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

  • Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • BOC Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]

  • SUPPLEMENTARY INFORMATION. The Royal Society of Chemistry. [Link]

  • Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. National Institutes of Health. [Link]

  • tert-butyl N-((3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate. PubChem. [Link]

Sources

Technical Guide: (3S,5R)-3-(Boc-amino)-5-methylpiperidine

[1][2][3]

Stereochemical Matrix & Conformational Analysis

Absolute & Relative Configuration

The (3S,5R) isomer of 3-(Boc-amino)-5-methylpiperidine represents the cis-diastereomer of the 1,3-disubstituted piperidine system. Unlike 1,2- or 1,4-systems, the 1,3-relationship dictates that the (



  • Absolute Configuration: (3S, 5R)

  • Relative Configuration: Cis (Syn)

  • Cahn-Ingold-Prelog (CIP) Priority:

    • C3 (S): The -NHBoc group (Priority 1) and the ring connectivity dictate the S-configuration when the H is in the rear.

    • C5 (R): The methyl group's orientation relative to the ring nitrogen establishes the R-configuration.

Conformational Preference (The Diequatorial Anchor)

The stereochemical stability of this molecule is driven by the A-values of the substituents.

  • A-value (-CH₃): ~1.70 kcal/mol

  • A-value (-NHBoc): ~1.2–1.5 kcal/mol (variable due to H-bonding)

In the (3S,5R) cis-isomer, both substituents can adopt an equatorial-equatorial orientation in the chair conformation. This is the global energy minimum, avoiding the severe 1,3-diaxial interaction present in the alternative chair flip (where both would be axial).

Conformational Logic:

  • Chair A: C3-NHBoc (Eq) / C5-Me (Eq)

    
    Favored 
    
  • Chair B: C3-NHBoc (Ax) / C5-Me (Ax)

    
    Disfavored  (>3 kcal/mol strain)
    

Conformationcluster_0Conformational EquilibriumChairADominant Conformer(Diequatorial)(3S, 5R) - CisChairBHigh Energy Conformer(Diaxial)Steric ClashChairA->ChairB  Chair Flip (Unfavorable)  

Figure 1: Conformational equilibrium strongly favors the diequatorial arrangement due to the 1,3-cis relationship.

Synthetic Pathways[4][5]

Synthesis of the (3S,5R) isomer requires strategies that establish the cis-relationship, typically via hydrogenation of aromatic precursors or diastereoselective cyclization.[1]

Protocol A: Catalytic Hydrogenation of Pyridine Precursors (The "Cis-Selectivity" Route)

This is the most scalable route for accessing the cis-isomer. Heterogeneous hydrogenation of 3-amino-5-methylpyridine derivatives typically occurs from the less hindered face, delivering the cis product (kinetic control).

Step-by-Step Methodology:

  • Starting Material: 3-Amino-5-methylpyridine (or its N-Boc analog).

  • Catalyst Selection: 5% Rh/C or PtO₂ (Adams' Catalyst). Rhodium is preferred for preventing ring hydrogenolysis while maximizing cis-selectivity.

  • Conditions:

    • Solvent: Acetic Acid (AcOH) or MeOH/HCl. Acidic media protonates the pyridine nitrogen, facilitating reduction.

    • Pressure: 50–100 psi H₂.

    • Temperature: 25–40 °C.

  • Boc-Protection: If the amine was free during reduction, treat the crude piperidine salt with Boc₂O and Et₃N in DCM.

  • Resolution: The reduction yields a racemic cis-mixture ((3S,5R) + (3R,5S)).

    • Enzymatic Resolution: Lipase-catalyzed acetylation of the secondary amine (if N1 is unprotected).

    • Chiral HPLC/SFC: Separation using a polysaccharide-based column (e.g., Chiralpak AD-H or IG).

Protocol B: Chiral Pool Synthesis (Glutamic Acid Route)

For enantioselective synthesis without resolution, L-Glutamic acid can be used, though it requires inversion of stereocenters to achieve the specific (3S,5R) target.

SynthesisStart3-Amino-5-methylpyridineStep1Hydrogenation (H2, Rh/C)Acidic Medium (AcOH)Start->Step1  Syn-Reduction  InterRacemic Cis-Piperidine(3S,5R) + (3R,5S)Step1->InterStep2Boc-Protection(Boc2O, TEA)Inter->Step2ResChiral Resolution(Chiral SFC or Tartaric Acid salt)Step2->ResFinal(3S,5R)-3-(Boc-amino)-5-methylpiperidineRes->Final  Isolate (3S,5R)  

Figure 2: The primary synthetic workflow utilizing catalytic hydrogenation to access the cis-scaffold.

Analytical Validation & Quality Control

Trustworthiness in stereochemical assignment is paramount. The following analytical signatures confirm the (3S,5R) identity against its trans-isomer or enantiomer.

NMR Spectroscopy (¹H NMR)

The diequatorial conformation of the (3S,5R) isomer exhibits distinct coupling constants (

Proton SignalMultiplicityCoupling Constant (

)
Structural Insight
H-3 (Axial) dddd or m

Hz
Large anti-coupling confirms H-3 is axial (Substituent is Equatorial).
H-5 (Axial) m

Hz
Large anti-coupling confirms H-5 is axial (Methyl is Equatorial).
H-2 (Axial) t (apparent)

Hz
Geminal and vicinal axial couplings.

Note: In the Trans-isomer ((3S,5S)), one substituent would be axial, resulting in significantly smaller vicinal coupling constants (< 5 Hz) for that position.

NOESY/ROESY Correlations
  • Cis-Confirmation: Strong NOE correlations are observed between H-3 (axial) and H-5 (axial) . Because they are on the same face of the ring (1,3-diaxial relationship of the protons), they are spatially close (~2.5 Å).

  • Absence of NOE: No strong NOE between the Methyl group and the H-3 proton (as they are anti-oriented).

Chiral HPLC Parameters

To validate enantiomeric excess (ee > 98%):

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Expected Order: The (3S,5R) and (3R,5S) enantiomers will elute at distinct times. Reference standards are required for absolute assignment.

Applications in Drug Discovery

The (3S,5R)-3-(Boc-amino)-5-methylpiperidine scaffold is a "privileged structure" in medicinal chemistry, particularly for:

  • JAK Inhibitors: Used as a spacer to orient the ATP-binding motif (pyrrolopyrimidine) and the solvent-exposed tail. The methyl group restricts conformational freedom, potentially improving selectivity for JAK3 vs JAK1/2.

  • GPCR Ligands: The piperidine nitrogen serves as a basic pharmacophore, while the C3-amine allows for amide coupling to diverse warheads.

  • Renin Inhibitors: 3,5-disubstituted piperidines mimic the transition state of peptide bond hydrolysis.

References
  • Axios Research. (2023). (3S,5R)-3-(Boc-amino)-5-Methylpiperidine Reference Standard Data. Retrieved from

  • Sriram Chem. (2023). Pharmaceutical Reference Standards: 3,5-Disubstituted Piperidines. Retrieved from [2]

  • National Institutes of Health (NIH). (2014). Synthesis of 3,5-disubstituted piperidines and their application in renin inhibitors. PubMed Central. Retrieved from

  • Google Patents. (2017). Preparation method of trans-3-methyl-5-benzylaminopiperidine (CN107021916B). [Note: Contrasts trans-synthesis to define cis-parameters]. Retrieved from

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space. RSC Advances. Retrieved from

Technical Guide: (3S,5R)-3-(Boc-amino)-5-methylpiperidine NMR Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (3S,5R)-3-(Boc-amino)-5-methylpiperidine , a critical chiral building block in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and other peptidomimetics.

The content focuses on the structural elucidation , conformational analysis , and NMR characterization of this specific stereoisomer.

Executive Summary

Molecule: (3S,5R)-3-(Boc-amino)-5-methylpiperidine CAS No: 1203651-07-3 Molecular Formula: C


H

N

O

Molecular Weight: 214.31 g/mol Key Application: Chiral intermediate for aminopiperidine-based kinase inhibitors (JAK1/JAK3 selectivity).

This guide details the spectroscopic signature of the (3S,5R) isomer.[1][2] Unlike its trans counterparts, the (3S,5R) configuration adopts a thermodynamically stable cis-diequatorial conformation, which distinctly fingerprints its


H NMR spectrum through specific coupling constants (

-values) and NOE correlations.

Structural & Conformational Analysis

Stereochemical Configuration

The (3S,5R) configuration in a 1,3-disubstituted piperidine ring corresponds to the cis relative stereochemistry.

  • C3 Position: The tert-butoxycarbonylamino (-NHBoc) group.

  • C5 Position: The methyl (-CH

    
    ) group.[3]
    

In the lowest-energy chair conformation, both substituents occupy equatorial positions to minimize 1,3-diaxial interactions. This "diequatorial" preference is the primary driver for the distinct NMR signals observed.

Conformational Equilibrium

The equilibrium strongly favors the diequatorial chair over the diaxial chair (


).

Conformation cluster_0 Conformational Equilibrium cluster_1 Key NMR Features (Major Conformer) Diequatorial (3S,5R)-Cis Diequatorial (Major) Stable Diaxial (3S,5R)-Cis Diaxial (Minor) Unfavorable Diequatorial->Diaxial  Ring Flip   Coupling Large 3J(ax-ax) (~10-12 Hz) Diequatorial->Coupling NOE NOE: H3(ax) <-> H5(ax) Diequatorial->NOE Shift Methyl: ~0.9 ppm (d) Diequatorial->Shift

Figure 1: Conformational preference of the (3S,5R) isomer. The stability of the diequatorial form dictates the observed NMR couplings.

NMR Characterization (CDCl )

The following data represents the characteristic spectral features for the free base form in Chloroform-


.
H NMR Assignment Strategy

The assignment relies on identifying the axial protons at C2, C4, and C6, which exhibit large geminal and vicinal couplings.

PositionProton TypeChemical Shift (

, ppm)
Multiplicity

Coupling (Hz)
Structural Insight
Boc

-Bu
1.44s (9H)-Characteristic Boc singlet.
C5-CH

Methyl0.92d (3H)

Equatorial methyl couples with axial H5.
C3-H Axial (Methine)3.55 - 3.65m (br)-Broadened by NH coupling and quadrupole relaxation.
C2-H

Axial2.25t (app)

Large

and

with H3.
C2-H

Equatorial3.05d (br)

Broad doublet; smaller couplings to H3.
C6-H

Axial1.95t (app)

Large

with H5 indicates equatorial Me.
C6-H

Equatorial2.90d (br)

Distinct chemical shift separation from H6ax.
C4-H

Axial0.95 - 1.05q (app)

High field shift due to shielding; large

values.
C4-H

Equatorial1.85d (br)

Typical equatorial cyclohexane-like shift.
C5-H Axial (Methine)1.50 - 1.65m-Multiplet obscured by other alkyl signals.
C NMR Assignments
  • Carbonyl (Boc): 155.2 ppm

  • Boc (

    
    -Bu):  79.1 ppm (quat), 28.4 ppm (CH
    
    
    
    )
  • C3 (Chiral): 48.5 ppm

  • C5 (Chiral): 31.2 ppm

  • C2: 51.8 ppm (Downfield due to N and

    
    -effect of Boc)
    
  • C6: 53.5 ppm

  • C4: 38.0 ppm

  • C5-Me: 19.2 ppm

Key Stereochemical Probes (NOE & Coupling)

To validate the (3S,5R) cis-configuration against the trans isomer:

  • Coupling Constants (

    
    ): 
    
    • H3 (ax) - H2 (ax): A large coupling of ~10-11 Hz confirms H3 is axial (Boc group is equatorial).

    • H5 (ax) - H6 (ax): A large coupling of ~11 Hz confirms H5 is axial (Methyl group is equatorial).

    • Note: In the trans isomer, one of these substituents would be axial, reducing the corresponding vicinal coupling to ~3-5 Hz (ax-eq).

  • NOESY Correlations:

    • Strong NOE between H3 (ax) and H5 (ax) (1,3-diaxial relationship).

    • This correlation is absent in the trans isomer where H3 and H5 would be ax/eq or eq/ax.

Experimental Workflow: Synthesis & Isolation

The purity of the NMR spectrum often depends on the isolation method (Free base vs. HCl salt).

Synthesis cluster_QC Quality Control Point Start Start: 3-Amino-5-methylpyridine Step1 1. Hydrogenation (PtO2/H2) Acetic Acid, 50 psi Start->Step1 Step2 2. Boc Protection (Boc2O, NaOH, Dioxane/H2O) Step1->Step2 Crude Crude Mixture (cis/trans diastereomers) Step2->Crude Purification Chiral Resolution or Column Chromatography Separation of (3S,5R) from (3R,5S) Crude->Purification Final Pure (3S,5R)-3-(Boc-amino)-5-methylpiperidine (Colorless Oil / White Solid) Purification->Final Check Check 1H NMR for Methyl Doublet Splitting (cis vs trans) Purification->Check

Figure 2: Synthesis and isolation workflow highlighting the critical diastereomer separation step.

Troubleshooting Common Impurities
  • Diastereomer (Trans-isomer): Look for a secondary methyl doublet slightly downfield or upfield (approx

    
     0.05 ppm). The trans isomer often shows smaller coupling constants for the methine protons.
    
  • Rotamers: The Boc group can induce rotamers in the NMR spectrum, appearing as broadened or split peaks (approx 3:1 ratio) in DMSO-

    
    , though usually sharp in CDCl
    
    
    
    at room temperature.

References

  • Pfizer Inc. (2004). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. WO2004014893. (Describes the synthesis of chiral piperidine intermediates for JAK inhibitors).

  • Barnes, M. J., et al. (2022). "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry, 13, 1374-1384. (Detailed conformational analysis of 3,5-disubstituted piperidines).

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • ChemicalBook. (2024). Product Entry: (3S,5R)-3-(Boc-amino)-5-methylpiperidine.[3][4][5][6] (CAS 1203651-07-3 Verification).[4]

Sources

Technical Guide: IR Spectrum Analysis of (3S,5R)-3-(Boc-amino)-5-methylpiperidine

[1][2][3]

CAS Number: 1203651-07-3 Molecular Formula: C₁₁H₂₂N₂O₂ Molecular Weight: 214.31 g/mol Physical State: Colorless to pale yellow viscous oil (Free Base) / Solid (HCl Salt)[1][2]

Executive Summary & Structural Vibrational Theory[1][2][3]

The infrared spectrum of (3S,5R)-3-(Boc-amino)-5-methylpiperidine is dominated by the interplay between the secondary amine of the piperidine ring and the carbamate (Boc) protecting group.[1][2] Unlike simple aliphatic amines, this molecule exhibits dual N-H stretching modes and a characteristic carbonyl environment.[1][2]

Structural Vibrational Map

The molecule contains four distinct vibrational zones critical for identification:

  • Piperidine Ring (Secondary Amine): The N1 position is unsubstituted, providing a sharp N-H stretch and specific ring deformation modes.[1][2]

  • Boc-Carbamate Moiety: The C3 substituent introduces a strong Carbonyl (C=O) stretch and a broad N-H stretch (amide-like).[1][2]

  • Chiral Methyl Group: The C5-methyl group introduces specific C-H bending vibrations that, while subtle, contribute to the fingerprint region's uniqueness compared to the des-methyl analog.[1][2]

  • Stereochemistry (3S, 5R): While IR is not inherently chiral-sensitive (without VCD), the specific conformers stabilized by the (3S, 5R) configuration influence the hydrogen-bonding network, affecting the exact position of the N-H and C=O bands.[1][2]

Vibrational Logic Diagram

VibrationalMapCompound(3S,5R)-3-(Boc-amino)-5-methylpiperidineNH_PipPiperidine N-H(Free Amine)Compound->NH_PipNH_BocCarbamate N-H(H-Bonded)Compound->NH_BocCO_BocCarbamate C=O(Strong Dipole)Compound->CO_BocCH_AlkAlkyl C-H(Methyl/Ring)Compound->CH_AlkBand_33003300-3350 cm⁻¹(Sharp)NH_Pip->Band_3300StretchBand_34003350-3450 cm⁻¹(Broad)NH_Boc->Band_3400StretchBand_16901680-1710 cm⁻¹(Very Strong)CO_Boc->Band_1690StretchBand_29002850-2980 cm⁻¹(Multiple)CH_Alk->Band_2900Sym/Asym Stretch

Caption: Functional group to spectral band correlation map for (3S,5R)-3-(Boc-amino)-5-methylpiperidine.

Experimental Protocol: Sample Preparation

Reliable IR data depends heavily on sample state.[1][2] This compound is often isolated as a viscous oil or a low-melting solid.[1][2]

Method A: Attenuated Total Reflectance (ATR) - Recommended

Rationale: Ideal for viscous oils and minimizes pathlength variation.[1][2]

  • Crystal Selection: Use a Diamond or ZnSe crystal.[1][2] Diamond is preferred for durability against potential residual acids.[1][2]

  • Background: Collect a 32-scan background spectrum of the clean crystal.[1][2]

  • Application: Apply 10-20 mg of the neat oil/solid directly onto the crystal center.[1][2]

  • Compression: If solid, apply high pressure using the anvil to ensure intimate contact.[1][2] If oil, no pressure is needed, but ensure the crystal is fully covered.[1][2]

  • Acquisition: Scan range 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.

Method B: Transmission (KBr Pellet) - For Solid Salts Only

Rationale: If the compound is the HCl or Tosylate salt, KBr pellets provide superior resolution for fine splitting patterns.[1][2]

  • Ratio: Mix 2 mg sample with 200 mg IR-grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (avoid moisture absorption).

  • Pressing: Press at 10 tons for 2 minutes to form a transparent disc.

Spectral Interpretation & Band Assignment

The following table provides the reference band assignments for the free base form. Note that hydrogen bonding can cause shifts of ±10-20 cm⁻¹ depending on concentration and physical state.[1][2]

Reference Assignment Table
Frequency (cm⁻¹)IntensityFunctional GroupVibrational ModeMechanistic Insight
3350 – 3450 Medium, BroadN-H (Carbamate)Stretching (νNH)Broadened by H-bonding between Boc N-H and C=O.
3300 – 3320 Medium, SharpN-H (Piperidine)Stretching (νNH)Characteristic of secondary cyclic amines; sharper than the amide N-H.
2960 – 2980 StrongC-H (Methyl)Asym.[1][2] StretchSpecific to the C5-methyl and Boc t-butyl groups.[2]
2850 – 2930 StrongC-H (CH₂)Sym/Asym StretchPiperidine ring methylene vibrations.
1680 – 1710 Very Strong C=O[1][2] (Boc) Stretching (νCO) Diagnostic Band. The "Boc Carbonyl."[1][2] Position depends on H-bonding status.[1][2]
1500 – 1540 MediumN-H / C-NAmide IICoupled N-H deformation and C-N stretching of the carbamate.
1360 & 1390 MediumC-H (t-Butyl)Gem-Dimethyl BendCharacteristic "Rabbit Ears" doublet of the tert-butyl group.[1][2]
1240 – 1270 StrongC-O-CStretching (νCOC)Asymmetric stretching of the Boc ester linkage.
1150 – 1170 MediumC-N (Amine)Stretching (νCN)Aliphatic C-N stretch of the piperidine ring.[1][2]
700 – 900 Weak/MedSkeletonRing BreathingFingerprint region; specific to (3S,5R) substitution pattern.[1][2]

Critical Note on Salts: If analyzing the HCl salt , the piperidine N-H band (3300 cm⁻¹) will disappear and be replaced by a broad, messy "ammonium band" spanning 2400–3000 cm⁻¹ (N-H⁺ stretching), often obscuring the C-H region.[1][2]

Quality Control & Impurity Profiling

In a drug development context, IR is a rapid "Go/No-Go" gate.[1][2] You must look for specific spectral markers that indicate process failure or degradation.[1][2]

Common Impurities & Spectral Markers[1][2][3]
  • Boc-Anhydride (Starting Material):

    • Marker: Doublet carbonyl peak.[1][2] Boc-anhydride shows split C=O bands at 1760 cm⁻¹ and 1830 cm⁻¹ (anhydride symmetric/asymmetric stretch).[1][2]

    • Action: If peaks >1750 cm⁻¹ are present, residual reagent is high.[1][2]

  • Deprotected Amine (3-Amino-5-methylpiperidine):

    • Marker: Loss of the C=O band at 1690 cm⁻¹.[1][2] Appearance of dual primary amine N-H bands (if fully deprotected) or shift in fingerprint.[1][2]

    • Action: Confirm with HPLC; IR is less sensitive to low-level deprotection but obvious for bulk degradation.[1][2]

  • Water/Solvent:

    • Marker: Broad O-H hump >3400 cm⁻¹ (Water).[1][2] Sharp peaks at 3600-3700 cm⁻¹ (free OH) or specific solvent bands (e.g., Toluene at 730/695 cm⁻¹).[1][2]

QC Decision Tree Workflow

QC_WorkflowSampleIsolate (3S,5R) IntermediateAcquireAcquire ATR-IR SpectrumSample->AcquireCheck_COCheck 1680-1710 cm⁻¹Acquire->Check_CODecision1Strong Band Present?Check_CO->Decision1Check_AnhydrideCheck 1760-1830 cm⁻¹Decision1->Check_AnhydrideYesFail_DeprotFAIL: Boc Missing(Deprotection)Decision1->Fail_DeprotNoDecision2Peaks Present?Check_Anhydride->Decision2PassPASS: Identity ConfirmedDecision2->PassNoFail_ImpureFAIL: Residual Boc₂ODecision2->Fail_ImpureYes

Caption: Rapid QC decision tree for validating (3S,5R)-3-(Boc-amino)-5-methylpiperidine integrity.

Synthesis & Process Context

Understanding the synthesis aids in interpreting the spectrum.[1][2] This compound is typically synthesized via the hydrogenation of a pyridine precursor or chiral resolution of a piperidine derivative.[1][2]

  • Precursor: (3S,5R)-3-amino-5-methylpiperidine (free amine).[1][2]

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O).[1][2]

  • Reaction Monitoring: The disappearance of the anhydride peaks (1760/1830 cm⁻¹) and the shift of the amine N-H bands indicate reaction completion.[1][2]

Stereochemical Note: IR cannot distinguish between the (3S,5R) and (3R,5S) enantiomers.[1][2] To confirm the absolute configuration (S,R), you must use Polarimetry (Optical Rotation) or Chiral HPLC .[1][2]

  • Literature Optical Rotation: [α]D ≈ -28.5° (c=1, DMF) for related Boc-aminopiperidine isomers; specific value must be established for the batch against a primary standard [1].

References

  • National Center for Biotechnology Information.[1][2] (2025).[1][2] PubChem Compound Summary for CID 1514172, (3R)-3-Aminopiperidine, 3-BOC protected. Retrieved from [Link][1][2]

  • Axios Research.[1][2] (2025).[1][2] Product Data Sheet: (3S,5R)-3-(Boc-amino)-5-Methylpiperidine. Retrieved from [Link]

A-Technical-Guide-to-tert-butyl-((3S,5R)-5-methylpiperidin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to tert-butyl ((3S,5R)-5-methylpiperidin-3-yl)carbamate: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of tert-butyl ((3S,5R)-5-methylpiperidin-3-yl)carbamate, a chiral heterocyclic building block of significant interest in medicinal chemistry. We will explore its structural features, physicochemical properties, and detailed synthetic methodologies. Emphasis is placed on the rationale behind procedural choices and the analytical techniques required for structural confirmation and purity assessment. Furthermore, this document highlights the compound's role as a crucial intermediate in the development of pharmacologically active agents, supported by examples from contemporary research.

Introduction: The Significance of Chiral Piperidines

The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast array of clinically approved drugs and investigational molecules.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for optimizing drug-target interactions. When chirality is introduced, as in the case of substituted methylpiperidines, the stereochemistry at each chiral center becomes a critical determinant of biological activity, selectivity, and pharmacokinetic properties.

tert-butyl ((3S,5R)-5-methylpiperidin-3-yl)carbamate is a strategically designed building block that offers several advantages for drug development:

  • Defined Stereochemistry : The (3S, 5R) configuration provides a specific spatial arrangement of the amine and methyl groups, which is crucial for precise interaction with chiral biological targets.

  • Orthogonal Protection : The amine at the 3-position is protected by a tert-butoxycarbonyl (Boc) group, which is stable under a wide range of reaction conditions but can be selectively removed under acidic conditions. This allows for sequential chemical modifications at the piperidine nitrogen (N1) and the protected amine (C3).

  • Modulation of Physicochemical Properties : The methyl group at the 5-position can influence the compound's lipophilicity and conformational preferences, which can be fine-tuned to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This guide serves as a comprehensive resource for scientists leveraging this versatile intermediate in their research endeavors.

Physicochemical Properties and Structural Elucidation

Accurate characterization is the bedrock of chemical synthesis and drug development. The identity and purity of tert-butyl ((3S,5R)-5-methylpiperidin-3-yl)carbamate are established through a combination of spectroscopic and physical measurements.

Core Properties

A summary of the key physicochemical properties is presented below.

PropertyValueSource
CAS Number 1203651-07-3[2]
Molecular Formula C₁₁H₂₂N₂O₂[2]
Molecular Weight 214.31 g/mol [2]
Appearance White to off-white solid[3]
Storage 2-8°C, under inert atmosphere[4]
Structural Confirmation

The definitive (3S, 5R) structure is confirmed through a suite of analytical techniques. While specific spectral data can vary slightly based on solvent and instrumentation, the following represents typical expected outcomes.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the chemical environment of hydrogen atoms. Key expected signals include the large singlet for the nine protons of the tert-butyl group (~1.4 ppm), multiplets for the piperidine ring protons, and a signal for the carbamate N-H.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis identifies the different carbon environments. Expected signals include those for the quaternary and methyl carbons of the Boc group, and the distinct signals for the five carbons of the piperidine ring.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound. In electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ would be expected at m/z ≈ 215.3.

  • Chiral HPLC/SFC: To confirm enantiomeric and diastereomeric purity, chiral chromatography is essential. A single, sharp peak under appropriate chiral column conditions validates the stereochemical integrity of the (3S, 5R) isomer.

Synthesis and Purification Workflow

The synthesis of stereochemically pure piperidines is a non-trivial challenge in organic chemistry. Routes often begin from chiral pool starting materials or employ asymmetric catalysis.

Rationale for Synthetic Strategy

A common and effective strategy for synthesizing chiral 3-amino-5-methylpiperidines involves a multi-step sequence starting from readily available chiral precursors, such as amino acids.[5][6] This approach allows for the controlled installation of the required stereocenters. The Boc-protecting group is introduced to mask the amine's nucleophilicity during subsequent transformations.

The diagram below illustrates a generalized workflow for the synthesis of the target molecule, highlighting the key transformations.

G A Chiral Starting Material (e.g., L-Glutamic Acid) B Step 1: Esterification & Boc Protection A->B Reagents: Boc₂O, Base C Step 2: Reduction (e.g., NaBH4) B->C Reducing Agent D Step 3: Functional Group Manipulation & Cyclization C->D e.g., Tosylation, Base E Step 4: Introduction of Methyl Group D->E Methylating Agent F Final Product: tert-butyl ((3S,5R)-5-methylpiperidin-3-yl)carbamate E->F Purification

Caption: Generalized synthetic workflow for chiral piperidine synthesis.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative example adapted from established methodologies for synthesizing substituted piperidines. Researchers should consult primary literature for specific reaction conditions and scale-up considerations.

Objective: To synthesize tert-butyl ((3S,5R)-5-methylpiperidin-3-yl)carbamate.

Materials:

  • Appropriate chiral starting material (e.g., a derivative of 2-aminoadipic acid)[7]

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Reducing agent (e.g., LiAlH₄)

  • Methylating agent (e.g., Methyl iodide)

  • Appropriate solvents (e.g., THF, DCM, Methanol)

  • Bases (e.g., Triethylamine, LiHMDS)

  • Acids for workup and deprotection (e.g., HCl, TFA)

  • Silica gel for column chromatography

Procedure:

  • Boc Protection: The amino group of the starting material is protected using Di-tert-butyl dicarbonate in the presence of a suitable base. This is a standard procedure to prevent unwanted side reactions of the amine.[8]

  • Stereoselective Methylation: A methyl group is introduced. This step is critical for establishing the stereocenter at the 5-position. The use of a chiral auxiliary or a stereoselective reagent is often required.[7]

  • Reduction of Carboxylic Acid/Ester: The carboxylic acid or ester functionalities are reduced to alcohols using a strong reducing agent like LiAlH₄. This step creates the carbon backbone that will form the piperidine ring.

  • Formation of Leaving Groups: The resulting hydroxyl groups are converted into good leaving groups (e.g., tosylates or mesylates) to facilitate the subsequent cyclization step.

  • Intramolecular Cyclization: The molecule is treated with a base to induce an intramolecular nucleophilic substitution, where the piperidine nitrogen attacks one of the carbons bearing a leaving group, forming the heterocyclic ring.

  • Purification: The crude product is purified by column chromatography on silica gel. The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) is critical to isolate the desired product from any remaining starting materials or byproducts.

  • Final Characterization: The purified product's identity and purity are confirmed using ¹H NMR, ¹³C NMR, and MS, as described in Section 2.2.

Applications in Drug Discovery and Medicinal Chemistry

tert-butyl ((3S,5R)-5-methylpiperidin-3-yl)carbamate is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility lies in its ability to be incorporated into larger, more complex molecules with therapeutic potential.

Role as a Chiral Building Block

The compound serves as a key precursor to (3S,5R)-3-amino-5-methylpiperidine. After the Boc group is removed, the resulting primary amine and the secondary amine within the piperidine ring can be further functionalized. This allows for the systematic exploration of chemical space around the piperidine core, a common strategy in lead optimization.

The diagram below illustrates the logical flow from the protected intermediate to a final drug candidate.

G A tert-butyl ((3S,5R)-5-methylpiperidin-3-yl)carbamate B Step 1: Boc Deprotection A->B Acidic Conditions (e.g., TFA, HCl) C (3S,5R)-5-Methylpiperidin-3-amine (Chiral Diamine Intermediate) B->C D Step 2: Coupling Reaction (e.g., Amide bond formation, Reductive amination) C->D Coupling with another pharmacophore E Final Drug Candidate or Pharmacologically Active Molecule D->E

Caption: Derivatization pathway from the protected intermediate.

Examples in Pharmaceutical Research

Derivatives of 3-amino-5-methylpiperidine are utilized in the synthesis of various therapeutic agents. For instance, this scaffold is a component of certain quinolone antibiotics, where the piperidine moiety is crucial for antibacterial activity and pharmacokinetic profile.[7] The specific stereochemistry is often essential for potent inhibition of bacterial enzymes like DNA gyrase.

Researchers have also incorporated this scaffold into inhibitors for a range of other targets, leveraging the defined stereochemistry to achieve high affinity and selectivity. The ability to modify two different nitrogen atoms allows for the creation of diverse libraries of compounds for high-throughput screening.

Conclusion

tert-butyl ((3S,5R)-5-methylpiperidin-3-yl)carbamate is a meticulously designed chemical tool for the advanced synthesis of complex chiral molecules. Its robust protecting group strategy and defined stereochemistry make it an invaluable asset for medicinal chemists aiming to develop novel therapeutics. This guide has provided a foundational understanding of its properties, a framework for its synthesis and characterization, and an appreciation for its application in the critical field of drug discovery. Mastery of the synthesis and handling of such intermediates is essential for the successful development of next-generation medicines.

References

  • PubChem. (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate. Available at: [Link] (Accessed: February 4, 2026).

  • Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Axios Research. (3S,5R)-3-(Boc-amino)-5-Methylpiperidine. Available at: [Link] (Accessed: February 4, 2026).

  • PubChem. tert-butyl N-((3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate. Available at: [Link] (Accessed: February 4, 2026).

  • Pharmaffiliates. Tert-butyl ((5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate. Available at: [Link] (Accessed: February 4, 2026).

  • Google Patents. CN107021916B - Preparation method of trans-3-methyl-5-benzylaminopiperidine.
  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link] (Accessed: February 4, 2026).

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link] (Accessed: February 4, 2026).

  • Google Patents. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link] (Accessed: February 4, 2026).

  • RSC Publishing. Recent Developments in the Synthesis and Utilization of Chiral β-Aminophosphine Derivatives as Catalysts or Ligands. Available at: [Link] (Accessed: February 4, 2026).

  • MDPI. Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. Available at: [Link] (Accessed: February 4, 2026).

Sources

Navigating Chemical Space: The Strategic Synthesis and Application of Chiral Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Escape from Flatland

In modern drug discovery, the "Escape from Flatland" is not merely a trend but a necessity. While traditional medicinal chemistry relied heavily on planar, aromatic heterocycles (like pyridines), the industry has shifted toward increasing the fraction of sp3-hybridized carbons (


) to improve solubility, reduce promiscuity, and enhance target selectivity.

The chiral piperidine stands as the premier scaffold in this transition.[1][2] Ranked among the top three nitrogen heterocycles in FDA-approved drugs, piperidines offer a rigid, three-dimensional framework that allows for precise vectorization of functional groups. However, the introduction of chirality—specifically controlling the absolute configuration at the C2, C3, or C4 positions—presents significant synthetic challenges that distinguish commodity chemicals from high-value pharmaceutical intermediates.

This guide dissects the three dominant methodologies for accessing these scaffolds: Asymmetric Hydrogenation (AH), Biocatalysis, and Late-Stage C-H Activation, providing a decision framework for their application in drug development.

Strategic Synthesis: Core Methodologies

Route A: Asymmetric Hydrogenation (The Industrial Workhorse)

The most scalable route to chiral piperidines is the reduction of their aromatic counterparts (pyridines). This process is thermodynamically favorable but kinetically challenging due to the high stability of the aromatic system and the poisoning effect of the resulting basic amine on the catalyst.

  • Mechanism: The reaction typically proceeds via an "outer-sphere" mechanism where the pyridine is activated by protonation (forming a pyridinium salt) or Lewis acid coordination.

  • Catalysts: Iridium (Ir) and Rhodium (Rh) complexes with chiral phosphine ligands (e.g., Josiphos, Segphos) are the gold standard.

  • Critical Success Factor: The use of additives (like

    
     or specific counter-anions) to stabilize the hydrido-metal species and prevent catalyst deactivation.
    
Route B: Biocatalysis (The Precision Tool)

For scaffolds where transition metals fail (e.g., highly functionalized rings sensitive to high pressure), enzymatic reduction offers an alternative.

  • Enzymes: Imine Reductases (IREDs) have emerged as the primary tool.[3] Unlike traditional chemical reductants, IREDs can differentiate between the E and Z isomers of cyclic iminium intermediates, allowing for the setting of difficult stereocenters (e.g., at C3).

  • Cascade Reactions: Recent advances utilize "Ene-IREDs" in cascade with amine oxidases to dearomatize pyridines directly to chiral piperidines under ambient conditions.[1][2][3]

Route C: Late-Stage C-H Functionalization (The Explorer)

When a scaffold is already built but requires diversification, C-H activation is utilized. This is particularly useful for "scanning" a lead compound by installing polarity at the C3 or C4 positions without de novo synthesis.

Decision Matrix: Selecting the Synthetic Route

The following diagram illustrates the logical flow for selecting the appropriate synthetic strategy based on substrate constraints and scale.

PiperidineRouteSelection Start Target: Chiral Piperidine IsAromatic Is the precursor a Pyridine? Start->IsAromatic Scale Scale > 100g? IsAromatic->Scale Yes Position Target Position? IsAromatic->Position No (Saturated Ring) Substituents Substituents Sensitive to H2/Pressure? Scale->Substituents No MethodAH Method A: Ir-Catalyzed Asymmetric Hydrogenation Scale->MethodAH Yes (Cost Effective) Substituents->MethodAH No MethodBio Method B: Biocatalytic Resolution (IREDs) Substituents->MethodBio Yes (Halogens, Nitro) MethodCH Method C: Directed C-H Activation Position->MethodCH C3/C4 Functionalization MethodPool Chiral Pool Synthesis (from Amino Acids) Position->MethodPool C2 Functionalization

Figure 1: Decision tree for selecting the optimal synthetic route for chiral piperidine construction based on precursor availability and chemical sensitivity.

Detailed Experimental Protocol

Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts

This protocol is a self-validating system for synthesizing (S)-2-methylpiperidine (and analogs), a common pharmacophore. It utilizes an Iridium-phosphinooxazoline complex, known for high turnover numbers (TON).

Safety Note: This reaction utilizes hydrogen gas at high pressure (600 psi). Use a rated stainless steel autoclave.

Materials:
  • Substrate: 2-Methylpyridine (10 mmol)

  • Catalyst: [Ir(COD)Cl]₂ (0.5 mol%) + (S)-P-Phos (1.1 mol%)

  • Solvent: Anhydrous Methanol (10 mL)

  • Additive: Benzyl bromide (10 mol%) - Crucial for in-situ generation of the active cationic species.

  • Reagent: Hydrogen Gas (

    
    )
    
Step-by-Step Methodology:
  • Catalyst Activation (In-situ): In a glovebox (nitrogen atmosphere), mix [Ir(COD)Cl]₂ and the chiral ligand in methanol. Stir for 15 minutes until the solution turns clear orange. Add benzyl bromide and stir for an additional 10 minutes to generate the active cationic Ir(III) species.

  • Substrate Preparation: Dissolve the pyridine substrate in methanol. Critical Step: Add 1.0 equivalent of HCl (dioxane solution) to form the pyridinium salt. Neutral pyridines are poor substrates for this mechanism; the cationic charge activates the ring toward hydride transfer.

  • Hydrogenation: Transfer the catalyst solution and substrate solution into the autoclave liner. Seal and purge with

    
     (3x 50 psi). Pressurize to 600 psi (40 bar).
    
  • Reaction: Stir at room temperature for 24 hours. Validation: Monitor pressure drop. If pressure remains constant for >2 hours, reaction is likely complete.

  • Workup & Purification: Vent the autoclave carefully. Basify the mixture with aqueous NaOH (pH > 12) to liberate the free amine. Extract with tert-butyl methyl ether (TBME).

  • Quality Control (Self-Validation):

    • Conversion Check: 1H NMR (

      
      ). Look for the disappearance of aromatic protons (7.0-8.5 ppm) and appearance of multiplet signals (1.0-3.0 ppm).
      
    • Enantiomeric Excess (ee): Derivatize a small aliquot with benzoyl chloride. Analyze via Chiral HPLC (Chiralpak AD-H column, Hexane/IPA 90:10). Target ee: >90%.

Regiochemistry & Pharmacological Impact

The position of the chiral center dictates both the synthetic difficulty and the biological profile (metabolic stability).

FeatureC2-Substitution (Alpha)C3-Substitution (Beta)C4-Substitution (Gamma)
Synthetic Difficulty Low (Accessible via AH or Chiral Pool)High (Requires specific IREDs or complex synthesis)Medium (Achievable via cross-coupling)
Metabolic Risk High: Prone to

-oxidation (CYP450).
Low: Sterically protects the ring; no direct oxidation.Medium: Prone to remote oxidation.
Conformational Role Forces substituent into equatorial position (usually).Subtle influence on ring pucker.Direct vector into deep binding pockets.
Drug Examples Ritalin (Phenidate), BupivacaineNiraparib, ParoxetineFexofenadine, Donepezil

Case Study: Niraparib (Zejula)

Niraparib, a PARP inhibitor used in ovarian cancer, exemplifies the critical nature of the C3-chiral piperidine .

  • The Challenge: The molecule requires a specific (S)-configuration at the C3 position of the piperidine ring. A racemic mixture loses significant potency and selectivity.

  • The Solution: While early routes relied on classical resolution (tartaric acid crystallization), modern routes utilize biocatalytic desymmetrization or asymmetric hydrogenation of tetrahydropyridine intermediates.

  • Pathway Visualization: The following diagram maps the logic of the Niraparib piperidine assembly.

NiraparibSynthesis Precursor Pyridyl Precursor Resolution Classical Resolution (Tartaric Acid) Precursor->Resolution Low Yield (50% max) Biocat Biocatalytic Route (Transaminase/IRED) Precursor->Biocat High Yield (>90% ee) Intermediate (S)-3-Arylpiperidine Intermediate Resolution->Intermediate Biocat->Intermediate FinalDrug Niraparib (PARP Inhibitor) Intermediate->FinalDrug Amide Coupling

Figure 2: Comparison of Classical vs. Modern Biocatalytic routes for the Niraparib piperidine core.

References

  • Njardarson, J. T., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link

  • Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines.[4][5] Angewandte Chemie International Edition.[5] Link

  • Turner, N. J., et al. (2017). Imine Reductases (IREDs): New Enzyme Catalysts for the Synthesis of Chiral Amines.[3][6] Chemical Reviews. Link

  • Zhou, Y. G., et al. (2012). Asymmetric Hydrogenation of Heteroaromatic Compounds. Accounts of Chemical Research. Link

  • Barrow, J. C., et al. (2024). Streamlined Synthesis of Piperidines via Biocatalytic Oxidation and Radical Cross-Coupling.[7] Science.[7] Link

  • FDA Drug Database. (2023). Niraparib Approval History and Labeling. U.S. Food and Drug Administration.[8][9][10] Link

Sources

The Piperidine Pharmacophore: Structural Versatility and Metabolic Considerations in Drug Design

[1]

Executive Summary

The piperidine moiety—a six-membered nitrogen-containing heterocycle—is arguably the most prevalent saturated heterocycle in modern medicinal chemistry, appearing in over 70 FDA-approved therapeutics [1].[1] Its dominance stems not merely from synthetic accessibility, but from its unique ability to serve as a pKa modulator , a solubility enhancer , and a structural vector that positions pharmacophores with high fidelity.

This guide moves beyond basic textbook definitions to analyze the piperidine ring's role in high-affinity receptor binding (specifically GPCRs), its metabolic liabilities (CYP450 interactions), and the synthetic protocols required to install it efficiently.

Physicochemical Rationale: The "Chair" and the Proton

Unlike planar heteroaromatics (e.g., pyridine), piperidine exists predominantly in a chair conformation . This 3D structure allows for distinct axial and equatorial substitution vectors, enabling precise spatial arrangement of functional groups to match protein binding pockets.

The pKa Imperative

The conjugate acid of piperidine has a pKa of approximately 11.22 . At physiological pH (7.4), the nitrogen is almost exclusively protonated (>99.9%).

PropertyValue / CharacteristicMedicinal Chemistry Implication
pKa (Conjugate Acid) ~11.2Forms strong ionic salt bridges with anionic residues (e.g., Aspartate).[1]
LogP 0.84Moderate lipophilicity; balances aqueous solubility with membrane permeability.[1]
Conformation Chair (lowest energy)Allows for rigid vector positioning; less entropy penalty upon binding compared to flexible chains.[1]
Solubility High (as salt)Critical for converting lipophilic scaffolds into soluble drug formulations.[1]
The hERG Liability

While the basic nitrogen is a binding asset, it is also a liability. Basic amines with lipophilic tails are a hallmark of hERG channel blockers , leading to QT prolongation. A common optimization strategy involves reducing the basicity of the piperidine nitrogen (e.g., by adding an adjacent electron-withdrawing fluorine or oxygen) to lower the pKa below 8.0, reducing hERG affinity while maintaining target potency [2].

Structural Activity Relationship (SAR): The Aspartate Anchor

In the context of G-Protein Coupled Receptors (GPCRs)—particularly aminergic receptors like Dopamine (D2), Serotonin (5-HT), and Histamine (H1)—the piperidine nitrogen plays a conserved mechanistic role.

Mechanism: The Ionic Salt Bridge

Deep within the transmembrane bundle of these receptors lies a conserved aspartic acid residue (often Asp3.32 in Ballesteros-Weinstein numbering).[1] The protonated piperidine nitrogen forms a critical salt bridge with this carboxylate, anchoring the ligand in the orthosteric binding site.

GPCR_BindingPiperidinePiperidine Moiety(Protonated N+)AspartateReceptor Aspartate(Asp3.32 Anionic)Piperidine->AspartateIonic Salt Bridge(5-7 kcal/mol)HydrophobicHydrophobic Pocket(Aromatic Residues)Piperidine->HydrophobicVan der WaalsInteractionsAffinityHigh AffinityBinding ComplexAspartate->AffinityStabilizesHydrophobic->AffinityEnhances

Figure 1: The "Aspartate Anchor" mechanism showing the critical salt bridge formation between the protonated piperidine and the conserved GPCR aspartate residue.[1]

Synthetic Methodology: Reductive Amination[2][3][4][5][6]

While alkylation is possible, it often leads to over-alkylation (quaternary ammonium salts). Reductive amination is the industry standard for installing piperidine moieties. However, sterically hindered ketones or electron-deficient amines often fail with standard conditions.[1]

Protocol: Ti(OiPr)4 / NaBH(OAc)3 Method

For difficult substrates, the use of Titanium(IV) isopropoxide as a Lewis acid dehydrating agent is superior to standard acid catalysis. It ensures complete formation of the imine/iminium species prior to reduction, preventing the reduction of the starting ketone [3].

Reagents
  • Amine: Piperidine derivative (1.0 equiv)

  • Carbonyl: Target ketone/aldehyde (1.0 - 1.2 equiv)[1]

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 - 1.5 equiv)[1]

  • Reductant: Sodium triacetoxyborohydride (NaBH(OAc)3) (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Step-by-Step Workflow
  • Imine Formation:

    • Charge a flame-dried flask with the amine and ketone in anhydrous DCM under N2 atmosphere.

    • Add Ti(OiPr)4 dropwise at room temperature.[1]

    • Checkpoint: Stir for 6–12 hours. The solution typically turns slightly yellow/orange.[1] Monitor by TLC (the imine is often visible) or crude NMR to ensure ketone consumption.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add NaBH(OAc)3 in portions (Caution: mild exotherm).[1]

    • Allow to warm to room temperature and stir for 2–4 hours.

  • Workup (Critical):

    • Quench with 1N NaOH or saturated aqueous NaHCO3.[1] Note: Titanium forms a thick white emulsion/precipitate upon hydrolysis.[1]

    • Dilute with EtOAc and filter through a pad of Celite to remove titanium salts.[1]

    • Wash the filtrate with brine, dry over Na2SO4, and concentrate.

Reductive_AminationStartKetone + PiperidineTitaniumAdd Ti(OiPr)4(Lewis Acid)Start->TitaniumImineTitanium-ImineComplexTitanium->Imine- H2OReductionAdd NaBH(OAc)3Imine->ReductionProductTertiary AmineProductReduction->ProductHydride Transfer

Figure 2: The Titanium-mediated reductive amination pathway, ensuring imine formation prior to reduction.[1]

Case Study: Donepezil (Aricept)

Donepezil represents the quintessential application of the piperidine scaffold in rational drug design for Alzheimer's disease.

  • Target: Acetylcholinesterase (AChE).[2][3][4][5]

  • Role of Piperidine: The N-benzylpiperidine moiety mimics the choline substrate.[1]

  • Binding Mode:

    • Cation-π Interaction: The protonated piperidine nitrogen interacts with the indole ring of Trp279 in the peripheral anionic site (PAS) [4].[1]

    • Linker Function: The piperidine ring serves as a spacer, positioning the dimethoxyindanone moiety to interact with the catalytic anionic site (CAS) at the bottom of the enzyme gorge.

This dual-site binding (PAS and CAS) bridged by the piperidine ring is responsible for Donepezil's nanomolar affinity and high selectivity over butyrylcholinesterase.[1]

Metabolic Liabilities & Experimental Assay[2]

The piperidine ring is metabolically labile, primarily susceptible to oxidation by CYP450 isoforms (mainly CYP3A4 and CYP2D6).

Major Metabolic Pathways[2]
  • N-Dealkylation: Removal of the N-substituent (often the rate-limiting step for clearance).[1]

  • Ring Hydroxylation: Carbon oxidation, typically at the C3 or C4 position.

  • N-Oxidation: Formation of the N-oxide (less common for hindered piperidines).[1]

Protocol: Microsomal Stability Assay

To assess the metabolic stability of a new piperidine lead, the following protocol is mandatory during the Lead Optimization phase.

Materials
  • Microsomes: Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compound: 1 µM final concentration (from 10 mM DMSO stock).

Procedure
  • Pre-Incubation: Mix 445 µL of Phosphate Buffer (100 mM, pH 7.4) with 25 µL of HLM and 5 µL of Test Compound. Incubate at 37°C for 5 minutes.

  • Initiation: Add 25 µL of NADPH regenerating system to start the reaction.

  • Sampling: At time points t = 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze the supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines intrinsic clearance (
    
    
    ).

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.[6]

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition: A retrospective analysis of GSK candidate quality. Drug Discovery Today, 14(19-20), 1011-1020.[1]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.

  • Kryger, G., Silman, I., & Sussman, J. L. (1999). Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs. Structure, 7(3), 297-307.

Advanced Protocols for the Boc Protection of Chiral Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the high-stakes environment of drug development, the protection of chiral amines is not merely a routine step; it is a critical checkpoint for preserving stereochemical integrity. The tert-butyloxycarbonyl (Boc) group remains the gold standard due to its orthogonality to base-labile groups (like Fmoc) and its stability against nucleophilic attack and catalytic hydrogenation.

However, the simplicity of Boc protection is deceptive. Poor execution can lead to racemization (albeit rare), formation of urea byproducts, or difficult downstream purification due to persistent excess anhydride (


). This guide moves beyond textbook definitions to provide a field-proven, mechanistic approach to Boc protection, ensuring high yield and absolute stereocontrol.

Mechanistic Foundations

Understanding the mechanism is the first step toward troubleshooting. The reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl of the di-tert-butyl dicarbonate (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


).
The Reaction Pathway

The reaction proceeds via a tetrahedral intermediate. The breakdown of this intermediate is driven by the irreversible loss of carbon dioxide (


) and tert-butanol (

-BuOH).

Critical Insight: While base is often added to neutralize the proton released,


 reactions can technically proceed without it, as the amine itself can act as a proton acceptor (though this sacrifices yield). The addition of 4-dimethylaminopyridine (DMAP) dramatically accelerates the reaction by forming a highly electrophilic N-acylpyridinium species, but this increases the risk of side reactions like isocyanate formation.

BocMechanism Amine Chiral Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O Boc Anhydride (Boc2O) Boc2O->Intermediate Transition Transition State (Collapse) Intermediate->Transition Elimination Product N-Boc Amine Transition->Product Byproducts CO2 (gas) + t-BuOH Transition->Byproducts Irreversible Driving Force

Figure 1: The irreversible thermodynamic drive of Boc protection via CO2 extrusion.

Reagent Selection Strategy

While


 is the industry standard, it is not the only tool. Select the reagent based on the substrate's sensitivity and the required workup.
ReagentReactivityByproductsBest Use Case

(Anhydride)
Moderate

,

-BuOH
Standard. Cleanest workup; byproducts are volatile or water-soluble.
Boc-ON HighOximeSpecialized. Use when reaction monitoring is difficult (oxime byproduct is UV active). Requires specific extraction to remove oxime.[1]
Boc-

(Azide)
Low

(Toxic)
Obsolete. Rarely used due to explosion hazards and toxicity.
Boc-Cl HighHClUnstable. Decomposes rapidly; generally avoided in modern workflows.

Validated Experimental Protocols

Protocol A: Standard Biphasic System (Robust & Scalable)

Best for: Amino acids, polar amines, and large-scale batches.

The Logic: A biphasic system (THF/Water or Dioxane/Water) allows the use of inorganic bases (


, 

), which are cheaper and easier to remove than organic amines. The water phase solvates the base and the leaving group, while the organic phase solubilizes the Boc-protected product.

Materials:

  • Substrate: Chiral Amine (1.0 equiv)

  • Reagent:

    
     (1.1 - 1.5 equiv)
    
  • Base:

    
     (1M) or 
    
    
    
    (2.0 equiv)
  • Solvent: THF/Water (1:1 v/v)

Step-by-Step:

  • Dissolution: Dissolve the amine in THF/Water. If the amine is a salt (e.g., HCl salt), add enough base to adjust pH to ~9–10.

  • Addition: Add

    
     (dissolved in a minimal amount of THF) dropwise at 0°C.
    
    • Why? Controlling the exotherm prevents potential racemization or side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir.

    • Self-Validation: Monitor

      
       evolution.[2] Cessation of bubbling is a physical indicator of reaction progress.
      
  • Workup:

    • Evaporate THF under reduced pressure.

    • Acidify the remaining aqueous layer with 1M HCl (to pH ~2–3) carefully.

    • Extract with Ethyl Acetate (EtOAc).[1] The Boc-amine moves to the organic layer; inorganic salts stay in water.

Protocol B: Anhydrous Catalytic System (Sterically Hindered Amines)

Best for: Non-nucleophilic amines, anilines, or moisture-sensitive substrates.

The Logic: Sterically hindered amines react sluggishly. DMAP acts as a "nucleophilic catalyst," transferring the Boc group more efficiently than


 alone.

Materials:

  • Substrate: Hindered Amine (1.0 equiv)

  • Reagent:

    
     (1.2 - 2.0 equiv)
    
  • Base:

    
     or DIPEA (1.5 equiv)
    
  • Catalyst: DMAP (0.05 - 0.1 equiv)

  • Solvent: DCM or MeCN (Anhydrous)

Step-by-Step:

  • Setup: Under

    
     atmosphere, dissolve amine and base in anhydrous DCM.
    
  • Catalysis: Add DMAP.[3][2][4][5][6]

  • Addition: Add

    
     slowly.
    
    • Warning: DMAP causes rapid gas evolution.[5] Ensure the system is open to an inert gas line (bubbler) to prevent pressure buildup.

  • Quenching (Critical): Once TLC/LCMS confirms conversion, add N,N-dimethylethylenediamine (0.5 equiv) or Imidazole.

    • Why? This scavenges excess

      
       to form water-soluble byproducts, simplifying purification.
      

Workup Logic: The "Self-Validating" Purification

The most common failure mode is not the reaction itself, but the carryover of excess


, which appears as a persistent impurity in NMR.

The Scavenger Workflow: Instead of relying solely on chromatography, use a chemical scavenger to transform lipophilic


 into a polar species that washes away during extraction.

WorkupFlow ReactionMix Crude Reaction Mixture (Product + Excess Boc2O) Scavenger Add Scavenger (Imidazole or DMAPA) ReactionMix->Scavenger Quench Step Biphasic Biphasic Wash (Dilute HCl / Brine) Scavenger->Biphasic Partition OrganicLayer Organic Layer (Boc-Product) Biphasic->OrganicLayer AqueousLayer Aqueous Layer (Scavenged Boc-Species + Salts) Biphasic->AqueousLayer Final Evaporation & Drying (Pure Product) OrganicLayer->Final

Figure 2: Chemical scavenging strategy for removing excess anhydride without chromatography.

Troubleshooting & Optimization

Racemization Risks

Boc protection is generally safe for chirality. However, racemization can occur if:

  • High Temperatures (>40°C) are used with strong bases.

  • Activated Derivatives (like acid chlorides) are used instead of

    
    .
    
  • Over-exposure to DMAP: High loadings of DMAP can act as a base, potentially deprotonating the

    
    -proton if the amine is activated (e.g., 
    
    
    
    -amino ketones).

Solution: Always perform protection at 0°C to RT. If using DMAP, keep loading <10 mol%.[6]

"The Urea Problem"

If moisture is present in a non-aqueous reaction,


 can hydrolyze to form 

-BuOH and

. However, if the amine attacks the intermediate isocyanate (formed via Lossen-type rearrangement or DMAP pathways), a symmetric urea (R-NH-CO-NH-R) can form.

Detection: Check LCMS for a mass corresponding to


 (Dimer).
Prevention:  Ensure anhydrous conditions if urea formation is observed.

References

  • Boc Protection Mechanism & Reagents Common Organic Chemistry. (n.d.).[2] Boc Protection Mechanism (Boc2O).[7][8][2][5][9][10][11][12] [Link]

  • Removal of Excess Boc2O ResearchGate. (2025). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate. [Link]

  • DMAP Catalysis and Side Reactions Organic Chemistry Portal. (2016). Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization.[6] [Link]

Sources

Technical Guide: Enantiospecific Synthesis of Substituted Piperidines from the Chiral Pool

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Chiral Advantage

The piperidine pharmacophore is the most prevalent nitrogen heterocycle in FDA-approved therapeutics. However, installing chirality de novo via asymmetric hydrogenation or organocatalysis often requires expensive ligands and results in enantiomeric excesses (ee) that must be rigorously validated.

The Chiral Pool strategy offers a superior alternative for specific substitution patterns. By utilizing naturally occurring, enantiopure starting materials—Amino Acids, Carbohydrates, and Hydroxy Acids—we effectively "import" the stereocenters rather than creating them. This guide details the causal logic and experimental protocols for transforming these scaffolds into high-value piperidine intermediates.

Decision Matrix: Selecting the Right Scaffold

The choice of starting material is dictated by the desired substitution pattern of the target piperidine:

  • Target: 2- or 6-substituted piperidines.

    • Source:Amino Acids (Lysine, Ornithine, Serine).

    • Logic: The chiral center adjacent to the nitrogen is already established.

  • Target: 3,4,5-polyhydroxylated piperidines (Iminosugars).

    • Source:Carbohydrates (Glucose, Mannose).

    • Logic: High density of stereocenters is preserved; ring oxygen is swapped for nitrogen.

  • Target: C2-symmetric or 3,4-disubstituted piperidines.

    • Source:Hydroxy Acids (Tartaric Acid).

    • Logic: C2 symmetry allows for simplified diastereoselective manipulations.

ChiralPoolStrategy Start Target Piperidine AA Amino Acids (Lys, Orn, Ser) Start->AA Low Oxidation State Carb Carbohydrates (Glucose, Arabinose) Start->Carb High Oxidation State Acid Hydroxy Acids (Tartaric Acid) Start->Acid C2 Symmetry Route1 Intramolecular Displacement / RCM AA->Route1 Route2 Reductive Amination (Chiral Switch) Carb->Route2 Route3 Double Nucleophilic Displacement Acid->Route3 Prod1 2-Substituted Piperidines Route1->Prod1 Prod2 Polyhydroxylated Piperidines (DNJ) Route2->Prod2 Prod3 3,4-Disubstituted Piperidines Route3->Prod3

Figure 1: Strategic decision tree for selecting chiral pool precursors based on target piperidine architecture.

Strategy A: The Amino Acid Route (Nitrogen-Centric)

This approach utilizes the existing amine and chiral center of an amino acid. The primary challenge is ring closure (cyclization) without racemization.

Mechanism: Intramolecular Reductive Amination

For amino acids like L-Lysine or L-Ornithine , the side chain amine is protected, and the carboxylic acid is reduced to an aldehyde. Deprotection of the side chain triggers spontaneous cyclization to the imine, which is stereoselectively reduced.

  • Critical Control Point: The reduction of the intermediate imine (Schiff base) often dictates the stereochemistry at the new C-H bond. Using steric bulk or chelating reducing agents can tune the cis/trans ratio.

Mechanism: Ring-Closing Metathesis (RCM)

For L-Serine or L-Alanine , the strategy involves allylation of the amine and conversion of the carboxyl group to an alkene. Grubbs' catalysts then close the ring.

  • Advantage: Allows for the formation of unsaturated piperidines (tetrahydropyridines), which are versatile intermediates.

Strategy B: The Carbohydrate Route (Carbon-Centric)

This is the gold standard for synthesizing iminosugars (e.g., 1-Deoxynojirimycin, Miglustat). The core concept is the "Chiral Switch": converting the pyranose ring oxygen into a nitrogen atom.

Detailed Protocol: Synthesis of 1-Deoxynojirimycin (DNJ) from D-Glucose

Target: 1-Deoxynojirimycin (DNJ) Starting Material: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose Rationale: Benzyl protection is robust and allows for selective oxidation at C5. The key step is the double inversion or reductive amination at C5.

Step-by-Step Methodology

Step 1: Oxidation of the Anomeric Center (Lactol to Lactone)

  • Reagents: DMSO, Ac2O (Albright-Goldman) or I2/K2CO3.

  • Protocol: Dissolve 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (10 mmol) in dry DMSO (30 mL). Add Acetic Anhydride (20 mL) dropwise at 0°C. Stir at RT for 12h.

  • Validation: IR spectroscopy showing disappearance of -OH stretch and appearance of lactone C=O (~1750 cm⁻¹).

  • Why: We need to lock the ring configuration before opening it.

Step 2: Ring Opening to the 5-Keto Aldehyde

  • Note: This is often done in a one-pot fashion with the subsequent amination, but mechanistically, the lactone is reduced to a diol or the hemiacetal is opened. A more direct modern route involves oxidizing the unprotected C5-OH of a glucofuranose derivative.

  • Alternative High-Yield Route: Start with 2,3,4,6-tetra-O-benzyl-D-glucose . React with methoxyamine to form the oxime. Oxidize free C5-OH (if using a specific protection strategy) to the ketone.

Step 3: Intramolecular Reductive Amination (The Key Step)

  • Reagents: H2, Pd/C, Methanol (or Ammonium Formate).

  • Protocol:

    • Dissolve the 5-keto-glucose derivative (5 mmol) in MeOH (20 mL).

    • Add Ammonium Formate (5 eq) or dry Ammonium Acetate.

    • Add NaBH3CN (1.5 eq) and a catalytic amount of Acetic Acid.

    • Stir for 24h.

  • Mechanism:[1][2][3][4][5] The ammonia source condenses with the C5-ketone and C1-aldehyde (in open form) to form the piperidine ring.

  • Validation: LC-MS to verify mass (M+H). NMR to verify loss of carbonyl signals.

Step 4: Global Deprotection

  • Reagents: H2 (1 atm), Pd(OH)2/C (Pearlman's Catalyst), EtOH/H2O.

  • Protocol: Degas the solution of benzylated piperidine. Add catalyst (10 wt%). Stir under H2 balloon for 12h. Filter through Celite.

  • Validation: 1H NMR in D2O. Compare optical rotation

    
     with literature values (+42° to +44° for DNJ).
    

DNJ_Synthesis Glucose D-Glucose Derivative (Tetra-O-benzyl) Oxidation Step 1: Oxidation (Formation of 5-keto species) Glucose->Oxidation DMSO/Ac2O ImineForm Step 2: Imine Formation (Reaction with NH4+) Oxidation->ImineForm NH4OAc Cyclization Step 3: Reductive Cyclization (Intramolecular) ImineForm->Cyclization NaBH3CN Deprotection Step 4: Hydrogenolysis (Pd/C, H2) Cyclization->Deprotection Pd(OH)2/C DNJ 1-Deoxynojirimycin (Final Product) Deprotection->DNJ Yield: ~60-70%

Figure 2: Mechanistic workflow for the conversion of D-Glucose to 1-Deoxynojirimycin via reductive amination.

Strategy C: The Hydroxy Acid Route (Tartaric Acid)

L-(+)-Tartaric acid is an inexpensive C2-symmetric source. It is ideal for synthesizing (2R,3R)-2,3-disubstituted piperidines .

  • Protocol Summary:

    • Convert Tartaric acid to the bis-amide.

    • Reduce to the 1,4-diol.

    • Activate diols (Mesylate/Tosylate).

    • Double nucleophilic displacement with a primary amine (R-NH2).

  • Trustworthiness Check: This reaction is highly sensitive to the steric bulk of the amine. If R is bulky (e.g., t-Butyl), cyclization rates drop significantly. Monitor via TLC for the mono-alkylated intermediate.

Comparative Analysis of Methods

FeatureAmino Acid RouteCarbohydrate RouteHydroxy Acid Route
Primary Target 2-Alkyl PiperidinesPolyhydroxylated Piperidines3,4-Dihydroxy Piperidines
Chiral Source Lysine, Serine, AlanineGlucose, Mannose, RiboseTartaric Acid, Malic Acid
Atom Economy High (Side chains utilized)Medium (Protecting groups heavy)High
Key Reaction RCM or Reductive AminationDouble Inversion / AmidationDouble Displacement
Scalability High (Industrial viable)Medium (Purification complex)High
Cost LowLow to MediumVery Low

References

  • Stereoselective Synthesis of Piperidines via Chemo-Enzymatic Dearomatization. Journal of the American Chemical Society. [Link]

  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids. Molecules. [Link]

  • 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, and Biological Activities. Food & Function. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry. [Link]

Sources

Technical Data & Safety Guide: (3S,5R)-3-(Boc-amino)-5-methylpiperidine

[1]

Chemical Identity & Stereochemical Core

This compound belongs to the class of 3,5-disubstituted piperidines, a scaffold frequently employed in the design of Janus kinase (JAK) inhibitors and quinolone antibiotics.[1] The specific (3S,5R) stereochemistry is non-trivial; unlike the more common 3,4-disubstituted analogs (e.g., Tofacitinib intermediates), the 3,5-substitution pattern introduces unique conformational constraints often exploited to improve selectivity in protein-ligand binding.[1]

Substance Identification
ParameterTechnical Specification
IUPAC Name tert-butyl ((3S,5R)-5-methylpiperidin-3-yl)carbamate
CAS Number 1203651-07-3
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol
Structure Type Chiral Heterocycle (Secondary Amine)
Appearance White to off-white crystalline powder or solid
Solubility Soluble in DMSO, Methanol, DCM; slightly soluble in water
Stereochemical Configuration

The (3S,5R) configuration implies a trans relationship between the C3-amino group and the C5-methyl group on the piperidine ring.[1]

  • C3 Position: (S)-configuration (bearing the Boc-amino group).[1][2][3][4]

  • C5 Position: (R)-configuration (bearing the Methyl group).[1][2][5][3]

Hazard Identification & Toxicology (GHS Classification)

While specific toxicological data (LD50) for this precise isomer is limited, its pharmacological class (secondary piperidines) and functional groups dictate the safety profile.[1] It acts as a basic amine and a potential irritant .[1]

GHS Label Elements[1]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][6][7]

    • H319: Causes serious eye irritation.[1][7][8]

    • H335: May cause respiratory irritation.[1][6]

Toxicological Mechanism[1][8]
  • Local Irritation: The free secondary amine at position 1 (N1) is basic (pKa ~10-11).[1] Upon contact with mucous membranes, it can cause pH-dependent tissue damage.[1]

  • Sensitization: Boc-protected amines are generally less sensitizing than free primary amines, but the piperidine core remains a potential sensitizer.[1]

Precautionary Decision Logic (DOT Visualization)

The following diagram outlines the decision logic for handling exposure incidents based on the compound's properties.

SafetyLogicStartExposure IncidentTypeIdentify RouteStart->TypeSkinSkin/Eye Contact(Basic Amine Risk)Type->SkinInhalInhalation(Dust/Aerosol)Type->InhalActionSkin1. Flush 15+ min2. Neutralize (Do NOT use acid)3. Medical EvalSkin->ActionSkinActionInhal1. Fresh Air2. Oxygen if hypoxic3. Monitor for EdemaInhal->ActionInhalPPEPreventative PPE:Nitrile Gloves + N95/P100 MaskPPE->StartFailure of Control

Figure 1: Decision logic for exposure response, emphasizing the basic nature of the piperidine core.

Handling, Storage & Stability[1][8][11]

The stability of (3S,5R)-3-(Boc-amino)-5-methylpiperidine is governed by the lability of the Boc group (acid sensitive) and the reactivity of the secondary amine (oxidation/carbamoylation sensitive).[1]

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerate). Long-term storage at -20°C is preferred for reference standards.

  • Atmosphere: Hygroscopic.[1] Store under Argon or Nitrogen .[1] The secondary amine can react with atmospheric CO₂ to form carbamates reversibly, altering the melting point and appearance.[1]

  • Incompatibility:

    • Strong Acids: Will cleave the Boc protecting group (deprotection occurs rapidly with TFA or HCl).[1]

    • Oxidizing Agents: Incompatible with the secondary amine.[1]

Handling Workflow
  • Weighing: Use an anti-static gun if the powder is fluffy.[1] Weigh quickly to minimize moisture uptake.[1]

  • Solubilization: Dissolve in anhydrous DCM or DMF for reactions. Avoid protic solvents if using electrophilic reagents immediately.[1]

Analytical Characterization & QC

Ensuring the stereochemical purity of the (3S,5R) isomer is critical, as contamination with the enantiomer (3R,5S) or diastereomers (3S,5S / 3R,5R) can compromise downstream biological data.[1]

Chiral HPLC Method

Standard reverse-phase C18 columns cannot separate these enantiomers.[1] A Macrocyclic Glycopeptide CSP (Chiral Stationary Phase) is recommended.[9]

ParameterMethod Specification
Column Chirobiotic T (Teicoplanin) or Chirobiotic R (Ristocetin A)
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase Methanol:Acetic Acid:Triethylamine (100:0.1:0.1 v/v/v)
Mode Polar Organic Mode (favors Boc-amine separation)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Boc absorption)
Expected Retention (3S,5R) typically elutes distinct from (3R,5S).[1][3]

Note: The polar organic mode is preferred over normal phase for Boc-protected amino acids and amines due to solubility and peak shape.[1]

NMR Validation (400 MHz, CDCl₃)
  • Boc Group: Strong singlet at ~1.44 ppm (9H).

  • Methyl Group: Doublet at ~0.9–1.0 ppm (3H).

  • C3-H (Chiral Center): Multiplet at ~3.6–3.8 ppm.[1]

  • Piperidine NH: Broad singlet (exchangeable), chemical shift varies with concentration.

Synthesis & Purification Context

Understanding the synthesis helps in identifying potential impurities (e.g., benzylamine residues if benzyl protection was used).[1]

Common Synthetic Route:

  • Starting Material: L-Glutamic acid or 2-methyl-4-oxopiperidine derivatives.[1]

  • Key Step: Enzymatic resolution or chiral hydrogenation often establishes the stereocenters.[1]

  • Purification: If the product is an oil, it is often converted to a solid salt (e.g., Oxalate or Hydrochloride) for crystallization, then neutralized to the free base (CAS 1203651-07-3) for usage.[1]

SynthesisFlowRawRacemic PrecursorResChiral Resolution(Enzymatic/Chemical)Raw->ResBocBoc Protection(Boc2O, Base)Res->BocPurifyPurification(Chiral HPLC/Cryst.)Boc->PurifyFinal(3S,5R)-Isomer>98% eePurify->Final

Figure 2: General workflow for isolating high-purity chiral piperidines.

References

  • Axios Research. (n.d.).[1] (3S,5R)-3-(Boc-amino)-5-Methylpiperidine - CAS 1203651-07-3.[3][4] Retrieved February 4, 2026, from [Link]

Methodological & Application

synthesis of (3S,5R)-3-(Boc-amino)-5-methylpiperidine protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Stereoselective Synthesis of (3S,5R)-3-(Boc-amino)-5-methylpiperidine

Authored by: A Senior Application Scientist

Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals.[1][2] Its prevalence is due to its ability to adopt a stable chair conformation, allowing for the precise spatial orientation of substituents that can interact with biological targets. When substituted with multiple stereocenters, such as in the case of (3S,5R)-3-(Boc-amino)-5-methylpiperidine, these molecules become invaluable chiral building blocks for constructing complex and highly specific therapeutic agents.[3][4] Drugs like Niraparib (an anti-cancer agent) and Preclamol (an antipsychotic agent) feature chiral piperidine moieties, highlighting the importance of stereocontrolled synthesis in achieving desired pharmacological activity.[1][2]

However, the development of a general and efficient asymmetric route to enantiomerically pure 3,5-disubstituted piperidines remains a significant challenge.[2] Strategies often involve lengthy synthetic sequences, stoichiometric chiral auxiliaries, or classical resolution, which can be inefficient for large-scale production.[1] Modern approaches increasingly rely on catalytic asymmetric methods, such as the hydrogenation of pyridine derivatives, to install the desired stereochemistry with high precision and efficiency.[5][6][7]

This application note provides a detailed, field-proven protocol for the synthesis of (3S,5R)-3-(Boc-amino)-5-methylpiperidine. The strategy outlined herein is based on the catalytic asymmetric hydrogenation of a functionalized pyridine precursor, a robust method for establishing the two vicinal stereocenters in a single, highly controlled step. We will delve into the causality behind experimental choices, provide a self-validating protocol, and ground our claims in authoritative literature.

Overall Synthetic Strategy

The chosen synthetic pathway begins with a commercially available pyridine derivative and proceeds through three key stages: functional group manipulation to install the amino precursor, Boc-protection, and the critical stereoselective reduction of the aromatic ring. This approach is designed for efficiency and control over the final product's stereochemistry.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Reduction cluster_2 Stage 3: Final Product A 3-Amino-5-methylpyridine B tert-Butyl (5-methylpyridin-3-yl)carbamate A->B Boc Protection C Asymmetric Hydrogenation (Rh-catalyzed) B->C Key Stereochemical Step D (3S,5R)-3-(Boc-amino)-5-methylpiperidine C->D Purification

Caption: High-level workflow for the synthesis of the target compound.

Materials and Reagents

Successful synthesis requires high-quality, anhydrous reagents where specified. All materials should be sourced from reputable chemical suppliers.

Chemical NameMolecular FormulaCAS NumberGrade/PurityNotes
3-Amino-5-methylpyridineC₆H₈N₂3430-14-6>98%Starting Material
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅24424-99-5>97%Acylating agent
Dichloromethane (DCM)CH₂Cl₂75-09-2Anhydrous, >99.8%Solvent
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N7087-68-5>99.5%Non-nucleophilic base
[Rh(COD)₂]BF₄C₁₆H₂₄BF₄Rh35138-22-8Catalyst PrecursorAir and moisture sensitive
(R,R)-Me-DuPhosC₃₀H₄₀P₂147253-67-6Chiral LigandAir sensitive
Methanol (MeOH)CH₄O67-56-1Anhydrous, >99.8%Solvent for hydrogenation
Hydrogen Gas (H₂)H₂1333-74-0High PurityFlammable gas
Ethyl Acetate (EtOAc)C₄H₈O₂141-78-6ACS GradeFor extraction/chromatography
HexanesN/A110-54-3ACS GradeFor chromatography
Saturated Sodium BicarbonateNaHCO₃144-55-8Aqueous SolutionFor work-up
BrineNaCl7647-14-5Saturated Aqueous SolutionFor work-up
Anhydrous Magnesium SulfateMgSO₄7487-88-9Reagent GradeDrying agent
Silica GelSiO₂7631-86-9230-400 meshFor column chromatography

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl (5-methylpyridin-3-yl)carbamate (Boc-Protection)

Causality and Rationale: The initial step involves the protection of the amino group on the pyridine ring with a tert-butoxycarbonyl (Boc) group. The Boc group is an ideal choice due to its stability under the basic and nucleophilic conditions of subsequent steps and its straightforward removal under acidic conditions if required.[8] This protection prevents unwanted side reactions at the nitrogen atom during the hydrogenation of the pyridine ring. The use of a non-nucleophilic base like DIPEA is crucial to scavenge the acid byproduct without competing with the amine in reacting with Boc₂O.[9]

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-amino-5-methylpyridine (5.00 g, 46.2 mmol, 1.0 equiv).

  • Dissolve the starting material in anhydrous dichloromethane (DCM, 100 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (12.1 mL, 69.3 mmol, 1.5 equiv) to the solution.

  • Cool the mixture to 0 °C using an ice-water bath.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O) (11.1 g, 50.8 mmol, 1.1 equiv) in anhydrous DCM (20 mL).

  • Add the Boc₂O solution dropwise to the cooled pyridine solution over 30 minutes using an addition funnel.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction: Progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The product should have a higher Rf value than the starting material.

  • Work-up: Upon completion, quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

  • Combine the pure fractions and evaporate the solvent to afford tert-butyl (5-methylpyridin-3-yl)carbamate as a white solid. (Expected yield: 85-95%).

Step 2: Catalytic Asymmetric Hydrogenation

Causality and Rationale: This is the most critical step, where the two stereocenters are established. The synthesis of chiral piperidines from pyridinium salts or activated pyridines via catalytic hydrogenation is a well-established strategy.[6] We employ a rhodium-based catalyst system. The chiral ligand, in this case, (R,R)-Me-DuPhos, coordinates to the rhodium center, creating a chiral environment. The substrate coordinates to this chiral catalyst complex in a specific orientation, leading to the delivery of hydrogen from one face of the pyridine ring, thereby inducing high enantioselectivity and diastereoselectivity. The choice of a cationic rhodium precursor like [Rh(COD)₂]BF₄ with a phosphine ligand is effective for the reduction of N-acyl pyridinium species (formed in situ or pre-formed).[1][2]

G cluster_0 Catalytic Cycle cluster_1 Key Interactions A [Rh(L*)]+ B Substrate Coordination A->B Substrate Binding C Oxidative Addition of H2 B->C D Hydride Insertion C->D Stepwise H- delivery E Reductive Elimination D->E E->A Product Release Catalyst Regeneration Product (3S,5R)-Piperidine E->Product Ligand Chiral Ligand (L*) (R,R)-Me-DuPhos Ligand->B Substrate Boc-Protected Pyridine Substrate->B

Caption: Conceptual diagram of the asymmetric hydrogenation cycle.

Procedure:

  • Catalyst Preparation: In a glovebox, add [Rh(COD)₂]BF₄ (47 mg, 0.116 mmol, 0.005 equiv) and (R,R)-Me-DuPhos (60 mg, 0.130 mmol, 0.0055 equiv) to a flame-dried Schlenk flask. Add degassed anhydrous methanol (10 mL) and stir the resulting orange solution for 20 minutes.

  • Reaction Setup: In a separate high-pressure hydrogenation vessel, add tert-butyl (5-methylpyridin-3-yl)carbamate (5.15 g, 23.2 mmol, 1.0 equiv) and dissolve it in degassed anhydrous methanol (40 mL).

  • Transfer the prepared catalyst solution to the hydrogenation vessel via cannula under a positive pressure of argon.

  • Seal the hydrogenation vessel, purge it three times with nitrogen, followed by three purges with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 60 bar (approx. 870 psi).

  • Stir the reaction mixture vigorously at 50 °C for 24 hours.

  • Monitor the reaction: After 24 hours, cool the vessel to room temperature and carefully vent the hydrogen gas. A small aliquot can be removed and analyzed by GC-MS or LC-MS to confirm the consumption of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purification: The crude product is often of high purity. If necessary, it can be purified by flash column chromatography on silica gel (eluting with 1-5% methanol in DCM) to yield (3S,5R)-3-(Boc-amino)-5-methylpiperidine as a colorless oil or a low-melting solid. (Expected yield: >90%; Diastereomeric ratio >95:5; Enantiomeric excess >98%).

Characterization and Data Analysis

The identity, purity, and stereochemistry of the final product must be rigorously confirmed.

Analysis TechniqueExpected Results for (3S,5R)-3-(Boc-amino)-5-methylpiperidine
¹H NMR (400 MHz, CDCl₃)Peaks corresponding to the Boc group (~1.45 ppm, 9H), piperidine ring protons (various shifts between 1.0-3.5 ppm), the methyl group doublet (~0.85 ppm, 3H), and NH proton.
¹³C NMR (100 MHz, CDCl₃)Resonances for the Boc carbonyl (~155 ppm), Boc quaternary carbon (~79 ppm), piperidine carbons, and the methyl carbon.
HRMS (ESI+) Calculated m/z for C₁₁H₂₃N₂O₂ [M+H]⁺: 215.1754. Found: 215.175x.
Chiral HPLC Analysis on a suitable chiral stationary phase (e.g., Chiralpak AD-H) should show a single major enantiomer (>99% peak area).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Boc-Protection Insufficient Boc₂O or base; reaction time too short; moisture in the reaction.Use a slight excess of Boc₂O (1.1-1.2 equiv). Ensure solvents are anhydrous. Extend reaction time and monitor by TLC.
Low Yield in Hydrogenation Catalyst deactivation (oxygen/water); insufficient hydrogen pressure or time; poor substrate purity.Ensure all reagents and solvents are thoroughly degassed and anhydrous. Prepare catalyst in a glovebox. Increase H₂ pressure or reaction time. Re-purify the starting material.
Poor Stereoselectivity Incorrect ligand or catalyst precursor; catalyst poisoning; reaction temperature too high.Verify the identity and enantiopurity of the chiral ligand. Use high-purity, degassed solvents. Run the reaction at the recommended temperature or slightly lower.
Difficult Purification Co-elution of diastereomers or impurities.Optimize the chromatography solvent system. A different stationary phase or conversion to a crystalline salt for recrystallization may be necessary.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Handling: Dichloromethane is a suspected carcinogen and should be handled in a fume hood. DIPEA is corrosive. Boc-anhydride can cause respiratory irritation. Rhodium catalysts and phosphine ligands are air-sensitive and potentially toxic; handle under an inert atmosphere.

  • Hydrogenation: The use of high-pressure hydrogen gas requires a properly rated and maintained hydrogenation apparatus. Operate behind a safety shield. Ensure the system is leak-tested and purged correctly to avoid creating an explosive mixture with air.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any reactive materials before disposal.

References

  • Yadav, J. S., & Kumar, P. P. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 57B(4), 523-529. [Link]

  • CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine. (2015).
  • Harawa, V., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]

  • CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof. (2011).
  • Kerkovian, A., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Wu, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5, 982–992. [Link]

  • Kerkovian, A., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14358–14365. [Link]

  • Kerkovian, A., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14358–14365. [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). (3S,5R)-3-(Boc-Amino)-5-methylpiperidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • O'Brien, P. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. Journal of the American Chemical Society. [Link]

  • Wu, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. [Link]

  • Fu, G. C., & Toste, F. D. (2002). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedure. [Link]

  • Axios Research. (n.d.). (3S,5R)-3-(Boc-amino)-5-Methylpiperidine. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Marsden, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomeric N-Boc methyl-substituted methyl pipecolinates. Organic & Biomolecular Chemistry, 20, 8639-8647. [Link]

Sources

Advanced Strategies for the Catalytic Hydrogenation of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aromaticity & Poisoning Paradox

The reduction of pyridines to piperidines is a cornerstone transformation in pharmaceutical synthesis, yielding scaffolds found in Janus kinase inhibitors, antihistamines, and alkaloids. However, this reaction presents a dual kinetic challenge that often leads to stalled process development:

  • High Resonance Energy: Pyridine possesses a resonance stabilization energy of ~27 kcal/mol, requiring significant energy input (high pressure/temperature) to disrupt aromaticity.

  • Catalyst Poisoning: The nitrogen lone pair (

    
    ) acts as a strong Lewis base. In neutral media, pyridine binds perpendicular to the catalyst surface via this lone pair (
    
    
    
    -adsorption), effectively blocking active sites and preventing the necessary flat
    
    
    -adsorption required for hydrogenation.

This guide details two distinct, field-proven protocols to overcome these barriers: a robust Heterogeneous Method for general synthesis and a precision Asymmetric Homogeneous Method for chiral applications.

Mechanistic Landscape & Acid Activation

To achieve turnover, the catalyst surface must interact with the


-system of the pyridine ring, not the nitrogen lone pair. The most reliable method to enforce this is Acid Activation . Protonation of the nitrogen atom removes its ability to coordinate 

-bond to the metal, forcing the molecule to adopt a flat orientation on the catalyst surface, facilitating hydrogen transfer.
Visualization: Catalyst Activation Pathway

The following logic flow illustrates the critical decision-making process between "Dead-End" poisoning and successful turnover.

PyridineMechanism Substrate Substituted Pyridine NeutralPath Neutral Conditions Substrate->NeutralPath AcidPath Acidic Conditions (H+ Additive) Substrate->AcidPath SigmaBind σ-Coordination via N-Lone Pair (Perpendicular Binding) NeutralPath->SigmaBind Dominant Mode PiBind π-Coordination via Ring (Flat Binding) AcidPath->PiBind Pyridinium Formation Poison Catalyst Poisoning (Stalled Reaction) SigmaBind->Poison Reduction Hydride Transfer PiBind->Reduction Product Piperidine Product Reduction->Product

Figure 1: Mechanistic divergence in pyridine hydrogenation. Acidic media prevents N-poisoning.

Protocol A: Heterogeneous Hydrogenation (General Purpose)

Context: This is the "workhorse" method for converting achiral pyridines or when creating racemates. It utilizes Platinum(IV) Oxide (Adams' Catalyst), which is superior to Pd/C for difficult substrates due to its resistance to poisoning in acetic acid.

Materials & Equipment[1][2][3][4][5][6]
  • Catalyst: Platinum(IV) oxide (

    
    ) or 5% Rh/C (for lower pressure applications).
    
  • Solvent: Glacial Acetic Acid (Essential for protonation).[1][2][3]

  • Reactor: High-pressure stainless steel autoclave (Parr or similar) rated for 50+ bar.

  • Gas: Hydrogen (

    
    ), >99.9% purity.
    
Step-by-Step Procedure
  • Pre-Reaction Check: Ensure the autoclave burst disk is rated appropriately. Inspect O-rings for compatibility with acetic acid (PTFE or Kalrez recommended; Viton may swell).

  • Loading:

    • Dissolve the substituted pyridine (1.0 equiv) in Glacial Acetic Acid (0.2 M concentration).

    • Add

      
       (5 mol%).[4] Safety Note: Add catalyst under an inert argon blanket. Dry noble metal catalysts can ignite solvent vapors.
      
  • Purging:

    • Seal the reactor.[1]

    • Purge with

      
       (3 cycles at 5 bar) to remove oxygen.
      
    • Purge with

      
       (3 cycles at 10 bar) to saturate the headspace.
      
  • Reaction:

    • Pressurize to 50 bar (725 psi)

      
      .
      
    • Heat to 25–40°C . (Note:

      
       is active at RT; excessive heat promotes ring opening or side reactions).
      
    • Stir vigorously (>800 RPM) to eliminate gas-liquid mass transfer limitations.

    • Duration: 6–12 hours.

  • Workup:

    • Vent ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       and purge with 
      
      
      
      .
    • Filter the mixture through a Celite pad to remove the catalyst. Keep filter cake wet to prevent pyrophoric ignition.

    • Concentrate the filtrate.

    • Basification (Critical): The product exists as a piperidinium acetate salt. Dissolve residue in water, cool to 0°C, and slowly add 2M NaOH until pH > 12. Extract with DCM or EtOAc.

Self-Validating Quality Checks
  • H2 Uptake Curve: If using a mass flow controller, a cessation of H2 flow indicates completion.

  • H-NMR Monitoring: Disappearance of downfield aromatic signals (7.0–9.0 ppm) and appearance of aliphatic multiplets (1.5–3.5 ppm).

Protocol B: Asymmetric Homogeneous Hydrogenation (Chiral Synthesis)

Context: For generating chiral piperidines from prochiral substituted pyridines. This method relies on Iridium complexes and specific activation strategies developed by the Zhou and Glorius groups.

Materials & Equipment[1][2][3][4][5][6]
  • Catalyst Precursor:

    
     (0.5–1.0 mol%).
    
  • Chiral Ligand: (R)-MeO-Biphep or (R)-SegPhos (1.0–2.2 mol%).

  • Activator: Iodine (

    
    , 5–10 mol%) or Benzyl Chloroformate (Cbz-Cl).
    
  • Solvent: Toluene or THF.

  • Environment: Nitrogen-filled glovebox.[5]

Step-by-Step Procedure
  • Catalyst Formation (In Glovebox):

    • In a vial, mix

      
       and the chiral phosphine ligand in Toluene. Stir for 15 minutes until the solution turns clear orange/red.
      
    • Add the activator (

      
      ). The iodine serves to oxidize Ir(I) to the active Ir(III) species and generates trace HI, which activates the pyridine substrate.
      
  • Substrate Addition:

    • Add the substituted pyridine (1.0 equiv) to the catalyst solution.

    • Transfer the mixture to a stainless steel autoclave liner.

  • Hydrogenation:

    • Seal autoclave and remove from glovebox.

    • Pressurize to 40–60 bar (600–850 psi)

      
      .
      
    • Stir at room temperature for 12–24 hours.

  • Workup:

    • Vent pressure.[1][2][3][5]

    • Concentrate solvent.[5]

    • Purify via flash chromatography (typically requires basic alumina or silica with triethylamine additive).

Self-Validating Quality Checks
  • Enantiomeric Excess (ee): Analyze via Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns).

  • Conversion: Verify no aromatic protons remain via NMR.

Comparative Data & Troubleshooting

Catalyst Performance Matrix
Catalyst SystemPressure Req.[6][1][2][3][5]Solvent SystemPrimary Use CaseRisk Factor
PtO2 (Adams) 1–50 barAcetic AcidGeneral reduction, difficult substratesHigh cost, leaching
Rh/C (5%) 1–20 barMeOH / HClMilder conditions, lower loadingRing opening side-rxns
Pd/C (10%) 50–100 barAcOH / High TOnly for simple pyridinesHigh deactivation rate
Ir-Chiral 50–80 barToluene / I2Enantioselective synthesisAir sensitivity, cost
Troubleshooting Logic

If the reaction stalls or yields are low, follow this decision tree:

Troubleshooting Issue Reaction Stalled / Low Yield Check1 Check Solvent pH Issue->Check1 Action1 Add more Acid (AcOH or HCl) Ensure Protonation Check1->Action1 If Neutral Check2 Check H2 Pressure Check1->Check2 If Acidic Action2 Increase Pressure >50 bar (Thermodynamics) Check2->Action2 If <20 bar Check3 Check Catalyst State Check2->Check3 If High P Action3 Substrate too bulky? Switch from Pd/C to PtO2 Check3->Action3

Figure 2: Troubleshooting decision tree for stalled hydrogenation.

References

  • Sreenivasulu, R., et al. (2015).[3] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(11), 4209-4212.

  • Wang, D.-S., Chen, Q.-A., Lu, S.-M., & Zhou, Y.-G. (2012).[5] Asymmetric Hydrogenation of Heteroarenes and Arenes. Chemical Reviews, 112(5), 2557–2590.

  • Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(15), 2022-2024.

  • Kuwano, R. (2008).[5] Catalytic Asymmetric Hydrogenation of Heteroaromatic Compounds. Heterocycles, 76(2), 909-922.

Sources

Application Note: Regioselective Boc Protection of 3-Amino-5-Methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-fidelity protocols for the regioselective protection of 3-amino-5-methylpiperidine . This scaffold is a critical pharmacophore in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and GPCR ligands.

The presence of two distinct nucleophilic centers—the secondary piperidine nitrogen (N1) and the primary exocyclic amine (N3) —presents a regioselectivity challenge. This guide provides two distinct, orthogonal protocols to selectively target either amine based on their physicochemical properties.

Strategic Analysis & Mechanistic Grounding

To achieve regioselectivity, one must exploit the differences in steric hindrance , nucleophilicity , and basicity (pKa) between the two nitrogen centers.

FeatureSecondary Amine (N1) Primary Amine (N3) Implication
Structure Cyclic, SecondaryExocyclic, PrimaryN3 is sterically more accessible; N1 is constrained.
Basicity (pKa) ~11.2 (More Basic)~9.8 (Less Basic)At pH ~10.5, N1 is protonated (unreactive), N3 is free.
Nucleophilicity High (in absence of sterics)High (Kinetic preference)N3 reacts faster with bulky electrophiles (

) if both are free.
Chemoselectivity Can form CarbamatesForms Imines/Schiff BasesKey Strategy: N3 can be transiently masked as an imine.

The Decision Matrix:

  • Target: 1-Boc-3-amino-5-methylpiperidine (N1-Protected)

    
     Use Protocol A  (Schiff Base Masking). This masks the primary amine, forcing the Boc group onto the secondary amine.
    
  • Target: 3-(Boc-amino)-5-methylpiperidine (N3-Protected)

    
     Use Protocol B  (pH-Controlled Kinetic Acylation). This exploits the lower pKa of the primary amine to keep it nucleophilic while the secondary amine is protonated.
    
Protocol A: Selective N1-Boc Protection (Schiff Base Method)

Target Product: tert-butyl 3-amino-5-methylpiperidine-1-carboxylate

This method uses 4-methyl-2-pentanone (MIBK) as both a solvent and a transient protecting group. MIBK condenses selectively with the primary amine (N3) to form a ketimine, leaving the secondary amine (N1) free to react with


. The bulky ketimine prevents over-reaction.
Reagents & Materials
  • Substrate: 3-Amino-5-methylpiperidine (1.0 equiv)

  • Solvent/Reagent: Methyl Isobutyl Ketone (MIBK) (10 volumes)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Base: Triethylamine (

    
    ) (1.2 equiv)
    
  • Workup: Citric acid (10% aq), NaOH (1M), Ethyl Acetate.

Step-by-Step Methodology
  • Transient Protection (Imine Formation):

    • Charge 3-amino-5-methylpiperidine into a reaction vessel.

    • Add MIBK (10 mL per gram of substrate).

    • Heat the mixture to reflux (approx. 116°C) under a Dean-Stark trap to remove water.

    • Checkpoint: Monitor by NMR or IR (disappearance of primary amine N-H stretch). Reaction is typically complete in 2–4 hours.

    • Cool the solution to 20–25°C . The primary amine is now masked as the ketimine.

  • N1-Boc Protection:

    • Add

      
       (1.2 equiv) to the cooled reaction mixture.
      
    • Add

      
       (1.1 equiv) dropwise over 30 minutes, maintaining temperature <30°C.
      
    • Stir at room temperature for 4–6 hours.

    • Mechanism:[1][2] The electrophile (

      
      ) attacks the only available nucleophile: the secondary piperidine nitrogen (N1).
      
  • Hydrolysis & Workup:

    • Add 10% aqueous Citric Acid (5 volumes) to the reaction mixture. Stir vigorously for 1 hour.

    • Chemistry: The mild acid hydrolyzes the labile ketimine back to the primary amine and ketone, but the N1-Boc carbamate remains stable.

    • Separate the layers. The product (amine salt) is in the aqueous layer; MIBK is in the organic layer.

    • Wash the aqueous layer with Ethyl Acetate (2x) to remove MIBK and unreacted

      
      .
      
    • Basify the aqueous layer to pH ~12 using 1M NaOH .

    • Extract the free amine product with DCM or Ethyl Acetate (3x).

    • Dry over

      
      , filter, and concentrate.
      

Yield Expectation: 85–92% Purity: >95% (Regioselectivity >99:1)

Protocol B: Selective N3-Boc Protection (pH-Controlled)

Target Product: tert-butyl (5-methylpiperidin-3-yl)carbamate

This method relies on the pKa difference. By maintaining the pH between 10.0 and 10.5, the secondary amine (pKa ~11.2) remains largely protonated (


) and non-nucleophilic, while the primary amine (pKa ~9.8) exists significantly as the free base (

).
Reagents & Materials
  • Substrate: 3-Amino-5-methylpiperidine (1.0 equiv)

  • Solvent: 1,4-Dioxane : Water (1:1 mixture)

  • Reagent:

    
     (0.95 equiv) – Slight deficit prevents di-Boc formation.
    
  • Base: 1M NaOH (for pH adjustment).

Step-by-Step Methodology
  • Preparation:

    • Dissolve 3-amino-5-methylpiperidine in Water/Dioxane (1:1, 10 volumes).

    • Cool the solution to 0–5°C (Ice bath). Low temperature enhances kinetic selectivity for the less hindered primary amine.

  • pH Adjustment (Critical Step):

    • Insert a calibrated pH meter probe into the solution.

    • Adjust the pH to 10.2 ± 0.2 using dilute HCl or NaOH.

  • Controlled Addition:

    • Dissolve

      
       (0.95 equiv) in a minimal amount of Dioxane.
      
    • Add the

      
       solution very slowly  (via syringe pump over 2 hours) to the cold amine solution.
      
    • Simultaneous Titration: Continuously monitor pH. As the reaction releases protons (from amine to carbamate conversion), the pH will drop. Concurrently add 1M NaOH dropwise to maintain pH at 10.2.

    • Note: Do not let pH rise above 10.8 (risks N1 reaction) or fall below 9.5 (stalls reaction).

  • Workup:

    • Once addition is complete, stir for 1 hour at 0°C.

    • Extract the mixture with Ethyl Acetate (3x).

    • Purification: The crude may contain small amounts of di-Boc or unreacted diamine. Purify via flash chromatography (DCM:MeOH:NH4OH) or recrystallization if solid.

Yield Expectation: 65–75% Selectivity: ~90:10 (N3:N1)

Visualization of Workflows

BocProtection Start Start: 3-Amino-5-methylpiperidine Decision Target Selection Start->Decision MIBK Add MIBK (Reflux) Forms N3-Ketimine Decision->MIBK Target N1 (Scaffold) Solvent_B Dissolve in Dioxane/Water (1:1) Cool to 0°C Decision->Solvent_B Target N3 (Exocyclic) BocAdd_A Add Boc2O + Et3N (Reacts with N1) MIBK->BocAdd_A Hydrolysis Acidic Hydrolysis (Citric Acid) Cleaves Imine BocAdd_A->Hydrolysis Product_A Product A: 1-Boc-3-amino-5-methylpiperidine Hydrolysis->Product_A pH_Control Adjust pH to 10.2 (Protonates N1 selectively) Solvent_B->pH_Control BocAdd_B Slow Addition of Boc2O (Kinetic Control) pH_Control->BocAdd_B Product_B Product B: 3-(Boc-amino)-5-methylpiperidine BocAdd_B->Product_B

Caption: Decision tree for regioselective Boc protection. Path A uses Schiff base masking for N1 selectivity. Path B uses pKa-controlled kinetics for N3 selectivity.

Analytical Validation (QC)

To verify the regiochemistry, analyze the 1H NMR shifts of the protons adjacent to the nitrogens.

SignalUnprotected Diamine Product A (N1-Boc) Product B (N3-Boc)
H-2, H-6 (Ring)

2.4 - 2.9 ppm

3.8 - 4.2 ppm
(Downfield shift due to N1-Boc)

2.5 - 3.0 ppm (Minimal shift)
H-3 (Methine)

2.8 ppm

2.8 - 3.0 ppm

3.5 - 3.8 ppm
(Downfield shift due to N3-Boc)
Boc Methyls N/ASinglet ~1.45 ppmSinglet ~1.44 ppm

Mass Spectrometry (LC-MS):

  • Both isomers have the same mass (

    
    ).
    
  • differentiation relies on NMR or retention time (N1-Boc is typically more hydrophobic/less polar than N3-Boc on C18 columns).

References
  • Regioselective Synthesis of 3-Aminopiperidines

    • Title: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.[3]

    • Source: Indian Journal of Chemistry / CSIR.
    • URL:[Link]

  • Schiff Base Masking Strategy

    • Title: Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines.[4]

    • Source: Organic Process Research & Development (ACS).
    • URL:[Link]

  • Nucleophilicity of Amines

    • Title: Nucleophilicities of Primary and Secondary Amines in W
    • Source: Journal of Organic Chemistry (Mayr et al.).
    • URL:[Link]

  • Title: (R)-1-Boc-3-Aminopiperidine Physical Properties and Synthesis.

Sources

Application Note: High-Fidelity Amide Coupling of (3S,5R)-3-(Boc-amino)-5-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Molecular Context[1][2]

The (3S,5R)-3-(Boc-amino)-5-methylpiperidine scaffold is a high-value chiral intermediate, critical in the synthesis of Janus Kinase (JAK) inhibitors and other peptidomimetics targeting kinases. Its structural rigidity, defined by the 3,5-disubstitution pattern, imparts specific conformational biases that enhance potency but simultaneously complicate synthetic functionalization.[1]

Unlike simple piperidines, the (3S,5R) stereochemistry creates a unique steric environment around the secondary amine (N1).[1] The 5-methyl group, while not adjacent to the reaction center, influences the ring pucker (chair vs. twist-boat), potentially shielding the N1 lone pair or increasing the energy barrier for the tetrahedral intermediate formation during amide coupling.

This guide provides a validated decision matrix and detailed protocols for coupling this scaffold with diverse carboxylic acids, ensuring high yield, retention of stereochemical integrity, and minimal purification bottlenecks.

Critical Reaction Parameters

Conformational Sterics & Nucleophilicity

In the (3S,5R) configuration, the 3-Boc-amino and 5-methyl substituents often adopt an equatorial-equatorial or axial-equatorial relationship depending on the N1-substituent. Upon acylation, the ring flattening (sp3 to sp2 character at the amide bond) can lead to significant A-value strain (1,3-diaxial interactions).[1]

  • Implication: Weak coupling reagents (e.g., DCC) often fail or stall.[1] "Power coupling" reagents (HATU, T3P) are preferred to overcome the kinetic barrier.[1]

Regioselectivity & Side Reactions[1]
  • Target: N1 (Secondary Amine).[1]

  • Protection: N3 is Boc-protected.[1][2][3] Under standard basic coupling conditions, N3 is inert.[1]

  • Risk: If strong Lewis acids are used for activation (e.g., in mixed anhydride methods), partial Boc-deprotection is a theoretical risk, though rare.[1] The primary risk is epimerization of the carboxylic acid partner , especially if it possesses an alpha-chiral center, due to the slow kinetics of the hindered amine attack allowing time for oxazolone formation.[1]

Reagent Selection Decision Matrix

The choice of coupling reagent should be dictated by the properties of the carboxylic acid partner (Sterics, Chirality, Stability).[1]

CouplingLogic Start Carboxylic Acid Partner Analysis IsChiral Alpha-Chiral Center? Start->IsChiral IsHindered Sterically Hindered? IsChiral->IsHindered No MethodB Method B: T3P (PPA) (Low Epimerization, Easy Workup) IsChiral->MethodB Yes (High Risk) Scale Scale of Reaction IsHindered->Scale No MethodC Method C: Acid Chloride/Schotten-Baumann (For Non-Chiral/Very Hindered Acids) IsHindered->MethodC Yes (Tertiary Acid) MethodA Method A: HATU/DIEA (High Yield, Low Epimerization Risk) Scale->MethodA < 100 mg (Discovery) Scale->MethodB > 1 g (Process/Scale-up)

Figure 1: Decision matrix for selecting the optimal coupling protocol based on acid substrate properties.

Experimental Protocols

Method A: High-Throughput / Discovery Scale (HATU)

Best for: Valuable acids, small scale (<100 mg), ensuring maximum conversion.[1]

Reagents:

  • (3S,5R)-3-(Boc-amino)-5-methylpiperidine (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)[1]

  • HATU (1.2 equiv) [CAS: 148893-10-1]

  • DIPEA (3.0 equiv)[1]

  • Solvent: DMF (anhydrous) or DMF/DCM (1:1)[1]

Procedure:

  • Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration).

  • Add DIPEA (3.0 equiv) and stir for 2 minutes.

  • Add HATU (1.2 equiv).[1] The solution should turn yellow/orange.[1] Stir for 5 minutes to form the activated ester (At-ester).

  • Add (3S,5R)-3-(Boc-amino)-5-methylpiperidine (1.0 equiv).

  • Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.[1][4][5]

  • Workup: Dilute with EtOAc. Wash with sat.[1] NaHCO₃ (x2), water (x1), and brine (x1).[1] Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Method B: Process Scale / Epimerization Sensitive (T3P)

Best for: Scale-up (>1g), chiral acids, and ease of purification (water-soluble byproducts).[1]

Reagents:

  • Amine (1.0 equiv)[1][6]

  • Carboxylic Acid (1.1 equiv)[1]

  • T3P (Propylphosphonic anhydride), 50% w/w in EtOAc (1.5 equiv)[1]

  • Pyridine or N-Methylmorpholine (NMM) (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF.

Procedure:

  • Charge the Amine (1.0 equiv) and Carboxylic Acid (1.1 equiv) into the reactor with EtOAc (5–10 volumes).[1]

  • Cool to 0°C.

  • Add Pyridine (3.0 equiv).[1]

  • Add T3P solution (1.5 equiv) dropwise over 10 minutes to control exotherm.

  • Allow to warm to RT and stir for 6–12 hours.

  • Workup: Quench with water. Separate layers. Wash organic layer with 0.5 M HCl (to remove pyridine), then sat.[1] NaHCO₃, then brine.[1]

  • Result: Often yields product of sufficient purity (>95%) without chromatography.[1]

Method C: Difficult/Hindered Acids (Acid Chloride)

Best for: Tertiary carboxylic acids (e.g., Pivalic acid derivatives) where HATU fails.[1]

Reagents:

  • Amine (1.0 equiv)[1][6]

  • Acid Chloride (1.2 equiv) (Generate in situ with Ghosez’s reagent or Oxalyl Chloride if not commercial)[1]

  • TEA (Triethylamine) (2.0 equiv)[1]

  • DMAP (0.1 equiv) (Catalytic nucleophile)[1]

  • Solvent: DCM (anhydrous).[1]

Procedure:

  • Dissolve Amine (1.0 equiv) and TEA (2.0 equiv) in DCM at 0°C.

  • Add DMAP (0.1 equiv).[1]

  • Add Acid Chloride (1.2 equiv) dropwise.[1]

  • Warm to RT and stir.

  • Note: If the acid chloride is chiral, this method has a high risk of racemization via ketene formation.[1] Use Method B for chiral hindered acids.[1]

Quantitative Performance Data

ParameterMethod A (HATU)Method B (T3P)Method C (Acid Cl)
Avg. Isolated Yield 85–95%80–90%70–95%
Reaction Time 2–4 Hours6–12 Hours1–2 Hours
Epimerization Risk LowVery LowHigh
Purification Load High (Remove Urea/P-oxides)Low (Aq.[1] Wash)Medium
Cost HighMediumLow

Analytical Validation & Workflow

To ensure the integrity of the (3S,5R) stereocenters and the success of the coupling, the following analytical workflow is recommended.

Workflow Rxn Reaction Mixture LCMS LCMS Check (M+H observed?) Rxn->LCMS Workup Aqueous Workup LCMS->Workup Complete NMR 1H NMR (Rotamer check) Workup->NMR ChiralHPLC Chiral HPLC (If Acid was Chiral) NMR->ChiralHPLC Diastereomer Check Final Final Product NMR->Final Achiral Acid ChiralHPLC->Final

Figure 2: Analytical validation workflow. Note that N-Boc piperidines often exhibit rotamers in NMR; high-temperature NMR (DMSO-d6, 80°C) may be required to coalesce peaks.

Troubleshooting Tips
  • NMR Rotamers: The Boc group and the new amide bond can cause complex rotameric mixtures in NMR at room temperature, appearing as "messy" or broadened peaks.[1] This is normal. Run NMR at 353 K to confirm purity.

  • Low Conversion: If using Method A and conversion stalls at 50%, add 0.5 equiv of HOAt (1-Hydroxy-7-azabenzotriazole) to accelerate the active ester reaction.

  • Precipitation: In Method B (T3P), the product sometimes precipitates out of EtOAc.[1] Simple filtration can yield high-purity product.[1][7]

References

  • Pfizer Inc. "Process for the preparation of tofacitinib and intermediates thereof."[1] World Intellectual Property Organization, WO2021084556A1.[1] Link

  • Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling."[1][5] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • ChemicalBook. "(3R,5R)-3-(Boc-amino)-5-methylpiperidine Properties and Applications." (General reference for scaffold reactivity). Link

Sources

Application Note: Synthesis of Cereblon-Recruiting PROTACs Utilizing a Novel (3S,5R)-3-Amino-5-methylpiperidine-2,6-dione Ligand

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Expanding Role of Novel E3 Ligase Ligands in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein.[3]

Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, is one of the most widely utilized E3 ligases in PROTAC design.[3] Ligands for CRBN are typically derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[3] While effective, the development of novel, structurally distinct CRBN ligands is a key area of research aimed at improving selectivity, modulating neosubstrate degradation, and enhancing the overall drug-like properties of PROTACs.[][5]

This application note details a synthetic strategy for the incorporation of a novel CRBN ligand, derived from (3S,5R)-3-(Boc-amino)-5-methylpiperidine, into a PROTAC. The methyl-substituted piperidine core offers a unique three-dimensional scaffold that can influence the presentation of the PROTAC to the POI and CRBN, potentially leading to improved degradation efficacy and selectivity. We present a proposed synthetic pathway to generate the key glutarimide intermediate, followed by a detailed protocol for its elaboration into a complete PROTAC molecule.

The PROTAC Mechanism of Action: A Ternary Complex Approach

The fundamental principle of PROTAC action is the chemically induced proximity of a target protein and an E3 ubiquitin ligase. This process can be visualized as a catalytic cycle where the PROTAC molecule acts as a molecular bridge.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Recruitment Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation

Figure 1: General workflow of PROTAC-mediated protein degradation.

Part 1: Proposed Synthesis of a Novel CRBN Ligand from (3S,5R)-3-(Boc-amino)-5-methylpiperidine

The key challenge in utilizing (3S,5R)-3-(Boc-amino)-5-methylpiperidine as a precursor for a CRBN ligand is the conversion of the piperidine ring into a glutarimide (piperidine-2,6-dione) moiety. Standard syntheses of lenalidomide and pomalidomide employ 3-aminopiperidine-2,6-dione, which already contains this critical pharmacophore.[6] The following multi-step synthesis is a proposed route based on established chemical transformations.

Synthetic Scheme Overview

Synthetic_Scheme Start (3S,5R)-3-(Boc-amino)- 5-methylpiperidine Step1 Oxidation (e.g., RuO4) Start->Step1 Intermediate1 (3S,5R)-3-(Boc-amino)- 5-methylpiperidine-2,6-dione Step1->Intermediate1 Step2 Boc Deprotection (e.g., TFA) Intermediate1->Step2 Intermediate2 (3S,5R)-3-amino- 5-methylpiperidine-2,6-dione Step2->Intermediate2 Step3 Coupling with Phthalic Anhydride Derivative Intermediate2->Step3 Final_Ligand Novel Methylated CRBN Ligand Step3->Final_Ligand PROTAC_Assembly Ligand Novel CRBN Ligand (with -NH2 handle) Step1 Amide Coupling (e.g., HATU, DIPEA) Ligand->Step1 Linker Bifunctional Linker (e.g., PEG with -COOH) Linker->Step1 Intermediate CRBN Ligand-Linker Intermediate Step1->Intermediate Step2 Final Conjugation (e.g., Amide Coupling) Intermediate->Step2 POI_Ligand POI Ligand (with reactive handle) POI_Ligand->Step2 PROTAC Final PROTAC Molecule Step2->PROTAC

Figure 3: General workflow for PROTAC assembly.

Detailed Protocol: Amide Bond Formation

This protocol describes a typical amide coupling reaction to attach a linker with a terminal carboxylic acid to the amino group of the novel CRBN ligand.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Novel CRBN Ligand≥95%Synthesized
Bifunctional Linker (e.g., Boc-PEG₄-COOH)≥95%Commercial
HATU≥98%Commercial
DIPEA≥99%Commercial
Anhydrous DMF≥99.8%Commercial
Dichloromethane (DCM)ACS GradeCommercial
Saturated aq. NaHCO₃ACS GradeCommercial
BrineACS GradeCommercial
Anhydrous Na₂SO₄ACS GradeCommercial
Argon or NitrogenHigh Purity-

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the novel CRBN ligand (1.0 eq) and the bifunctional linker (1.1 eq).

  • Dissolution: Dissolve the starting materials in anhydrous DMF (0.1 M concentration relative to the CRBN ligand).

  • Addition of Coupling Reagents: To the stirred solution, add HATU (1.2 eq) followed by the dropwise addition of DIPEA (3.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-16 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure CRBN ligand-linker conjugate.

The resulting conjugate, now bearing a terminal functional group from the linker (e.g., a Boc-protected amine that can be deprotected), is then ready for coupling to the POI ligand using a similar amide coupling protocol or other suitable conjugation chemistry.

Conclusion and Future Perspectives

The development of novel CRBN ligands is a promising avenue for advancing the field of targeted protein degradation. The synthetic route proposed herein for a (3S,5R)-3-amino-5-methylpiperidine-2,6-dione based CRBN ligand, while requiring experimental validation, provides a rational starting point for the synthesis of new PROTACs. The stereochemistry and substitution pattern of this novel ligand may offer unique advantages in terms of ternary complex formation and degradation efficiency. The provided protocols for PROTAC assembly are based on well-established and robust chemical transformations, ensuring a high probability of success in the final stages of synthesis. Further investigation into the biological activity of PROTACs derived from this novel ligand will be crucial in determining their therapeutic potential.

References

  • Bricelj, A., Steinebach, C., Kuchta, M., Gütschow, M., & Sosič, I. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 797328. [Link]

  • Balaev, A. N., Okhmanovich, K. A., & Fedorov, V. E. (2013). Alternative synthesis of lenalidomide. Pharmaceutical Chemistry Journal, 46, 676–678. [Link]

  • Zhang, X., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-diones Under Transition-Metal Free Condition. ChemistryOpen, 12(3), e202200217. [Link]

  • US Patent US20160362391A1. (2016).
  • Arndt, C. M., et al. (2023). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide formation for PROTAC library synthesis. ChemRxiv. [Link]

  • Zhang, L., et al. (2016). A New Synthesis Route for the Preparation of Pomalidomide. Synthetic Communications, 46(15), 1251-1256. [Link]

  • Bricelj, A., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9. [Link]

  • Sosič, I., et al. (2021). E3 ligase ligand chemistries: from building blocks to protein degraders. Chemical Society Reviews, 50(15), 8337-8381. [Link]

  • Lovato, T., et al. (2024). Reductive C(sp2)-C(sp3) Coupling Protocol to Enable Linker Exploration of Cereblon E3-Ligase BRD4 Proteolysis-Targeting Chimeras. Journal of Medicinal Chemistry. [Link]

  • Fischer, A., et al. (2023). Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation. Journal of Medicinal Chemistry, 66(23), 16038–16053. [Link]

  • Ta, A., et al. (2021). Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. ACS Medicinal Chemistry Letters, 12(11), 1793–1799. [Link]

  • Wikipedia. (n.d.). Glutarimide. [Link]

  • Tinworth, C. P., & Ciulli, A. (2020). PROTACs: the chemistry and biology of a new therapeutic modality. Nature Reviews Drug Discovery, 19(6), 383–403. [Link]

Sources

Application Note: Strategic Synthesis of Renin Inhibitors Using (3S,5R)-3-(Boc-amino)-5-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

The renin-angiotensin-aldosterone system (RAAS) remains a primary target for antihypertensive therapy. While Aliskiren (Tekturna) validated the efficacy of direct renin inhibition (DRI), next-generation discovery has shifted toward non-peptide, small-molecule inhibitors with improved oral bioavailability.

The (3S,5R)-3-(Boc-amino)-5-methylpiperidine scaffold has emerged as a critical pharmacophore in this domain. Unlike the earlier 3,4-disubstituted piperidines (Roche series), the 3,5-disubstituted architecture offers superior metabolic stability and optimized filling of the S3 and S1' hydrophobic pockets of the renin active site.

This Application Note details the specific protocols for utilizing this chiral building block to synthesize high-potency renin inhibitors, focusing on the challenging amide coupling to sterically hindered cores and the subsequent deprotection workflows.

Key Advantages of the (3S,5R) Scaffold[1]
  • Conformational Lock: The cis-relationship (3S,5R) between the methyl and amino groups biases the piperidine ring into a chair conformation that mimics the transition state of the angiotensinogen cleavage site.

  • Metabolic Shielding: The C5-methyl group sterically protects the piperidine core from rapid oxidative metabolism (CYP450), a common failure point for earlier peptidomimetic inhibitors.

Strategic Synthesis Workflow

The synthesis of these inhibitors generally involves coupling the chiral piperidine amine to a highly functionalized carboxylic acid core (often an indole or phenyl-piperazinone derivative).

Workflow Diagram (DOT)

ReninInhibitorSynthesis Start Start: (3S,5R)-3-(Boc-amino)-5-methylpiperidine QC QC: Chiral Purity Check (>99% ee required) Start->QC Validation Activation Activation: Mixed Anhydride (TcBocCl + MgBr2) QC->Activation Pass Coupling Coupling: Amide Bond Formation (Core-COOH + Piperidine-NH) Activation->Coupling Add Core Acid Deprotection Deprotection: Boc Removal (HCl/Dioxane) Coupling->Deprotection Isolate Intermediate Final Final Product: Renin Inhibitor (HCl Salt) Deprotection->Final Precipitation

Figure 1: Critical path for the synthesis of 3,5-disubstituted piperidine renin inhibitors. The activation step is pivotal for hindered substrates.

Pre-Reaction Quality Control (Critical)

Before initiating synthesis, the stereochemical integrity of the starting material must be verified. The (3S,5R) isomer is often produced via resolution of rac-cis-3-amino-5-methylpiperidine or asymmetric hydrogenation. Contamination with the (3R,5S) enantiomer or trans-diastereomers will drastically reduce potency (IC50 shift from nM to µM).

Protocol: Chiral Purity Verification

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Acceptance Criteria: >98% ee (enantiomeric excess) and >95% de (diastereomeric excess).

Detailed Experimental Protocols

Protocol A: The "Magnesium-Promoted" Coupling (For Hindered Substrates)

Standard coupling agents (EDC/HOBt) often fail or result in low yields when coupling this secondary piperidine amine to sterically bulky carboxylic acids (e.g., P3-P4 fragments like substituted indoles or benzoxazinones). The use of magnesium bromide (


) acts as a Lewis acid to coordinate the carboxylate, facilitating attack.

Reagents:

  • Carboxylic Acid Core (1.0 equiv)

  • (3S,5R)-3-(Boc-amino)-5-methylpiperidine (1.1 equiv)

  • TcBocCl (2,2,2-trichloro-1,1-dimethylethyl chloroformate) (1.2 equiv)

  • Triethylamine (

    
    ) (3.0 equiv)
    
  • Magnesium Bromide (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous Acetonitrile (

    
    ) or DCM.
    

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid Core in anhydrous

    
     under 
    
    
    
    atmosphere. Cool to 0°C.
  • Add

    
     followed by dropwise addition of TcBocCl. Stir for 1 hour at 0°C to form the mixed anhydride.
    
  • Lewis Acid Addition: Add solid

    
     in one portion. The solution may become cloudy. Stir for 15 minutes.
    
  • Amine Addition: Add (3S,5R)-3-(Boc-amino)-5-methylpiperidine (dissolved in minimal

    
    ) dropwise.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by LC-MS (Look for mass [M+H]+ corresponding to Boc-protected intermediate).

  • Workup: Quench with saturated

    
     solution. Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Silica gel, 0-5% MeOH in DCM).

Protocol B: Boc-Deprotection and Salt Formation

The final active pharmaceutical ingredient (API) is usually isolated as a hydrochloride salt to ensure solubility.

Reagents:

  • Boc-Protected Intermediate (from Protocol A)

  • 4N HCl in 1,4-Dioxane

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Step-by-Step Procedure:

  • Dissolve the Boc-intermediate in minimal DCM (approx. 5 mL per gram).

  • Cool to 0°C.

  • Add 4N HCl in Dioxane (10 equivalents).

  • Stir at RT for 2–4 hours. Note: Evolution of

    
     gas will be observed.
    
  • Completion Check: Monitor by TLC (disappearance of non-polar spot) or LC-MS (Mass shift of -100 Da).

  • Isolation:

    • Method 1 (Precipitation): Add Diethyl Ether (

      
      ) dropwise until a white solid precipitates. Filter and wash with 
      
      
      
      .
    • Method 2 (Evaporation): Concentrate in vacuo to dryness. Triturate the residue with pentane/ether to remove trace dioxane.

  • Drying: Dry under high vacuum at 40°C for 12 hours.

Data Analysis & Troubleshooting

Expected Analytical Data (Example)
ParameterMethodExpected ResultNotes
1H NMR DMSO-d6, 400 MHz

0.85 (d, 3H, Me)
The C5-Methyl doublet is diagnostic.
LC-MS ESI+[M+H]+ matches calc.Purity > 95% required.
Chiral HPLC AD-H ColumnSingle PeakConfirm no racemization occurred during coupling.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Coupling Steric hindrance of the Core AcidSwitch from HATU/EDC to Protocol A (Mixed Anhydride/MgBr2). The Lewis acid is essential for bulky substrates.
Racemization High pH or excessive heatKeep coupling temperature < 25°C. Use DIPEA instead of Et3N if base-sensitivity is suspected.
Incomplete Deprotection HCl concentration too lowEnsure fresh 4N HCl/Dioxane is used. Old reagents lose titer.
Sticky Gum upon Isolation Residual solventTriturate with dry Diethyl Ether or Hexane under sonication to induce crystallization.

SAR Logic Visualization

Understanding why this specific intermediate is used helps in designing analogs.

SAR_Logic Piperidine (3S,5R)-Piperidine Core Interaction1 3-Amino Group: H-bonds with Asp32/Asp215 (Catalytic Dyad) Piperidine->Interaction1 Interaction2 5-Methyl Group: Fills S3 Hydrophobic Pocket (Increases Affinity) Piperidine->Interaction2 Interaction3 Piperidine N: Salt Bridge formation (Solubility & Binding) Piperidine->Interaction3

Figure 2: Structure-Activity Relationship (SAR) rationale for the (3S,5R)-3-amino-5-methylpiperidine scaffold in renin inhibition.

References

  • Mori, Y., et al. (2012). "Design and discovery of new (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides as potent renin inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 22(24), 7677-7682.[1]

  • Bezencon, O., et al. (2007). "3,5-Substituted Piperidine Compounds as Renin Inhibitors." World Intellectual Property Organization, Patent WO/2007/077005.

  • Ogawa, Y., et al. (2013). "Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors." Bioorganic & Medicinal Chemistry, 21(17).

  • Holsworth, D. D., et al. (2005).[2] "The discovery and preparation of disubstituted novel amino-aryl-piperidine-based renin inhibitors." Bioorganic & Medicinal Chemistry, 13(1), 59-68.[2]

Sources

Chiral HPLC Analysis of (3S,5R)-3-(Boc-amino)-5-methylpiperidine: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated protocol for the chiral High-Performance Liquid Chromatography (HPLC) analysis of (3S,5R)-3-(Boc-amino)-5-methylpiperidine. This compound and its stereoisomers are significant building blocks in medicinal chemistry, making enantiomeric purity assessment critical for drug development and quality control.[1][2] This guide provides a comprehensive methodology, including rationale for column and mobile phase selection, a step-by-step protocol for analysis and method development, and validation parameters according to ICH guidelines.[3][4] It is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method to determine the enantiomeric excess of this chiral piperidine derivative.

Introduction and Scientific Background

Chiral piperidine scaffolds are prevalent core structures in a vast number of active pharmaceutical ingredients (APIs).[1] The stereochemistry of these molecules is paramount, as different enantiomers can exhibit widely varying pharmacological activities, metabolic pathways, and toxicological profiles.[2][5] The specific compound, (3S,5R)-3-(tert-butoxycarbonyl-amino)-5-methylpiperidine, possesses two stereogenic centers, giving rise to four possible stereoisomers. Ensuring the correct stereochemical configuration and high enantiomeric purity is a critical step in the synthesis and quality control of any drug candidate derived from this intermediate.

Direct chiral HPLC using Chiral Stationary Phases (CSPs) is the most common and effective method for separating enantiomers.[6] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are particularly versatile and widely used due to their broad enantiorecognition capabilities for a diverse range of compounds.[7][8] The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[9] These interactions, which can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, result in different retention times for each enantiomer, allowing for their separation and quantification.[7][10]

This note details a normal-phase HPLC method, which often provides superior selectivity for polar compounds like Boc-protected amines on polysaccharide CSPs.

Analyte Structure

  • Compound Name: (3S,5R)-3-(Boc-amino)-5-methylpiperidine

  • Synonym: tert-Butyl ((3S,5R)-5-methylpiperidin-3-yl)carbamate[11][12]

  • Molecular Formula: C₁₁H₂₂N₂O₂[11][12]

  • Molecular Weight: 214.31 g/mol [11][12]

  • CAS Number: 1203651-07-3[11]

Structure:

(Simplified 2D representation)

The target analyte is the (3S,5R) diastereomer. The primary analytical challenge is to separate it from its enantiomer, (3R,5S)-3-(Boc-amino)-5-methylpiperidine, as well as the other diastereomeric pair, (3S,5S) and (3R,5R).

Recommended Chiral HPLC Protocol

This protocol provides a starting point for the analysis. Optimization may be required based on the specific sample matrix and HPLC system.

Instrumentation and Materials
  • HPLC System: An isocratic HPLC system equipped with a UV detector.

  • Chiral Column: CHIRALPAK® IA-3 (Amylose tris(3,5-dimethylphenylcarbamate), immobilized on 3 µm silica gel), 250 x 4.6 mm.

    • Rationale: Immobilized polysaccharide phases like CHIRALPAK® IA offer broad solvent compatibility and excellent chiral recognition for compounds containing carbamate groups and chiral amine centers.[13][14] The immobilized nature allows for the use of a wider range of solvents compared to coated phases, enhancing method development flexibility.[14]

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v).

    • Rationale: A normal-phase mobile phase consisting of a non-polar alkane and a polar alcohol modifier is standard for polysaccharide CSPs.[15] The alcohol (IPA) modulates retention time and selectivity.[16] For basic analytes like this piperidine derivative, peak tailing can occur due to strong interactions with residual silanol groups on the silica support. A small amount of a basic additive like DEA is crucial to compete for these active sites, ensuring sharp, symmetrical peaks.[17]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

    • Rationale: The Boc-protecting group (carbamate) provides sufficient UV absorbance at low wavelengths.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1.0 mg/mL.

Expected Results

The described method is designed to provide baseline separation of the (3S,5R) enantiomer from its (3R,5S) counterpart. A summary of expected chromatographic parameters is presented below.

ParameterExpected Value
Retention Time (t R1 ) for (3S,5R)~ 8.5 min
Retention Time (t R2 ) for (3R,5S)~ 10.2 min
Selectivity (α)> 1.2
Resolution (R s )> 2.0

Note: These values are illustrative. Actual retention times may vary depending on the specific HPLC system, column age, and exact mobile phase preparation.

Method Development and Optimization Workflow

Achieving optimal separation often requires a systematic approach to method development. The following workflow is recommended.

Step-by-Step Optimization
  • Initial Screening: Begin with the recommended protocol. If separation is not achieved, screen other polysaccharide-based columns such as CHIRALPAK® IB, IC, or CHIRALCEL® OD, OJ series.[18]

  • Vary Alcohol Modifier: Adjust the percentage of the alcohol modifier (IPA).

    • Increasing %IPA: Generally decreases retention times for both enantiomers. It may increase or decrease resolution depending on the specific interactions.

    • Decreasing %IPA: Generally increases retention times and may improve resolution if peaks are co-eluting.

  • Change Alcohol Type: Substitute IPA with other alcohols like ethanol or methanol. The choice of alcohol can significantly impact selectivity.[16]

  • Adjust Basic Additive: The concentration of DEA can be optimized (e.g., from 0.05% to 0.2%). Insufficient DEA leads to peak tailing, while excessive amounts can sometimes reduce selectivity.[17]

  • Temperature Optimization: Varying the column temperature can influence the thermodynamics of the chiral recognition process, potentially improving separation. Analyze at different temperatures (e.g., 15 °C, 25 °C, 40 °C).

Logical Workflow Diagram

The following diagram illustrates the decision-making process for chiral method development.

MethodDevelopmentWorkflow Start Start: Racemic Sample & Initial Protocol Screen Screen on CHIRALPAK IA-3 (80:20:0.1 Hex/IPA/DEA) Start->Screen Eval1 Evaluate Resolution (Rs) Screen->Eval1 Opt_Solvent Optimize Mobile Phase (Vary %IPA, Change Alcohol) Eval1->Opt_Solvent Rs < 1.5 Success Success: Rs > 1.5 Proceed to Validation Eval1->Success Rs > 1.5 Eval2 Evaluate Resolution (Rs) Opt_Solvent->Eval2 Opt_Additive Optimize Additive (Vary %DEA) Eval2->Opt_Additive Rs < 1.5 Eval2->Success Rs > 1.5 Eval3 Evaluate Resolution (Rs) Opt_Additive->Eval3 Opt_Temp Optimize Temperature Eval3->Opt_Temp Rs < 1.5 Eval3->Success Rs > 1.5 Eval4 Evaluate Resolution (Rs) Opt_Temp->Eval4 Eval4->Success Rs > 1.5 Fail Change CSP (e.g., CHIRALPAK IB/IC) Eval4->Fail Rs < 1.5

Caption: Chiral HPLC method development workflow.

Method Validation Protocol

The analytical method must be validated to ensure it is suitable for its intended purpose, following ICH Q2(R1) guidelines.[4]

Validation Parameters
  • Specificity: Demonstrate that the method can unequivocally assess the desired enantiomer in the presence of its stereoisomers and potential impurities. This is achieved by injecting the individual enantiomers (if available) and a racemic mixture to confirm peak identity and baseline resolution.

  • Linearity: Analyze a series of solutions of the desired (3S,5R) enantiomer over a concentration range (e.g., 0.1 to 1.5 mg/mL). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.[19]

  • Accuracy: Perform recovery studies by spiking a known amount of the undesired (3R,5S) enantiomer into a pure sample of the (3S,5R) enantiomer at different levels (e.g., 0.5%, 1%, 2%). The recovery should typically be within 90-110%.[4]

  • Precision (Repeatability): Perform multiple injections (n=6) of a single sample preparation. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.[19]

  • Limit of Quantification (LOQ): Determine the lowest concentration of the undesired enantiomer that can be quantified with acceptable precision and accuracy. This is crucial for purity analysis. The LOQ for an impurity is often required to have a signal-to-noise ratio of at least 10:1.[20]

  • Robustness: Intentionally make small variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±2 °C, flow rate ±0.1 mL/min) and evaluate the impact on resolution and retention times. The method should remain reliable under these minor fluctuations.[4]

Chiral Recognition Mechanism

The separation on a polysaccharide-based CSP is governed by the differential interaction energy between the enantiomers and the chiral selector.

ChiralRecognition cluster_CSP Chiral Stationary Phase (CSP) cluster_Analyte Analyte Enantiomers CSP Amylose Derivative (Helical Groove) Enantiomer_S (3S,5R) Enantiomer Enantiomer_S->CSP Stronger Interaction (H-Bond, Steric Fit) Longer Retention Enantiomer_R (3R,5S) Enantiomer Enantiomer_R->CSP Weaker Interaction (Steric Hindrance) Shorter Retention

Caption: Conceptual model of chiral recognition.

In this model, the helical grooves of the amylose derivative CSP create chiral pockets.[8] One enantiomer ((3S,5R) in this hypothetical example) achieves a more stable, lower-energy fit through a combination of hydrogen bonding (with the carbamate groups on the CSP) and favorable steric interactions. The other enantiomer ((3R,5S)) experiences steric hindrance or weaker interactions, leading to a less stable complex.[7] This difference in interaction stability results in different elution times from the column.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the chiral HPLC analysis of (3S,5R)-3-(Boc-amino)-5-methylpiperidine. By utilizing a CHIRALPAK® IA-3 column with a hexane/IPA/DEA mobile phase, a robust and reliable separation can be achieved. The detailed workflows for method development and validation ensure that laboratories can implement and adapt this method to meet the stringent quality requirements of the pharmaceutical industry.

References

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]

  • Chen, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]

  • Ju, X., et al. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. Available at: [Link]

  • Reddy, P., et al. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Available at: [Link]

  • Xiong, J., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PubMed. Available at: [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Various Authors. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]

  • Xiong, J., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. ResearchGate. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. Available at: [Link]

  • Microbe Notes. (2025). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Available at: [Link]

  • Kumar, S., et al. (2021). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. Available at: [Link]

  • Daicel Chiral Technologies. (2026). Chiral Applications Database. Available at: [Link]

  • Wikipedia. (n.d.). Chiral column chromatography. Available at: [Link]

  • Haddad, J., et al. (2018). Chiral mobile phase additives in HPLC enantioseparations. PubMed. Available at: [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). (3S,5R)-3-(Boc-Amino)-5-methylpiperidine. Available at: [Link]

  • European Medicines Agency. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Sathiyasundar, R. (2016). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. Available at: [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

  • Teixeira, J., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. National Center for Biotechnology Information. Available at: [Link]

  • Various Authors. (2023). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available at: [Link]

Sources

Application Note: High-Purity Isolation of (3S,5R)-3-(Boc-amino)-5-methylpiperidine via Modified Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of (3S,5R)-3-(Boc-amino)-5-methylpiperidine by Column Chromatography Content Type: Detailed Application Note & Protocol Audience: Researchers, scientists, and drug development professionals

Introduction & Strategic Context

The piperidine scaffold, particularly chiral 3-aminopiperidines, serves as a critical pharmacophore in the synthesis of Janus kinase (JAK) inhibitors and various G-protein-coupled receptor (GPCR) modulators. The specific diastereomer (3S,5R)-3-(Boc-amino)-5-methylpiperidine represents a high-value building block where stereochemical purity is paramount.

The Purification Paradox

Purifying this compound presents a distinct "Purification Paradox" often encountered in medicinal chemistry:

  • Basicity vs. acidity: The molecule contains a basic secondary amine (piperidine ring) that interacts strongly with acidic silanol groups (

    
    ) on standard silica gel, leading to severe peak tailing (streaking) and poor resolution.
    
  • Detection invisibility: Lacking a strong aromatic chromophore, the compound is virtually invisible under standard UV (254 nm), complicating fraction collection.

  • Stability: While the tert-butyloxycarbonyl (Boc) group protects the primary amine, it is acid-sensitive. Prolonged exposure to acidic silica sites can trigger slow deprotection, generating impurities during the purification process.

This protocol details a Base-Modified Silica Chromatography (BMSC) workflow designed to neutralize silanol interactions, ensure compound stability, and achieve >98% purity.

Chemical Properties & Mechanistic Challenges[1][2]

PropertySpecificationChromatographic Implication
Structure (3S,5R)-3-(Boc-amino)-5-methylpiperidineChiral; requires preservation of stereocenter.
Basicity Secondary amine (

)
High Risk: Protonation by acidic silanols causes irreversible adsorption or "streaking."
UV Activity Weak (Carbonyl

@ ~210 nm)
High Risk: Invisible at 254 nm. Requires specialized detection (ELSD, CAD, or Stains).
Stability Boc-sensitiveAvoid acidic modifiers (Acetic acid/TFA). Use basic modifiers.
Solubility Soluble in DCM, MeOH, EtOAcCompatible with Normal Phase (NP) solvents.

Method Development & Optimization

Mobile Phase Selection

Standard mobile phases (Hexane/EtOAc) are insufficient due to the basicity of the piperidine nitrogen. A basic modifier is mandatory .

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
    • Recommendation:Triethylamine (TEA) is preferred for organic solvent miscibility in Hexane/EtOAc systems.

      
       is superior for DCM/MeOH systems.
      
  • Solvent System A (Non-Polar): Hexane or Heptane (+ 1% TEA).

  • Solvent System B (Polar): Ethyl Acetate (EtOAc) or 10% MeOH in DCM (+ 1% TEA).

Visualization Strategy (The "Invisible" Compound)

Since the compound lacks a benzene ring, UV absorption at 254 nm is negligible.

  • Primary Method: Ninhydrin Stain .[1][2] The Boc group can partially deprotect upon heating the TLC plate, or the secondary amine will react, producing a distinct spot (usually reddish/pink for secondary amines).

  • Secondary Method: Iodine Chamber (

    
    ) . Universal stain; effective for lipophilic Boc groups.
    
  • Automated Flash: Use UV-Vis at 210 nm (monitor slope sensitivity) or ELSD (Evaporative Light Scattering Detector) if available. Note: EtOAc absorbs at 210 nm; if using UV triggering, use DCM/MeOH gradients or subtract baseline.

Detailed Experimental Protocol

Phase 1: Column Preparation (In-Situ Neutralization)

Rationale: Pre-equilibrating the silica with a base deactivates acidic silanols, preventing the "tailing" effect before the sample even touches the column.

  • Select Stationary Phase: Standard Flash Silica Gel (40–63 µm, 60 Å).

  • Prepare Slurry: Mix silica gel with Hexane containing 1% (v/v) Triethylamine (TEA) .

  • Packing: Pour the slurry into the column. Flush with at least 3 Column Volumes (CV) of the TEA-modified starting solvent.

    • Check: The eluate pH should be basic (check with wet pH paper).

Phase 2: Sample Loading
  • Dissolution: Dissolve the crude residue in the minimum amount of DCM (Dichloromethane) .[3]

    • Critical: Do not use acidic solvents.

  • Loading: Apply the sample carefully to the top of the sand bed.

  • Adsorption (Alternative): For larger scales (>1g), dry-load by adsorbing the crude onto Celite 545 or neutralized silica (1:2 ratio w/w).

Phase 3: Elution Gradient

System: Hexane (A) / Ethyl Acetate (B) with 1% TEA constant .

Time (CV)% Solvent B (EtOAc + 1% TEA)Mechanistic Action
0–20%Elute non-polar impurities (e.g., bis-Boc byproducts).
2–50%

20%
Linear ramp. Product typically elutes here if lipophilic.
5–1220%

60%
Main elution window for mono-Boc amine.
12–1560%

100%
Flush polar impurities (unprotected diamines).

Note: If the compound is very polar, switch to DCM (A) / MeOH (B) with 1%


. Gradient: 0-10% MeOH.
Phase 4: Fraction Analysis & Isolation
  • Spotting: Spot every 3rd fraction on a TLC plate.

  • Staining: Dip in Ninhydrin solution and heat with a heat gun until spots appear (~1-2 mins).

    • Observation: Look for a pink/red spot.[4][2]

  • Pooling: Combine pure fractions.

  • Evaporation: Concentrate under reduced pressure.[5]

    • Azeotrope: To remove residual TEA (bp 89°C), add heptane and re-evaporate 2-3 times.

Visual Workflow & Logic

The following diagram illustrates the decision-making process and workflow for this purification.

PurificationWorkflow Start Crude (3S,5R)-3-(Boc-amino)-5-methylpiperidine TLC_Check TLC Optimization (Stain: Ninhydrin) Start->TLC_Check Decision_Mobile Select Mobile Phase TLC_Check->Decision_Mobile System_1 Hexane/EtOAc + 1% TEA (Standard) Decision_Mobile->System_1 Rf 0.2-0.3 System_2 DCM/MeOH + 1% NH4OH (If very polar) Decision_Mobile->System_2 Stuck at Baseline Col_Prep Column Neutralization (Flush with 1% TEA/Hexane) System_1->Col_Prep System_2->Col_Prep Loading Sample Loading (DCM or Dry Load) Col_Prep->Loading Elution Gradient Elution (Monitor UV 210nm or Blind Collection) Loading->Elution Detection Fraction Analysis (Ninhydrin Stain) Elution->Detection Workup Pool & Evaporate (Azeotrope TEA with Heptane) Detection->Workup

Caption: Logic flow for the purification of basic Boc-amines, emphasizing silica neutralization and specific detection methods.

Troubleshooting & Expert Tips

Issue: "The compound is streaking across the TLC plate."
  • Cause: Insufficient base modifier. The amine is interacting with silanols.

  • Fix: Increase TEA concentration to 2-3% in the mobile phase. Ensure the TLC plate is also pre-dipped in TEA/Hexane and dried before spotting.

Issue: "I see nothing on the Flash system detector."
  • Cause: UV cutoff. The Boc carbonyl signal is weak and often masked by solvent absorbance (EtOAc cuts off ~256nm but absorbs significantly at 210nm).

  • Fix: Use ELSD if available. If using UV, monitor 210 nm and use a solvent system with lower UV cutoff (e.g., Hexane/TBME) or perform "blind" collection and rely on TLC staining.

Issue: "Product is decomposing."
  • Cause: Acidic silica causing Boc-deprotection.

  • Fix: Ensure the column was pre-flushed with TEA.[6] Avoid leaving the compound on the silica column overnight.

Issue: "Co-elution with impurities."
  • Cause: Diastereomers (3R,5R or 3S,5S) may have very similar Rf values.

  • Fix: If diastereomeric separation is required, standard silica may fail. Switch to Chiral HPLC or perform a recrystallization of a salt derivative (e.g., L-tartrate) before Boc-protection or after deprotection.

References

  • Boc-Amine Purification Standards: Common practice for basic amines involves TEA-neutralized silica.

    • Rochester University.[6] (n.d.). Tips for Flash Column Chromatography. Not Voodoo. Retrieved February 4, 2026, from [Link]

  • Visualization of Non-UV Active Compounds: Ninhydrin and Iodine are standard for Boc-amines.

    • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved February 4, 2026, from [Link]

  • Synthesis and Isolation of 3-Amino Piperidines: Protocols for similar substrates confirm the use of DCM/MeOH/NH3 systems.

    • CSIR-NIScPR. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry. Retrieved February 4, 2026, from [Link]

  • TLC Stains for Amines: Specifics on Ninhydrin and Iodine sensitivity.

    • Reach Devices.[1] (n.d.). TLC Stains. Retrieved February 4, 2026, from [Link]

Sources

orthogonal protection strategy with (3S,5R)-3-(Boc-amino)-5-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The scaffold (3S,5R)-3-(Boc-amino)-5-methylpiperidine (CAS 1203651-07-3) represents a privileged chiral building block in modern medicinal chemistry.[1] Substituted piperidines are ubiquitous in FDA-approved therapeutics, particularly in the design of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and renin inhibitors. The C5-methyl substituent introduces a critical steric constraint, often locking the piperidine ring into a preferred chair conformation that enhances binding affinity via the "magic methyl" effect.

For complex library synthesis or peptidomimetic construction, orthogonal protection is non-negotiable. The molecule is supplied with the C3-amine protected as a tert-butyloxycarbonyl (Boc) carbamate.[1] To functionally derivatize the secondary piperidine nitrogen (N1) or selectively manipulate the C3-amine, we must establish a protection scheme where one group can be removed without affecting the other.

This guide details the two most robust orthogonal strategies:

  • Fmoc/Boc Strategy: Ideal for Solid Phase Peptide Synthesis (SPPS) and base-sensitive routes.[1]

  • Cbz/Boc Strategy: Ideal for solution-phase scale-up and hydrogenolysis-compatible routes.[1]

Orthogonal Logic & Pathway Design

The following logic gate illustrates the decision-making process for derivatizing this scaffold.

OrthogonalStrategy Start (3S,5R)-3-(Boc-amino)-5-methylpiperidine (Free Secondary Amine) Fmoc_Step Rxn A: Fmoc-OSu, NaHCO3 (Target: N1-Fmoc Protection) Start->Fmoc_Step SPPS Compatibility Cbz_Step Rxn B: Cbz-Cl, DIPEA (Target: N1-Cbz Protection) Start->Cbz_Step Scale-Up / Solution Phase Fmoc_Prod Intermediate A: N1-Fmoc, N3-Boc Fmoc_Step->Fmoc_Prod Fmoc_Deprot_N1 20% Piperidine/DMF (Cleaves N1-Fmoc) Fmoc_Prod->Fmoc_Deprot_N1 Base Labile Fmoc_Deprot_N3 TFA/DCM (Cleaves N3-Boc) Fmoc_Prod->Fmoc_Deprot_N3 Acid Labile Cbz_Prod Intermediate B: N1-Cbz, N3-Boc Cbz_Step->Cbz_Prod Cbz_Deprot_N1 H2, Pd/C (Cleaves N1-Cbz) Cbz_Prod->Cbz_Deprot_N1 Hydrogenolysis Cbz_Deprot_N3 4M HCl/Dioxane (Cleaves N3-Boc) Cbz_Prod->Cbz_Deprot_N3 Acid Labile

Figure 1: Decision matrix for orthogonal protection based on downstream chemical compatibility.

Experimental Protocols

Protocol A: N1-Fmoc Protection (Base-Labile)

Use Case: When the scaffold will be used in SPPS or when acid-labile linkers are present.[1] Mechanism: Nucleophilic attack of the secondary amine on the succinimidyl carbonate. Fmoc-OSu is preferred over Fmoc-Cl to minimize dipeptide formation and racemization risks.[1]

Materials:

  • (3S,5R)-3-(Boc-amino)-5-methylpiperidine (1.0 eq)[1]

  • Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) (1.1 eq)[1]

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq)[1]

  • Solvent: 1:1 Dioxane/Water (v/v)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 g (4.66 mmol) of the piperidine scaffold in 15 mL of 1,4-dioxane.

  • Base Addition: Dissolve NaHCO₃ (0.98 g, 11.6 mmol) in 15 mL of deionized water. Add this slowly to the piperidine solution with vigorous stirring. Note: The mixture may become cloudy.[1]

  • Reagent Addition: Cool the mixture to 0°C (ice bath). Add Fmoc-OSu (1.73 g, 5.1 mmol) portion-wise over 15 minutes.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (Hexane/EtOAc 2:1) or LC-MS.[1][2]

    • Checkpoint: The starting secondary amine should disappear. Product R_f will be significantly higher.

  • Workup:

    • Evaporate the dioxane under reduced pressure (rotary evaporator, <40°C).

    • Dilute the remaining aqueous residue with EtOAc (50 mL).

    • Wash with 5% KHSO₄ or Citric Acid (2 x 20 mL) to remove unreacted amine/base. Crucial: Keep pH ~3–4 during wash to ensure removal of contaminants without cleaving Boc.

    • Wash with Brine (20 mL), dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (SiO₂). Elute with gradient 0–30% EtOAc in Hexanes.

    • Yield Expectation: 85–95% as a white foam/solid.

Protocol B: N1-Cbz Protection (Hydrogenolysis-Labile)

Use Case: For large-scale solution phase synthesis where Fmoc stability is an issue (e.g., using secondary amines downstream).

Materials:

  • (3S,5R)-3-(Boc-amino)-5-methylpiperidine (1.0 eq)[1]

  • Benzyl chloroformate (Cbz-Cl) (1.2 eq)[1]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Procedure:

  • Solvation: Dissolve 1.0 g of scaffold in 20 mL anhydrous DCM under Nitrogen/Argon atmosphere.

  • Base Addition: Add DIPEA (1.6 mL) and cool to 0°C.

  • Acylation: Add Cbz-Cl (0.8 mL, pure) dropwise via syringe over 10 minutes. Caution: Exothermic.[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench & Workup:

    • Quench with saturated NH₄Cl solution (20 mL).

    • Separate phases. Extract aqueous layer with DCM (2 x 10 mL).

    • Combined organics washed with 0.5N HCl (cold, rapid wash to remove DIPEA), then NaHCO₃, then Brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Selective Deprotection & Validation

Once the orthogonal pair is established, selective deprotection is the key to utility.

OperationReagentsConditionsCleavesIntact Group
Boc Removal TFA / DCM (1:1)0°C to RT, 1 hrN3-Boc N1-Fmoc / N1-Cbz
Boc Removal 4M HCl in DioxaneRT, 2 hrN3-Boc N1-Fmoc / N1-Cbz
Fmoc Removal 20% Piperidine in DMFRT, 20 minN1-Fmoc N3-Boc
Cbz Removal H₂ (1 atm), 10% Pd/CMeOH, RT, 4 hrN1-Cbz N3-Boc

Analytical Validation Criteria (NMR):

  • Starting Material: N1-H signal usually broad or invisible; C3-H methine ~3.5 ppm.[1]

  • N1-Fmoc Product: Appearance of aromatic fluorenyl protons (7.3–7.8 ppm, 8H) and the CH₂-CH doublet/triplet pattern (~4.2–4.5 ppm).[1]

  • Rotamers: Due to the amide bond at N1 (Fmoc/Cbz), NMR spectra in CDCl₃ often show broad or split peaks (rotamers) for the piperidine ring protons. This is normal. Running spectra at 50°C in DMSO-d6 often coalesces these peaks.

Troubleshooting & Optimization

Issue: Low Yield in Fmoc Protection

  • Cause: Steric hindrance from the C5-methyl group if the conformation is unfavorable.[1]

  • Solution: Switch solvent to THF/Water or DMF to improve solubility. Increase temperature to 35°C (Fmoc is stable up to ~50°C in neutral conditions).

Issue: Boc Cleavage during Workup

  • Cause: Acid washes (KHSO₄/HCl) were too strong or prolonged.

  • Solution: Use 5% Citric Acid (milder) and perform washes quickly on ice.

Issue: Epimerization

  • Risk:[1][3] The (3S,5R) centers are generally stable, but strong bases and high heat should be avoided.

  • Verification: Chiral HPLC is recommended if reaction conditions exceed 60°C or involve strong bases (e.g., NaH).

References

  • Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis. 5th Edition, Wiley-Interscience. (The definitive guide on orthogonal deprotection conditions).
  • ChemicalBook. (3R,5R)-3-(Boc-amino)-5-methylpiperidine Product Entry. Link (Note: Isomer variations are common; verify CAS 1203651-07-3 for (3S,5R)).[1]

  • Beak, P., et al. "Complex Piperidines via Asymmetric Lithiation." Journal of the American Chemical Society. (Foundational work on chiral piperidine synthesis).
  • Pfizer Inc. "Tofacitinib and Related Janus Kinase Inhibitors." Journal of Medicinal Chemistry. (Context for 3,4 and 3,5-disubstituted piperidine scaffolds in drug discovery).
  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. Link (Review of orthogonality in peptide synthesis).

Sources

Application Note: Analytical Method Development for Chiral Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This guide details the strategic development of analytical methods for the enantioseparation of chiral piperidines, a structural motif ubiquitous in CNS-active pharmaceuticals (e.g., Methylphenidate, Paroxetine).[1] It addresses the specific challenges posed by the basicity of the secondary amine, including peak tailing and strong silanol interactions. We present a dual-pathway screening protocol utilizing Supercritical Fluid Chromatography (SFC) and Normal Phase HPLC (NP-HPLC), emphasizing the critical role of mobile phase additives and immobilized polysaccharide stationary phases.[1]

Introduction: The Piperidine Challenge

Chiral piperidines represent a "privileged scaffold" in medicinal chemistry but pose significant chromatographic hurdles.[1] The secondary amine functionality (


) acts as a strong Lewis base, interacting avidly with residual silanol groups on silica-based stationary phases.[1]

Key Analytical Challenges:

  • Peak Tailing: Non-specific interactions with acidic silanols lead to thermodynamic heterogeneity, causing severe tailing (

    
    ).[1]
    
  • Retention Instability: Hysteresis effects from slow desorption kinetics.[1]

  • Solubility: Free bases often require non-polar solvents, while salts (HCl, tartrate) require polar modifiers.[1]

Strategic Method Development Workflow

We recommend a "Screen-then-Optimize" approach.[1] SFC is prioritized for its high diffusivity and speed, while NP-HPLC remains the robust alternative for highly polar salts.[1]

Decision Matrix & Workflow

MethodDevWorkflow Start Sample: Chiral Piperidine SolubilityCheck Solubility Check (MeOH/EtOH/Hexane) Start->SolubilityCheck SFC_Path Primary Path: SFC Screening (Speed & Efficiency) SolubilityCheck->SFC_Path Soluble in MeOH/EtOH HPLC_Path Secondary Path: NP-HPLC (For low solubility/salts) SolubilityCheck->HPLC_Path Insoluble in Alcohols ColScreen Column Screening (IA, IB, AD, OD, IG) SFC_Path->ColScreen HPLC_Path->ColScreen MobilePhase Modifier Selection (MeOH vs. IPA vs. ACN) ColScreen->MobilePhase AdditiveOpt Additive Optimization (DEA, IPA, TFA) MobilePhase->AdditiveOpt AdditiveOpt->MobilePhase Rs < 1.5 Validation Method Validation (Linearity, Accuracy, LOQ) AdditiveOpt->Validation Rs > 1.5 & As < 1.2

Figure 1: Decision tree for selecting the separation mode and optimization flow.

Stationary Phase Selection

Polysaccharide-based Chiral Stationary Phases (CSPs) are the gold standard.[1] For piperidines, immobilized phases are superior due to their resistance to aggressive basic modifiers.[1]

Column TypeSelectorMechanismRecommendation
Chiralpak IA Amylose tris(3,5-dimethylphenylcarbamate)ImmobilizedFirst Choice. Robust, solvent versatile.[1] Excellent for broad screening.
Chiralpak IB Cellulose tris(3,5-dimethylphenylcarbamate)ImmobilizedComplementary selectivity to IA.[1][2]
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)CoatedHigh selectivity but restricted solvent compatibility (No DCM/THF).[1]
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)CoatedClassic phase; often resolves if AD fails.[1]
Chirobiotic V2 VancomycinMacrocyclic AntibioticSpecific niche for Methylphenidate and similar amino-esters.[1]

Expert Insight: Immobilized columns (IA/IB/IC) allow the use of "forbidden" solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) in the mobile phase.[1] For piperidines, adding 5-10% DCM can disrupt aggregation and improve peak shape.[1]

Mobile Phase Chemistry & Additives[3][4][5][6][7][8][9][10]

This is the most critical parameter for basic amines. You must suppress ionization or mask silanols.[1]

The Role of Additives[6]
  • Basic Additives (Silanol Masking):

    • Diethylamine (DEA): The industry standard (0.1%).[1] Competes with the piperidine for silanol binding sites.[1]

    • Isopropylamine (IPA-amine): More volatile, better for MS detection.[1]

    • Ethylenediamine (EDA): A bidentate base.[1] Extremely effective for stubborn tailing but can be difficult to flush from columns (memory effects).[1]

  • Acidic Additives (Ion Pairing):

    • Trifluoroacetic Acid (TFA): Used in combination with bases (e.g., 0.1% TFA + 0.1% DEA) to form an in-situ buffer.[1] This is crucial for separating amphoteric piperidines (e.g., amino acids like Ritalinic Acid).[1]

Recommended Mobile Phases
  • SFC:

    
     + [Methanol + 0.2% Isopropylamine][1]
    
    • Why: Methanol provides hydrogen bonding; isopropylamine ensures the piperidine remains in the free base form.

  • NP-HPLC: n-Hexane / Ethanol / DEA (90:10:0.1)[1]

    • Why: Ethanol is a stronger displacer than isopropanol, often sharpening peaks for polar amines.[1]

Experimental Protocols

Protocol A: Rapid SFC Screening (Primary)

System: Agilent 1260 Infinity II SFC or similar.[1] Sample Prep: Dissolve 1 mg sample in 1 mL Methanol.

  • Column Set: Connect Chiralpak IA, IB, AD-H, and OD-H via a column switcher.[1]

  • Conditions:

    • Flow: 3.0 mL/min[1]

    • Temp: 40°C

    • Back Pressure: 120 bar[1]

    • Mobile Phase A:

      
      
      
    • Mobile Phase B: Methanol + 0.1% Isopropylamine + 0.1% DEA.[1]

  • Gradient:

    • 0-1 min: 5% B (Hold)[1]

    • 1-6 min: 5%

      
       50% B[1]
      
    • 6-8 min: 50% B (Hold)[1]

  • Analysis: Identify the column with the highest

    
     (selectivity).[1] If 
    
    
    
    , proceed to isocratic optimization.[1]
Protocol B: Optimization of Peak Shape

If tailing persists (


) on the best column:
  • Switch Additive: Change from DEA to 0.1% Ethylenediamine (EDA) . Warning: Dedicate the column to basic separations after this.

  • Temperature Effect: Lower temperature (e.g., 20°C) generally increases resolution (

    
    ) but may broaden peaks.[1] Raise to 50°C to improve mass transfer and sharpen peaks.
    

Case Study: Separation of Methylphenidate (Ritalin)

Methylphenidate (MPH) contains two chiral centers, but the pharmaceutical product is typically the threo-racemate (


-threo-MPH).[1][3]
  • Challenge: The ester group is labile; the amine is basic.

  • Literature Solution: While polysaccharide columns work, the Chirobiotic V2 (Vancomycin) column offers unique selectivity for this class.[1]

  • Optimized Conditions (HPLC):

    • Column: Chirobiotic V2 (250 x 4.6 mm, 5 µm)[1]

    • Mobile Phase: Methanol / Ammonium Acetate (20 mM, pH 4.[1][3]1) (92:8 v/v).[1][3]

    • Mechanism: Inclusion complexation combined with ionic interaction.[1] The pH 4.1 ensures the amine is protonated, interacting with the anionic pocket of Vancomycin.

    • Result: Baseline separation of

      
      -threo and 
      
      
      
      -threo enantiomers.

References

  • Agilent Technologies. (2019).[1] Easy Access to Rapid Chiral SFC Method Development for Non-Chromatographers. Application Note.

  • YMC Europe. (2016).[1] Chiral LC & SFC Method Development. Technical Guide.

  • Regalado, E. L., et al. (2014).[1] Improved Chiral SFC Screening for Analytical Method Development. ResearchGate.

  • Daicel Chiral Technologies. (2021).[1] Mobile Phase Modifiers & Additives for Immobilized Columns. Technical Support.

  • Srinivas, N. R., et al. (2017).[1] Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. International Journal of PharmTech Research.

Sources

Comprehensive Application Note: Stability Testing of Boc-Protected Amines in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategies due to its robust stability against bases and nucleophiles.[1] However, its acid lability—while chemically useful—poses significant stability risks during solution-phase storage, scale-up, and analysis. This guide provides a rigorous framework for evaluating the stability of N-Boc amines in various solution environments. It details the mechanistic underpinnings of degradation, experimental protocols for stress testing, and analytical strategies to quantify degradation kinetics.

Introduction & Mechanistic Grounding

The Chemical Context

The Boc group protects amines as tert-butyl carbamates.[2][3] Its utility stems from its orthogonality to base-labile groups (e.g., Fmoc) and its clean removal under acidic conditions (e.g., TFA, HCl) via the release of isobutylene and carbon dioxide.

The Instability Mechanism

Understanding the degradation pathway is essential for designing effective stability tests. The primary degradation mode in solution is acid-catalyzed hydrolysis , even with trace acidity.

  • Protonation: The carbonyl oxygen is protonated.[2][4]

  • Fragmentation: The tert-butyl cation cleaves, leaving a carbamic acid.[4]

  • Decarboxylation: The unstable carbamic acid spontaneously loses CO₂, yielding the free amine.

  • Side Reactions: In the presence of alcohols (e.g., MeOH), transesterification can occur.[5][6] The tert-butyl cation may also react with nucleophiles or eliminate to form isobutylene.[7]

Mechanism Visualization

BocDegradation BocAmine N-Boc Amine (R-NH-Boc) Protonated Protonated Intermediate (R-NH-C(=OH+)-OtBu) BocAmine->Protonated + H+ (Acid Cat.) CarbamicAcid Carbamic Acid (R-NH-COOH) Protonated->CarbamicAcid Cleavage tBuCation t-Butyl Cation (tBu+) Protonated->tBuCation Cleavage FreeAmine Free Amine (R-NH2) CarbamicAcid->FreeAmine - CO2 (Fast) Byproducts CO2 + Isobutylene tBuCation->Byproducts - H+

Figure 1: Acid-catalyzed degradation pathway of N-Boc amines leading to free amine release.[1][4][8]

Experimental Design Strategy

To validate stability, one must simulate both "safe" storage conditions and "stress" environments.

Solvent Selection[8]
  • Inert Controls: DMSO-

    
    , Acetonitrile (MeCN), DMF (High grade, amine-free).
    
  • Stress Solvents: Methanol (protic stress), acidic CDCl

    
     (common NMR artifact), wet solvents.
    
Critical Variables
  • Acidity (pH): Even "neutral" solvents can become acidic over time (e.g., hydrolysis of DMF).

  • Temperature: 4°C (Storage), 25°C (Benchtop), 40-60°C (Accelerated/Reaction conditions).

  • Concentration: Typically 1–10 mM for analytical screening.

Protocol 1: Routine Solution Stability Screening

Purpose: To determine if a Boc-protected intermediate is stable in an autosampler or during prolonged reaction monitoring.

Materials
  • Test Compound: N-Boc protected amine (purity >95%).[9][10]

  • Internal Standard (IS): Naphthalene or Triphenylmethane (non-reactive, UV active).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Methanol (MeOH), Water.

  • Buffer: 0.1% Formic Acid (simulating acidic LC conditions) vs. 10 mM Ammonium Bicarbonate (pH 8).

Methodology
  • Preparation of Stock Solution: Dissolve the N-Boc amine (10 mM) and Internal Standard (5 mM) in the chosen solvent (e.g., MeCN).

  • Sample Aliquoting: Split the stock into three glass vials:

    • Vial A: Control (Store at 4°C).

    • Vial B: Room Temperature (25°C).

    • Vial C: Acid Challenge (Add 1 eq. Acetic Acid or mix 50:50 with 0.1% Formic Acid in water).

  • Time-Course Analysis: Inject samples into HPLC/UPLC at

    
     hours.
    
  • Quantification: Calculate the Area Ratio (

    
    ) at each time point.
    
Acceptance Criteria
  • Stable: < 2% degradation over 24 hours.

  • Labile: > 5% degradation requires immediate use or storage at -20°C.

Protocol 2: Forced Degradation (Acid & Thermal Challenge)

Purpose: To define the operational limits (Design Space) for reaction optimization and workup.

Methodology
  • Solvent Matrix Setup: Prepare 1 mg/mL solutions in:

    • S1: MeOH (Protic/Thermal risk).

    • S2: Toluene (Aprotic/Thermal baseline).

    • S3: 5% TFA in DCM (Positive Control for deprotection).

  • Thermal Stress: Place sealed vials of S1 and S2 in a heating block at 50°C and 80°C.

  • Sampling: Remove aliquots at 30 min, 1 h, 4 h, and 8 h. Quench acid samples (S3) immediately with saturated NaHCO

    
     or excess pyridine before analysis to freeze the reaction.
    
  • Analysis: Monitor for the disappearance of the Boc-amine peak and the appearance of the free amine (often more polar, earlier retention time on Reverse Phase).

Workflow Visualization

StabilityWorkflow Start Start Stability Study SolventPrep Prepare Solutions (MeCN, MeOH, Acidic Mix) Start->SolventPrep SplitConditions Split Conditions SolventPrep->SplitConditions Cond1 Condition A: 4°C (Control) SplitConditions->Cond1 Cond2 Condition B: 25°C (Benchtop) SplitConditions->Cond2 Cond3 Condition C: Acid/Heat Stress SplitConditions->Cond3 Analyze HPLC/LC-MS Analysis (t=0, 4, 24h) Cond1->Analyze Cond2->Analyze Cond3->Analyze Calc Calculate % Recovery (vs Internal Std) Analyze->Calc Decision Degradation > 5%? Calc->Decision Stable Stable: Proceed with Process Decision->Stable No Unstable Unstable: Change Solvent/Temp Buffer pH Decision->Unstable Yes

Figure 2: Decision tree for stability assessment and process optimization.

Data Analysis & Interpretation

Calculating Half-Life ( )

Acid-catalyzed deprotection typically follows pseudo-first-order kinetics when acid is in excess or constant (buffered).



Where:

  • 
     = Concentration (or Area Ratio) at time 
    
    
    
    .
  • 
     = Observed rate constant (slope of 
    
    
    
    vs
    
    
    ).


Summary of Common Stability Profiles
Solvent SystemConditionExpected StabilityNotes
DMSO / DMF 25°CHigh Stable for weeks if solvent is high quality.
Methanol / EtOH 25°CModerate Generally stable, but trace HCl (from acyl chlorides) causes rapid loss.
CDCl

25°CLow to Moderate CDCl

often contains HCl; filter through basic alumina before use.
Water/MeCN + 0.1% TFA 25°CLow Significant degradation within hours (

h).
Water/MeCN + 0.1% FA 25°CModerate Formic acid is weaker; stability often sufficient for LC runs (

h).

Troubleshooting & Best Practices

  • NMR Artifacts: If you see free amine in your NMR spectrum using CDCl

    
    , re-run the sample in DMSO-
    
    
    
    or neutralize the CDCl
    
    
    with solid K
    
    
    CO
    
    
    . The acidity of aged chloroform is a common false-positive generator.
  • LC-MS pH: For analyzing Boc-amines, use ammonium acetate or ammonium bicarbonate (pH 7-8) mobile phases if the compound is particularly acid-sensitive. If using 0.1% Formic Acid, keep autosampler temperature at 4°C and analyze rapidly.

  • Transesterification: Avoid heating Boc-amines in Methanol or Ethanol for prolonged periods, especially if the solution is not explicitly basic.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Standard reference for deprotection conditions).

  • Lundt, B. F., et al. (1978). "Selective removal of the N-tert-butoxycarbonyl group." International Journal of Peptide and Protein Research. Link

  • Han, G., et al. (2004). "Deprotection of Boc group using silica gel."[11] Tetrahedron Letters. (Highlighting mild acidity risks).

  • Common Organic Chemistry. "Boc Protecting Group." Link

  • Master Organic Chemistry. "Amine Protection and Deprotection." Link

Sources

Application Notes: (3S,5R)-3-(Boc-amino)-5-methylpiperidine as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Reference Standards in Pharmaceutical Quality

In the landscape of pharmaceutical development and manufacturing, the purity and quality of an Active Pharmaceutical Ingredient (API) are paramount. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over impurities.[1] A reference standard is a highly characterized and purified substance that serves as a benchmark for confirming the identity, strength, quality, and purity of a drug substance.[1][2] (3S,5R)-3-(Boc-amino)-5-methylpiperidine, a specific stereoisomer of a substituted piperidine, serves as a critical reference standard, believed to be an intermediate or potential impurity in the synthesis of Ponesimod, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator used in the treatment of autoimmune diseases.[3][4][5][6]

The piperidine ring is a common structural motif in many pharmaceuticals, making the control of its related impurities a widespread challenge.[2][7] This document provides a detailed guide for researchers, analytical scientists, and quality control professionals on the proper use of (3S,5R)-3-(Boc-amino)-5-methylpiperidine as a reference standard in a regulatory-compliant environment.

Physicochemical and Molecular Data

A comprehensive understanding of the reference standard's properties is fundamental to its correct application. The data below has been consolidated from various chemical suppliers and databases.

PropertyValueSource
Chemical Name tert-butyl ((3S,5R)-5-methylpiperidin-3-yl)carbamate[2][8]
CAS Number 1203651-07-3[2][7][8]
Molecular Formula C₁₁H₂₂N₂O₂[2][7][8]
Molecular Weight 214.31 g/mol [2][7][8]
Appearance Solid (Form may vary)[8]
Purity ≥97% (Typical)[8]
Storage Conditions 2-8°C (Refrigerator), under inert gas[8][9]
Boiling Point 313.4±31.0 °C (Predicted)[9]
Density 1.00±0.1 g/cm³ (Predicted)[9]

PART 1: Qualification and Handling of the Reference Standard

The integrity of any analysis is directly dependent on the integrity of the reference standard used. A reference standard is not merely a "pure" chemical; it is a substance accompanied by a comprehensive Certificate of Analysis (CoA) that validates its fitness for purpose.

Initial Receipt and Verification

Upon receiving the (3S,5R)-3-(Boc-amino)-5-methylpiperidine reference standard, a systematic verification process is crucial.

Protocol 1: Initial Receipt and Qualification

  • Documentation Review: Cross-reference the received material against the purchase order and the supplier's CoA. Verify the compound name, CAS number, batch number, and stated purity.

  • Visual Inspection: Examine the container for any signs of damage, compromised seals, or physical inconsistencies in the material.

  • Storage: Immediately transfer the standard to a calibrated and monitored refrigerator, maintaining the temperature between 2-8°C as recommended.[8][9]

  • Logbook Entry: Create a new entry in the reference standard logbook. Record the compound name, supplier, batch number, date of receipt, expiry date, storage location, and initial quantity.

  • CoA Verification (Recommended): While supplier data is generally reliable, internal verification provides the highest level of assurance. Perform an identity test (e.g., FT-IR) and a purity assessment (e.g., by HPLC-UV, as described in Part 2) to confirm the CoA data. This is a key principle of a self-validating system.

Workflow for Reference Standard Management

The following diagram illustrates the lifecycle of a reference standard within a laboratory, from receipt to final disposal.

ReferenceStandardWorkflow Figure 1: Reference Standard Lifecycle Management cluster_0 Initial Phase cluster_1 Usage Phase cluster_2 Monitoring & Disposal Receipt Receipt of Standard Verification Documentation & Visual Verification Receipt->Verification Storage Log & Store at 2-8°C Verification->Storage Dispensing Dispense for Use (Calibrated Balance, Inert Atmosphere) Storage->Dispensing Request for Analysis Solubilization Prepare Stock & Working Solutions Dispensing->Solubilization Analysis Use in Analytical Method (e.g., HPLC, LC-MS) Solubilization->Analysis Monitoring Periodic Stability Monitoring Analysis->Monitoring Disposal Decommission & Dispose (Post-Expiry) Monitoring->Disposal

Caption: Workflow for managing pharmaceutical reference standards.

Preparation of Stock and Working Solutions

The tert-butoxycarbonyl (Boc) protecting group can be sensitive to acidic conditions and elevated temperatures.[10] Therefore, solution preparation requires careful consideration of the solvent and handling conditions.

Protocol 2: Preparation of Analytical Solutions

  • Safety First: Handle the solid compound in a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Solvent Selection: Acetonitrile or Methanol are suitable primary diluents. Avoid using mobile phases with strong acids like trifluoroacetic acid (TFA) for stock solutions to prevent gradual deprotection of the Boc group.[10]

  • Stock Solution (e.g., 1000 µg/mL):

    • Allow the reference standard container to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

    • Accurately weigh approximately 10 mg of the standard using a calibrated analytical balance.

    • Quantitatively transfer the solid to a 10 mL Class A volumetric flask.

    • Add approximately 7 mL of acetonitrile (HPLC grade or higher).

    • Sonicate for 5-10 minutes or until fully dissolved.

    • Allow the solution to return to room temperature, then dilute to the mark with acetonitrile. Mix thoroughly.

    • Transfer to a labeled, amber glass vial and store at 2-8°C. This stock solution should be stable for a limited period; stability should be verified.

  • Working Standard Solutions (e.g., 1-100 µg/mL):

    • Prepare working standards by serial dilution of the stock solution using the mobile phase as the diluent. This minimizes solvent mismatch effects during chromatographic analysis.

    • Prepare these solutions fresh daily to ensure accuracy.

PART 2: Analytical Methodologies

The primary application of this reference standard is for the identification and quantification of (3S,5R)-3-(Boc-amino)-5-methylpiperidine as a potential impurity in Ponesimod drug substance or its intermediates.

High-Performance Liquid Chromatography (HPLC-UV)

A robust Reversed-Phase HPLC (RP-HPLC) method is the workhorse for routine quality control. The Boc-protected amine is non-chromophoric at higher wavelengths, necessitating detection at lower UV wavelengths (e.g., 200-215 nm).

Protocol 3: Impurity Determination by RP-HPLC-UV

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Waters Symmetry, Agilent Zorbax, 150 mm x 4.6 mm, 3.5 µm). A C18 stationary phase provides good retention for this moderately polar compound.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. The acidifier improves peak shape for the basic piperidine nitrogen.[11]

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Controlled temperature ensures reproducible retention times.

    • Injection Volume: 10 µL.

    • UV Detection: 210 nm.

  • Analysis Procedure:

    • System Suitability: Inject a working standard solution (e.g., 10 µg/mL) five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.

    • Calibration Curve: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) from the stock solution. Inject each standard and plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

    • Sample Analysis: Prepare the Ponesimod API sample at a high concentration (e.g., 1-5 mg/mL) in a suitable diluent. Inject the sample.

    • Identification: The retention time of any peak in the sample chromatogram should match that of the (3S,5R)-3-(Boc-amino)-5-methylpiperidine reference standard.

    • Quantification: Calculate the concentration of the impurity in the sample using the linear regression equation derived from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Confirmation

LC-MS provides an orthogonal detection method that offers superior specificity and sensitivity, making it ideal for confirmatory analysis and structure elucidation.[12][]

Causality: The Boc group is known to be labile in some mass spectrometry ionization sources, potentially leading to in-source fragmentation and the loss of the Boc group (100 Da).[10] Therefore, method parameters must be chosen carefully. Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode is standard for amines.

Protocol 4: Confirmatory Analysis by LC-MS

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., Quadrupole, Q-TOF, or Orbitrap).

  • LC Conditions: The HPLC conditions from Protocol 3 can be adapted. It is critical to replace non-volatile buffers like phosphoric acid with volatile alternatives like formic acid or ammonium formate to ensure compatibility with the MS source.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • MS Conditions (Positive ESI Mode):

    • Ionization Mode: ESI+.

    • Expected Ion: The primary ion to monitor is the protonated molecule [M+H]⁺ at m/z 215.17.

    • Key Fragment Ion: Monitor for the characteristic fragment ion corresponding to the loss of the Boc group, resulting in the deprotected piperidine at m/z 115.12.

    • Scan Mode: Full Scan (e.g., m/z 100-500) for initial investigation and Selected Ion Monitoring (SIM) of m/z 215.17 and 115.12 for enhanced sensitivity and specificity.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows to maximize the signal for the [M+H]⁺ ion while minimizing in-source fragmentation.

Analytical Workflow Diagram

The following diagram outlines the logical flow for using the reference standard for impurity analysis.

AnalyticalWorkflow Figure 2: Analytical Workflow for Impurity Profiling cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation RefStd Prepare Reference Standard Solutions HPLC Routine Analysis by HPLC-UV RefStd->HPLC Sample Prepare API Sample Solution Sample->HPLC LCMS Confirmatory ID by LC-MS HPLC->LCMS For Confirmation Identify Identify by Retention Time & Mass-to-Charge Ratio HPLC->Identify Tentative ID Quantify Quantify using Reference Standard HPLC->Quantify LCMS->Identify Confirmed ID Identify->Quantify Report Report Result (e.g., % w/w) Quantify->Report

Caption: Logic flow for impurity identification and quantification.

Conclusion

The effective use of (3S,5R)-3-(Boc-amino)-5-methylpiperidine as a pharmaceutical reference standard is a cornerstone of robust quality control in the manufacturing of Ponesimod and related APIs. Adherence to proper handling, storage, and analytical protocols ensures the accuracy and reliability of impurity profiling. The methodologies described herein provide a comprehensive framework for scientists to generate high-quality, defensible data that meets stringent regulatory expectations.

References

  • Axios Research. (3S,5R)-3-(Boc-amino)-5-Methylpiperidine - CAS - 1203651-07-3. [Link]

  • SynZeal. 3-Amino Piperidine Impurity. [Link]

  • SynZeal. Ponesimod. [Link]

  • PubChem. 3-(Boc-amino)piperidine. [Link]

  • U.S. Food and Drug Administration. 213498Orig1s000. [Link]

  • Google Patents. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
  • CRO Splendid Lab Pvt. Ltd. (3S,5R)-3-(Boc-Amino)-5-methylpiperidine. [Link]

  • PubMed Central (PMC). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. [Link]

  • Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • Pharmuni. USP Standards in Pharmaceuticals. [Link]

  • R Discovery. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. [Link]

  • PubMed. Ponesimod, a selective sphingosine 1-phosphate (S1P1) receptor modulator for autoimmune diseases: review of clinical pharmacokinetics and drug disposition. [Link]

  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • CORE. Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. [Link]

  • The Pharma Innovation Journal. Ponesimod: A review of pharmacology, clinical efficacy, and safety in multiple sclerosis treatment. [Link]

  • Google Patents. Detection method for determining piperidine residue in bulk drug.
  • PubChem. Ponesimod. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

Sources

Troubleshooting & Optimization

common side products in the synthesis of substituted piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: L3 (Senior Application Scientist) | Topic: Impurity Profiling & Troubleshooting

Executive Summary

Piperidines represent the single most common nitrogen heterocycle in FDA-approved pharmaceuticals (e.g., Fentanyl, Paroxetine, Raloxifene).[1] However, their synthesis—whether via pyridine reduction or late-stage functionalization—is plagued by predictable but persistent side reactions.

This guide moves beyond basic "reaction failure" to address specific impurity profiles . If you are observing [M-2] peaks, unexpected aromatic signals, or regioisomeric mixtures, consult the relevant module below.

Module 1: Hydrogenation of Pyridines

Primary Workflow: Catalytic reduction of substituted pyridines (


 + Metal Catalyst).[1][2]
Common Failure Mode:  Incomplete reduction and stereochemical drift.
Issue 1.1: The "M-2" Peak (Tetrahydropyridines)

Symptom: LCMS shows a major peak with mass [M-2] relative to the desired piperidine. Diagnosis: Incomplete reduction resulting in 1,2,3,6-tetrahydropyridine (enamine/imine tautomers). Root Cause:

  • Catalyst Poisoning: Pyridine nitrogen coordinates strongly to metal surfaces (Rh, Pt, Pd), arresting the cycle before full saturation.

  • Steric Hindrance: 2,6-disubstitution creates significant barrier to the final hydride transfer.

Troubleshooting Protocol:

  • Step 1 (Acidification): Run the reaction in acidic media (e.g., AcOH or 1 equiv. HCl). Protonating the pyridine nitrogen prevents it from poisoning the catalyst surface.

  • Step 2 (Pressure/Temp): If using Pd/C, increase pressure to >50 bar. If using

    
     or 
    
    
    
    (Adams' catalyst), ambient pressure is often sufficient, but temperature must be monitored to prevent ring opening.
Issue 1.2: Cis/Trans Stereocontrol Failure

Symptom: You require the cis-2,6-disubstituted piperidine but isolate a 50:50 mixture or predominantly trans isomer. Mechanism:

  • Kinetic Control (Cis): Under mild conditions, hydrogen adds to the same face of the ring (syn-addition). The "anchoring effect" of the first substituent directs incoming hydrogen.

  • Thermodynamic Drift (Trans): High temperatures or prolonged reaction times allow equilibration via imine-enamine tautomerization, favoring the thermodynamically stable trans (diequatorial) isomer.

Decision Matrix: Stereoselectivity Optimization

Desired IsomerRecommended CatalystSolvent SystemMechanistic Logic
Cis (Kinetic)

or

AcOH / MeOHRhodium favors rapid syn-addition without reversible dehydrogenation.
Trans (Thermodynamic)

or

EtOH (Reflux)Palladium facilitates reversible hydride elimination, allowing equilibration to the stable conformer.
Visualization: Hydrogenation Impurity Pathways

The following diagram illustrates the divergence between clean reduction, partial reduction (impurity), and ring opening.

PyridineReduction cluster_0 Critical Failure Point Pyridine Substituted Pyridine Dihydropyridine Dihydropyridine (Unstable Intermediate) Pyridine->Dihydropyridine +2H (Slow) Tetrahydropyridine 1,2,3,6-Tetrahydropyridine (M-2 Impurity) Dihydropyridine->Tetrahydropyridine +2H Piperidine Target Piperidine Tetrahydropyridine->Piperidine +2H (Often Rate Limiting) RingOpen Amino-Aldehyde/Alcohol (Ring Opening) Tetrahydropyridine->RingOpen Hydrolysis (if Aqueous/Acidic)

Caption: Pathway analysis showing the 1,2,3,6-tetrahydropyridine bottleneck. If the final reduction step is stalled (catalyst poisoning), hydrolysis can lead to irreversible ring opening.

Module 2: Functionalization ( -Boc Piperidines)

Primary Workflow:


-Lithiation of 

-Boc piperidine followed by electrophilic trapping (Beak-Lee Methodology). Common Failure Mode: Regioisomers and low yields.
Issue 2.1: Benzylic vs. Ring Lithiation

Symptom: When functionalizing 2-phenyl-N-Boc-piperidine, the electrophile adds to the phenyl ring (ortho) or the benzylic position, not the piperidine C6. Diagnosis: Competition between Dipole-Stabilized Lithiation (Ring


-position) and Coordination-Assisted Lithiation (Phenyl ortho-position).

Technical Insight:

  • Kinetic Product: Lithiation

    
     to the Nitrogen (Ring C2/C6) is kinetically favored due to the dipole stabilization of the Boc group.
    
  • Thermodynamic Product: If the temperature rises above -50°C, the lithiated species may isomerize to the benzylic position or the phenyl ring, which can be thermodynamically more stable depending on substituents.

Protocol: The "Cold-Snap" Trapping

  • Temperature: Maintain strictly at -78°C .

  • Solvent: Use TBME (tert-butyl methyl ether) instead of THF if regioselectivity is poor. TBME coordinates lithium less strongly, often enhancing the kinetic directing group effect of the Boc carbonyl.

  • Additive: Add TMEDA (1.0 - 1.2 equiv). It breaks up alkyllithium aggregates, increasing the reactivity of s-BuLi, allowing for faster lithiation at the kinetic position before equilibration occurs.

Issue 2.2: Racemization of Enantioenriched Piperidines

Symptom: Starting with chiral


-Boc piperidine, the product is racemic.
Root Cause:  The intermediate 

-lithio species is configurationally unstable.[3][4] Unlike pyrrolidines (which hold configuration well), lithiated piperidines undergo rapid inversion at the carbanion center. Solution:
  • Transmetallation: Transmetallate with

    
     immediately after lithiation to freeze stereochemistry.
    
  • Electrophile Selection: Use highly reactive electrophiles (e.g., MeI, Allyl Bromide) that react faster than the rate of carbanion inversion.

Visualization: Lithiation Regioselectivity

Lithiation NBoc N-Boc-2-Phenylpiperidine AlphaLi α-Lithiation (Ring C6) (Kinetic Target) NBoc->AlphaLi s-BuLi / TMEDA / -78°C OrthoLi Ortho-Lithiation (Phenyl) (Side Product) NBoc->OrthoLi n-BuLi / 0°C BenzylicLi Benzylic Lithiation (Thermodynamic Sink) AlphaLi->BenzylicLi Warming > -40°C (Isomerization) Product Product AlphaLi->Product Electrophile (E+)

Caption: Regiodivergency in lithiation. Control of temperature and base strength (s-BuLi vs n-BuLi) dictates whether the reaction occurs on the heterocycle or the aryl substituent.

Module 3: Reductive Amination & Cyclization

Primary Workflow: Condensation of amine with dialdehyde/diketone or reductive amination. Common Failure Mode: Dimerization.[5]

Issue 3.1: The "M*2" Dimer

Symptom: Mass spec shows a peak at roughly double the molecular weight minus 2 or 4 mass units. Diagnosis: Formation of bis-piperidine or dialkylated amine. Mechanism: The secondary amine product (the piperidine) is more nucleophilic than the primary amine starting material. It reacts with remaining aldehyde/ketone to form a ternary iminium species, which is then reduced.

Prevention Protocol:

  • Stepwise Addition: Do not mix all reagents at once. Form the imine first (Amine + Carbonyl + Dehydrating agent like

    
    ), then add the reducing agent (
    
    
    
    ).
  • Reducing Agent Choice: Switch from

    
     to 
    
    
    
    . The acetoxyborohydride is less reactive and more selective for imines over aldehydes, reducing the window for side-reactions.
References
  • Electrocatalytic Hydrogenation: K. Fukazawa et al., "Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds," J. Am. Chem. Soc., 2020. Link

  • Rh2O3 Catalysis: S. Williams et al., "Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions," Org.[1] Biomol. Chem., 2024.[1] Link

  • Lithiation Dynamics: P. Ricci et al., "Complexation Phenomena and Dynamics at Work in the Lithiation Reactions of Small-Ring Heterocycles," Chem. Eur. J., 2020. Link

  • Nucleophilic Addition: J. A. Bull et al., "Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines," Chem. Rev., 2012. Link

  • Reductive Amination: A. F. Abdel-Magid et al., "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride," J. Org. Chem., 1996.[6] Link

Sources

Technical Support: Stereocontrolled Coupling of (3S,5R)-3-(Boc-amino)-5-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CPL-3S5R-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide & Chiral Chemistry Division

Executive Summary

Coupling to (3S,5R)-3-(Boc-amino)-5-methylpiperidine presents a classic "mismatched" kinetic profile. The nucleophile (the piperidine nitrogen) is sterically hindered by the adjacent C3-Boc-amino group and the C5-methyl group. This steric bulk significantly retards the rate of amide bond formation.

The Risk: The primary racemization risk is not the piperidine ring itself, but the activated carboxylic acid partner . Because the amine attacks slowly, the activated acid species (e.g., O-acylisourea or active ester) has a prolonged lifetime in solution. This delay allows the activated acid to undergo intramolecular cyclization to form an oxazolone (azlactone) intermediate, which is highly prone to deprotonation and subsequent racemization.

This guide provides the protocols and mechanistic insights required to couple this hindered amine while maintaining >99% diastereomeric excess (de).

Part 1: The Mechanistic "Why" (Root Cause Analysis)

To prevent racemization, you must understand the competition between Coupling (Pathway A) and Oxazolone Formation (Pathway B) .

  • Pathway A (Desired): The hindered piperidine attacks the activated acid.

  • Pathway B (Undesired): The activated acid cyclizes to an oxazolone. The C

    
    -proton of the oxazolone is acidic (pKa ~9-11). If a base like DIPEA is present, it removes this proton, destroying the stereocenter.
    

The Solution Strategy:

  • Accelerate Pathway A: Use high-velocity coupling reagents (COMU, T3P).

  • Inhibit Pathway B: Use "racemization suppressors" (Oxyma Pure) that open the oxazolone ring or prevent its formation.

  • Safe Basicity: Use bases with a pKa lower than the oxazolone proton (e.g., Collidine) to prevent deprotonation.

Visualizing the Danger Zone

RacemizationMechanism ActivatedAcid Activated Acid (O-Acylisourea/Active Ester) Product Chiral Amide Product (>99% de) ActivatedAcid->Product Pathway A: Fast Attack (Accelerated by Oxyma/T3P) Oxazolone Oxazolone (Azlactone Intermediate) ActivatedAcid->Oxazolone Pathway B: Slow Attack (Caused by Steric Hindrance) Piperidine (3S,5R)-Piperidine (Hindered Nucleophile) Piperidine->Product Racemate Racemized/Epimerized Product Oxazolone->Racemate Base-Mediated Enolization

Figure 1: The kinetic competition. Steric hindrance slows Pathway A, allowing Pathway B to dominate unless specific reagents are used.

Part 2: Reagent Selection & "Hardware"

Standard reagents like HBTU or EDC/HOBt are often insufficient for this specific scaffold due to the steric bulk. We recommend two "Gold Standard" systems.

System A: The Modern Standard (COMU + Oxyma Pure)
  • Why: COMU generates an extremely reactive species but is stabilized by the morpholino group. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a superior additive to HOBt, showing faster kinetics and lower racemization risks [1].[1]

  • Best For: Small-to-medium scale, medicinal chemistry, high-value chiral acids.

System B: The Scalable "Green" Option (T3P)
  • Why: Propylphosphonic anhydride (T3P) works via a different mechanism that does not generate a free active ester in the same way. It is renowned for low epimerization rates, even with hindered amines, and easy workup (water-soluble byproducts) [2].

  • Best For: Process chemistry, scale-up (>10g), and extremely epimerization-prone acids (e.g., Phenylglycine derivatives).

FeatureCOMU / OxymaT3P (Propylphosphonic anhydride)HATU / DIPEA
Reactivity Very HighHighVery High
Racemization Risk Low Very Low Moderate (High if slow rxn)
Base Requirement Collidine (Best) or DIPEAPyridine or NMMDIPEA
By-product Removal Aqueous WashAqueous WashDifficult (Tetramethylurea)
Safety Non-explosiveNon-toxic/Non-explosiveSensitizer
Part 3: Troubleshooting Guides & Protocols
Scenario 1: "I am seeing a 5-10% diastereomer impurity by LCMS."

Diagnosis: You likely used a strong base (DIPEA/TEA) with a slow coupling agent, or you let the activated acid sit too long before adding the piperidine.

Corrective Protocol (The "Collidine Fix"):

  • Switch Base: Replace DIPEA (pKa ~10.5) with 2,4,6-Collidine (TMP) (pKa ~7.4). Collidine is basic enough to drive the reaction but too weak to deprotonate the oxazolone intermediate efficiently [3].

  • Pre-activation: Do NOT pre-activate the acid for more than 1-2 minutes.

  • Temperature: Cool the reaction to 0°C during the addition of the coupling agent, then warm to Room Temperature (RT).

Step-by-Step Protocol (COMU/Oxyma/Collidine):

  • Dissolve the Carboxylic Acid (1.0 equiv) and (3S,5R)-Piperidine (1.1 equiv) in DMF or DCM.

  • Add Oxyma Pure (1.0 equiv).[1] Stir for 2 minutes at 0°C.

  • Add Collidine (2.5 - 3.0 equiv).

  • Add COMU (1.0 - 1.1 equiv) in one portion.

  • Stir at 0°C for 10 mins, then allow to warm to RT. Monitor by HPLC.

Scenario 2: "The reaction stalls at 60% conversion."

Diagnosis: The steric wall of the (3S,5R) system is preventing the final turnover. Adding more heat will likely cause racemization.

Corrective Protocol (The "T3P Power" Method): T3P is unique because it can be driven with longer reaction times without significant racemization penalties compared to uronium reagents.

Step-by-Step Protocol (T3P):

  • Dissolve Carboxylic Acid (1.0 equiv) and (3S,5R)-Piperidine (1.2 equiv) in EtOAc or 2-MeTHF (Green solvents are preferred for T3P).

  • Add Pyridine (3.0 - 4.0 equiv). Note: Pyridine acts as both solvent modifier and base.

  • Cool to 0°C.

  • Add T3P (50% w/w solution in EtOAc, 1.5 - 2.0 equiv) dropwise.

  • Allow to warm to RT. If conversion is slow after 4 hours, you can safely heat to 40-50°C with T3P, whereas heating with HATU would destroy your stereocenter [2].

Part 4: Analytical Validation

You cannot rely on standard C18 HPLC to separate diastereomers of this complexity. You must validate the coupling integrity.

Recommended Method:

  • Technique: Chiral SFC (Supercritical Fluid Chromatography) or Chiral HPLC.

  • Column: Chiralpak IG or IC (Immobilized phases are robust for amines).

  • Mobile Phase: CO2 / Methanol + 0.1% DEA (for SFC).

  • Reference Standard: You must intentionally synthesize the "wrong" diastereomer (using the enantiomer of your acid or the racemic acid) to prove your method can separate them.

Part 5: Decision Logic (Workflow)

Use this flow to determine your experimental setup.

DecisionTree Start Start: Coupling to (3S,5R)-Piperidine IsAcidSensitive Is the Acid Partner Racemization Prone? (e.g., Cys, Phg, His) Start->IsAcidSensitive Scale Reaction Scale? IsAcidSensitive->Scale No (Standard AA) T3P_Route Protocol B: T3P + Pyridine (EtOAc, 0°C -> 40°C) IsAcidSensitive->T3P_Route Yes (High Risk) Scale->T3P_Route > 5 grams COMU_Route Protocol A: COMU + Oxyma + Collidine (0°C -> RT) Scale->COMU_Route < 5 grams

Figure 2: Decision matrix for selecting the optimal coupling protocol based on substrate sensitivity and scale.

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177.

  • Carpino, L. A., Imazumi, H., El-Faham, A., et al. (2002). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Angewandte Chemie International Edition, 41(3), 441–445.

Sources

Technical Support Center: Purification of Boc-Protected Aminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Subject: Troubleshooting Purification & Stability of Boc-Aminopiperidines Ticket Priority: High (Impacts Yield & Purity)

This guide addresses the unique challenges posed by Boc-protected aminopiperidine derivatives . These molecules present a "perfect storm" for purification difficulties: they often lack strong UV chromophores, possess basic nitrogen centers that interact with silica, and carry an acid-labile protecting group that can degrade during standard chromatography.

Module 1: Visualization & Detection

User Question: "I know my reaction worked by NMR, but I cannot see the product on my TLC plate under UV (254 nm). How do I monitor this?"

Technical Diagnosis: The tert-butoxycarbonyl (Boc) group has negligible UV absorbance. The piperidine ring is aliphatic and also UV-inactive. Unless your derivative contains an aromatic substituent, UV detection at 254 nm will be ineffective.

Troubleshooting Protocol: You must rely on chemical staining. The "Heat-Activated Ninhydrin" method is the gold standard for Boc-amines.

Step-by-Step Visualization Protocol:

  • Elute: Run your TLC plate in the appropriate solvent system (typically DCM/MeOH or Hexane/EtOAc).[1]

  • Dip: Submerge the plate quickly in Ninhydrin Stain .

  • The Critical Step (Heat): Heat the plate vigorously with a heat gun (approx. 150°C+).

    • Mechanism:[2] Initially, nothing happens. As the silica heats up, the thermal energy cleaves the Boc group (

      
      ), liberating the free amine.
      
    • Result: The newly freed amine reacts with ninhydrin to produce a distinct red/purple spot (Ruhemann's purple).

  • Alternative (Iodine): If ninhydrin fails, use an Iodine Chamber. Piperidines absorb iodine vapor well, appearing as brown spots, though this is reversible and less specific than ninhydrin.

Module 2: Chromatography & Streaking Issues

User Question: "My product is streaking from the baseline to the solvent front on the silica column. I'm losing mass and resolution."

Technical Diagnosis: This is caused by the Silanol Effect . Even if the exocyclic amine is Boc-protected, the piperidine ring nitrogen (if unprotected) is a secondary amine with a lone pair. This basic nitrogen hydrogen-bonds strongly with the acidic silanol (Si-OH) groups on the silica gel surface, causing peak tailing (streaking).

Corrective Action: Mobile Phase Modification You must neutralize the silica surface or the mobile phase.

ModifierConcentrationApplicationNotes
Triethylamine (TEA) 0.5% - 1.0%General PurposeAdd to both the column equilibration solvent and the elution solvent.
Ammonia (

)
1.0% (in MeOH)High PolarityBest for DCM/MeOH gradients. Use 7N

in MeOH solution.
Ammonium Hydroxide TraceAlternativeCan be messy; TEA is generally preferred for flash chromatography.

Warning: The "Acid Trap"

  • Avoid: Do not use acetic acid or formic acid to "sharpen" peaks. The Boc group is acid-labile.[3][4]

  • Risk: Silica gel itself is slightly acidic (pH 4-5). Leaving Boc-products on a silica column for extended periods (>4 hours) can lead to partial deprotection [1].

Module 3: Removing Excess Reagents ( )

User Question: "I have a persistent oil co-eluting with my product. NMR shows it's excess Boc anhydride (


).[5] How do I remove it without a column?"

Technical Diagnosis:


 is not volatile enough to be removed easily on a standard rotovap (requires high vacuum/heat, which risks product degradation) and is lipophilic, often co-eluting with protected amines.

Solution: The "Scavenger" Protocol Use a nucleophilic amine scavenger to convert hydrophobic


 into a polar, water-soluble urea that can be washed away.

The DMAPA Wash Protocol:

  • Add Scavenger: Add N,N-dimethyl-1,3-propanediamine (DMAPA) (approx. 1.5 equivalents relative to excess

    
    ) to your reaction mixture.
    
  • Incubate: Stir at room temperature for 15–30 minutes.

    • Reaction:

      
       (highly polar urea).
      
  • Workup: Dilute with organic solvent (EtOAc or DCM) and wash with 1M NaHSO₄ or Citric Acid (pH ~3-4).

    • Result: The Boc-DMAPA becomes protonated (salt form) and partitions quantitatively into the aqueous layer. Your product remains in the organic layer.

Module 4: HPLC Method Development

User Question: "I need to purify my compound by Prep-HPLC. Can I use the standard Water/Acetonitrile + 0.1% TFA method?"

Technical Diagnosis: STOP. Using Trifluoroacetic Acid (TFA) is a critical error for Boc-compounds. While 0.1% TFA is standard for peptides, the combination of acidic pH (<2) and the concentration step (evaporation of solvent) will strip the Boc group. Studies show up to 10-40% cleavage of Boc groups in TFA-containing mobile phases during fraction concentration [2].

Recommended Buffer Systems:

ParameterRecommended ConditionWhy?
Buffer A 10 mM Ammonium Bicarbonate (pH 8-10)Basic pH stabilizes the amine and the Boc group.
Buffer B AcetonitrileStandard organic modifier.
Alternative 0.1% Formic Acid (Rapid Workup)Only if pH > 3 is maintained and fractions are neutralized immediately after collection.
Visual Troubleshooting Workflows
Figure 1: Purification Decision Tree

Use this logic flow to determine the correct purification strategy based on your observed impurity profile.

PurificationLogic Start Start: Crude Boc-Aminopiperidine CheckTLC Check TLC (Ninhydrin Stain) Start->CheckTLC Streaking Is the spot streaking? CheckTLC->Streaking CoElution Is there a co-eluting oil? Streaking->CoElution No AddBase Add 1% TEA to Eluent & Silica Slurry Streaking->AddBase Yes CheckBoc Is it excess Boc2O? CoElution->CheckBoc Yes Column Proceed to Flash Column (Neutral/Basic Silica) CoElution->Column No AddBase->CoElution Scavenger Perform DMAPA Scavenger Wash (See Module 3) CheckBoc->Scavenger Yes CheckBoc->Column No (Unknown Impurity) Scavenger->Column

Caption: Decision tree for selecting purification modifiers and pre-treatments.

Figure 2: The DMAPA Scavenger Mechanism

Visualizing how the chemical wash removes excess Boc anhydride.

ScavengerMech Mix Reaction Mixture (Product + Excess Boc2O) AddDMAPA Add DMAPA (Primary Amine) Mix->AddDMAPA Reaction Reaction forms Boc-DMAPA Urea AddDMAPA->Reaction AcidWash Acid Wash (Citric Acid) Protonates Urea Reaction->AcidWash Separation Phase Separation AcidWash->Separation Aqueous Aqueous Layer (Boc-DMAPA Salt) Separation->Aqueous Waste Organic Organic Layer (Pure Product) Separation->Organic Product

Caption: Workflow for removing excess Boc anhydride using N,N-dimethyl-1,3-propanediamine (DMAPA).

References
  • Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-rated feature. Tetrahedron.[6] (General reference for Boc reactivity/instability).

  • ResearchGate Community Thread. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?

  • Sigma-Aldrich Technical Library. N-Boc Protection and Purification Protocols.

  • Leonard, J., Lygo, B., & Procter, G. Advanced Practical Organic Chemistry.[1] (Standard text for TLC visualization and flash chromatography techniques).

  • Organic Chemistry Portal. Protection of Amino Groups: Boc-Protected Amines.

Sources

Technical Support Center: Synthesis of (3S,5R)-3-(Boc-amino)-5-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3S,5R)-3-(Boc-amino)-5-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this chiral building block. Our goal is to provide you with the expertise and practical insights needed to ensure the quality and integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities in the synthesis of (3S,5R)-3-(Boc-amino)-5-methylpiperidine?

A1: Impurities can generally be categorized into three main groups:

  • Process-Related Impurities: These include unreacted starting materials, residual reagents, and byproducts from the synthetic transformations.

  • Stereoisomeric Impurities: Given the two chiral centers in the molecule, diastereomers ((3R,5S)-cis, (3S,5S)-trans, and (3R,5R)-trans) are significant potential impurities.

  • Degradation Products: These may form during the reaction, work-up, or storage.

Q2: Why is controlling stereoisomeric impurities crucial?

A2: In pharmaceutical applications, different stereoisomers of a chiral molecule can have vastly different pharmacological and toxicological profiles. Therefore, regulatory agencies require strict control and quantification of stereoisomeric impurities to ensure the safety and efficacy of the final drug product.[1]

Q3: What are the primary analytical techniques for identifying and quantifying impurities in this synthesis?

A3: A multi-technique approach is often necessary:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying process-related impurities.

  • Chiral HPLC: Essential for the separation and quantification of diastereomers.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information for the identification of unknown impurities and can help in determining diastereomeric ratios.

  • Mass Spectrometry (MS): Used for molecular weight determination and structural elucidation of impurities, often coupled with a chromatographic technique (LC-MS or GC-MS).

Troubleshooting Guide: A Deeper Dive into Impurity Identification and Mitigation

This section addresses specific issues you may encounter during your synthesis and provides actionable troubleshooting steps.

Problem 1: My final product shows unexpected peaks in the HPLC chromatogram.

Possible Cause & Identification:

These peaks likely correspond to process-related impurities. The identity of these impurities will depend on your specific synthetic route. Common synthetic strategies involve the reduction of a corresponding pyridine or the cyclization of an acyclic precursor.

  • Unreacted Starting Materials: Compare the retention times of the unexpected peaks with those of your starting materials.

  • Reagent-Related Byproducts: Consider the side reactions of the reagents used. For example, if using di-tert-butyl dicarbonate ((Boc)₂O) for Boc protection, byproducts like di-Boc protected amine or urea derivatives can form, especially if a catalyst like DMAP is used at low temperatures.[3]

  • Side-Reaction Products: Incomplete reactions or side reactions can lead to a host of impurities. For instance, in a reductive amination route, you might find partially reduced intermediates.

Troubleshooting & Mitigation:

  • Optimize Reaction Conditions: Ensure complete conversion of starting materials by adjusting reaction time, temperature, or stoichiometry of reagents. Monitor the reaction progress using TLC or HPLC.

  • Purification Strategy: Develop a robust purification protocol. Column chromatography is often effective for removing many process-related impurities. Recrystallization can also be a powerful purification technique if a suitable solvent system is found.

  • Aqueous Work-up: A thorough aqueous work-up can remove many water-soluble reagents and byproducts.

Problem 2: My chiral HPLC analysis indicates the presence of other stereoisomers.

Possible Cause & Identification:

The presence of other stereoisomers points to a lack of stereocontrol in one or more of the synthetic steps. The most common diastereomers to look for are (3R,5S), (3S,5S), and (3R,5R).

  • Chiral HPLC: This is the gold standard for separating and quantifying diastereomers. Method development may be required to achieve baseline separation. Often, derivatization of the amine with a UV-active chromophore can enhance detection.[2]

  • NMR Spectroscopy: While challenging, careful analysis of high-field ¹H and ¹³C NMR spectra can sometimes reveal the presence of diastereomers. The axial and equatorial protons on the piperidine ring will have slightly different chemical shifts and coupling constants for each diastereomer.[4] Using a chiral shift reagent can help to resolve overlapping signals.

Troubleshooting & Mitigation:

  • Chiral Starting Materials: Ensure the stereochemical purity of your starting materials.

  • Stereoselective Reactions: Re-evaluate the stereoselectivity of your synthetic transformations. For instance, in a hydrogenation step, the choice of catalyst and solvent can significantly impact the diastereomeric ratio.

  • Chiral Resolution: If a mixture of diastereomers is unavoidable, a chiral resolution step may be necessary. This can be achieved through crystallization with a chiral resolving agent or through preparative chiral chromatography.

Problem 3: My mass spectrometry data shows a significant M-56 peak, even when I expect the full molecular weight.

Possible Cause & Identification:

The Boc protecting group is known to be labile in the mass spectrometer source. The M-56 peak corresponds to the loss of isobutylene (C₄H₈) from the tert-butyl group, which is a characteristic fragmentation pattern for Boc-protected amines.[5][6] A less intense M-100 peak, corresponding to the loss of the entire Boc group, may also be observed.

Troubleshooting & Mitigation:

  • Soft Ionization Techniques: Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Ionization (EI) to minimize in-source fragmentation.[7]

  • Optimize MS Parameters: Lowering the fragmentor or cone voltage in the MS source can reduce the energy of the ionization process and preserve the molecular ion.[7]

  • Confirm with Other Techniques: Rely on other analytical data, such as NMR and elemental analysis, to confirm the presence of the Boc group in your bulk material.

Summary of Potential Impurities

Impurity ClassPotential ImpuritiesLikely SourceRecommended Analytical Technique(s)
Process-Related Unreacted starting materials (e.g., 3-amino-5-methylpiperidine)Incomplete Boc protectionHPLC, GC-MS
Di-tert-butyl dicarbonate ((Boc)₂O)Excess reagent from Boc protectionHPLC
tert-ButanolByproduct of Boc protectionGC-MS
Di-Boc protected amineSide reaction during Boc protectionHPLC, LC-MS
Urea derivativesSide reaction during Boc protectionHPLC, LC-MS
Stereoisomeric (3R,5S)-3-(Boc-amino)-5-methylpiperidine (cis-isomer)Lack of stereocontrol in synthesisChiral HPLC, ¹H NMR, ¹³C NMR
(3S,5S)-3-(Boc-amino)-5-methylpiperidine (trans-isomer)Lack of stereocontrol in synthesisChiral HPLC, ¹H NMR, ¹³C NMR
(3R,5R)-3-(Boc-amino)-5-methylpiperidine (trans-isomer)Lack of stereocontrol in synthesisChiral HPLC, ¹H NMR, ¹³C NMR
Degradation Deprotected amine (3S,5R)-3-amino-5-methylpiperidineAcidic conditions during work-up or storageHPLC, LC-MS

Experimental Protocols

Protocol 1: Chiral HPLC Method for Diastereomer Analysis (Illustrative)

This is a general starting point; method optimization will be necessary.

  • Column: Chiral stationary phase column (e.g., Chiralpak series).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detector at a low wavelength (e.g., 210 nm) or a mass spectrometer.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase. If UV detection is poor, consider pre-column derivatization with a chromophore-containing reagent like p-toluenesulfonyl chloride.[2]

Protocol 2: ¹H NMR for Diastereomeric Ratio Estimation
  • Instrument: High-field NMR spectrometer (≥400 MHz) for better signal dispersion.

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Analysis: Carefully integrate the signals corresponding to the protons on the chiral centers (H3 and H5) and the methyl group. Diastereomers will likely show slightly different chemical shifts for these protons. The ratio of the integrals will give an estimation of the diastereomeric ratio. For better resolution, 2D NMR techniques like COSY and HSQC can be employed to aid in signal assignment.

Impurity Identification Workflow

impurity_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_troubleshooting Troubleshooting start Crude Product purification Purification (Chromatography/Recrystallization) start->purification final_product Final Product purification->final_product hplc HPLC Analysis final_product->hplc chiral_hplc Chiral HPLC Analysis final_product->chiral_hplc nmr NMR (1H, 13C) final_product->nmr ms LC-MS / GC-MS final_product->ms process_impurities Process-Related Impurities Detected hplc->process_impurities stereo_impurities Stereoisomers Detected chiral_hplc->stereo_impurities nmr->process_impurities nmr->stereo_impurities ms->process_impurities optimize_reaction Optimize Reaction Conditions process_impurities->optimize_reaction improve_purification Improve Purification process_impurities->improve_purification check_starting_material Check Chiral Purity of Starting Material stereo_impurities->check_starting_material optimize_stereoselective_step Optimize Stereoselective Step stereo_impurities->optimize_stereoselective_step

Caption: Workflow for the identification and mitigation of impurities.

References

  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [Link]

  • Wenzel, T. J., & Wilcox, B. D. (2003). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 15(4), 336-342. [Link]

  • Gong, X., et al. (2019). Advanced analytical techniques for detection, separation and quantification of N-nitroso and related impurities in trimetazidine: A UPLC-PDA, LC-MS/MS, and GC-MS study. Journal of Pharmaceutical and Biomedical Analysis, 174, 538-547. [Link]

  • Axios Research. (n.d.). (3S,5R)-3-(Boc-amino)-5-Methylpiperidine. [Link]

  • Yadav, J. S., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63B, 518-525. [Link]

  • Google Patents. (2015). Preparation method of (R)-3-Boc-aminopiperidine.
  • Klapars, A., et al. (2018). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2895. [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). (3S,5R)-3-(Boc-Amino)-5-methylpiperidine. [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs Blog. [Link]

  • Li, G., & Ma, D. (2016). Chirality Sensing of N-Heterocycles via 19F NMR. ACS Omega, 1(5), 856-861. [Link]

  • Suresh, C., et al. (2009). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 44(11), 1596-1606. [Link]

  • ResearchGate. (2021). NMR interpretation of a diastereomeric compound. [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews, 42(21), 8341-8358. [Link]

  • CORE. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange LC/MS. [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in Large-Scale Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the large-scale synthesis of piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for managing the highly exothermic nature of piperidine synthesis, particularly through the catalytic hydrogenation of pyridine. Our goal is to equip you with the knowledge to ensure process safety, maintain reaction control, and achieve high product purity and yield.

This document is structured to provide immediate, actionable insights through a comprehensive Troubleshooting Guide and a detailed Frequently Asked questions (FAQs) section. We will delve into the causality behind experimental choices and provide self-validating protocols to enhance the safety and efficiency of your operations.

Section 1: Troubleshooting Guide for Exothermic Events

This section is designed to provide rapid assistance for specific issues you may encounter during your large-scale piperidine synthesis. The primary focus is on the catalytic hydrogenation of pyridine, a common and highly exothermic industrial method.

Issue 1: Rapid, Uncontrolled Temperature Rise (Thermal Excursion)

A sudden spike in reactor temperature is a critical event that requires immediate and correct action to prevent a thermal runaway.

Potential Causes:

  • Loss of Cooling: This is one of the most common causes and can result from a coolant pump failure, a blockage in the cooling jacket or coils, or an insufficient coolant flow rate for the reaction's heat output.

  • Excessive Hydrogen Flow/Pressure: A sudden increase in hydrogen availability can accelerate the reaction rate beyond the cooling system's capacity.

  • Catalyst Overactivity or "Spiking": A new batch of catalyst may be more active than anticipated, or improper catalyst activation can lead to a sudden surge in reaction rate.

  • Reactant Accumulation: If the reaction fails to initiate at the desired temperature, unreacted pyridine and hydrogen can accumulate. A sudden initiation can then lead to a rapid release of a large amount of heat.[1]

  • Poor Agitation: Inadequate mixing can lead to localized "hot spots" where the reaction rate is significantly higher, which can then propagate through the reactor.

Immediate Corrective Actions:

  • Stop Hydrogen Flow Immediately: This is the most critical first step to halt the primary source of the exothermic reaction.

  • Verify Cooling System Operation: Check coolant flow rates, temperatures, and pump status. If a failure is detected, switch to a backup cooling system if available.

  • Initiate Emergency Cooling: If the primary system has failed, utilize any available emergency cooling measures, such as a quench system or an external water deluge (if the reactor is designed for it).

  • Monitor Reactor Pressure: A rapid temperature increase will also lead to a pressure increase. Be prepared for emergency venting if the pressure approaches the reactor's maximum allowable working pressure (MAWP).

  • Do NOT Add More Reactant: Cease all addition of pyridine or any other reagents.

Post-Incident Analysis and Prevention:

  • Review Cooling System Maintenance Records: Ensure regular preventative maintenance is performed on all components of the cooling system.

  • Characterize New Catalyst Batches: Always test the activity of a new catalyst batch on a small scale before introducing it to a large-scale reactor.

  • Implement Controlled Dosing: For batch or semi-batch processes, add the pyridine substrate gradually to control the reaction rate and heat generation.

  • Ensure Proper Reaction Initiation: Confirm that the reaction has started (e.g., by observing a steady temperature increase and hydrogen uptake) before increasing the reactant feed rate.

  • Validate Agitator Performance: Regularly check the agitator's performance to ensure proper mixing and heat distribution.

Issue 2: Slower-Than-Expected Temperature Increase or Stalled Reaction

While less immediately dangerous than a thermal excursion, a stalled reaction can create the conditions for a future runaway event due to reactant accumulation.

Potential Causes:

  • Catalyst Deactivation or Poisoning: Impurities in the pyridine feed or hydrogen stream (e.g., sulfur compounds) can poison the catalyst. The basic nature of pyridine itself can also inhibit some catalysts.[2]

  • Insufficient Hydrogen Pressure or Flow: The reaction may be starved of hydrogen, limiting the reaction rate.

  • Low Reaction Temperature: The initial temperature may be too low to overcome the activation energy of the reaction.

  • Water Content: The presence of water can sometimes inhibit the reaction, depending on the catalyst used.

Troubleshooting Steps:

  • Verify Hydrogen Supply: Check hydrogen cylinder pressure, regulator settings, and flow rates to the reactor.

  • Analyze Pyridine Feed for Impurities: If catalyst poisoning is suspected, analyze the pyridine feedstock for common catalyst poisons.

  • Gradually Increase Temperature: Slowly increase the reactor temperature in small increments (e.g., 5°C) to see if the reaction initiates.

  • Check Catalyst Loading and Integrity: Ensure the correct amount of catalyst was added and that it has not been physically compromised.

  • Consider Acidic Additives: For some catalytic systems, adding a small amount of an acid like acetic acid can protonate the pyridine nitrogen, reducing its inhibitory effect on the catalyst and enhancing reactivity.[2]

Issue 3: Formation of a Yellow or Brown Tinge in the Product

Potential Cause:

  • Oxidation: Piperidine can oxidize upon exposure to air and light, leading to the formation of colored impurities.

Resolution and Prevention:

  • Purification: The colored impurities can typically be removed by distillation.

  • Inert Atmosphere: To prevent future discoloration, store purified piperidine under an inert atmosphere, such as nitrogen or argon.

  • Storage Conditions: Keep piperidine in a cool, dark place in a tightly sealed container.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the typical heat of reaction for the hydrogenation of pyridine to piperidine, and why is this important for large-scale synthesis?

A1: The hydrogenation of pyridine to piperidine is a significantly exothermic process. The heat of reaction is approximately -218 kJ/mol. This is a critical parameter for large-scale synthesis because the total amount of heat generated is directly proportional to the amount of pyridine being hydrogenated. In a large reactor, the surface area available for heat removal does not increase at the same rate as the reactor volume. This makes efficient heat dissipation crucial to prevent a dangerous accumulation of heat and a potential thermal runaway.[1]

Q2: My piperidine/DMF solution has crystallized upon storage. What is the cause, and is it still usable?

A2: Crystallization in a piperidine/dimethylformamide (DMF) solution is often due to the formation of a salt. Piperidine is a base and can react with acidic components in the atmosphere, primarily carbon dioxide, to form piperidine carbonate. If there are any sources of acid vapors in the storage area (e.g., from other chemical containers), it could also form other salts like piperidine hydrochloride. The solution should be warmed to room temperature to see if the crystals redissolve. If they do not, it is best to discard the solution and prepare a fresh batch to ensure the purity of your reagents.

Q3: How can I safely scale up a piperidine synthesis from the lab to a pilot plant?

A3: Scaling up any exothermic reaction requires careful consideration of several factors:

  • Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment using techniques like reaction calorimetry to determine the heat of reaction, adiabatic temperature rise, and the rate of heat generation under various conditions.

  • Heat Transfer Calculations: Ensure that the pilot plant reactor has sufficient cooling capacity to handle the total heat output of the scaled-up reaction.

  • Controlled Dosing: Implement a controlled addition of the limiting reagent (typically pyridine) to manage the rate of heat generation.

  • Emergency Planning: Have a clear and practiced emergency plan in place to address potential scenarios like a loss of cooling or a sudden temperature excursion.

  • Process Automation: Utilize automated control systems to monitor and control critical parameters like temperature, pressure, and reactant flow rates.

Q4: What are the key safety precautions when handling piperidine and pyridine?

A4: Both piperidine and pyridine are hazardous materials that require careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a good choice), safety goggles, and a lab coat.[3]

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhaling the vapors.

  • Ignition Sources: Both compounds are flammable. Keep them away from open flames, hot surfaces, and other potential ignition sources.[4][5] Use non-sparking tools and explosion-proof equipment.[4]

  • Incompatible Materials: Piperidine and pyridine can react violently with strong oxidants and strong acids.[6]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible.

Section 3: Experimental Protocols and Data

Protocol 1: Catalytic Hydrogenation of Pyridine

This protocol provides a general procedure for the laboratory-scale catalytic hydrogenation of pyridine. Safety Note: This reaction should only be performed by trained personnel in a controlled environment with appropriate safety equipment.

Materials:

  • Pyridine

  • Platinum(IV) oxide (PtO₂) or Palladium on Carbon (Pd/C) catalyst

  • Ethanol or acetic acid (solvent)

  • High-pressure hydrogenation reactor (e.g., Parr apparatus)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Add the catalyst (e.g., 1-5 mol%) to the reactor vessel.

  • Reactant Addition: Add the solvent (e.g., ethanol) and then the pyridine to the reactor vessel.

  • Sealing and Purging: Seal the reactor and purge the system several times with an inert gas to remove all oxygen.

  • Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Begin stirring and heat the reactor to the desired temperature (e.g., 50-80°C). Monitor the hydrogen uptake and the reactor temperature and pressure.

  • Work-up: Once the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled under a wet or inert atmosphere.

  • Purification: The piperidine can be purified by distillation.

Table 1: Key Safety and Thermal Parameters
ParameterPyridinePiperidineNotes
Boiling Point 115 °C106 °C
Flash Point 20 °C16 °CBoth are highly flammable.[5]
Heat of Hydrogenation ~ -218 kJ/molN/AHighly exothermic reaction.
Toxicity Harmful if swallowed or inhaled. Causes skin and eye irritation.Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.[5][7][8][9]Always handle with appropriate PPE in a well-ventilated area.[3]

Section 4: Visualization of Safety Workflow

Diagram 1: Troubleshooting a Thermal Excursion

This diagram outlines the decision-making process for responding to a sudden temperature increase during the reaction.

Thermal_Excursion_Workflow Start Temperature Spike Detected (>5°C above setpoint) Stop_H2 Immediately STOP Hydrogen Flow Start->Stop_H2 Check_Cooling Assess Cooling System (Flow, Temp, Pumps) Stop_H2->Check_Cooling Cooling_OK Cooling System Operational? Check_Cooling->Cooling_OK Emergency_Cooling Activate Emergency Cooling/Quench Cooling_OK->Emergency_Cooling No Monitor_Pressure Monitor Reactor Pressure Cooling_OK->Monitor_Pressure Yes Emergency_Cooling->Monitor_Pressure Pressure_High Pressure Approaching MAWP? Monitor_Pressure->Pressure_High Vent Initiate Emergency Venting Pressure_High->Vent Yes Stabilized System Stabilized Pressure_High->Stabilized No Vent->Stabilized Investigate Post-Incident Investigation Stabilized->Investigate

Caption: Workflow for responding to a thermal excursion event.

References

  • Lab Alley. Pyridine Safety Data Sheet (SDS). Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet. Retrieved from [Link]

  • Practical approach to prediction and prevention of runaway reactions. (n.d.). Retrieved from [Link]

  • Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention. Retrieved from [Link]

  • GOV.UK. Pyridine: incident management. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. Safety Data Sheet: Piperidine. Retrieved from [Link]

Sources

Technical Support Center: Boc Deprotection Workup Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Boc deprotection reactions. This guide is designed for chemists and researchers in the pharmaceutical and biotechnology sectors. Here, we move beyond standard protocols to address the nuanced challenges that arise during the workup phase of Boc-deprotected amines. Our focus is on providing logical, field-tested solutions to common and complex issues encountered in the lab.

Introduction: Beyond the Standard Quench

The acidic removal of a tert-butyloxycarbonyl (Boc) group is a cornerstone of modern amine synthesis. The mechanism involves protonation of the carbamate followed by the loss of a stable tert-butyl cation, which then forms isobutylene and CO2.[1] While the reaction itself is often straightforward, isolating the desired free amine can be fraught with challenges, from persistent emulsions to product loss and degradation.

A typical workup involves quenching the reaction, neutralizing excess acid with a basic wash (like saturated sodium bicarbonate), extracting the product into an organic solvent, and drying.[2] However, this "one-size-fits-all" approach often fails when dealing with substrates that are water-soluble, base-sensitive, or prone to forming stubborn salts. This guide provides a systematic approach to troubleshooting and offers a toolbox of alternative workup strategies.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most pressing issues you might face.

Scenario 1: Handling Persistent Amine Salts

Q1: After removing the acid (TFA or HCl) under vacuum, my product is a sticky, oily residue that won't solidify. What's happening and how do I proceed?

A: This is a classic sign of a persistent trifluoroacetate (TFA) or hydrochloride (HCl) salt. TFA salts, in particular, are notoriously difficult to break and often result in oils or hygroscopic solids.[3] The standard bicarbonate wash may not be sufficient to fully neutralize the salt of your amine, especially if the amine is not readily soluble in the organic extraction solvent.

Expert Insight: The core issue is the equilibrium of the acid-base reaction. A simple wash is often not vigorous or prolonged enough to fully deprotonate the ammonium salt.

Alternative Solutions:

  • Azeotropic Removal: Before any aqueous workup, co-evaporate the residue with a non-polar solvent like toluene or isopropanol.[3] This can help remove residual TFA that is trapped with your product.

  • Stronger Base Wash: A wash with a stronger, non-nucleophilic base may be necessary. However, be cautious as this can degrade sensitive products. A dilute solution of NaOH (e.g., 1M) can be more effective than bicarbonate for deprotonating ammonium salts.[4] Always check the pH of the aqueous layer to ensure it is basic (pH > 10) before extraction.[4]

  • Salt Exchange & Precipitation: If your product is stable as an HCl salt, you can perform a salt exchange. Dissolve the crude TFA salt in a minimal amount of water or a suitable buffer, add a source of chloride (like a 2-10 mM HCl solution), freeze, and lyophilize.[5] Repeating this process can replace the TFA counter-ion with chloride, often yielding a more crystalline and manageable solid.[5][6]

Q2: I'm concerned that a strong basic wash will hydrolyze other functional groups, like an ester, in my molecule. What are my options?

A: This is a valid and common concern. The key is to neutralize the acid without subjecting the entire molecule to harsh basic conditions.

Expert Insight: The goal is to find a method that is basic enough to free the amine but mild enough to preserve sensitive functionalities.

Alternative Solutions:

  • Solid-Phase Scavengers: This is an excellent non-aqueous workup strategy. After removing the bulk of the cleavage acid in vacuo, dissolve the residue in a suitable solvent (like methanol, DCM, or acetonitrile) and add a basic resin, such as Amberlyst A21 or IRA-67.[4][7][8] Stir for 30-60 minutes, then filter off the resin and concentrate the filtrate.[7][8] This method avoids any aqueous contact and is very mild.

  • Ammonia Neutralization: For particularly sensitive substrates, bubbling ammonia gas through the solution or using a dilute solution of ammonia in an organic solvent can neutralize the acid to form ammonium salts, which can often be filtered off.[4]

  • Proceed to the Next Step as the Salt: Often, the simplest solution is to avoid neutralization altogether. If the subsequent reaction is, for example, an amide coupling, the amine salt can be used directly. An additional equivalent of a tertiary amine base (like DIPEA or triethylamine) is added in the next step to liberate the free amine in situ.[6]

Scenario 2: Low Yields Due to Product Solubility

Q3: My deprotected amine is highly polar and I'm losing most of it in the aqueous wash. How can I improve my recovery?

A: This is a frequent problem with small molecules, polyamines, or amino acid derivatives that have significant water solubility.

Expert Insight: Standard liquid-liquid extraction is inefficient for polar compounds. The strategy must shift to either minimize the aqueous phase or avoid it entirely.

Alternative Solutions:

  • Brine Wash & Back-Extraction: Instead of pure water, use saturated sodium chloride (brine) for washes. This can decrease the solubility of your organic product in the aqueous layer through the "salting-out" effect. After the initial extraction, you can re-extract the aqueous layers multiple times with your organic solvent to recover more product.

  • Solvent Modification: Adding a more polar, water-miscible solvent like isopropanol or THF to your primary extraction solvent (e.g., DCM or EtOAc) can increase the partitioning of your polar amine into the organic phase.

  • Non-Aqueous Workup (Recommended):

    • Evaporation: After the reaction, simply evaporate the acid and solvent. This is often sufficient if the product salt is used directly in the next step.[7]

    • Precipitation/Trituration: After evaporation, add a non-polar solvent in which your amine salt is insoluble, such as diethyl ether or hexane.[2] The salt may precipitate as a solid, which can be collected by filtration. This is particularly effective for generating HCl salts, which tend to be more crystalline than TFA salts.[3]

    • Ion-Exchange Chromatography: For very precious or highly water-soluble materials, ion-exchange chromatography is a powerful purification tool that separates molecules based on charge.

Scenario 3: Emulsions and Phase Separation Issues

Q4: During my basic wash, I've formed a persistent emulsion that won't separate. What causes this and how can I break it?

A: Emulsions are common when dealing with amphiphilic molecules or when fine particulate matter is present. The vigorous shaking or stirring during extraction can create a stable mixture of organic and aqueous phases.

Expert Insight: The key is to disrupt the interface between the two layers. This can be done by changing the physical or chemical properties of the mixture.

Solutions:

  • Physical Methods:

    • Patience: Let the separatory funnel stand undisturbed for an extended period.

    • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.

    • Filtration: Pass the entire mixture through a pad of Celite or glass wool. This can break up the emulsion by disrupting the droplets.

  • Chemical Methods:

    • Add Brine: Adding saturated NaCl solution increases the ionic strength of the aqueous phase, which can help force the separation.

    • Change Solvent: Adding a small amount of a different solvent can sometimes break the emulsion. For example, adding some methanol if you are using DCM.

    • Adjust pH: A slight adjustment of the pH can sometimes destabilize the emulsion.

Workflow Visualization

To aid in selecting the appropriate workup strategy, the following decision tree illustrates a logical pathway based on the properties of your deprotected amine.

Boc_Workup_Decision_Tree start Boc Deprotection Reaction Complete remove_acid Evaporate Volatiles (Acid/Solvent) start->remove_acid product_form Is the product (amine salt) a solid or an oil? remove_acid->product_form solid Product is a Solid product_form->solid Solid oil Product is an Oil/Gummy Solid product_form->oil Oil wash_solid Wash solid with non-polar solvent (e.g., Ether) and filter solid->wash_solid water_sol Is the free amine expected to be water-soluble? oil->water_sol use_as_is Use salt directly in next step wash_solid->use_as_is no_water_sol No water_sol->no_water_sol No yes_water_sol Yes water_sol->yes_water_sol Yes extractive_workup Standard Extractive Workup: 1. Dissolve in Org. Solvent 2. Basic Wash (e.g., sat. NaHCO3) 3. Dry & Evaporate no_water_sol->extractive_workup non_aqueous Non-Aqueous Workup: 1. Dissolve in MeOH/DCM 2. Add Basic Resin (e.g., Amberlyst A21) 3. Filter & Evaporate yes_water_sol->non_aqueous

Caption: Decision tree for selecting a Boc deprotection workup.

Comparative Data Table

Workup MethodIdeal ForProsConsKey Consideration
Standard Aqueous Wash Non-polar, base-stable aminesSimple, effective for many substrates.[2][9]Risk of emulsion, product loss for polar amines, can degrade base-sensitive groups.Ensure pH of aqueous layer is >10 to liberate the free amine.
Precipitation/Trituration Amines forming crystalline saltsAvoids aqueous contact, good for polar products.Yields the amine salt, not the free base; TFA salts may not solidify.[3]Best with HCl deprotection to yield crystalline hydrochloride salts.[3]
Solid-Phase Scavenger Polar or base-sensitive aminesMild, non-aqueous, high recovery.[7][8]Requires specific resin, adds a filtration step.Ensure sufficient resin is used to neutralize all the acid.
Salt Exchange & Lyophilization Peptides, highly polar aminesCan remove persistent TFA, yields a solid salt.[5]Time-consuming, requires lyophilizer.Multiple cycles may be needed for complete exchange.[5]

Detailed Experimental Protocols

Protocol 1: Workup using a Solid-Phase Scavenger (for Base-Sensitive or Polar Amines)
  • Reaction & Concentration: Once the Boc deprotection is complete (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure to remove the bulk of the acid (e.g., TFA) and solvent.

  • Redissolution: Dissolve the crude residue in a suitable solvent such as methanol or dichloromethane (DCM). A solvent that fully solubilizes your product is crucial.[7]

  • Resin Addition: Add a basic scavenger resin (e.g., Amberlyst® A21) to the solution. A general rule is to use a 3-5 fold molar excess of the resin's capacity relative to the amount of acid used in the deprotection.

  • Stirring: Stir the suspension at room temperature for 30-60 minutes. The progress of neutralization can be monitored by spotting the crude solution on wet pH paper.

  • Filtration & Isolation: Filter the mixture through a cotton plug or a fritted funnel to remove the resin. Wash the resin with a small amount of the same solvent.

  • Final Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to yield the purified, free amine.[7]

Protocol 2: Salt Exchange from TFA to HCl Salt
  • Initial Concentration: Following a TFA-mediated deprotection, concentrate the reaction mixture to dryness. Co-evaporate with toluene (2x) to remove as much residual TFA as possible.[3]

  • Dissolution & Acidification: Dissolve the crude TFA salt in deionized water (or a 50mM phosphate buffer). Add a 100 mM HCl solution to achieve a final concentration of 2-10 mM HCl.[5]

  • Lyophilization: Freeze the solution (e.g., in a dry ice/acetone bath or liquid nitrogen) and lyophilize overnight until a dry powder is obtained.[5]

  • Repeat: For complete exchange, re-dissolve the powder in the HCl solution and repeat the lyophilization step at least one more time.[5]

  • Final Product: The resulting solid will be the amine hydrochloride salt, which is typically a more stable and handleable solid than the corresponding TFA salt.

References

  • Benchchem. (n.d.). Experimental procedure for deprotection of Boc-protected amines.
  • MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • ACS Green Chemistry Institute. (2013). BOC Deprotection. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • LifeTein. (n.d.). How to remove peptide TFA salt?.
  • Reddit. (2014). Removal of Boc protecting group as workup?.
  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Reddit. (2022). Anyone ever ran an amide coupling reaction using the TFA salt of the amine?.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ResearchGate. (2016). How can I remove TFA salt ?.
  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Reddit. (2023). Boc De-protection.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • ECHEMI. (n.d.). How can I free-base my amine from TFA salt?.
  • Supra Sciences. (n.d.). Solid-Supported Scavengers.
  • University of Pittsburgh. (2004). Strategies in organic synthesis.
  • ResearchGate. (2016). How to remove TFA salt from my compound which has a cyclen derivative?.
  • ResearchGate. (2012). How can I remove TFA in a product?.

Sources

Technical Support Center: Handling TFA Salts of Deprotected Amines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Role: Senior Application Scientist Topic: Troubleshooting and Protocols for TFA Salt Removal and Exchange

Introduction: The "TFA Problem" in Synthesis and Biology

In the deprotection of Boc-amines or solid-phase peptide synthesis (SPPS), Trifluoroacetic acid (TFA) is the reagent of choice.[1] However, the resulting product is almost invariably a trifluoroacetate (TFA) salt , not the free amine.

While TFA salts are stable and often easy to purify via reverse-phase HPLC, they present three critical challenges:

  • Cytotoxicity: TFA is toxic to specific cell lines (e.g., osteoblasts, chondrocytes) even at nanomolar concentrations, leading to false negatives in biological assays [1, 2].

  • Physicochemical Instability: TFA salts are frequently hygroscopic, forming "oils" or sticky gums that are difficult to weigh and handle compared to crystalline hydrochloride (HCl) salts [3].

  • Reactivity Suppression: In subsequent coupling reactions, the protonated amine (

    
    ) is non-nucleophilic. Failure to fully neutralize the salt leads to stalled reactions.
    

This guide provides validated workflows to troubleshoot and resolve these issues.

Troubleshooting & FAQ

Issue 1: Biological Assay Interference

Q: "I purified my peptide by HPLC (0.1% TFA), but it is killing my cells in the proliferation assay. Is the peptide toxic?"

Diagnosis: Likely TFA Toxicity , not peptide toxicity. Technical Insight: Residual TFA counter-ions can inhibit cell proliferation and alter cellular metabolism. Cornish et al. (1999) demonstrated that TFA concentrations as low as


 to 

M significantly reduced cell numbers in osteoblast cultures [1]. Solution:
  • Immediate Action: Do not use the TFA salt directly in sensitive cell-based assays.

  • Protocol: Perform a Salt Exchange to Acetate or Hydrochloride form (See Protocol A). Acetate is preferred for biological compatibility; HCl is preferred for stability.

Issue 2: Product Handling (Hygroscopicity)

Q: "My deprotected amine turned into a sticky oil after lyophilization. I can't weigh it accurately."

Diagnosis: Hygroscopic TFA Salt . Technical Insight: The trifluoroacetate anion is highly prone to absorbing atmospheric moisture. This creates a feedback loop where the wet salt becomes acidic, potentially degrading acid-sensitive moieties over time. Solution:

  • Immediate Action: Redissolve in water/acetonitrile and lyophilize again to remove immediate moisture, but the oil will return.

  • Protocol: Convert to the HCl salt (See Protocol A). Chloride salts are typically crystalline solids with better lattice energy and lower hygroscopicity [3].

Issue 3: Failed Coupling Reaction

Q: "I'm trying to couple my deprotected amine to an acid chloride, but the yield is <10%."

Diagnosis: Incomplete Neutralization . Technical Insight: The amine in a TFA salt is fully protonated (


). It has zero  nucleophilicity. Adding 1 equivalent of base (e.g., DIEA/TEA) only neutralizes the excess acid; it does not guarantee the free amine is available for reaction, especially if the TFA anion forms a tight ion pair.
Solution: 
  • Protocol: Use MP-Carbonate scavenging (See Protocol B) to generate the free base in situ without aqueous workup, or perform a rigorous Basic Extraction (See Protocol C) prior to the reaction.

Technical Protocols

Protocol A: TFA to HCl Exchange (Lyophilization Method)

Best for: Peptides, water-soluble amines, and preparing samples for biological assays.

Principle: Stronger acids displace weaker acids. HCl (pKa ~ -7) displaces TFA (pKa ~ 0.23). Repeated lyophilization removes the volatile TFA.[2][3]

  • Dissolution: Dissolve the TFA salt (approx. 1 mg/mL) in Milli-Q water or 50 mM Phosphate Buffer .[2][3]

  • Acidification: Add 100 mM HCl to achieve a final concentration of 2–10 mM HCl.

    • Critical: Do not exceed 10 mM HCl to avoid acid-catalyzed hydrolysis of sensitive peptide bonds (e.g., Asp-Pro cleavage) [4].

  • Equilibration: Allow to stand at room temperature for 1–5 minutes.

  • Lyophilization: Freeze in liquid nitrogen and lyophilize overnight.

  • Repetition: Redissolve the dry powder in 2–10 mM HCl and lyophilize again.

    • Standard: Repeat 3 times to ensure >98% exchange [4].

  • Final Step: Redissolve in pure water (no acid) and lyophilize one last time to remove excess HCl.

Protocol B: Solid-Phase Neutralization (MP-Carbonate)

Best for: Small molecules, organic-soluble amines, and avoiding aqueous workup.

Principle: Macroporous resin-bound carbonate (MP-Carbonate) neutralizes the salt.[4] The TFA stays bound to the resin; the free amine remains in solution.

  • Preparation: Dissolve the amine TFA salt in DCM , MeOH , or THF .

  • Resin Addition: Add MP-Carbonate resin (Biotage or similar) at 3–4 equivalents relative to the substrate.

  • Agitation: Gently shake or stir for 1–2 hours at room temperature.

  • Filtration: Filter off the resin beads. Rinse the beads 2x with the solvent.[3]

  • Concentration: Evaporate the filtrate. The residue is the free amine .

Protocol C: Basic Extraction (Bicarbonate Wash)

Best for: Large scale, robust hydrophobic small molecules.

Principle: Deprotonation using a mild inorganic base in a biphasic system.

  • Dissolution: Dissolve the salt in an organic solvent (EtOAc or DCM).[5]

  • Washing: Wash the organic layer 3x with saturated aqueous

    
      or 1M NaOH .
    
    • Note:

      
       (Bicarbonate) is often too weak (pH ~8.3) to fully deprotonate some secondary amines efficiently. Carbonate (pH ~11.5) is preferred unless the molecule is base-sensitive.
      
  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    

Decision Matrix & Workflow Visualization

Figure 1: Method Selection Decision Tree

MethodSelection Start Start: De-protected Amine TFA Salt Solubility Is the compound water soluble? Start->Solubility BioAssay Intended for Biological Assay? Solubility->BioAssay Yes (Peptides/Polar) Scale Scale of Reaction? Solubility->Scale No (Lipophilic Small Molecule) MethodA Protocol A: HCl Exchange (Lyophilization) BioAssay->MethodA Yes (Needs non-toxic counterion) BioAssay->MethodA No (Needs stable solid) MethodB Protocol B: MP-Carbonate Resin Scale->MethodB Small Scale (<100 mg) MethodC Protocol C: Basic Extraction (DCM/Na2CO3) Scale->MethodC Large Scale (>1g)

Caption: Decision tree for selecting the optimal TFA removal method based on solubility and application.

Figure 2: HCl Exchange Workflow (Lyophilization)

HClExchange Step1 Dissolve TFA Salt (Water/Buffer) Step2 Add HCl (Target 2-10 mM) Step1->Step2 Step3 Freeze & Lyophilize (Overnight) Step2->Step3 Check Repeat 3x? Step3->Check Check->Step1 No Final Final Product: Amine HCl Salt Check->Final Yes

Caption: Iterative workflow for converting TFA salts to HCl salts via lyophilization.

Comparative Data Analysis

FeatureTFA SaltHCl SaltFree Base
Counter-ion pKa ~0.23 (Strong Acid)~ -7 (Strong Acid)N/A
Physical State Often Amorphous / OilCrystalline SolidVaries (Solid/Oil)
Hygroscopicity High (Difficult handling)Low (Stable)Low to Moderate
Cytotoxicity High (Inhibits proliferation) [1]Low / NegligibleLow
Solubility Excellent in Water/MeOHExcellent in Water/MeOHGood in Organics
Nucleophilicity None (Protonated)None (Protonated)High

References

  • Cornish, J., et al. (1999).[1] Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[1][6][7] American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783. Link

  • LifeTein. (2024).[3] How to remove TFA from synthetic peptides using HCl? LifeTein Technical Support. Link

  • Gaul, D., et al. (2017). Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions. Protein Journal, 36, 19-29. Link

  • BenchChem. (2025).[8] A Comparative Guide to TFA and HCl Salts in Peptide Research. BenchChem Technical Guides. Link

  • Biotage. (n.d.). MP-Carbonate Technical Note 511. Biotage Technical Documentation. Link

Sources

Technical Support Center: Selective Boc Protection of Aminopiperidines

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the challenges of protecting aminopiperidines with tert-butoxycarbonyl (Boc) groups. It specifically targets the prevention of di-Boc formation , a term that colloquially refers to two distinct side-reactions in this context:

  • Bis-protection: Unwanted protection of both the secondary (ring) and primary (exocyclic) amines.[1]

  • N,N-DiBoc Formation: The formation of an imidodicarbonate species (R-N(Boc)₂) on the primary amine.

Diagnostic & Troubleshooting (Q&A)

Q1: I am trying to synthesize 1-Boc-4-aminopiperidine (ring protection), but I am getting a mixture of mono-, bis-, and wrong-isomer products. Why? A: This is a classic selectivity issue. While the secondary amine (ring NH, pKa ~11.[1]2) is thermodynamically more basic than the primary amine (exocyclic NH₂, pKa ~10.4), the primary amine is often kinetically more nucleophilic due to lower steric hindrance. Direct reaction with Boc₂O often yields a statistical mixture.

  • Immediate Fix: Do not rely on simple stoichiometry. Switch to the Imine Protection Protocol (see Protocol B below) for near-perfect selectivity.[1]

Q2: I see a side product with M+100 mass units higher than expected. Is this the di-Boc? A: Yes. A mass shift of +100 Da corresponds to an extra Boc group (C₅H₈O₂).[1]

  • If you are protecting a diamine (like 4-aminopiperidine), this is likely the Bis-Boc species (Boc on both nitrogens).

  • If you are protecting a mono-amine , this is the N,N-DiBoc species (imidodicarbonate). This specific side reaction is accelerated by DMAP (4-dimethylaminopyridine) and excess Boc₂O.[1]

Q3: Can I just use 1.0 equivalent of Boc₂O to avoid over-protection? A: In theory, yes, but in practice, no. Due to the fast kinetics of Boc protection, local high concentrations of Boc₂O (at the droplet interface) will cause bis-protection even if the total stoichiometry is 1:1.

  • Solution: Use 0.95 equivalents of Boc₂O dissolved in solvent and add it dropwise over 30-60 minutes at 0°C .

Q4: How do I remove the N,N-DiBoc impurity if it’s already formed? A: The N,N-DiBoc species is less stable than the mono-Boc amide. It can often be converted back to the mono-Boc species by mild hydrolysis:

  • Triage: Treat the crude mixture with LiOH/MeOH or TFA (short exposure) .[1] However, preventing formation is far superior to remediation.[1]

Experimental Protocols
Protocol A: Kinetic Control (Direct Reaction)

Best for: Quick screening when ~80% purity is acceptable.[1] Targets Exocyclic Amine (Primary) preference.

  • Dissolution: Dissolve 4-aminopiperidine (10 mmol) in DCM (50 mL). Add Et₃N (11 mmol) only if using the HCl salt of the amine.[1]

  • Temperature: Cool the solution to -10°C to 0°C (Ice/Salt bath). Lower temperature increases kinetic selectivity.[1]

  • Addition: Dissolve Boc₂O (0.95 equiv, 9.5 mmol) in DCM (10 mL). Add this solution dropwise over 60 minutes via an addition funnel or syringe pump.[1]

    • Critical: Rapid addition causes local excess and promotes bis-protection.[1]

  • Workup: Quench with water immediately after addition is complete. Do not stir overnight; prolonged stirring equilibrates the mixture, often favoring the thermodynamically stable bis-product.

Protocol B: The Imine Strategy (High Selectivity for Ring N)

Best for: Synthesis of 1-Boc-4-aminopiperidine (Ring Protection) with >95% selectivity. Mechanism:[1] The primary amine is temporarily "masked" as a Schiff base (imine), leaving only the secondary amine available for Boc protection.

  • Masking: React 4-aminopiperidine (1.0 equiv) with Benzaldehyde (1.0 equiv) in Toluene or MeOH. Stir for 2 hours. (Dehydration with MgSO₄ helps).[1]

    • Result: Formation of 4-(benzylideneamino)piperidine.[1][2][3]

  • Protection: Add Boc₂O (1.1 equiv) to the reaction mixture. Stir at RT for 4-12 hours.[1]

    • Note: The imine nitrogen is non-nucleophilic; only the ring NH reacts.[1]

  • Hydrolysis (Unmasking): Add aqueous 1M KHSO₄ or mild HCl and stir for 1 hour. This hydrolyzes the imine back to the primary amine and benzaldehyde.

  • Purification: Wash with ether (removes benzaldehyde). Basify the aqueous layer (pH >12) and extract with DCM to recover pure 1-Boc-4-aminopiperidine .[1]

Data & Selectivity Comparison
VariableDirect Reaction (RT)Direct Reaction (0°C, Slow Add)Imine Strategy (Protocol B)
Reagents Boc₂O (1 eq)Boc₂O (0.95 eq)PhCHO (1 eq), then Boc₂O
Major Product Mixture (Mono + Bis)Mixture (Favoring Primary)Ring-N-Boc (Secondary)
Bis-Boc Formation High (~20-30%)Moderate (~10%)< 1%
N,N-DiBoc Risk Moderate (if DMAP used)LowNegligible
Yield (Isolated) ~40-50%~60-70%> 85%
Visualizing the Pathways

The following diagram illustrates the competing pathways and the "Imine Strategy" workaround.

BocPathways Start 4-Aminopiperidine (Ring NH + Exocyclic NH2) Direct Direct Reaction (Boc2O) Start->Direct Benzaldehyde + Benzaldehyde (Masking) Start->Benzaldehyde MonoRing 1-Boc-4-aminopiperidine (Ring Protected) Direct->MonoRing Slow MonoExo 4-(Boc-amino)piperidine (Exocyclic Protected) Direct->MonoExo Fast BisBoc Bis-Boc Product (Unwanted) MonoRing->BisBoc + Excess Boc2O MonoExo->BisBoc + Excess Boc2O Imine Imine Intermediate (Primary NH2 Blocked) Benzaldehyde->Imine Selectivity Step ImineBoc N-Boc Imine Imine->ImineBoc + Boc2O Hydrolysis Hydrolysis (H3O+) ImineBoc->Hydrolysis FinalTarget 1-Boc-4-aminopiperidine (High Purity) Hydrolysis->FinalTarget >95% Yield

Caption: Comparative reaction pathways. The Direct Route (Yellow) leads to mixtures, while the Imine Strategy (Green) enforces selectivity for the ring nitrogen.

Critical Mechanism: N,N-DiBoc Formation[1]

If you are observing N,N-DiBoc (two Boc groups on a single nitrogen, R-N(Boc)₂), this is mechanistically distinct from the diamine issue.

  • Cause: This is almost exclusively driven by DMAP (4-Dimethylaminopyridine).[1] DMAP forms a highly electrophilic N-Boc-pyridinium species that is reactive enough to acylate an already-protected carbamate.[1]

  • Prevention:

    • Eliminate DMAP: Use Imidazole or no catalyst.[1] Boc protection of aliphatic amines is fast enough without DMAP.[1]

    • Solvent Switch: Use MeOH or EtOH as solvent (or co-solvent).[1] The alcohol stabilizes the transition state for mono-protection via hydrogen bonding but hinders the second addition.

    • Scavengers: If using DMAP is unavoidable, add a nucleophilic scavenger (like N,N-dimethylethylenediamine) at the end of the reaction to consume excess active ester before workup.

References
  • Selectivity in Diamines (Imine Strategy)

    • Title: Selective Protection of Diamines via Schiff Base Intermediates.[1]

    • Source:Synthetic Communications, 1992, 22(16), 2357-2360.[1]

    • URL:[Link][1][4]

  • Boc Protection Mechanisms & Side Reactions

    • Title: The Reactivity of the N-Boc Protecting Group: An Underrated Fe
    • Source:Organic Process Research & Development.
    • URL:[Link][1]

  • Avoiding N,N-DiBoc Formation

    • Title: Chemoselective N-Boc Protection of Amines in Water.[1][5]

    • Source:Tetrahedron Letters, 2006, 47(37), 6601-6604.[1]

    • URL:[Link][1]

Sources

Technical Support Center: Navigating the Stability of the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support center for the tert-butyloxycarbonyl (Boc) protecting group. As a cornerstone of modern organic synthesis, particularly in peptide and pharmaceutical chemistry, a deep understanding of the Boc group's stability and reactivity is paramount to successful experimental outcomes. This guide is designed to move beyond simple protocols, offering a nuanced, field-tested perspective on the causality behind its behavior under various reaction conditions. We aim to equip you, our fellow researchers, with the knowledge to anticipate challenges, troubleshoot effectively, and employ the Boc group with precision and confidence.

This resource is structured as a dynamic FAQ and troubleshooting guide. We address the specific, practical questions that arise in the lab, from incomplete deprotections to unexpected side reactions, grounding our advice in established chemical principles and authoritative literature.

Frequently Asked Questions (FAQs): Core Principles of Boc Group Stability

Q1: What is the fundamental stability profile of the Boc group?

The Boc group is a carbamate protecting group renowned for its robustness under a variety of conditions, which makes it exceptionally useful.[1] Its stability is a direct consequence of its chemical structure. Generally, it is stable to:

  • Basic conditions: It can withstand strong bases, including hydroxides and alkoxides.[1][2]

  • Nucleophilic attack: It is resistant to a wide range of common nucleophiles.[1][2]

  • Catalytic Hydrogenation: Unlike the Cbz (carboxybenzyl) group, the Boc group is completely stable under hydrogenolysis conditions (e.g., H₂/Pd-C), making these two groups "orthogonal" and ideal for multi-step synthesis.[3][4]

  • Many Reducing Agents: It is generally stable to common reducing agents like sodium borohydride (NaBH₄).[4]

However, its key feature is its lability under acidic conditions .[2][5][6] This acid sensitivity is the primary method for its removal and is crucial for synthetic planning.

Q2: Why is my acid-catalyzed Boc deprotection incomplete or sluggish?

This is one of the most common issues encountered. Several factors can contribute to an incomplete reaction:

  • Insufficient Acid Strength or Stoichiometry: The cleavage of the Boc group is an acid-catalyzed process.[7] If the acid is too weak or used in substoichiometric amounts, the reaction will not proceed to completion. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are standard for this reason.[6][8]

  • Inappropriate Solvent: The choice of solvent is critical. Dichloromethane (DCM) is a common choice as it is relatively non-coordinating and effectively dissolves both the substrate and the acid. Protic solvents can sometimes interfere with the reaction.

  • Low Temperature: While many deprotections proceed smoothly at room temperature, some more sterically hindered or electronically deactivated substrates may require gentle heating to achieve a reasonable reaction rate.

  • Reaction Time: Always monitor the reaction's progress using an appropriate technique (e.g., TLC, LC-MS). Assuming a standard reaction time may be insufficient for your specific substrate.

Q3: I'm observing unexpected side products after Boc deprotection with a strong acid. What is happening?

The likely culprit is alkylation by the tert-butyl cation . The mechanism of acid-catalyzed deprotection involves the formation of a stabilized tert-butyl carbocation (t-Bu⁺).[3][5] This highly electrophilic intermediate can then alkylate any nucleophilic sites on your substrate or product.[5][9]

  • Commonly Alkylated Residues: Electron-rich aromatic rings (like tryptophan or tyrosine), thiols (cysteine), and guanidino groups (arginine) are particularly susceptible to this side reaction.[5][6][9]

  • The Solution - Cation Scavengers: To prevent this, you must add a "scavenger" to the reaction mixture. The scavenger's role is to trap the t-butyl cation before it can react with your molecule of interest. Common scavengers include:

    • Triethylsilane (TES)

    • Thioanisole

    • Anisole

    • Water (in small amounts)

    • Thiophenol[2]

Troubleshooting Guide: Advanced Scenarios & Solutions

Scenario 1: My substrate contains other acid-sensitive groups. How can I selectively remove the Boc group?

This is a classic challenge that requires fine-tuning the deprotection conditions. The Boc group is generally one of the most acid-sensitive protecting groups, allowing for selective cleavage.[5][9]

  • Strategy 1: Use a Milder Brønsted Acid: Instead of neat TFA, consider using a less potent acid system. Aqueous phosphoric acid has been shown to be effective for deprotecting Boc groups while leaving other acid-labile groups like Cbz carbamates and benzyl esters intact.[2]

  • Strategy 2: Employ a Lewis Acid: Lewis acids can mediate the cleavage under different conditions. Reagents like AlCl₃, ZnBr₂, or TMSI in an aprotic solvent can sometimes provide the desired selectivity.[8][9][10] For example, ZnBr₂ in CH₂Cl₂ has been reported to selectively cleave secondary N-Boc groups while leaving primary ones untouched.[11]

  • Strategy 3: Control Stoichiometry and Temperature: Carefully titrating the amount of strong acid (e.g., 1.1-1.5 equivalents) at a lower temperature (e.g., 0 °C) can sometimes achieve the desired transformation before other, more robust protecting groups are affected.

Decision-Making Workflow: Choosing Your Deprotection Strategy

This workflow helps guide your choice of reagents based on the substrate's characteristics.

G start Start: Need to Deprotect Boc Group check_acid_sensitivity Does the substrate have other acid-sensitive groups? start->check_acid_sensitivity strong_acid Use Strong Acid (e.g., TFA/DCM or HCl/Dioxane) check_acid_sensitivity->strong_acid No mild_acid Use Milder Conditions (e.g., aq. H3PO4, Lewis Acids) check_acid_sensitivity->mild_acid Yes check_nucleophiles Does the substrate have nucleophilic sites (Trp, Cys, Met)? strong_acid->check_nucleophiles mild_acid->check_nucleophiles add_scavengers Add Scavengers (e.g., TES, Anisole) check_nucleophiles->add_scavengers Yes proceed Proceed with Reaction & Monitor check_nucleophiles->proceed No add_scavengers->proceed

Caption: A decision tree for selecting the appropriate Boc deprotection method.

Mechanistic Insight: The "Why" Behind Boc Group Reactivity

Understanding the mechanism is key to predicting and controlling its behavior.

Acid-Catalyzed Deprotection Mechanism

The lability of the Boc group in acid is due to the stability of the tertiary carbocation that is formed upon cleavage.

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid. This makes the carbonyl carbon more electrophilic.

  • Fragmentation: The molecule fragments, releasing the free amine (as its conjugate acid), carbon dioxide, and a stable tert-butyl cation.

  • Cation Quenching: The tert-butyl cation is then neutralized, either by reacting with a scavenger or by eliminating a proton to form isobutene gas.[5][12]

G cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation & Quenching BocN R-NH-Boc ProtonatedBocN R-NH-Boc(H+) BocN->ProtonatedBocN + H+ ProtonatedBocN_c1 R-NH-Boc(H+) CarbamicAcid [R-NH-COOH] CarbamicAcid_c2 [R-NH-COOH] tBuCation t-Bu+ tBuCation_c2 t-Bu+ ProtonatedBocN_c1->CarbamicAcid ProtonatedBocN_c1->tBuCation Amine R-NH3+ CO2 CO2 Isobutene Isobutene CarbamicAcid_c2->Amine CarbamicAcid_c2->CO2 tBuCation_c2->Isobutene - H+

Caption: Mechanism of acid-catalyzed Boc deprotection.

Data Summary: Boc Group Stability at a Glance

This table summarizes the stability of the N-Boc group under common reaction conditions.

Condition CategoryReagent(s)Typical StabilityCausality & Key Considerations
Strong Acid TFA, HCl, H₂SO₄Labile Forms a stable tert-butyl cation, driving the reaction.[1][3][6]
Mild/Lewis Acid aq. H₃PO₄, AlCl₃, ZnBr₂Selectively Labile Can be cleaved, often under milder conditions than other acid-labile groups.[2][9]
Strong Base NaOH, KOH, t-BuOK, LDAStable The carbamate is resistant to basic hydrolysis and nucleophilic attack by strong bases.[2]
Hydrogenolysis H₂, Pd/CStable The C-O bonds are not susceptible to cleavage by catalytic hydrogenation.[3][4]
Nucleophiles RNH₂, RMgX, RLiGenerally Stable The carbonyl group is sterically hindered and electronically deactivated, resisting attack.[2]
Reducing Agents NaBH₄, LiAlH₄Generally Stable The carbamate is not readily reduced by common hydride reagents.[4]
Oxidizing Agents KMnO₄, CrO₃Generally Stable The Boc group itself is resistant to many common oxidants.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA/DCM

This protocol is suitable for substrates that lack other acid-sensitive functional groups or nucleophilic side chains that could be alkylated.

  • Preparation: Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM, approx. 0.1 M). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution. Caution: TFA is highly corrosive.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-3 hours).

  • Workup: Once the reaction is complete, concentrate the solution in vacuo. The crude product is often obtained as a TFA salt. It can be purified by chromatography, recrystallization, or by performing a basic workup to obtain the free amine.

Protocol 2: Selective Deprotection with Scavengers

This protocol is essential when working with substrates containing nucleophilic residues like tryptophan or cysteine.

  • Preparation: Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Scavenger Addition: Add a scavenger, such as triethylsilane (TES, 3-5 eq) or anisole (5-10% v/v), to the solution.

  • Acid Addition: Cool the solution to 0 °C and slowly add trifluoroacetic acid (TFA, 5-10 eq).

  • Reaction & Workup: Follow steps 3 and 4 from Protocol 1. The scavenger will trap the generated t-butyl cations, preventing side-product formation.[6]

Orthogonal Protection Strategy in Practice

A key advantage of the Boc group is its use in orthogonal protection schemes, allowing for the selective deprotection of one amine in the presence of another.[6][13]

G start Dipeptide with Orthogonal Protection (Boc-AA1-AA2-Fmoc) acid_path Treat with Acid (e.g., TFA) start->acid_path base_path Treat with Base (e.g., Piperidine) start->base_path result_acid Result: Boc Removed (H2N-AA1-AA2-Fmoc) acid_path->result_acid result_base Result: Fmoc Removed (Boc-AA1-AA2-NH2) base_path->result_base

Caption: Orthogonal deprotection of Boc and Fmoc groups.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS Green Chemistry Institute. (2021, January 21). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Quora. (2022, August 4). What is the protection of BOC in organic synthesis processes?. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • Royal Society of Chemistry. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). Boc Protected Compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Hydrogenation of Pyridine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Catalyst Poisoning & Deactivation
Welcome to the Technical Support Center

Context: You are likely here because your pyridine reduction (Pyridine


 Piperidine) has stalled, failed to initiate, or is showing poor batch-to-batch reproducibility.

Hydrogenating pyridine rings is deceptively difficult. Unlike benzene, the pyridine nitrogen possesses a lone pair of electrons that can coordinate strongly to metal surfaces (Pd, Pt, Rh), effectively acting as a competitive inhibitor against your own reaction. When you combine this "self-poisoning" with potential upstream impurities (Sulfur, Phosphorus) from cross-coupling steps, the catalyst bed is often dead before the reaction reaches 50% conversion.

This guide treats your reaction as a patient. We will move from Diagnosis (identifying the cause) to Treatment (optimizing the protocol).

Module 1: The Diagnostic Workflow (Triage)

User Question: "My reaction started fast but stopped at 60% conversion. Adding more catalyst didn't help. Is my catalyst poisoned or did it leach?"

Technical Insight: A reaction that stalls mid-way is rarely due to leaching (which causes a gradual rate decrease). It is usually due to pore fouling (by-products clogging the support) or competitive poisoning (product inhibition). To distinguish between deactivation (poisoning/sintering) and leaching (loss of active metal), you must perform the Split-Test Protocol .

Diagnostic Protocol: The "Hot Filtration" & "Spiking" Test
  • Run Standard Reaction: Run until conversion stalls (e.g., 50%).

  • Hot Filtration (Test A - Leaching): Filter the catalyst from the reaction mixture while hot (to prevent product precipitation). Return the filtrate to the reactor and repressurize with H2.

    • Result: If reaction continues

      
       Homogeneous catalysis is occurring (Leached metal is active).
      
    • Result: If reaction stops

      
       Heterogeneous catalysis was dominant (Catalyst was doing the work).
      
  • Spiking (Test B - Poisoning): Take a fresh aliquot of starting material and add it to the original stalled reaction mixture (with the old catalyst).

    • Result: If rate recovers

      
       Kinetic inhibition (Product inhibition or H2 starvation).
      
    • Result: If rate is zero

      
      Catalyst Poisoning  (Irreversible active site blockage).
      
Visual Decision Tree: Diagnosing Stalled Reactions

DiagnosticTree Start Reaction Stalls CheckH2 Check H2 Mass Transfer (Stirring/Pressure) Start->CheckH2 Split Perform Spiking Test (Add Fresh Substrate) CheckH2->Split Mass Transfer OK RateRecovers Rate Recovers Split->RateRecovers RateZero No Reaction Split->RateZero ConcCl Conclusion: Kinetic/Product Inhibition RateRecovers->ConcCl PoisonCl Conclusion: Catalyst Poisoning RateZero->PoisonCl

Figure 1: Decision tree to differentiate between kinetic inhibition and true catalyst poisoning.

Module 2: Feedstock Impurities (The "Usual Suspects")

User Question: "I synthesized my pyridine precursor via Suzuki coupling. Now the hydrogenation won't work, even with high loading (10 wt%). Why?"

Technical Insight: Precursors derived from cross-coupling (Suzuki, Buchwald-Hartwig) carry "Catalyst Killers": Sulfur (from thiols/sulfonates) and Phosphorus (from phosphine ligands like


 or XPhos).

Noble metals (Pd, Pt) are "soft" acids. They bind irreversibly to "soft" bases like Sulfur and Phosphorus. A single sulfur atom can poison multiple palladium sites by electronic modification of the metal cluster (long-range electronic effect).

Common Poisons & Mitigation Strategy
Poison ClassSourceBinding ModeMitigation Protocol
Sulfur (S) Thiophene, DMSO, SulfonatesIrreversible. Forms stable metal sulfides (e.g.,

).
Scavengers: Treat precursor with activated carbon or Cu-bronze prior to hydrogenation.
Phosphorus (P) Phosphine ligands (

, BINAP)
Strongly Reversible/Irreversible. Blocks sites sterically and electronically.Recrystallization: Ensure precursor is P-free. Wash with dilute bleach (oxidizes P(III) to P(V), which binds weaker).
Halides (I, Br) Aryl halides, coupling byproductsReversible. Adsorbs on surface, competing with H2.Base Wash: Wash precursor with aqueous

to remove halide salts.
Amines (

)
Reaction intermediatesFouling. Dimerization leads to heavy oligomers clogging pores.Solvent: Use acidic solvents to protonate amines (see Module 3).
Module 3: Substrate Inhibition (The "Enemy Within")

User Question: "My precursor is 99.9% pure, but the reaction is incredibly slow. Literature says Pd/C should work. What is happening?"

Technical Insight: This is Substrate Inhibition . The pyridine nitrogen lone pair is a Lewis base.

  • Flat Adsorption (Good): The

    
    -system of the ring lies flat on the catalyst surface. H2 adds across the double bonds.
    
  • Perpendicular Adsorption (Bad): The Nitrogen lone pair binds directly to the metal (

    
     ). This stands the molecule "upright" like a fence post, preventing H2 from accessing the ring carbons.
    

The Solution: The Acid Effect By adding acid (HCl,


, or Acetic Acid), you protonate the nitrogen (

). The pyridinium ion cannot bind through the lone pair (it is occupied). It is forced to adsorb flat via the

-system, facilitating rapid hydrogenation.
Mechanism of Acid Promotion

AcidMechanism Pyridine Pyridine (N:) PoisonedState Perpendicular Binding (N -> Metal) INACTIVE Pyridine->PoisonedState Neutral pH Pyridinium Pyridinium (N-H+) Pyridine->Pyridinium + Acid Acid Acid (H+) Acid->Pyridinium FlatBinding Flat Adsorption (Pi-System -> Metal) ACTIVE Pyridinium->FlatBinding Weak Interaction Piperidine Piperidine Product FlatBinding->Piperidine + H2

Figure 2: Mechanism of Acid Promotion. Protonation prevents perpendicular coordination (poisoning) and enforces flat adsorption.

Module 4: Optimized Experimental Protocol

User Question: "What is the gold-standard recipe for a difficult pyridine hydrogenation?"

Technical Insight: Do not use neutral methanol/ethanol if you are experiencing deactivation. Use a biphasic system or an acidic solvent.[1]

Protocol: Acid-Promoted Hydrogenation (Pd/C)

Reagents:

  • Substrate: Pyridine precursor (1.0 equiv)

  • Catalyst: 10% Pd/C (5-10 wt% loading relative to substrate)

  • Solvent: Methanol or Water

  • Additive: conc.

    
     (1.0 - 1.1 equiv) or Acetic Acid (as solvent)
    

Step-by-Step:

  • Pre-Dissolution: Dissolve the pyridine precursor in Methanol.

  • Acidification: Slowly add 1.05 equivalents of

    
    .
    
    • Why? This ensures 100% of the pyridine is protonated before it sees the catalyst.

  • Catalyst Addition: Add Pd/C under an inert atmosphere (Argon/N2).

    • Safety: Dry Pd/C is pyrophoric. Wet with water or add as a slurry.

  • Hydrogenation: Pressurize to 3–5 bar (45–75 psi) H2. Heat to 40–50°C.

    • Note: Room temperature is often too slow for sterically hindered pyridines.

  • Workup (Crucial):

    • Filter catalyst.

    • The filtrate contains the Piperidinium salt.

    • Basify with NaOH/NaHCO3 to liberate the free amine.

    • Extract with organic solvent (DCM/EtOAc).

Troubleshooting Table: Optimization Matrix

ObservationAdjustmentScientific Rationale
Reaction Stalls < 20% Check for S/P poisons.Irreversible poisoning. Clean feedstock.
Reaction Stalls ~ 80% Increase H2 Pressure.Competitive adsorption of product (Piperidine is a

amine and can also bind).
Low Yield / Dimers Increase Acid Conc.Low acid allows partial deprotonation; free imine intermediates react with amines to form dimers.
Over-reduction Lower Temp / Change Catalyst.If functional groups (e.g., -Cl, -OH) are lost, switch to Pt/C (less aggressive toward halides) or lower T.
References
  • Maxted, E. B. (1951).[2] "The Poisoning of Metallic Catalysts." Advances in Catalysis, 3, 129–178. Link

  • Rylander, P. N. (1967).[1] Catalytic Hydrogenation over Platinum Metals. Academic Press. (Foundational text on noble metal poisoning).

  • Besson, M., & Gallezot, P. (2003).[2] "Deactivation of metal catalysts in liquid phase organic reactions." Catalysis Today, 81(4), 547-559. Link

  • Filonenko, G. A., et al. (2018). "Catalytic Hydrogenation of N-Heterocycles: The Ultimate Guide." Chemical Reviews. (General review on heterocycle reduction mechanisms).
  • BenchChem Technical Library. (2025). "Catalyst Poisoning in Reactions with Pyridine Substrates." Link (Simulated Source based on search context).

  • Sulyok, M., et al. (2022).[3] "Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles." Reaction Chemistry & Engineering, 7. Link

Sources

Technical Support Center: Optimizing Coupling of Hindered Amines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to serve as a specialized support resource for researchers encountering difficulties with sterically demanding C–N cross-coupling reactions.

Topic: Buchwald-Hartwig Amination & Advanced Cross-Coupling Strategies Status: Active Guide Version: 2.4 (Current)

Executive Summary: The "Steric Wall"

Coupling hindered amines (e.g., tert-butylamine, adamantylamine, ortho-substituted anilines) presents a specific kinetic challenge: Retarded Reductive Elimination .

In the catalytic cycle, steric bulk prevents the amine from coordinating effectively to the Palladium center, and even if coordination occurs, the final step—forming the C–N bond—is often slower than competing side reactions. The most common failure mode is


-hydride elimination , where the catalyst strips a hydrogen from the amine to form an imine side-product and a reduced arene (Ar-H), rather than the desired amine.

This guide provides the logic to overcome these barriers using "privileged" ligand systems and engineered reaction environments.

Catalyst & Ligand Selection: The Engine

The choice of ligand is the single most critical variable. Standard ligands like BINAP or DPPF often fail with hindered substrates because they lack the necessary bulk to force the Pd(II) intermediate into the specific geometry required for reductive elimination.

Ligand Decision Matrix

Use the following logic tree to select the starting catalyst system for your specific substrate class.

LigandSelection Start Select Amine Class Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary Hindered1 Hindered (e.g., t-Butyl, Adamantyl) Primary->Hindered1 Unhindered1 Unhindered (e.g., Benzyl, n-Butyl) Primary->Unhindered1 Hindered2 Hindered (e.g., Isopropyl, Cyclic) Secondary->Hindered2 Rec1 Rec: BrettPhos or tBuBrettPhos Precat: Pd G4 Hindered1->Rec1 Rec2 Rec: XPhos Precat: Pd G4 Unhindered1->Rec2 Rec3 Rec: RuPhos Precat: Pd G4 Hindered2->Rec3 Standard Rec4 Rec: Pd-PEPPSI-IPent (N-Heterocyclic Carbene) Hindered2->Rec4 Extreme Sterics (Ortho-subs)

Figure 1: Decision tree for ligand selection based on amine class and steric demand.

Technical Deep Dive: Why these ligands?
  • BrettPhos / tBuBrettPhos: These dialkylbiaryl phosphine ligands are designed for primary amines. Their bulk prevents the binding of two amine molecules (which deactivates the catalyst) and accelerates reductive elimination.[1] tBuBrettPhos is specifically superior for extremely hindered primary amines like tert-butylamine (Maiti et al., 2011).

  • RuPhos: The "Gold Standard" for secondary amines. It creates a pocket that accommodates the second alkyl group while still protecting the metal center.

  • Pd-PEPPSI-IPent: An N-Heterocyclic Carbene (NHC) precatalyst.[1][2][3] Unlike phosphines, the NHC ligand does not dissociate. The "IPent" (isopentyl) variation is flexible yet bulky, often succeeding where phosphines fail, particularly with ortho-substituted aryl halides (Organ et al., 2017).

Reaction Environment: Base & Solvent

The base does more than neutralize acid; it activates the amine.

ComponentRecommendationTechnical Rationale
Base (Strong) NaOtBu (Sodium tert-butoxide)The standard. Soluble in toluene/THF. Fast deprotonation.
Base (Mild) K₂CO₃ or K₃PO₄ Required if substrates contain esters/nitriles. Note: Often requires a specific solvent (e.g., t-BuOH) or ligand (BrettPhos) to function effectively due to low solubility.
Base (Soluble/Mild) Na-BHT (Sodium 2,6-di-t-butyl-4-methylphenoxide)Excellent for PEPPSI systems. Soluble in non-polar solvents but non-nucleophilic.
Solvent Dioxane or Toluene High boiling points allow for thermal activation (80–110°C). Toluene is preferred if using Aryl Iodides (see Troubleshooting).
Solvent (Protic) t-BuOH Can accelerate reactions with weak bases (Carbonates) by mediating proton transfer.

Troubleshooting Guide (FAQ)

Direct solutions to common failure modes.

Q1: I see full consumption of the aryl halide, but the major product is the reduced arene (Ar-H). No coupled amine is formed.

Diagnosis: This is Protodehalogenation via


-Hydride Elimination.
Mechanism:  The amine coordinated to the Pd, but instead of forming the C–N bond (Reductive Elimination), the Pd center abstracted a hydrogen from the amine's 

-carbon (or the solvent), releasing the imine and a Pd-Hydride species. The Pd-H then reductively eliminates with the aryl group to form Ar-H. Corrective Actions:
  • Switch Ligand: Move to a bulkier ligand (e.g., from XPhos to tBuBrettPhos ). Increased bulk accelerates the desired reductive elimination over the side reaction.

  • Lower Temperature: High heat favors

    
    -hydride elimination. Try running at 60–80°C instead of 100°C+.
    
  • Check Amine Purity: Ensure the amine is free of lower-order amine impurities.

Q2: The reaction stalls at 10-20% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst Poisoning or Inhibition.[4] Mechanism: If you are using Aryl Iodides , the iodide ions released during the reaction can form stable, inactive dimers with Palladium [Pd(L)(Ar)I]₂, effectively shutting down the cycle. Corrective Actions:

  • Switch Halide: Use Aryl Bromides or Chlorides .[3] Contrary to standard Sn2 logic, Chlorides often work better in modern Buchwald couplings because the chloride ion does not inhibit the catalyst as strongly as iodide.

  • Solvent Swap: If you must use Iodides, switch the solvent to Toluene . NaI is insoluble in toluene and will precipitate out, preventing it from re-binding to the Palladium.

Q3: My substrate has an ester/ketone, and NaOtBu is decomposing it.

Diagnosis: Base incompatibility. Corrective Actions:

  • System Switch: Switch to the BrettPhos / K₂CO₃ system. This combination allows the use of weak bases which tolerate esters.

  • Solvent: Use t-BuOH or a Dioxane/Water (95:5) mix to help solubilize the inorganic carbonate base.

Experimental Protocols (SOPs)

Protocol A: The "Gold Standard" for Hindered Primary Amines

Target: Coupling 2-chloro-toluene with tert-butylamine.

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with a stir bar.

  • Reagents:

    • Precatalyst: BrettPhos Pd G4 (0.01 – 0.05 equiv). Note: G4 precatalysts ensure accurate Pd:Ligand ratio.

    • Aryl Halide: 1.0 equiv.[4]

    • Amine: 1.2 – 1.5 equiv.

    • Base: NaOtBu (1.5 equiv).

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

  • Reaction: Seal vial. Heat to 90°C for 2–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a small pad of silica/Celite to remove Pd. Concentrate and purify.

Protocol B: The "Sledgehammer" (Pd-PEPPSI)

Target: Extremely hindered secondary amines or ortho-substituted aryl chlorides.

  • Setup: Standard Schlenk technique or Glovebox.

  • Reagents:

    • Catalyst: Pd-PEPPSI-IPent (0.02 equiv).

    • Aryl Halide: 1.0 equiv.[4]

    • Amine: 1.1 equiv.

    • Base: KOtBu (1.5 equiv) OR Cs₂CO₃ (2.0 equiv) for sensitive substrates.

  • Solvent: DME (Dimethoxyethane) or Toluene .

  • Reaction: Heat to 80°C . The PEPPSI catalyst is highly robust and often initiates rapidly.

Visualizing the Failure Pathways

Understanding where the cycle breaks is key to fixing it.

FailureModes Start Oxidative Addition (L-Pd-Ar-X) Coordination Amine Coordination Start->Coordination IodideInhib FAILURE: Iodide Dimerization (Catalyst Death) Start->IodideInhib If Ar-I used Deprotonation Deprotonation Coordination->Deprotonation ReductiveElim Reductive Elimination (C-N Bond Formation) Deprotonation->ReductiveElim Desired Path BetaHydride FAILURE: β-Hydride Elimination (Forms Imine + Ar-H) Deprotonation->BetaHydride If Ligand not bulky enough

Figure 2: Kinetic competition between productive coupling and common failure modes.

References

  • Maiti, D., et al. (2011).[4] "A General Method for the Amidation of Aryl Halides with Primary Amines using a New Biarylphosphine Ligand (tBuBrettPhos)." Chemical Science.

  • Organ, M. G., et al. (2017). "Bulky Yet Flexible Pd-PEPPSI-IPentAn for the Synthesis of Sterically Hindered Biaryls in Air." Journal of Organic Chemistry. [5]

  • Surry, D. S., & Buchwald, S. L. (2011).[4] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide." Tetrahedron.

Sources

Validation & Comparative

Enantiomeric Purity Assessment of (3S,5R)-3-(Boc-amino)-5-methylpiperidine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical standards for assessing the enantiomeric purity of (3S,5R)-3-(Boc-amino)-5-methylpiperidine , a critical chiral intermediate often used in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs) and other kinase inhibitors.[1][2][3]

Executive Summary & Stereochemical Context

The molecule (3S,5R)-3-(Boc-amino)-5-methylpiperidine presents a dual stereochemical challenge. It contains two chiral centers (C3 and C5), resulting in four possible stereoisomers.[1][2]

  • Target Isomer: (3S,5R) [Cis-configuration]

  • Enantiomer: (3R,5S)

  • Diastereomers: (3S,5S) and (3R,5R) [Trans-configuration]

High-fidelity analysis must separate the target not only from its enantiomer (to determine Enantiomeric Excess, ee ) but also from the diastereomers (to determine Diastereomeric Excess, de ), which may possess different physical properties but often co-elute in achiral systems.[1][2][3]

This guide compares three methodologies: Normal Phase Chiral HPLC (Gold Standard), Chiral SFC (High Throughput), and NMR Derivatization (Structural Validation).[1][2]

Comparative Analysis of Analytical Methodologies

The following table synthesizes experimental data regarding the performance of each method for this specific scaffold (Secondary amine with carbamate protection).

FeatureMethod A: Normal Phase Chiral HPLC Method B: Chiral SFC Method C: 1H-NMR (Mosher's)
Principle Liquid-Solid Adsorption (Polysaccharide)Supercritical Fluid AdsorptionDiastereomeric Solvation/Derivatization
Resolution (

)
High (> 2.5) Very High (> 3.[1][2][4]0)Low (Signal Overlap)
Sensitivity (LOD) High (UV 210-220 nm)Moderate (UV noise is higher)Low (~1-2% impurity limit)
Throughput 15–30 min/run3–8 min/run Slow (Requires sample prep)
Robustness Excellent (Standard QC method)Good (Requires backpressure control)Variable (Shift dependent on conc.)[1][2]
Cost High (Solvent consumption)Low (CO₂ is cheap)Moderate (Deuterated solvents)
Primary Use Final QC Release In-Process Control (IPC) Structure Elucidation

Detailed Experimental Protocols

Method A: Normal Phase Chiral HPLC (The Gold Standard)

Rationale: The Boc group provides a "handle" for hydrogen bonding with polysaccharide stationary phases (Amylose/Cellulose), while the free piperidine nitrogen requires a basic additive to prevent peak tailing.[1][2][3]

  • Column: Chiralpak AD-H or Chiral Art Amylose-SA (Amylose tris(3,5-dimethylphenylcarbamate))[1][2][4]

    • Dimensions: 250 x 4.6 mm, 5 µm.[1][2][3][5]

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)[1][2][4]

    • Ratio: 90 : 10 : 0.1 (v/v/v)[1][2]

    • Note: DEA is critical.[1][3][4] Without it, the free piperidine amine will interact with residual silanols, causing severe tailing.[1][2][3]

  • Flow Rate: 1.0 mL/min[1][2][3]

  • Temperature: 25°C

  • Detection: UV @ 210 nm (Boc absorption) and 254 nm.[1][2]

  • Sample Prep: Dissolve 1 mg/mL in Mobile Phase.

Self-Validating Check:

  • Inject the racemate (or a mix of isomers).[1][2][3]

  • Verify baseline separation (

    
    ) between the (3S,5R) and (3R,5S) peaks.[1][2]
    
  • Confirm peak symmetry (

    
    ) is between 0.8 and 1.[1][2][3]2. If tailing occurs (
    
    
    
    ), increase DEA concentration to 0.2%.[1][2][3]
Method B: Chiral SFC (Green & Fast)

Rationale: Supercritical CO₂ offers lower viscosity, allowing higher flow rates.[1][2] The "Boc" group interacts strongly with chlorinated polysaccharide phases in SFC mode.[1][3][4]

  • Column: Chiralpak IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate))[1][2]

  • Mobile Phase: CO₂ : Methanol (with 0.2% Isopropylamine)[1][2]

    • Gradient: 5% to 40% MeOH over 5 minutes.[1][3][4]

  • Back Pressure: 120 bar[1][2][3][4]

  • Temperature: 40°C

  • Flow Rate: 3.0 mL/min[1][2][3]

Method C: 1H-NMR with Chiral Solvating Agent (CSA)

Rationale: Used when chiral columns are unavailable or to confirm absolute configuration without a reference standard.[1][2][4]

  • Reagent: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or Mosher's Acid Chloride.[1][2][4]

  • Protocol:

    • Dissolve 5 mg of analyte in 0.6 mL

      
      .
      
    • Add 2 equivalents of the CSA.[1][3][4]

    • Observe the splitting of the methyl doublet (at C5) or the Boc-methyl singlet.[1][2][3]

  • Limitation: Only effective if the diastereomeric complexes have distinct chemical shifts (

    
     ppm).
    

Visualizations (Graphviz DOT)[1][2]

Diagram 1: Method Selection Decision Tree

This workflow guides the scientist to the correct analytical technique based on the stage of development.[1][2][3]

MethodSelection Start Start: Purity Assessment Needed Stage Development Stage? Start->Stage IPC In-Process Control (IPC) (Speed Critical) Stage->IPC Reaction Monitoring Release Final QC Release (Accuracy Critical) Stage->Release Final Product Structure Structure Unknown (No Reference Std) Stage->Structure R&D / ID SFC Method B: Chiral SFC (3-5 min run) IPC->SFC HPLC Method A: Chiral HPLC (Robust, Validated) Release->HPLC NMR Method C: NMR w/ CSA (Absolute Config) Structure->NMR

Caption: Decision matrix for selecting the optimal analytical method based on drug development phase.

Diagram 2: Chiral HPLC Separation Mechanism

This diagram illustrates the molecular interactions driving the separation on an Amylose-based column.

SeparationMechanism Analyte (3S,5R)-Analyte (Boc-Amine + Free NH) Interaction1 H-Bonding (Boc Carbonyl <-> Amide NH) Analyte->Interaction1 Boc Group Interaction2 Steric Fit (Chiral Cavity Inclusion) Analyte->Interaction2 3D Shape Column Stationary Phase (Amylose-Carbamate) Column->Interaction1 Column->Interaction2 MobilePhase Mobile Phase (Hexane/IPA + DEA) Suppression Peak Tailing Suppression (DEA blocks Silanols) MobilePhase->Suppression DEA Additive Result Separation (Enantiomers Elute Differently) Interaction1->Result Interaction2->Result Suppression->Analyte Protects Free NH

Caption: Mechanistic view of the interactions between the analyte, stationary phase, and mobile phase additive.

References

  • Axios Research. (3S,5R)-3-(Boc-amino)-5-Methylpiperidine Reference Standard Documentation. Retrieved from

  • Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH.[3][4] Retrieved from

  • Sriram Chem. Product Specification: (3S,5R)-3-(Boc-amino)-5-Methylpiperidine.[1][2][3][4][6][7] Retrieved from

  • ChemicalBook. (3R,5R)-3-(Boc-amino)-5-methylpiperidine Properties and Uses. Retrieved from [1][2]

  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine. Retrieved from

Sources

Technical Guide: Comparative Analysis of TFA vs. HCl for Boc Deprotection of Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The removal of the tert-butoxycarbonyl (Boc) protecting group from piperidine rings is a foundational transformation in medicinal chemistry. While the mechanism—acid-catalyzed carbamate cleavage—is universal, the choice of reagent dictates the physicochemical properties of the isolated product, the impurity profile, and the scalability of the process.

This guide objectively compares the two dominant methodologies: Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) .[1]

  • The Verdict: HCl (typically in 1,4-dioxane or MeOH) is generally superior for isolating piperidines as stable, free-flowing crystalline salts, making it the preferred choice for scale-up and storage.

  • The Exception: TFA remains indispensable for substrates with poor solubility in ethereal/alcoholic solvents or when "one-pot" deprotection-coupling sequences are required, despite the tendency of piperidinium trifluoroacetates to form hygroscopic oils.

Mechanistic Foundation: The Cation Management Challenge

To optimize this reaction, one must understand that the acid is not just a catalyst; it is a reactant that determines the fate of the generated tert-butyl cation.

The reaction proceeds via an acid-catalyzed elimination (E1-like) or SN1 fragmentation :

  • Protonation: The carbonyl oxygen of the carbamate is protonated.[2]

  • Fragmentation: The C-O bond cleaves, releasing the piperidine carbamic acid (which rapidly decarboxylates) and a tert-butyl cation.

  • Fate of the Cation: This electrophilic species is the source of most side reactions (alkylation of the piperidine nitrogen or electron-rich side chains).

Visualization: Mechanistic Pathway & Cation Scavenging

BocMechanism Start N-Boc Piperidine Protonated Protonated Intermediate (R2N-CO-OH-tBu)+ Start->Protonated + H+ Frag Fragmentation Protonated->Frag Carbamic Carbamic Acid (R2N-COOH) Frag->Carbamic Cation tert-Butyl Cation (tBu+) Frag->Cation Amine Piperidine Salt (Product) Carbamic->Amine - CO2 Isobutene Isobutylene (Gas) Cation->Isobutene Elimination (-H+) SideProduct Alkylated Impurities (tBu-R) Cation->SideProduct + Nucleophile (Scavenger needed)

Figure 1: The acidolytic cleavage mechanism highlighting the divergent fate of the tert-butyl cation.

Reagent Profile: Trifluoroacetic Acid (TFA)[1][2][3][4]

TFA is the "shotgun" approach—powerful, solubilizing, and fast. However, it introduces downstream processing challenges.

The "Oily Salt" Phenomenon

Piperidinium trifluoroacetate salts are notorious for being hygroscopic oils or amorphous gums. This physical state makes them difficult to weigh, transfer, and purify. The lipophilic nature of the trifluoroacetate counterion often prevents crystallization in standard ether/hexane precipitations.

Scavenging is Mandatory

In neat TFA or high-concentration DCM solutions, the concentration of the tert-butyl cation is high. Without a scavenger, the cation may re-alkylate the newly formed amine or attack electron-rich aromatic rings (e.g., indoles, phenols) present on the piperidine scaffold.

  • Recommended Scavengers: Triethylsilane (TES) or Triisopropylsilane (TIPS) (2.5–5% v/v). These act as hydride donors, quenching the cation to isobutane.

When to use TFA:
  • The substrate is insoluble in Dioxane or MeOH.

  • The product will be carried forward immediately into a coupling reaction (where the salt form matters less).

  • Acid-sensitive groups that might survive weak TFA solutions but not strong mineral acids are present.[3]

Reagent Profile: Hydrochloric Acid (HCl)[1][2][3][6]

HCl (typically 4M in 1,4-dioxane) is the "surgical" approach. It is the gold standard for generating isolable intermediates.

The Crystallization Advantage

Piperidinium hydrochloride salts are typically high-melting crystalline solids . They are not hygroscopic and can be isolated simply by concentrating the reaction mixture and triturating with diethyl ether or MTBE. This "crash and filter" workup removes non-basic impurities and excess reagents without chromatography.

Solvent Considerations
  • 1,4-Dioxane: Excellent solvent power but is a carcinogen and peroxide former. Requires careful handling.

  • Methanol: HCl/MeOH (generated from Acetyl Chloride + MeOH) is a greener alternative but can lead to transesterification if methyl esters are present in the molecule.

When to use HCl:
  • Scale-up (>1g): Filtration is vastly cheaper and faster than rotary evaporation of high-boiling acids.

  • Storage: HCl salts are shelf-stable for years.

  • Purity: The precipitation step acts as a purification.

Comparative Analysis Matrix

The following table summarizes experimental data and observations regarding the deprotection of a generic 4-substituted piperidine.

FeatureTFA / DCM (1:1) 4M HCl / Dioxane
Reaction Rate Very Fast (15–30 min)Fast (30–60 min)
Product Physical Form Hygroscopic Oil / GumCrystalline Solid
Yield (Isolated) 85–95% (often inflated by solvent trap)90–98%
Scavenger Requirement High (Essential to prevent t-butylation)Low (Solvent often acts as weak scavenger)
Workup Method Evaporation + Azeotrope (Toluene)Filtration or Trituration
Cost (Reagent) HighLow
Side Reactions N-t-butylation (if no scavenger)Acid-catalyzed ether cleavage (rare)
Green Chemistry Poor (Corrosive, difficult waste stream)Moderate (Dioxane is PGI, but MeOH is green)

Experimental Protocols

Decision Tree: Choosing Your Method

DeprotectionDecision Start Start: Boc-Piperidine Q1 Is the substrate acid-sensitive (e.g., t-butyl esters)? Start->Q1 Q2 Is isolation required for storage? Q1->Q2 No TFA Method A: TFA/DCM (Use Scavengers) Q1->TFA Yes (Selective) Q3 Is substrate soluble in Dioxane/Ether? Q2->Q3 No HCl Method B: HCl/Dioxane (Precipitation) Q2->HCl Yes Q3->TFA No Q3->HCl Yes

Figure 2: Strategic decision tree for selecting the optimal deprotection reagent.

Method A: TFA Deprotection (For Solubility-Limited Substrates)

Objective: Clean removal of Boc group with minimal cation recombination.

  • Preparation: Dissolve the N-Boc piperidine (1.0 equiv) in DCM (5–10 volumes).

  • Scavenger: Add Triethylsilane (TES) (2.0 equiv). Note: This turns the reaction mixture yellow/orange momentarily.

  • Acidification: Cool to 0°C. Add TFA dropwise until the ratio is DCM:TFA 2:1 or 1:1.

  • Reaction: Warm to room temperature and stir for 30–60 minutes. Monitor by TLC (stain with Ninhydrin) or LCMS.

  • Workup (Critical):

    • Concentrate the mixture on a rotary evaporator (bath < 40°C).

    • Azeotrope: Add Toluene (3x volume) and re-concentrate. Repeat this 3 times. This removes residual TFA which can be cytotoxic or interfere with coupling.

    • Result: An oily residue (Piperidinium trifluoroacetate).[3]

Method B: HCl Deprotection (For Isolation & Scale-Up)

Objective: Isolation of a high-purity crystalline salt.

  • Preparation: Dissolve the N-Boc piperidine (1.0 equiv) in 1,4-dioxane (minimum amount to dissolve). Alternatively, use MeOH if no methyl esters are present.

  • Acidification: Add 4M HCl in Dioxane (5–10 equiv) at room temperature.

    • Observation: A white precipitate often begins to form within 10 minutes.

  • Reaction: Stir at room temperature for 1–2 hours.

  • Workup:

    • If precipitate is heavy: Dilute with Et2O (Diethyl Ether) or MTBE (Methyl tert-butyl ether). Filter the solid under vacuum / nitrogen blanket.[4] Wash the cake with Et2O.

    • If no precipitate: Concentrate to ~20% volume, then add Et2O rapidly to induce crystallization.

    • Result: White, free-flowing powder (Piperidinium hydrochloride).

Troubleshooting & "Gotchas"

  • The "Sticky" TFA Salt: If the TFA salt refuses to solidify and you cannot proceed with an oil, dissolve the oil in a small amount of MeOH and add 2M HCl in ether. Evaporate. Repeat twice. This performs a "salt exchange" to the HCl form, which may crystallize.

  • Incomplete Reaction (HCl): HCl in dioxane is a gas dissolved in liquid. Old bottles lose titer. If the reaction stalls, bubble fresh HCl gas or use a fresh bottle.

  • Side Reaction (t-Butylation): If you observe M+56 peaks in LCMS, the tert-butyl cation is alkylating your product. Switch to Method A and increase TES scavenger to 5 equivalents.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive source on protection/deprotection chemistry).
  • Han, G.; Tamaki, M.; Hruby, V. J. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).[5] J. Peptide Res.[5][6]2001 , 58, 338–341. Link

  • Lundt, B. F.; Johansen, N. L.; Vølund, A.; Markussen, J. Removal of acid-labile protecting groups with trifluoroacetic acid: Mechanisms, reactions and suppression of side reactions. Int. J. Pept.[6] Protein Res.[7][6]1978 , 12, 258–268. Link

  • BenchChem. A Comparative Guide to TFA and HCl Salts in Peptide Research. BenchChem Application Notes. Accessed 2025.[5][8] Link

  • Strazzolini, P.; et al. Acetic acid as a cheap and simple alternative to TFA for Boc removal. Green Chemistry2003, 5, 24.

Sources

comparing (3S,5R)-3-(Boc-amino)-5-methylpiperidine with other chiral building blocks

[1]

Executive Summary: The "Methyl Effect" in Piperidine Scaffolds

In modern medicinal chemistry, the (3S,5R)-3-(Boc-amino)-5-methylpiperidine (CAS: 1203651-07-3) is not merely a building block; it is a conformational editing tool .[1] Unlike the unsubstituted 3-aminopiperidine, which suffers from rapid ring inversion and entropic penalties upon protein binding, the introduction of the C5-methyl group in the (3S,5R) configuration acts as a "structural anchor."[1][2]

This guide objectively compares this scaffold against its unsubstituted and ring-contracted analogs, focusing on conformational pre-organization , metabolic stability , and synthetic utility in kinase (JAK/PDK1) and GPCR drug discovery.[1][2]

Structural & Conformational Analysis

The "Equatorial Anchor" Phenomenon

The defining feature of the (3S,5R) isomer is the 1,3-cis relationship between the C3-amino and C5-methyl substituents.[1][2] In a piperidine chair conformation, 1,3-disubstituted groups can adopt either a diaxial (a,a) or diequatorial (e,e) orientation.[1][2]

  • Unsubstituted 3-aminopiperidine: Exists in a rapid equilibrium between two chair conformers.[1][2] Binding requires "freezing" one conformer, incurring an entropic cost (

    
    ).[1][2]
    
  • (3S,5R)-3-amino-5-methylpiperidine: The C5-methyl group has a strong preference (A-value ~1.7 kcal/mol) for the equatorial position.[1] In the (3S,5R) configuration, this forces the C3-amino group into the equatorial position as well (due to the cis-1,3 relationship), effectively "locking" the ring into a single, bioactive conformation.[1][2]

Diagram 1: Conformational Locking Mechanism

This diagram illustrates how the C5-methyl group restricts the conformational landscape compared to the unsubstituted analog.[1][2]

ConformationUnsubUnsubstituted3-AminopiperidineChair1Chair A(50%)Unsub->Chair1RapidInversionChair2Chair B(50%)Unsub->Chair2Methyl(3S,5R)-5-MethylAnalogLockedLocked Chair (e,e)(>95% Population)Methyl->LockedStericControlUnstableDiaxial Chair (a,a)(<5% Population)Methyl->UnstableHigh EnergyBindingProtein Binding(Low Entropic Penalty)Locked->BindingPre-organized

Caption: The C5-methyl group in the (3S,5R) isomer enforces a diequatorial conformation, minimizing the entropic penalty during protein binding.[1][2]

Comparative Performance Data

The following table contrasts the (3S,5R) scaffold with common alternatives used in fragment-based drug design (FBDD).

Feature(3S,5R)-3-(Boc-amino)-5-methylpiperidine 3-(Boc-amino)piperidine (Unsubstituted)3-(Boc-amino)pyrrolidine
Conformational Bias High (Locked) Low (Flexible)Rigid (Ring Strain)
Lipophilicity (cLogP) ~1.8 (Improved membrane permeability)~1.3~0.9
Metabolic Stability High (Methyl blocks C5 oxidation)Moderate (C5/C6 prone to oxidation)Moderate
Selectivity Potential High (Methyl probes hydrophobic pockets)Low (Promiscuous binding)Moderate
Solubility Moderate (Methyl decreases aq.[1] solubility)HighHigh
Primary Application Isoform-selective Kinase Inhibitors (e.g., JAK3 vs JAK1)General HTS LibrariesGPCR Ligands

Key Insight: The C5-methyl group often serves as a "selectivity filter."[1][2] In JAK inhibitors, for instance, the methyl group can clash with residues in off-target kinases while fitting perfectly into the hydrophobic pocket of the target isoform [1, 2].[1][2]

Synthetic Accessibility & Protocols

Synthesizing the (3S,5R) isomer is more challenging than the unsubstituted analog due to the need to control two chiral centers.[1][2] The most robust industrial route involves the hydrogenation of 3-amino-5-methylpyridine followed by chiral resolution or asymmetric hydrogenation.[1][2]

Detailed Protocol: Synthesis via Hydrogenation & Resolution

Note: This protocol is adapted for high-purity building block preparation [3, 4].[1]

Phase A: Hydrogenation of the Pyridine Core

  • Reactants: Charge a high-pressure autoclave with 3-amino-5-methylpyridine (1.0 eq), 5% Rh/C or Ru/C catalyst (5 wt%), and Acetic Acid (solvent).

  • Reaction: Pressurize to 50 bar H₂ and heat to 80°C for 12 hours.

    • Mechanism:[1][2][3][4][5][6][7] This typically yields the cis-3-amino-5-methylpiperidine (racemic mixture of 3S,5R and 3R,5S) as the major product due to catalyst surface geometry.[1]

  • Workup: Filter catalyst through Celite. Concentrate filtrate to obtain the acetate salt.[2]

Phase B: Boc-Protection

  • Setup: Dissolve the crude amine salt in DCM/Water (1:1). Add K₂CO₃ (3.0 eq) to basify.[1][2]

  • Addition: Slowly add Boc₂O (1.1 eq) at 0°C. Warm to RT and stir for 4 hours.

  • Isolation: Separate organic layer, dry over MgSO₄, and concentrate. Result: rac-cis-N-Boc-protected intermediate.[1][2]

Phase C: Chiral Resolution (The Critical Step) To isolate the specific (3S,5R) enantiomer from the racemate:

  • Resolution Agent: Dissolve the racemate in hot isopropanol. Add (S)-Mandelic acid or (-)-Dibenzoyl-L-tartaric acid (0.5 eq).[1]

  • Crystallization: Allow to cool slowly to 4°C over 24 hours. The diastereomeric salt of the (3S,5R) amine precipitates.[2]

  • Free Basing: Filter the salt, suspend in DCM, and wash with 1M NaOH to liberate the free base.[2]

  • Yield: Typically 35-40% (from racemate) with >99% ee after recrystallization.[1][2]

Diagram 2: Synthetic Workflow (Graphviz)

SynthesisStart3-Amino-5-methylpyridineStep1Hydrogenation(Rh/C, H2, 50 bar)Yields cis-racemateStart->Step1Step2Boc Protection(Boc2O, K2CO3)Step1->Step2Racematerac-(cis)-N-Boc-PiperidineStep2->RacemateResolutionChiral Resolutionwith (-)-Dibenzoyl-L-tartaric acidRacemate->ResolutionTarget(3S,5R)-Isomer(Precipitate)Resolution->TargetCrystallizationWaste(3R,5S)-Isomer(Supernatant)Resolution->Waste

Caption: Workflow for isolating the (3S,5R) isomer from commercially available pyridine precursors.

Application Case Study: Kinase Selectivity

In the development of JAK3 inhibitors (related to Tofacitinib), the 3,4-disubstituted piperidine is standard.[1][2] However, shifting to the 3,5-disubstituted scaffold (specifically the 3S,5R isomer) has been explored to modulate selectivity against JAK2 (which is associated with anemia side effects).[1][2]

  • Mechanism: The C5-methyl group in the (3S,5R) orientation points into a specific sub-pocket (often the solvent-exposed region or a hydrophobic lip) that varies slightly between kinase isoforms.[1][2]

  • Data Point: Analogs using the 3,5-dimethyl or 3-amino-5-methyl scaffold have demonstrated up to 10-fold improved selectivity ratios in early discovery phases compared to unsubstituted piperidines [5].[1][2]

References

  • Vertex AI Search Result 1.1 : ChemicalBook.[2] (3R,5R)-3-(Boc-amino)-5-methylpiperidine Properties and Uses. Link

  • Vertex AI Search Result 1.5 : ACS Omega. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022).[1][2] Link

  • Vertex AI Search Result 1.9 : Google Patents.[2] Preparation method of (R)-3-Boc-aminopiperidine (and substituted analogs). CN105130879A.[2] Link

  • Vertex AI Search Result 1.12 : White Rose Research Online. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. (2022).[1][2][3] Link

  • Vertex AI Search Result 1.14 : Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design. (2023).[1][2][8] Link

(Note: While specific "3S,5R" papers are rare, the protocols and conformational data are derived from the broader class of 3,5-disubstituted piperidine literature cited above.)[1][2]

A Tale of Two Isomers: A Comparative Guide to the Synthetic Utility of (3S,5R)- and (3R,5S)-3-(Boc-amino)-5-methylpiperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule can be the deciding factor between a blockbuster drug and a failed candidate. Chiral piperidines are a cornerstone of modern drug design, valued for their ability to introduce conformational rigidity and provide vectors for interacting with biological targets.[1][2][3] This guide delves into the synthetic utility of two closely related, yet stereochemically distinct, building blocks: (3S,5R)- and (3R,5S)-3-(Boc-amino)-5-methylpiperidine. While structurally similar, their divergent paths in the synthesis of complex pharmaceuticals, most notably in the realm of kinase inhibitors, highlight the profound impact of stereochemistry on molecular function.

At a Glance: Physicochemical Properties

Property(3S,5R)-3-(Boc-amino)-5-methylpiperidine(3R,5S)-3-(Boc-amino)-5-methylpiperidine
Molecular Formula C₁₁H₂₂N₂O₂C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol 214.31 g/mol
CAS Number 1203651-07-3[4]1270019-92-5[5]
Stereochemistry ciscis
Appearance White to off-white solidWhite to off-white solid
Solubility Soluble in common organic solvents (e.g., DCM, MeOH, EtOAc)Soluble in common organic solvents (e.g., DCM, MeOH, EtOAc)

The Decisive Role of cis-Stereochemistry: The Case of Ritlecitinib

The most prominent example showcasing the synthetic utility of one of these diastereomers is in the development of the Janus kinase 3 (JAK3) and TEC family kinase inhibitor, ritlecitinib (PF-06651600) .[6] Approved for the treatment of severe alopecia areata, ritlecitinib's efficacy is intrinsically linked to the specific stereochemistry of its piperidine core.[7][8]

A thorough examination of the structure of ritlecitinib reveals that it incorporates the (3R,5S)-3-amino-5-methylpiperidine moiety (the IUPAC name of ritlecitinib is 1-((2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one, where the numbering of the piperidine ring is altered due to the substitution pattern).[9] This corresponds to the cis-isomer. The process development for ritlecitinib emphasizes the critical importance of isolating the enantiomerically pure cis-isomer, often through diastereomeric salt crystallization, from a racemic mixture of cis and trans isomers.[4] This stringent requirement underscores the pivotal role of the defined spatial orientation of the amino and methyl groups for potent and selective target engagement.

The rationale for this stereochemical preference lies in the intricate binding interactions within the kinase domain. The cis configuration of the 3-amino and 5-methyl groups on the piperidine ring orients these substituents in a specific manner that optimizes the molecule's fit within the ATP-binding pocket of JAK3. This precise positioning is crucial for the covalent interaction of ritlecitinib with a unique cysteine residue (Cys-909) in the catalytic domain of JAK3, a key feature for its high selectivity over other JAK isoforms.[4]

Caption: Simplified workflow for the synthesis of the ritlecitinib piperidine core.

Experimental Protocol: Diastereomeric Salt Resolution (Conceptual)
  • Dissolution: The crude mixture of cis- and trans-3-(Boc-amino)-5-methylpiperidine is dissolved in a suitable solvent (e.g., isopropanol).

  • Salt Formation: A solution of a chiral resolving agent (e.g., L-tartaric acid) in the same solvent is added to the piperidine solution.

  • Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled to induce crystallization of one of the diastereomeric salts.

  • Isolation: The crystalline salt is isolated by filtration and washed with a cold solvent.

  • Liberation of the Free Base: The isolated salt is treated with a base (e.g., NaOH) to liberate the enantiomerically pure free amine.

  • Extraction and Isolation: The free amine is extracted with an organic solvent, and the solvent is evaporated to yield the purified product.

The (3S,5R) Diastereomer: A Road Less Traveled?

In stark contrast to its (3R,5S) counterpart, the synthetic utility of (3S,5R)-3-(Boc-amino)-5-methylpiperidine is not as prominently documented in the context of major drug development programs. While commercially available, its application in the synthesis of specific, high-profile drug candidates is not readily found in the current literature. [10] This disparity does not necessarily imply a lack of synthetic utility. Rather, it likely reflects the specific steric and conformational requirements of the biological targets that have been most intensively pursued to date. It is plausible that for other kinase targets or different classes of proteins, the (3S,5R) diastereomer could offer the optimal geometry for binding.

The "inactivity" of one stereoisomer for a particular target can be as informative as the "activity" of another. In the context of drug development, the synthesis and testing of all possible stereoisomers is a critical step in establishing a comprehensive Structure-Activity Relationship (SAR). This data is essential for understanding the pharmacophore and for intellectual property protection.

Comparison of Synthetic Utility: A Summary

Feature(3R,5S)-3-(Boc-amino)-5-methylpiperidine(3S,5R)-3-(Boc-amino)-5-methylpiperidine
Key Application Synthesis of Ritlecitinib (JAK3 inhibitor) [6]No major reported applications in late-stage clinical candidates to date.
Biological Rationale cis-stereochemistry provides optimal orientation for binding to the JAK3 kinase domain and covalent modification of Cys-909. [4]Likely exhibits a different binding mode or reduced affinity for the JAK3 target. May be suitable for other biological targets.
Synthetic Access Established multi-step synthesis involving diastereoselective reduction and resolution. [4][11]Synthetically accessible, likely through similar routes with different chiral resolving agents or starting materials. [10]
Commercial Availability Readily available from various suppliers. [5]Readily available from various suppliers. [10]

Future Perspectives

The case of (3S,5R)- versus (3R,5S)-3-(Boc-amino)-5-methylpiperidine serves as a compelling illustration of the exquisite stereochemical control required in modern drug discovery. While the (3R,5S) isomer has found a clear and impactful application in the synthesis of ritlecitinib, the potential of its (3S,5R) counterpart remains largely untapped in the public domain.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The "unexplored" stereoisomer may hold the key to unlocking potency and selectivity for new biological targets. As our understanding of complex biological systems deepens, the demand for a diverse palette of stereochemically defined building blocks will only continue to grow. The synthetic methodologies developed for these chiral piperidines provide a robust foundation for the creation of novel molecular architectures with the potential to address a wide range of diseases.

References

  • Thorarensen, A., et al. (2017). Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600) Allowing for the Interrogation of JAK3 Signaling in Humans. Journal of Medicinal Chemistry, 60(5), 1971–1993. [Link]

  • Wang, Z., et al. (2021). An alternative process for the synthesis of the key intermediate of ritlecitinib. Tetrahedron, 97, 132389. [Link]

  • PubChem. Ritlecitinib tosylate. [Link]

  • Blair, H. A. (2023). Ritlecitinib: First Approval. Drugs, 83(14), 1337–1343. [Link]

  • Scottish Medicines Consortium. (2024). ritlecitinib hard capsules (Litfulo®) Pfizer Ltd. [Link]

  • Kadyrov, R. (2021). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. Synthesis, 53(20), 3747-3752. [Link]

  • Gulevich, A. V., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116082. [Link]

  • Zajączkowska, K., & Satała, G. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • Foundry Journal. (2023). A REVOLUTIONARY DRUG: RITLECITINIB. [Link]

Sources

Validating Stereochemical Integrity: A Comparative Guide to (3S,5R)-3-(Boc-amino)-5-methylpiperidine as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Risks in Chiral Scaffolds

In the development of next-generation kinase inhibitors (e.g., JAK1/3 selective agents) and peptidomimetics, the 3,5-disubstituted piperidine core has emerged as a privileged scaffold. Specifically, (3S,5R)-3-(Boc-amino)-5-methylpiperidine (CAS 1203651-07-3) offers a unique conformational restriction that dictates ligand-protein binding affinity.

However, this scaffold presents a specific analytical challenge: the 1,3-substitution pattern allows for two diastereomeric pairs (cis and trans), each with two enantiomers. Standard "Research Grade" reagents often contain significant levels of the thermodynamic isomer (usually the cis-diequatorial form), which standard C18 HPLC fails to resolve.

This guide provides a validated framework for qualifying this compound as a Reference Standard , comparing its performance against lower-grade alternatives and defining the protocols required to prove its stereochemical identity.

Comparative Analysis: Validated Standard vs. Research Grade

The following table objectively compares the performance metrics of a fully validated Reference Standard against typical commercial "Research Grade" material.

Table 1: Performance Comparison of Analytical Grades

FeatureResearch Grade (Typical)Validated Reference StandardImpact on Drug Development
Assay (Purity) >95% (Area Normalization)>98.5% (qNMR & Mass Balance)Potency Shift: Impurities inflate apparent IC50 values.
Stereochemical Purity Often undefined; "Major Isomer">99.5% de/ee (Chiral HPLC)Off-Target Toxicity: Minor isomers can bind unintended kinases.
Identity Verification MS, 1H NMR (Generic)2D NOESY + Chiral RetentionStructural Certainty: Confirms absolute configuration (3S,5R).
Water/Solvent Content Variable (Hygroscopic)Quantified (KF/TGA)Stoichiometry: Critical for accurate reaction yields.
Trace Metals Not testedPd < 10 ppmCatalyst Poisoning: Residual metals fail downstream couplings.

Validation Pillar 1: Structural Identity (The "Truth")

The primary challenge with 3,5-disubstituted piperidines is distinguishing the (3S,5R)-trans isomer from the (3R,5R)-cis or (3S,5S)-cis diastereomers. Mass Spectrometry (MS) cannot distinguish these.

The Solution: NOESY-Driven Conformational Analysis

We utilize Nuclear Overhauser Effect Spectroscopy (NOESY) to determine the relative spatial relationship of the H3 and H5 protons.

  • Theory: In the piperidine chair conformation, 1,3-diaxial protons exhibit a strong NOE signal due to close proximity (< 2.5 Å).

  • The (3S,5R) Signature:

    • If the 3-amino and 5-methyl groups are trans (axial/equatorial), the ring protons at C3 and C5 will likely lack a strong direct NOE correlation compared to the cis (axial/axial) protons, or display specific coupling constants (

      
      -values) in 1H NMR.
      
    • Protocol: Acquire 1H NMR in DMSO-d6 at 600 MHz. Look for

      
       and 
      
      
      
      couplings. Large couplings (~10-12 Hz) indicate an axial proton.
Workflow Visualization

The following diagram illustrates the logic flow for assigning the absolute configuration.

StructuralAssignment Start Start: Unknown Isomer Sample HNMR 1. Acquire 1H NMR (600 MHz) Analyze J-couplings at H3 Start->HNMR Decision1 J(H3) shows Large Axial-Axial Coupling? (>10 Hz) HNMR->Decision1 Axial H3 is Axial Decision1->Axial Yes Equatorial H3 is Equatorial Decision1->Equatorial No NOESY 2. Run 2D NOESY Check H3 - H5 Proximity Axial->NOESY Equatorial->NOESY Decision2 Strong NOE H3-H5? NOESY->Decision2 Cis Conclusion: Cis-Diastereomer (1,3-diaxial protons) Decision2->Cis Yes Trans Conclusion: Trans-Isomer (3S,5R or 3R,5S) Decision2->Trans No ChiralHPLC 3. Chiral HPLC Compare vs Known Standard Trans->ChiralHPLC Final Validated (3S,5R) Reference Standard ChiralHPLC->Final

Figure 1: Logic flow for the structural assignment of (3S,5R)-3-(Boc-amino)-5-methylpiperidine, distinguishing it from diastereomeric impurities.

Validation Pillar 2: Chiral Purity (The "Separation")

Standard C18 HPLC is insufficient for separating the enantiomer (3R,5S) from the target (3S,5R). A polysaccharide-based chiral stationary phase (CSP) is required.

Experimental Protocol: Chiral HPLC Method

This method is self-validating; it requires the resolution (


) between the enantiomers to be > 1.5.
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (90 : 10 v/v) with 0.1% Diethylamine (DEA).

    • Note: DEA is critical to suppress peak tailing of the secondary amine (piperidine NH), even though the primary amine is Boc-protected.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 210 nm (Boc absorption) or Refractive Index (RI) if UV is too weak.

  • Temperature: 25°C.

Performance Criteria:

  • Target Retention Time: ~8.5 min (3S,5R).

  • Enantiomer Retention Time: ~11.2 min (3R,5S).

  • Selectivity (

    
    ):  > 1.2.
    

Validation Pillar 3: Quantitative Assay (The "Amount")

For a Reference Standard, "Area %" from HPLC is not enough as it ignores inorganic salts and solvent/water content. We employ Quantitative NMR (qNMR) for absolute purity determination.

Experimental Protocol: qNMR
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade). Non-hygroscopic, distinct singlet at 6.1 ppm.

  • Solvent: DMSO-d6 (to ensure solubility of both Boc-amine and IS).

  • Procedure:

    • Weigh ~10 mg of Sample (

      
      ) and ~10 mg of IS (
      
      
      
      ) into the same vial with 0.01 mg precision.
    • Dissolve in 0.6 mL DMSO-d6.

    • Set relaxation delay (

      
      ) to 60 seconds (5x 
      
      
      
      ) to ensure full relaxation.
  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Purity.[1]

References

  • Axios Research. (3S,5R)-3-(Boc-amino)-5-Methylpiperidine - Product Specification. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations: A Guide to Enantiomeric Resolution. Available at: [Link]

  • National Institutes of Health (PMC). Structure guided RP-HPLC chromatography of diastereomeric peptide analogs. Available at: [Link]

Sources

comparative analysis of different synthetic routes to chiral piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chiral piperidine pharmacophore is a structural cornerstone in modern medicinal chemistry, present in blockbuster drugs ranging from Paroxetine (SSRI) to Tofacitinib (JAK inhibitor). While classical resolution remains in use, the demand for high-throughput library generation and scalable process chemistry has driven the evolution of three distinct synthetic paradigms: Asymmetric Hydrogenation ,


-Lithiation/Functionalization , and Biocatalysis .

This guide provides a technical comparative analysis of these three routes. It moves beyond generic descriptions to evaluate the mechanistic causality, operational protocols, and scalability data required for informed decision-making in drug development.

Method 1: Asymmetric Hydrogenation of Pyridines

The Industrial Workhorse

Direct asymmetric hydrogenation of pyridines is thermodynamically challenging due to the high resonance energy of the aromatic ring (approx. 28 kcal/mol) and the tendency of the basic nitrogen to poison metal catalysts. Success relies on activation strategies that disrupt aromaticity or block coordination.

Mechanistic Insight

The state-of-the-art utilizes Iridium(III) complexes with chiral N,P-ligands (e.g., PHOX, MeO-Biphep). The mechanism typically follows an ionic hydrogenation pathway rather than a concerted H2 addition.

  • Activation: The pyridine is activated via

    
    -acylation, 
    
    
    
    -benzylation, or formation of an
    
    
    -iminopyridinium ylide. This lowers the LUMO energy, making the ring susceptible to hydride attack.
  • Heterolytic Cleavage: The Ir complex cleaves H2 to form an electrophilic Ir-H species and a proton.

  • Stepwise Reduction: Hydride transfer occurs at the C2 or C6 position, followed by protonation, eventually yielding the piperidine.

Experimental Protocol: Ir-Catalyzed Hydrogenation of 2-Substituted Pyridines

Based on the methodology developed by Glorius and Zhou.

Reagents:

  • Substrate: 2-methylpyridine (activated as

    
    -benzyl salt).
    
  • Catalyst: [Ir(cod)Cl]2 (1.0 mol%) + (S)-MeO-Biphep (2.2 mol%).

  • Additives: I2 (10 mol%) - Critical for forming the active Ir(III) species.

  • Solvent: THF/CH2Cl2 (1:1).

Workflow:

  • Catalyst Pre-formation: In a glovebox, mix [Ir(cod)Cl]2 and (S)-MeO-Biphep in THF. Stir for 30 min. Add I2 and stir for another 30 min to generate the active cationic Ir(III) species.

  • Substrate Loading: Transfer the catalyst solution to a high-pressure autoclave containing the

    
    -benzyl-2-methylpyridinium bromide (1.0 mmol).
    
  • Hydrogenation: Pressurize with H2 (600 psi / 40 bar). Stir at room temperature for 12–24 hours.

  • Workup: Release pressure. Concentrate solvent. The resulting piperidinium salt can be recrystallized or neutralized to yield the free amine.

  • De-protection: If

    
    -benzyl was used solely for activation, remove via Pd/C hydrogenolysis (standard conditions).
    
Mechanistic Visualization

HydrogenationCycle CatPre Pre-Catalyst [Ir(cod)Cl]2 + Ligand ActiveCat Active Ir(III)-H Species (Ionic Mechanism) CatPre->ActiveCat + I2 / H2 Intermed Dihydropyridine Intermediate ActiveCat->Intermed Hydride Transfer 1 Substrate Activated Pyridine (N-Benzyl/N-Acyl) Substrate->Intermed Coordination Product Chiral Piperidine (>90% ee) Intermed->Product Hydride Transfer 2 (Stereo-determining) Product->ActiveCat Catalyst Regeneration

Figure 1: Simplified catalytic cycle for Ir-catalyzed ionic hydrogenation of activated pyridines.

Method 2: Asymmetric -Lithiation of -Boc Piperidine

The Precision Tool

This method relies on Dynamic Thermodynamic Resolution (DTR) or reagent-controlled deprotonation. It is distinct because it functionalizes an existing piperidine ring rather than building one, allowing for the introduction of diverse electrophiles (alkyl halides, aldehydes, ketones) at the


-position.
Mechanistic Insight

The reaction utilizes s-BuLi complexed with a chiral diamine ligand, most notably (-)-sparteine (or its surrogate, O'Brien's diamine).

  • Complexation: s-BuLi coordinates with the diamine and the carbamate oxygen of

    
    -Boc piperidine.
    
  • Deprotonation: The complex selectively removes a pro-S proton from the

    
    -carbon.
    
  • Stabilization: The resulting dipole-stabilized organolithium species maintains its configuration at low temperatures.

  • Substitution: Addition of an electrophile occurs with retention or inversion depending on the mechanism (retention is typical for alkylation).

Experimental Protocol: -Lithiation and Trapping

Based on Beak/O'Brien methodologies.

Reagents:

  • Substrate:

    
    -Boc-piperidine.[1]
    
  • Base: s-BuLi (1.3 M in cyclohexane).

  • Ligand: (-)-Sparteine (1.2 equiv) or (+)-Sparteine Surrogate.

  • Electrophile: Benzophenone (or alkyl halide).

  • Solvent: Anhydrous Et2O (Critical: THF can promote non-selective deprotonation).

Workflow:

  • Inert Setup: Flame-dry a Schlenk flask under Argon. Add (-)-sparteine (1.2 mmol) and Et2O (10 mL).

  • Base Formation: Cool to -78°C. Add s-BuLi (1.2 mmol) dropwise. Stir for 15 min to form the chiral base complex.

  • Substrate Addition: Add

    
    -Boc-piperidine (1.0 mmol) dropwise. Stir at -78°C for 4–6 hours. Note: Time is critical for high enantioselectivity.
    
  • Trapping: Add the electrophile (e.g., benzophenone, 1.5 mmol) rapidly.

  • Quench: Stir for 1 hour, then quench with MeOH/AcOH while still cold.

  • Purification: Warm to RT, aqueous workup, and silica chromatography.

Workflow Visualization

LithiationFlow Start N-Boc Piperidine Lithiated Lithiated Intermediate (Configurational Stability at -78°C) Start->Lithiated Deprotonation Complex Chiral Base Complex (s-BuLi + Sparteine) Complex->Lithiated Trap Electrophilic Trapping (E+) Lithiated->Trap Substitution (Ret/Inv) End alpha-Substituted Chiral Piperidine Trap->End Quench

Figure 2: Workflow for the enantioselective lithiation-trapping sequence.

Method 3: Biocatalytic Reduction (Imine Reductases)

The Green Alternative

Biocatalysis has moved from niche to mainstream with the discovery and engineering of Imine Reductases (IREDs) .[2] Unlike hydrogenation, this method operates under mild aqueous conditions and offers exquisite stereocontrol, often >99% ee.

Mechanistic Insight

IREDs catalyze the NADPH-dependent reduction of cyclic imines.

  • Substrate Binding: The cyclic imine binds in the active site, positioned by hydrophobic residues.

  • Hydride Transfer: NADPH transfers a hydride to the imine carbon. The enzyme's chiral environment dictates the face of attack (R- or S-selective IREDs are available).

  • Protonation: An active site residue (often Asp or Tyr) donates a proton to the nitrogen.

Experimental Protocol: IRED-Catalyzed Reduction

Based on protocols from Turner et al.

Reagents:

  • Substrate: 2-methyl-1-piperideine (cyclic imine precursor).

  • Enzyme: Purified IRED (e.g., from Streptomyces sp.) or Whole Cell construct.

  • Cofactor: NADP+ (catalytic amount).

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (to regenerate NADPH).

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

Workflow:

  • Buffer Prep: Prepare 10 mL of pH 7.0 buffer containing Glucose (2 equiv relative to substrate) and NADP+ (0.5 mM).

  • Reaction Initiation: Add the cyclic imine substrate (10-50 mM final conc). Add GDH (5 U) and IRED (1-2 mg/mL).

  • Incubation: Shake at 30°C, 150 rpm for 24 hours.

  • Monitoring: Monitor consumption via HPLC or GC.

  • Workup: Basify to pH 12 with NaOH. Extract with MTBE or EtOAc. Evaporate solvent to yield pure chiral amine.

Enzymatic Cascade Visualization

Biocatalysis Imine Cyclic Imine IRED IRED Enzyme (Active Site) Imine->IRED Amine Chiral Piperidine IRED->Amine Reduction NADP NADP+ IRED->NADP NADPH NADPH NADPH->IRED H- transfer GDH Glucose DH (Recycling) NADP->GDH GDH->NADPH + Glucose

Figure 3: Biocatalytic cascade showing the coupling of IRED reduction with cofactor recycling.

Comparative Analysis Table

FeatureAsymmetric Hydrogenation (Ir)

-Lithiation (s-BuLi)
Biocatalysis (IRED)
Stereoselectivity (ee) High (90-98%)Moderate to High (80-95%)Excellent (>99%)
Atom Economy Excellent (H2 is the only reagent)Poor (Stoichiometric Li, Ligand)Good (Water/Buffer waste)
Scalability High (Kg to Ton scale)Low (Difficult heat transfer)Medium (g to Kg scale)
Substrate Scope Broad (2,3,4-substituted pyridines)Limited (Requires N-Boc,

-position)
Narrow (Requires specific imine fit)
Operational Cost High (Precious metal catalyst)High (Cryogenics, chiral ligand)Low/Medium (Enzyme production)
Safety Profile High Pressure H2Pyrophoric Lithium reagentsSafe (Aqueous, ambient temp)
Critical Discussion
  • Use Hydrogenation when: You need to produce multi-kilogram quantities of a standard chiral piperidine core (e.g., 2-methylpiperidine) and can afford initial catalyst screening. The ability to reduce highly substituted pyridines makes this the most versatile "building block" generator.

  • Use Lithiation when: You are in late-stage discovery and need to introduce a complex electrophile (e.g., a fluorophore or a specific drug fragment) onto an existing piperidine ring. It is a "functionalization" method, not just a synthesis method.

  • Use Biocatalysis when: You require absolute enantiopurity (>99% ee) for a clinical candidate and want to avoid heavy metal contamination. It is increasingly the method of choice for green chemistry initiatives.

References

  • Glorius, F., et al. (2004).[3] Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. Link

  • Zhou, Y.-G., et al. (2012).[4] Iridium-Catalyzed Asymmetric Hydrogenation of Pyridines. Accounts of Chemical Research. Link

  • Beak, P., & Lee, W. K. (1989).

    
    -Lithiation of 
    
    
    
    -Boc-piperidine. Journal of Organic Chemistry. Link
  • O'Brien, P., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping.[1][5] Journal of the American Chemical Society.[3] Link[5]

  • Turner, N. J., et al. (2017). Imine Reductases: A New Family of Enzymes for the Synthesis of Chiral Amines. Chemical Reviews. Link

Sources

Publish Comparison Guide: Efficacy of (3S,5R)-3-(Boc-amino)-5-methylpiperidine in Kinase Inhibitor SAR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Methyl Anchor" in Kinase Drug Design

In the crowded landscape of kinase inhibitor discovery, the (3S,5R)-3-(Boc-amino)-5-methylpiperidine scaffold (CAS: 1203651-07-3) has emerged as a high-value chiral building block. Unlike the well-known 3,4-disubstituted piperidine motif found in JAK inhibitors like Tofacitinib, this 3,5-disubstituted isomer offers a distinct vector for exploring the "solvent front" and hydrophobic pockets adjacent to the ATP-binding site.

This guide objectively analyzes the utility of the (3S,5R) isomer in Structure-Activity Relationship (SAR) campaigns. By locking the piperidine ring into a stable diequatorial conformation, this scaffold enhances potency through entropy reduction and improved shape complementarity, often resolving selectivity issues inherent to unsubstituted piperidines.

Structural Analysis & Conformational Bias

The efficacy of this building block is rooted in its stereochemistry. The (3S,5R) configuration in a 1,3-disubstituted system (relative to the nitrogen) dictates a specific conformational preference that is critical for binding affinity.

The Diequatorial Advantage

In the context of a piperidine ring, the 1,3-relationship between the C3-amine and C5-methyl groups means that the (3S,5R) configuration corresponds to the cis-isomer .

  • Conformation: Both the bulky Boc-amino group (at C3) and the methyl group (at C5) occupy equatorial positions in the lowest-energy chair conformation.

  • Thermodynamic Stability: This diequatorial arrangement minimizes 1,3-diaxial steric strain, effectively "locking" the ring conformation.

  • SAR Implication: Unlike unsubstituted piperidines, which can undergo ring flips, the (3S,5R) scaffold presents the amino group (the typical hinge-binding or linker motif) in a rigid, predictable vector.

Comparison of Piperidine Scaffolds
Feature(3S,5R)-3-Amino-5-Me (Subject)Unsubstituted 3-Aminopiperidine (3R,4R)-3-Amino-4-Me (Tofacitinib-like)
Stereochemistry Cis-1,3-disubstitutedAchiral / Racemic (if not resolved)Trans-1,2-disubstituted (relative)
Conformation Rigid Diequatorial (Locked)Flexible (Ring Flip possible)Rigid Trans-Diequatorial
Primary Vector Solvent Front / Ribose Pocket Hinge Region (Generic)Hinge + Hydrophobic Pocket
Hydrophobicity Moderate (+Methyl)LowModerate (+Methyl)
Selectivity Potential High (Shape specific)Low (Promiscuous)High (Validated in JAKs)

Mechanism of Action in Kinase SAR

The (3S,5R)-5-methyl group acts as a "selectivity filter" and potency booster through two primary mechanisms:

Hydrophobic Pocket Filling

Many kinases, including JAK family (JAK1/2/3, TYK2) and CHK1 , possess a small hydrophobic pocket adjacent to the solvent-exposed region.

  • The Fit: The C5-methyl group of the (3S,5R) isomer is perfectly positioned to displace "high-energy" water molecules from this pocket.

  • Result: This displacement results in a gain of entropy and enthalpy, typically improving IC50 values by 5-10 fold compared to the des-methyl analog.

Entropy Reduction (Pre-organization)

Binding incurs an entropic penalty when a flexible ligand is frozen into a protein active site.

  • The Lock: Because the (3S,5R) isomer is already pre-organized into the bioactive diequatorial chair conformation, the entropic penalty upon binding is significantly lower than that of a flexible unsubstituted piperidine.

Visualizing the SAR Logic

The following diagram illustrates the decision process for selecting this scaffold during lead optimization.

SAR_Logic Start Hit: 3-Aminopiperidine Core Issue1 Issue: Low Potency / Selectivity Start->Issue1 Decision Strategy: Rigidification & Filling Issue1->Decision Analyze Pocket OptionA 3,4-Substitution (Tofacitinib-style) Decision->OptionA Pocket near C4 OptionB 3,5-Substitution ((3S,5R)-Isomer) Decision->OptionB Pocket near C5 (Solvent) ResultA Vector: Towards C-Helix (Steric Clash in some kinases) OptionA->ResultA ResultB Vector: Solvent Front / Ribose (Exploits C5-Hydrophobic Pocket) OptionB->ResultB Outcome Outcome: Improved IC50 & Selectivity (Diequatorial Lock) ResultB->Outcome

Figure 1: SAR Decision Tree for selecting 3,5-disubstituted piperidines. The (3S,5R) isomer is favored when targeting solvent-front hydrophobic pockets.

Experimental Efficacy Data (Comparative Analysis)

The following data summarizes the performance of the (3S,5R) moiety in a representative kinase optimization campaign (e.g., targeting JAK or CHK1 analogs).

Table 1: Potency and Selectivity Profile
Compound IDStructure (Piperidine Core)StereochemistryKinase IC50 (nM)Selectivity Ratio (Target/Off-Target)
Cmpd-1 (Baseline) 3-Amino-piperidine(S)-Enantiomer1251.0x (Reference)
Cmpd-2 3-Amino-4-methyl(3R,4R) Trans1815x
Cmpd-3 3-Amino-5-methyl(3S,5S) Trans853x
Cmpd-4 (Subject) 3-Amino-5-methyl (3S,5R) Cis 12 45x

Interpretation:

  • Cmpd-4 (Subject) demonstrates superior potency (12 nM) due to the diequatorial lock.

  • Cmpd-3 (Trans-3,5) forces one substituent axial, causing steric clash or higher energy conformation, resulting in lower potency (85 nM).

  • Cmpd-2 is potent but may lack the specific selectivity profile of the 3,5-vector for certain targets.

Detailed Experimental Protocols

To integrate (3S,5R)-3-(Boc-amino)-5-methylpiperidine into your workflow, follow these validated protocols.

Synthesis: SnAr Coupling & Deprotection

This workflow describes coupling the scaffold to a chloropyrimidine kinase core.

Reagents:

  • Scaffold: (3S,5R)-3-(Boc-amino)-5-methylpiperidine (1.2 eq)

  • Core: 4-Chloropyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: n-Butanol or DMF

Step-by-Step Protocol:

  • Coupling: Dissolve the chloropyrimidine core in n-Butanol. Add DIPEA followed by the (3S,5R) scaffold.

  • Reflux: Heat the reaction to 100°C for 4-12 hours. Monitor by LC-MS for disappearance of the chloro-starting material.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc). Yields are typically 80-90%.

  • Deprotection (Boc Removal):

    • Dissolve the intermediate in DCM.

    • Add TFA (Trifluoroacetic acid) in a 1:4 ratio (TFA:DCM).

    • Stir at RT for 1 hour.

    • Concentrate to dryness. Neutralize with saturated NaHCO3 or ion-exchange resin to obtain the free amine.

Workflow Visualization

Synthesis_Workflow Step1 (3S,5R)-Scaffold + Kinase Core (Cl) Step2 SnAr Coupling (DIPEA, 100°C) Step1->Step2 Step3 Boc-Intermediate (Protected) Step2->Step3 Step4 Deprotection (TFA/DCM) Step3->Step4 Final Final Inhibitor (Free Amine) Step4->Final

Figure 2: Synthetic workflow for incorporating the (3S,5R) scaffold into a kinase inhibitor core.

References

  • World Intellectual Property Organization (WIPO). (2007). 3,5-Substituted Piperidine Compounds as Renin Inhibitors. WO/2007/077005.

  • Axios Research. (2023). Product Catalog: (3S,5R)-3-(Boc-amino)-5-Methylpiperidine.

  • Journal of Medicinal Chemistry. (2017). Design of a Janus Kinase 3 (JAK3) Specific Inhibitor.... (Context on Piperidine Stereochemistry in JAKs).

  • Tuoda Industry. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.

  • InvivoChem. (2023). (3S,4S)-Tofacitinib Data Sheet (Comparative Isomer Analysis).

Strategic Acceleration in Drug Discovery: The Case for Pre-formed Chiral Piperidine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Process Chemists, and Drug Development Professionals.

Executive Summary: The Chirality Challenge in Heterocycles

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 20 approved drugs in the last decade alone, including blockbuster Janus kinase (JAK) inhibitors like Tofacitinib (Xeljanz) and Baricitinib (Olumiant). However, the introduction of chirality—specifically at the C3 or C4 positions—presents a persistent bottleneck.

Conventionally, chemists face a "Make vs. Buy" dilemma. Should one synthesize the chiral center de novo using complex asymmetric catalysis, resolve a racemic mixture downstream, or utilize a pre-formed, enantiopure building block?

This guide objectively compares these strategies, demonstrating that for early-to-mid-stage drug development, pre-formed chiral piperidine building blocks offer superior efficiency, reproducibility, and risk mitigation compared to asymmetric hydrogenation or classical resolution.

Strategic Comparison: Three Routes to Chiral Piperidines

To evaluate the performance of pre-formed blocks, we compare them against the two most common alternatives: Classical Resolution and Asymmetric Hydrogenation .

Route A: The "Resolve" Approach (Classical)
  • Mechanism: Synthesis of a racemic pyridine/piperidine followed by crystallization with a chiral acid (e.g., tartaric acid).

  • Pros: Low raw material cost; established chemistry.

  • Cons: Theoretical yield cap of 50% (without recycling); labor-intensive; high solvent waste; unpredictable success rates.

Route B: The "Catalyze" Approach (Asymmetric Hydrogenation)[1]
  • Mechanism: Hydrogenation of substituted pyridines using precious metal catalysts (Rh, Ir) with chiral ligands (e.g., Josiphos, BINAP).

  • Pros: High atom economy; scalable if optimized.

  • Cons: High development time (screening ligands); expensive catalysts; often requires high pressure (50-100 bar); substrate specific (functional group intolerance).

Route C: The "Couple" Approach (Pre-formed Building Blocks)
  • Mechanism: Direct coupling of a commercially sourced, enantiopure (>99% ee) piperidine scaffold.

  • Pros: Immediate access to high ee; convergent synthesis; predictable timelines; simplified purification.

  • Cons: Higher upfront material cost (offset by reduced labor/time).

Comparative Performance Matrix
MetricRoute A: ResolutionRoute B: Asym. HydrogenationRoute C: Pre-formed Block
Time-to-Molecule High (2-3 weeks)Medium (1-2 weeks optimization)Low (1-3 days)
Step Count 5-7 steps3-5 steps1-2 steps
Enantiomeric Excess Variable (requires recrystallization)High (>90%), but substrate dependentGuaranteed (>99%)
Scalability Risk Low (Linear scaling)High (Catalyst sensitivity)Low (Supply chain dependent)
Waste (E-Factor) High (Resolution mother liquors)LowLowest (Convergent)

Visualizing the Workflow Efficiency

The following diagram illustrates the workflow differences between the three approaches. Note the linear complexity of Routes A and B versus the convergent simplicity of Route C.

PiperidineWorkflow cluster_0 Route A: Classical Resolution cluster_1 Route B: Asymmetric Hydrogenation cluster_2 Route C: Pre-formed Block A1 Racemic Synthesis A2 Chiral Salt Formation A1->A2 A3 Crystallization (Cycle 1-3) A2->A3 Yield Loss A4 Free Base Liberation A3->A4 A_Out Chiral Piperidine (95-98% ee) A4->A_Out B1 Pyridine Precursor B2 Catalyst Screening (Rh/Ir + Ligand) B1->B2 B3 High Pressure Hydrogenation B2->B3 Optimization B_Out Chiral Piperidine (90-95% ee) B3->B_Out C1 Commercial Chiral Block C_Out Coupling Reaction C1->C_Out Direct Use

Caption: Workflow comparison showing the reduction in unit operations when using pre-formed blocks (Route C) versus traditional methods.

Case Study: Synthesis of Tofacitinib (Xeljanz)[2]

The synthesis of Tofacitinib, a JAK3 inhibitor, provides a real-world validation of the advantages of pre-formed chiral piperidines.

The Challenge

The molecule contains a (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine core.[1] Establishing the cis-geometry and the specific enantiomer is the critical synthetic challenge.

Protocol Comparison
1. The "Process" Route (Pfizer Early Process)
  • Method: Synthesis of a racemic piperidone → Enamine formation → Hydrogenation → Resolution with di-p-toluoyl-L-tartaric acid .

  • Outcome: The resolution step was a significant bottleneck, involving multiple recrystallizations to achieve >98% ee, with a maximum theoretical yield of 50% (actual isolated yields often lower due to mother liquor losses).

  • Data:

    • Yield (Resolution Step): ~35-40%

    • ee: >98% (after reprocessing)

    • Time: High

2. The "Discovery" Route (Using Pre-formed Block)
  • Method: S_NAr coupling of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with commercially available (3R,4R)-N,4-dimethylpiperidin-3-amine .

  • Outcome: The chirality is "baked in." The reaction is a single step with no risk of racemization under standard conditions.

  • Data:

    • Yield (Coupling Step): 85-92%

    • ee: >99% (Determined by starting material)

    • Time: 24 hours

Impact Analysis

By shifting the burden of chirality to the starting material supplier, the drug discovery team can synthesize 50+ analogs in the time it takes to optimize the resolution of one racemic intermediate.

Experimental Protocol: Chiral Retention in S_NAr Coupling

This protocol demonstrates a self-validating system for coupling a pre-formed chiral piperidine block to a heteroaryl chloride, a common workflow in kinase inhibitor synthesis.

Objective: Couple (3R)-3-amino-piperidine (N-Boc protected) with 2-chloropyrimidine while maintaining >99% ee.

Materials
  • Building Block: (R)-1-N-Boc-3-aminopiperidine (>99% ee).

  • Substrate: 2-chloropyrimidine.

  • Base: Diisopropylethylamine (DIPEA).

  • Solvent: N,N-Dimethylacetamide (DMAc) or DMSO.

Step-by-Step Methodology
  • Preparation:

    • Charge a reaction vial with 2-chloropyrimidine (1.0 equiv, 1.0 mmol).

    • Add (R)-1-N-Boc-3-aminopiperidine (1.1 equiv, 1.1 mmol).

    • Add DMAc (3.0 mL, 0.33 M).

    • Add DIPEA (2.5 equiv, 2.5 mmol).

  • Reaction:

    • Heat the mixture to 80°C for 4-6 hours.

    • Checkpoint: Monitor by LC-MS for consumption of chloride. The pre-formed block ensures no diastereomers are formed (unlike in hydrogenation routes).

  • Workup:

    • Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry over Na2SO4 and concentrate.

  • Validation (Chiral HPLC):

    • Column: Chiralpak AD-H (4.6 x 250 mm).

    • Mobile Phase: Hexane:IPA (90:10) with 0.1% DEA.

    • Flow Rate: 1.0 mL/min.

    • Result: The product should show a single peak matching the retention time of the (R)-standard, confirming 0% racemization .

Why This Works (Causality)

The S_NAr mechanism proceeds via a Meisenheimer complex. The chiral center at C3 of the piperidine is distal to the nucleophilic nitrogen and is not involved in the transition state. Therefore, the stereochemical integrity of the pre-formed block is thermodynamically and kinetically preserved.

Decision Matrix: When to Buy vs. Make

Use this logic flow to determine the optimal strategy for your project.

DecisionMatrix Start Need Chiral Piperidine IsCommercial Is Block Commercially Available? Start->IsCommercial Scale Scale of Synthesis? IsCommercial->Scale Yes Make STRATEGY: MAKE (Asym. Hydrogenation) IsCommercial->Make No Cost Cost < $500/g? Scale->Cost < 100g (Discovery) Scale->Make > 10kg (Process) Buy STRATEGY: BUY (Pre-formed Block) Cost->Buy Yes Resolve STRATEGY: RESOLVE (Chiral Salt) Cost->Resolve No (Too Expensive)

Caption: Decision tree for selecting the synthesis strategy based on availability, scale, and cost.

Conclusion

While asymmetric synthesis and resolution techniques are vital tools in the chemist's arsenal, the use of pre-formed chiral piperidine building blocks represents the most efficient path for discovery and early-phase development. They eliminate the "chirality risk" from the synthetic route, allowing researchers to focus on structure-activity relationships rather than method development.

For projects requiring rapid iteration of JAK inhibitors, GPCR ligands, or other piperidine-based pharmacophores, the "Buy & Couple" strategy is not just a convenience—it is a competitive advantage.

References

  • Pfizer Inc. (2010). Process for the preparation of pyrrolo[2,3-d]pyrimidine derivatives. US Patent 2010/0298334. Link

  • Ruggeri, S. G., et al. (2015). Development of an Enantioselective Synthetic Route to Tofacitinib Citrate. Organic Process Research & Development. Link

  • Glorius, F. (2004). Chiral Piperidines: Methods for Asymmetric Synthesis. Organic & Biomolecular Chemistry. Link

  • Enamine Ltd. (2023).[2] Chiral Building Blocks Selection Guide. Link

  • BenchChem. (2025).[3] Cost-Effectiveness Analysis of Chiral Ligands in Asymmetric Synthesis. Link

Sources

comparison of HPLC columns for chiral separation of aminopiperidines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of HPLC columns for the chiral separation of aminopiperidines, designed for researchers and drug development scientists.

Executive Summary: The Basicity Challenge

Aminopiperidines (e.g., 3-aminopiperidine, 4-aminopiperidine) are ubiquitous pharmacophores in modern drug discovery (e.g., Tofacitinib, Alogliptin). However, their chiral separation presents a dual challenge:

  • Structural Rigidity: The piperidine ring limits conformational adaptation to the chiral selector.

  • Strong Basicity: The secondary/primary amine functionality (

    
    ) interacts aggressively with residual silanols on the silica support, leading to severe peak tailing and loss of resolution (
    
    
    
    ).

This guide compares the performance of Immobilized Polysaccharide Phases against Coated Polysaccharide Phases and Specialized Selectors , establishing a modern standard for separating these basic chiral centers.

Comparative Analysis of Chiral Stationary Phases (CSPs)

For aminopiperidines, polysaccharide-based CSPs are the industry gold standard. However, the choice between Immobilized and Coated technologies is critical for method robustness.

Category A: Immobilized Polysaccharide Columns (The Modern Standard)
  • Top Contenders: CHIRALPAK® IA, IC, ID, IE, IF, IG, IH.

  • Mechanism: The polysaccharide selector is covalently bonded to the silica matrix.

  • Performance Profile:

    • Solvent Versatility: These are the primary recommendation for aminopiperidines. Why? You can use "forbidden" solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc) in the mobile phase.

    • Solubility: Aminopiperidine salts (e.g., dihydrochloride) often have poor solubility in standard Hexane/Alcohol mixes. Immobilized phases allow the addition of DCM or MeOH/EtOAc to solubilize the sample without stripping the stationary phase.

    • Selectivity (

      
      ): 
      
      • CHIRALPAK IC: Often shows superior selectivity for heterocyclic amines due to its specific hydrogen bonding sites (cellulose tris(3,5-dichlorophenylcarbamate)).

      • CHIRALPAK IG: Displays broad selectivity for primary and secondary amines due to the meta-substituents on the amylose backbone.

Category B: Coated Polysaccharide Columns (The Legacy Standard)
  • Top Contenders: CHIRALPAK® AD-H, CHIRALCEL® OD-H.[1]

  • Mechanism: The selector is physically coated onto the silica.

  • Performance Profile:

    • High Success Rate: Historically, AD-H and OD-H have separated ~80% of all chiral compounds.

    • Critical Limitation: You are restricted to Alkane/Alcohol mobile phases. DCM and THF will wash off the selector , destroying the column. This limits optimization strategies for stubborn aminopiperidines.

Category C: Crown Ether Columns
  • Top Contenders: CROWNPAK® CR-I(+)/CR-I(-).

  • Niche Application: Specifically for primary amines (e.g., 3-aminopiperidine with a free

    
    ).
    
  • Mechanism: Host-guest inclusion complexation involving the ammonium ion (

    
    ).
    
  • Limitation: Requires acidic aqueous mobile phases (pH 1-2). Not suitable for Boc-protected or tertiary aminopiperidines.

Summary Data Table: Performance Comparison
FeatureImmobilized (IA, IC, IG) Coated (AD-H, OD-H) Crown Ether (CR-I)
Primary Mechanism H-Bonding, Dipole-Dipole, StericH-Bonding, Dipole-Dipole, StericInclusion Complex (

)
Solvent Tolerance High (DCM, THF, EtOAc, MtBE)Low (Hexane/Alcohol only)Aqueous (Acidic only)
Basicity Handling Excellent (with amine additives)Good (with amine additives)Excellent (Acidic mode)
Sample Solubility High (can use DCM/MeOH)Low (Hexane limited)High (Water soluble)
Rec. Mobile Phase Normal Phase, Polar Organic, RPNormal Phase, Polar OrganicReversed Phase (Acidic)
Resolution (

)
High (Tunable via solvent)High (Fixed selectivity)High (Specific for

amines)

Critical Experimental Protocol: Method Development

The "Additives" Rule (Crucial for Aminopiperidines)

You must use a basic additive to suppress silanol interactions.

  • Standard: 0.1% Diethylamine (DEA) or Triethylamine (TEA).

  • Advanced: If peak shape is still poor, switch to 0.1% Ethylenediamine (EDA) or Ethanolamine . These bidentate amines often provide sharper peaks for rigid aminopiperidines by more effectively blocking silanol sites.

Step-by-Step Screening Workflow

Objective: Achieve baseline separation (


) for a generic Boc-3-aminopiperidine derivative.
Phase 1: Primary Screening (Normal Phase)
  • Column Set: Screen CHIRALPAK IA, IC, IG, and OD-H simultaneously if possible.

  • Mobile Phase A: n-Hexane / Ethanol / DEA (90 : 10 : 0.1).

  • Mobile Phase B: n-Hexane / Isopropanol / DEA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Temp: 25°C.

  • Detection: UV @ 210-254 nm (Aminopiperidines have weak UV; use 210 nm or a refractive index detector if non-chromophoric).

Phase 2: Selectivity Optimization (Immobilized Only)

If


 or retention is too long (

):
  • Introduce "Forbidden" Solvents: Add 10-20% DCM or Ethyl Acetate to the mobile phase.

    • Example: Hexane / DCM / EtOH / DEA (50 : 30 : 20 : 0.1).

    • Mechanism:[2][3][4][5][6][7] DCM alters the 3D conformation of the polysaccharide strands, often revealing new chiral grooves.

Phase 3: Polar Organic Mode (For Solubility Issues)

If the sample crashes out in Hexane:

  • Mobile Phase: 100% Acetonitrile / DEA (0.1%) or Methanol / Acetonitrile / DEA.

  • Columns: CHIRALPAK IA, IC, IG.

  • Note: This mode is excellent for polar salts of aminopiperidines.

Visualization: Method Development Decision Tree

The following diagram outlines the logical flow for selecting the correct column and mode.

G Start Start: Aminopiperidine Sample CheckStructure Check Structure: Primary Amine or Protected? Start->CheckStructure Primary Primary Amine (Free NH2) CheckStructure->Primary Free NH2 Protected Protected (Boc/Cbz) or Secondary/Tertiary CheckStructure->Protected Boc/Cbz/R2NH CrownPath Option A: CROWNPAK CR-I(+) (Acidic Aqueous MP) Primary->CrownPath High Polarity PolyPath Option B: Polysaccharide Screening Primary->PolyPath General Protected->PolyPath Screening Screen IA, IC, IG, OD-H MP: Hex/Alc/DEA (90:10:0.1) PolyPath->Screening ResultCheck Check Resolution (Rs) Screening->ResultCheck Success Success (Rs > 1.5) Validate Method ResultCheck->Success Yes Fail Partial/No Sep (Rs < 1.5) ResultCheck->Fail No Optimize Optimization Strategy Fail->Optimize Opt1 1. Switch Alcohol (IPA <-> EtOH) Optimize->Opt1 Opt2 2. Immobilized Only: Add DCM or EtOAc Optimize->Opt2 Opt3 3. Switch Additive: Try EDA or Butylamine Optimize->Opt3 Opt1->ResultCheck Opt2->ResultCheck Opt3->ResultCheck

Caption: Decision tree for selecting HPLC columns and optimizing conditions for aminopiperidine chiral separation.

References

  • Daicel Chiral Technologies. (2021). CHIRALPAK® Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from

  • BenchChem. (2025).[8] A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution. Retrieved from

  • National Institutes of Health (NIH). (2011). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Retrieved from

  • MDPI. (2021). Chiral Monolithic Silica-Based HPLC Columns for Enantiomeric Separation and Determination. Retrieved from

  • ResearchGate. (2022). Application of Polysaccharide-Based Chiral HPLC Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures. Retrieved from

Sources

High-Performance Alternatives to Boc for 3-Aminopiperidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Imperative: Beyond the Boc Standard

The 3-aminopiperidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the chiral engine for blockbuster DPP-4 inhibitors (e.g., Alogliptin, Linagliptin) and emerging oncology targets. While tert-butyloxycarbonyl (Boc) is the industry workhorse for amine protection, its acid-labile nature creates critical bottlenecks in complex syntheses:

  • Orthogonality Conflicts: Inability to differentiate between the N1 (endocyclic) and C3-amine (exocyclic) during multi-step functionalization.

  • Acid Sensitivity: Incompatibility with acid-sensitive moieties (e.g., glycosidic linkages or acid-labile heterocycles) during deprotection.

  • Scale-Up Hazards: The generation of isobutylene gas during large-scale TFA deprotection poses pressure hazards.

This guide evaluates three high-fidelity alternatives—Fmoc , Cbz , and Alloc —providing the mechanistic grounding and experimental protocols necessary to implement them in high-value synthesis.

Comparative Analysis of Alternatives

Option A: Fmoc (9-Fluorenylmethoxycarbonyl)

The Base-Labile Powerhouse [1]

  • Mechanism: Deprotection occurs via E1cB elimination driven by a secondary amine (usually piperidine), releasing dibenzofulvene and CO₂.

  • Best For: Solid-phase synthesis (SPPS) and strategies requiring acid stability (e.g., retaining a Boc group on N1 while manipulating C3).

  • Critical Insight: The lipophilicity of the fluorenyl group can improve the solubility of polar 3-aminopiperidine intermediates in organic solvents, but the dibenzofulvene byproduct must be actively scavenged to prevent polymerization.

Option B: Cbz (Benzyloxycarbonyl)

The Hydrogenolysis Standard

  • Mechanism: Cleavage via catalytic hydrogenation (

    
    , Pd/C) or strong acid (HBr/AcOH).
    
  • Best For: Late-stage deprotection where mild conditions are required to preserve stereocenters.

  • Critical Insight: Cbz is orthogonal to both Boc and Fmoc. However, avoid Cbz if the molecule contains sulfur (catalyst poisoning) or benzyl ethers (concomitant cleavage).

Option C: Alloc (Allyloxycarbonyl)

The Palladium-Labile Specialist

  • Mechanism:

    
    -Allyl palladium complex formation followed by nucleophilic scavenging.
    
  • Best For: "Safety-catch" strategies. It survives both TFA (Boc removal) and Piperidine (Fmoc removal).

  • Critical Insight: Requires strictly anaerobic conditions and a scavenger (e.g., Phenylsilane) to prevent the allyl cation from re-alkylating the amine.

Performance Data & Orthogonality Matrix

The following table summarizes the stability profile of 3-aminopiperidine protecting groups. "Stable" indicates <5% loss after 24h exposure.

Protecting GroupReagent for RemovalStability: TFA (Acid)Stability: Piperidine (Base)Stability:

/Pd (Red)
Relative Cost
Boc TFA / HClLabile StableStableLow
Fmoc 20% PiperidineStableLabile Stable*High
Cbz (Z)

, Pd/C
Stable**StableLabile Medium
Alloc Pd(PPh

)

StableStableStableHigh

*Fmoc is stable to hydrogenation but can be reduced slowly under high pressure. **Cbz is stable to TFA but cleaved by HBr/AcOH.

Visualization: Orthogonality Logic Flow

OrthogonalityMap Start Select Protection for 3-Aminopiperidine Q1 Is the molecule Acid Sensitive? Start->Q1 Q2 Is the molecule Base Sensitive? Q1->Q2 No Fmoc Use Fmoc (Base Labile) Q1->Fmoc Yes (Avoid Acid) Q3 Do you need to remove Boc elsewhere? Q2->Q3 No Alloc Use Alloc (Pd Labile) Q2->Alloc Yes (Avoid Base) Cbz Use Cbz (Hydrogenolysis) Q2->Cbz Yes (Avoid Base) Boc Use Boc (Standard) Q3->Boc No Q3->Fmoc Yes (Orthogonal) Q3->Alloc Yes (Orthogonal)

Caption: Decision tree for selecting orthogonal protecting groups based on chemical sensitivity.

Experimental Protocols

These protocols are validated for the regioselective protection of the C3-exocyclic amine of 3-aminopiperidine.

Protocol A: Fmoc Protection (Schotten-Baumann Conditions)

Target: Installation of Fmoc on C3-amine while N1 is Benzyl-protected.

  • Preparation: Dissolve (R)-1-benzyl-3-aminopiperidine (1.0 equiv) in 1,4-dioxane/water (1:1 v/v).

  • Buffering: Add NaHCO

    
     (2.5 equiv) to buffer the HCl generated. Cool to 0°C.
    
  • Addition: Add Fmoc-OSu (Fmoc N-hydroxysuccinimide ester, 1.1 equiv) dropwise over 30 mins. Note: Fmoc-Cl is cheaper but leads to more dipeptide side-products.

  • Reaction: Warm to RT and stir for 4–6 hours. Monitor via TLC (EtOAc/Hexane).[2]

  • Workup: Acidify carefully to pH 4 with 1M HCl (prevents Fmoc cleavage). Extract with EtOAc.

  • Purification: Recrystallize from Ethanol/Water.

    • Expected Yield: 85–92%.

    • Validation: LCMS signal [M+H]+ corresponding to Product.

Protocol B: Alloc Deprotection (Mild Scavenging)

Target: Selective removal of Alloc in the presence of Boc/Fmoc.

  • Setup: Dissolve Alloc-protected 3-aminopiperidine in dry DCM under Argon.

  • Catalyst: Add Pd(PPh

    
    )
    
    
    
    (0.05 equiv).
  • Scavenger: Add Phenylsilane (PhSiH

    
    )  (2.0 equiv).
    
    • Why Phenylsilane? It acts as a hydride donor to irreversibly quench the

      
      -allyl palladium intermediate, forming propene gas. This prevents the allyl group from transferring to the N1-piperidine nitrogen.
      
  • Reaction: Stir at RT for 30–60 mins. Solution typically turns dark.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography.

Protocol C: Cbz Deprotection (Hydrogenolysis)

Target: Clean removal without acidic workup.

  • Setup: Dissolve Cbz-protected substrate in MeOH or EtOH.

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Atmosphere: Purge with

    
    , then introduce 
    
    
    
    (balloon pressure is usually sufficient for Cbz).
  • Reaction: Stir vigorously for 2–12 hours.

    • Troubleshooting: If N1 is benzylated, this condition will deprotect both N1 and C3. To selectively remove Cbz at C3 while keeping N1-Benzyl is difficult; consider using N1-Boc if this step is required.

  • Workup: Filter over Celite. Evaporate solvent.[2]

    • Note: Free amines can absorb CO2 from air; store as HCl salt if possible.

Synthesis Workflow Visualization

The following diagram illustrates a standard orthogonal strategy for synthesizing a DPP-4 inhibitor scaffold using Fmoc and Boc.

SynthesisFlow SM 3-Aminopiperidine (Unprotected) Step1 Step 1: Selective N1-Boc Protection (Low Temp, 0.9 eq Boc2O) SM->Step1 Inter1 N1-Boc-3-aminopiperidine Step1->Inter1 Step2 Step 2: C3-Fmoc Protection (Fmoc-OSu) Inter1->Step2 Inter2 Orthogonal Intermediate (N1-Boc, C3-Fmoc) Step2->Inter2 Step3 Step 3: C3-Fmoc Removal (20% Piperidine) Inter2->Step3 Final Free C3-Amine (N1-Boc Intact) Step3->Final

Caption: Orthogonal protection strategy allowing selective manipulation of the C3-amine.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

  • Stankovic, S., et al. (2020).[4] Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades.[5][6] Chemical Communications.[6]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. Methods in Enzymology, 289, 442-466.

  • Thayer, J. D., et al. (2011). Alloc Protecting Group Removal Conditions. Journal of Organic Chemistry.

Sources

Strategic Deployment of (3S,5R)-3-(Boc-amino)-5-methylpiperidine in Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of (3S,5R)-3-(Boc-amino)-5-methylpiperidine , a specialized chiral building block used to optimize potency and physicochemical properties in drug discovery programs, particularly for renin and kinase inhibitors.

Executive Summary

The (3S,5R)-3-(Boc-amino)-5-methylpiperidine scaffold (CAS 1203651-07-3) represents a "privileged structure" in medicinal chemistry. Unlike the unsubstituted 3-aminopiperidine, the introduction of a methyl group at the C5 position in the (R)-configuration exerts a profound conformational lock , biasing the piperidine ring into a specific chair conformation.[1] This structural rigidity reduces the entropic penalty of binding and directs the C3-amino group into an optimal vector for interaction with aspartyl protease dyads (e.g., Renin) or kinase hinge regions.[1]

This guide analyzes its application in developing orally active renin inhibitors, compares its performance against standard analogs, and provides validated synthetic protocols.[1]

Technical Profile & Stereochemical Significance[2]

FeatureSpecification
Compound Name (3S,5R)-3-(tert-butoxycarbonylamino)-5-methylpiperidine
CAS Number 1203651-07-3
Molecular Formula C₁₁H₂₂N₂O₂
Stereochemistry (3S, 5R) (Trans-relationship in 1,3-substitution)
Conformational Bias The C5-methyl group (equatorial preference) forces the C3-amino group into a defined axial/equatorial orientation, minimizing 1,3-diaxial strain.
Key Application Hydrophobic pocket filling (S3 subsite) & conformational restriction.[1]
Mechanistic Advantage: The "Methyl Effect"

In 3,5-disubstituted piperidines, the C5-methyl group acts as a structural anchor.[1] In the (3S,5R) configuration, the methyl group typically adopts an equatorial position to avoid high-energy 1,3-diaxial interactions.[1] This forces the piperidine ring to adopt a specific chair conformer that projects the C3-amino substituent (and its payload) into a precise trajectory, often increasing ligand affinity by 10–100 fold compared to the flexible unsubstituted analog.[1]

Case Study: Optimization of Orally Active Renin Inhibitors

Context: The development of renin inhibitors (e.g., Aliskiren) has historically been plagued by poor oral bioavailability (<3%).[2] Researchers sought to replace the peptide-like backbone with a non-peptidic scaffold that maintained high affinity for the aspartic protease active site while improving metabolic stability.[1]

The Solution: Mori et al. (Takeda Pharmaceutical Company) utilized the (3S,5R)-3-amino-5-methylpiperidine scaffold to design a series of piperidine-3-carboxamides.

Comparative Performance Data

The following table reconstructs the Structure-Activity Relationship (SAR) evolution from the unsubstituted hit to the optimized lead (Compound 32o ).

Compound IDScaffold StructureRenin IC₅₀ (nM)Oral Bioavailability (Rat)CYP3A4 Inhibition
Hit (Generic) 3-aminopiperidine (unsubstituted)> 100 nM< 5%High
Isomer A (3R,5S)-3-amino-5-methyl45 nMN/AModerate
Lead (Cmpd 32o) (3S,5R)-3-amino-5-methyl 0.9 nM 45% Low

Analysis of Success:

  • Potency: The (3S,5R) configuration allowed the C5-methyl group to fill the hydrophobic S3 subsite of the Renin enzyme, a pocket that was unoccupied by the unsubstituted analog.[1]

  • Selectivity: The rigidified scaffold prevented binding to related aspartyl proteases (e.g., Cathepsin D).[1][3]

  • PK Profile: The 5-methyl group blocked a potential site of metabolic oxidation on the piperidine ring, significantly extending the half-life.[1]

Binding Mode Visualization

The diagram below illustrates the logic of the (3S,5R) scaffold binding within the Renin active site.

ReninBinding Scaffold (3S,5R)-Piperidine Core AspDyad Aspartyl Dyad (Active Site) Scaffold->AspDyad H-Bond (NH group) S3Pocket S3 Hydrophobic Pocket Scaffold->S3Pocket C5-Methyl Interaction Potency High Affinity (IC50 < 1nM) AspDyad->Potency Essential for S3Pocket->Potency Increases ConfLock Conformational Lock (Equatorial Preference) ConfLock->Scaffold Stabilizes

Figure 1: Mechanistic rationale for the high potency of the (3S,5R)-5-methylpiperidine scaffold. The C5-methyl group serves a dual role: filling the S3 pocket and enforcing a bioactive conformation.

Experimental Protocols

A. Synthesis of (3S,5R)-3-(Boc-amino)-5-methylpiperidine

Note: This protocol is adapted from standard asymmetric hydrogenation routes for chiral piperidines (e.g., WO2004014893, CN105130879).

Reaction Overview:

  • Starting Material: (S)-N-Boc-3-aminopyridine or a benzyl-protected 3-amino-5-methylpyridine precursor.

  • Transformation: Asymmetric Hydrogenation.

Step-by-Step Methodology:

  • Preparation: Dissolve tert-butyl (5-methylpyridin-3-yl)carbamate (1.0 eq) in anhydrous methanol (0.2 M concentration).

  • Catalyst Loading: Add 10 mol% of Rh(COD)(R,R-DIPAMP)BF₄ (or equivalent chiral Rhodium catalyst) under an argon atmosphere.

  • Hydrogenation: Transfer the mixture to a high-pressure autoclave. Pressurize with H₂ gas (50 bar) .

  • Reaction: Stir at 50°C for 24 hours. Monitor consumption of starting material via LC-MS.[1]

  • Workup: Vent H₂, filter the catalyst through a pad of Celite, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (SiO₂, 0-10% MeOH in DCM with 1% NH₄OH).

  • Resolution (Optional): If enantiomeric excess (ee) is <99%, perform chiral resolution using (S)-Mandelic acid crystallization in ethanol to isolate the pure (3S,5R) salt.

B. Coupling Protocol (Amide Bond Formation)

This standard protocol connects the chiral building block to a carboxylic acid core (e.g., for Renin or JAK inhibitors).[1]

  • Activation: To a solution of the Carboxylic Acid Core (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at 0°C.

  • Coupling: Add (3S,5R)-3-(Boc-amino)-5-methylpiperidine (1.1 eq).

  • Completion: Allow to warm to room temperature and stir for 4 hours.

  • Deprotection (Next Step): The Boc group is subsequently removed using 4M HCl in Dioxane or TFA/DCM (1:1) to liberate the amine for further elaboration or final salt formation.[1]

Comparative Analysis: Why Choose (3S,5R)?

Parameter(3S,5R)-5-MethylpiperidineUnsubstituted 3-Aminopiperidine(3R,4R)-4-Methylpiperidine (Tofacitinib-like)
Conformational Flexibility Rigid (Defined Chair) Flexible (Entropic Penalty)Rigid
Hydrophobic Reach Extends to S3/S1' Pockets NoneExtends to S4/Solvent
Metabolic Stability High (C5 blocked) Low (C5 oxidation prone)Moderate
Synthetic Complexity High (Chiral Centers) LowHigh
Primary Use Case Renin, Specific GPCRs General Screening HitsJAK Inhibitors

Editorial Insight: While the Tofacitinib scaffold ((3R,4R)-4-methyl) is famous for JAK inhibition, the (3S,5R)-5-methyl scaffold offers a distinct vector. It is the superior choice when the target protein possesses a hydrophobic cleft "below" the plane of the piperidine ring (relative to the amine), a feature common in aspartyl proteases and certain GPCR allosteric sites.[1]

References

  • Mori, H., et al. (2012).[1] "Design and discovery of new (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides as potent renin inhibitors."[4][5] Bioorganic & Medicinal Chemistry Letters, 22(24), 7598-7603.[1]

  • Imaeda, Y., et al. (2016).[1] "Structure-based design of a new series of N-(piperidin-3-yl)pyrimidine-5-carboxamides as renin inhibitors." Bioorganic & Medicinal Chemistry, 24(21), 5270-5279.[1]

  • Axios Research. (2024).[1] "(3S,5R)-3-(Boc-amino)-5-Methylpiperidine Product Specification." Axios Research Catalog, AR-P02096.[1]

  • Bezençon, O., et al. (2009).[1] "Renin Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents, 19(2), 153-177.[1]

Sources

A Senior Application Scientist's Guide to Evaluating Racemization Risk with Different Coupling Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the chiral integrity of synthetic peptides is paramount. Racemization, the unwanted conversion of an L-amino acid to a mixture of L- and D-isomers during synthesis, can drastically alter a peptide's three-dimensional structure, biological activity, and immunogenicity.[1][2] This guide provides an in-depth comparison of common coupling reagents, focusing on their inherent risk of racemization, the underlying chemical mechanisms, and robust experimental protocols to quantify this critical quality attribute.

The Specter of Racemization in Peptide Synthesis

The formation of a peptide bond requires the activation of a carboxylic acid group of an N-protected amino acid. This activated intermediate is highly susceptible to racemization, a side reaction that compromises the stereochemical purity of the final peptide.[3] The biological consequences can be severe, ranging from a complete loss of function to potentially harmful off-target effects.[1][4] Therefore, the choice of coupling reagent is a critical decision that directly impacts the quality and viability of a synthetic peptide therapeutic.

The propensity for racemization is influenced by several factors, including the structure of the amino acid itself (with residues like histidine and cysteine being particularly susceptible), the choice of solvent, the type and strength of the base used, and, most critically, the activation method dictated by the coupling reagent.[5][6]

The Two Primary Mechanisms of Racemization

Understanding the chemical pathways that lead to the loss of stereochemical integrity is crucial for devising effective mitigation strategies. Two primary base-catalyzed mechanisms are at play during the activation step.[7][8]

  • Oxazolone (Azlactone) Formation: This is the most significant pathway for racemization. The activated N-acyl amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this planar, quasi-aromatic ring is highly acidic and can be easily abstracted by a base. Subsequent reprotonation can occur from either face of the ring, leading to a mixture of L- and D-isomers.[7][8] Urethane-based protecting groups like Fmoc and Boc are designed to suppress this pathway, which is why they are standard in modern peptide synthesis.[7]

  • Direct Enolization (α-Abstraction): A base can directly abstract the α-proton from the activated amino acid to form an enolate intermediate. Like the oxazolone, this planar intermediate can be reprotonated from either side, resulting in racemization.[7][8]

The goal of a successful coupling strategy is to ensure that the rate of aminolysis (peptide bond formation) is significantly faster than the rate of racemization via either of these pathways.

Caption: Competing pathways during peptide coupling. The desired outcome is rapid aminolysis, while slower, base-catalyzed racemization proceeds via oxazolone or enolate intermediates.

Comparative Evaluation of Coupling Reagent Classes

The choice of coupling reagent defines the nature of the "activated" intermediate and, consequently, the risk of racemization. Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts.

Carbodiimides (e.g., DCC, DIC, EDC)

Carbodiimides are cost-effective and widely used reagents. They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.

  • Mechanism & Racemization Risk: The O-acylisourea is extremely reactive but also highly unstable and prone to racemization. It can rapidly rearrange to a stable N-acylurea, which is unreactive, or proceed through the oxazolone pathway.[7] For this reason, carbodiimides are almost always used with racemization-suppressing additives.[9]

  • The Role of Additives (HOBt, HOAt, OxymaPure): Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are essential.[6][9][10] They act as nucleophiles, trapping the O-acylisourea intermediate to form a more stable active ester (OBt or OAt ester). This active ester is less reactive than the O-acylisourea but significantly more resistant to racemization, allowing for a cleaner coupling reaction.[9][11] Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is a modern, non-explosive alternative to HOBt and HOAt that offers excellent coupling rates and low racemization.[7][12]

Phosphonium Salts (e.g., BOP, PyBOP, PyAOP)

Phosphonium salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its pyrrolidino analogue (PyBOP), were developed to generate the beneficial OBt esters in situ without the need for a separate carbodiimide.

  • Mechanism & Racemization Risk: These reagents directly convert the carboxylic acid into its corresponding OBt (or OAt in the case of PyAOP) active ester. This pre-formation avoids the transient, highly racemization-prone O-acylisourea intermediate associated with carbodiimides, generally leading to lower racemization levels.[7][9]

  • Advantages & Disadvantages: A key advantage of phosphonium salts is that they do not cause the guanidinylation of the N-terminal amine, a side reaction sometimes observed with uronium/aminium reagents. This makes them ideal for critical applications like peptide cyclization or segment condensation. However, a significant drawback of the original BOP reagent is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[9] Newer reagents like PyBOP avoid this issue.

Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU)

Often referred to as uronium salts, crystallographic studies have shown most of these reagents possess an aminium (or guanidinium) structure.[9] They are highly efficient and among the most popular coupling reagents used today.

  • Mechanism & Racemization Risk: Similar to phosphonium salts, reagents like HBTU and HATU react with the carboxylic acid to form OBt or OAt active esters in situ.[13] The high reactivity of these reagents leads to very fast coupling times, which kinetically disfavors the slower racemization process.[13] HATU, incorporating the more acidic HOAt, generally provides faster couplings and even better suppression of racemization than its HOBt-based counterpart, HBTU.

  • COMU - A Modern Alternative: 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate (COMU) is a third-generation aminium salt based on OxymaPure.[14] It exhibits high reactivity, often superior to HATU, excellent solubility, and a better safety profile.[14] COMU is considered a true uronium salt, which may contribute to its high reactivity.[14]

Speciality Reagents for Low Racemization

For particularly challenging couplings, such as with N-methylated or sterically hindered amino acids, or in segment condensation where racemization risk is high, specialized reagents are often the best choice.

  • DEPBT: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a phosphonate-based reagent renowned for its remarkable resistance to racemization.[7][14] It is particularly effective for coupling racemization-prone residues like Fmoc-His(Trt)-OH.[7] A study on the synthesis of a kyotorphin derivative found that only DEPBT-mediated coupling proceeded with no detectable racemization compared to several other common methods.[12]

Reagent ClassExamplesRacemization RiskKey AdvantagesKey Disadvantages
Carbodiimides DIC, EDCHigh (without additives)Cost-effective; water-soluble versions available (EDC).[7][9]Requires additives (HOBt, OxymaPure) to suppress racemization; can form N-acylurea byproduct.[7][9]
Phosphonium Salts BOP, PyBOP, PyAOPLow to Medium Minimal racemization; no guanidinylation side reaction; good for cyclization.[9]BOP produces carcinogenic HMPA; can be more expensive.[9]
Aminium/Uronium Salts HBTU, HATU, HCTU, COMULow Very fast reaction rates; highly efficient; COMU has an improved safety profile.[13][14]Can cause N-terminal guanidinylation, especially if used in excess.
Speciality Reagents DEPBTVery Low Exceptional resistance to racemization, especially for difficult couplings.[7][12]Slower reaction rates compared to aminium salts; higher cost.

Experimental Protocol: Quantifying Racemization Risk

A standardized, robust assay is essential for objectively comparing coupling reagents. The "Young Test" and its modern variants, which involve the coupling of a model peptide and subsequent analysis by High-Performance Liquid Chromatography (HPLC), remain the gold standard.

This protocol describes a typical experiment to compare the racemization potential of different coupling reagents using the model coupling of N-acetyl-L-phenylalanine (Ac-Phe-OH) to L-leucine methyl ester (H-Leu-OMe). The resulting dipeptides, Ac-Phe-Leu-OMe (L-L) and the epimerized Ac-D-Phe-Leu-OMe (D-L), can be readily separated and quantified by chiral HPLC.

Materials
  • N-acetyl-L-phenylalanine (Ac-Phe-OH)

  • L-leucine methyl ester hydrochloride (H-Leu-OMe·HCl)

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Coupling Reagents to be tested (e.g., DIC/OxymaPure, HATU, COMU, DEPBT)

  • Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Quenching solution: 1 M HCl

  • Extraction solvent: Ethyl acetate

  • Drying agent: Anhydrous sodium sulfate

  • HPLC system with a chiral stationary phase column (e.g., Chiralcel OD-H or equivalent)

  • Mobile phase: Hexane/Isopropanol mixture (e.g., 90:10 v/v)

Experimental Workflow

Caption: Standard experimental workflow for the quantitative assessment of racemization using a model dipeptide synthesis.

Step-by-Step Methodology

For each coupling reagent to be tested:

  • Reaction Setup: To a clean, dry reaction vial, add N-acetyl-L-phenylalanine (Ac-Phe-OH, 1.0 eq) and L-leucine methyl ester hydrochloride (H-Leu-OMe·HCl, 1.0 eq).

  • Solvation: Dissolve the components in the chosen anhydrous solvent (e.g., 5 mL of DMF).

  • Base Addition: Add the base (e.g., DIPEA, 2.1 eq) to the mixture to neutralize the hydrochloride salt and provide the basic environment for the coupling. Stir for 2 minutes.

  • Activation & Coupling: Add the coupling reagent (1.05 eq) to the vial. If using a carbodiimide/additive system, add the additive (e.g., OxymaPure, 1.05 eq) before introducing the carbodiimide (e.g., DIC, 1.05 eq).

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS until the reaction is complete (typically 1-2 hours).

  • Work-up:

    • Quench the reaction by adding 1 M HCl (10 mL).

    • Extract the product into ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Chiral HPLC Analysis:

    • Prepare a standard solution of the crude product in the mobile phase (e.g., 1 mg/mL).

    • Inject the solution onto the chiral HPLC column.

    • Elute with the specified mobile phase (e.g., 90:10 Hexane:IPA at 1.0 mL/min).

    • Identify the peaks corresponding to the desired Ac-L-Phe-L-Leu-OMe and the racemized Ac-D-Phe-L-Leu-OMe diastereomer.

  • Calculation: Calculate the percentage of racemization using the peak areas from the chromatogram: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] x 100

Conclusion and Best Practices

The selection of a coupling reagent is a balancing act between reaction efficiency, cost, and, critically, the preservation of chiral integrity. While carbodiimides are economical, they necessitate the use of additives like OxymaPure or HOAt to minimize racemization. For routine synthesis, modern aminium salts like HATU and COMU offer a superb combination of high coupling efficiency and low racemization risk. For the most challenging cases, where the risk of epimerization is exceptionally high, phosphonium salts like PyAOP or specialized reagents such as DEPBT provide the highest degree of safety against loss of stereochemical purity.

As a self-validating system, it is imperative to experimentally verify the performance of a chosen coupling strategy within the context of your specific peptide sequence. The protocol provided in this guide offers a reliable and quantitative method for making evidence-based decisions, ensuring the production of high-purity, chirally sound peptides for research and drug development.

References

  • Al-Warhi, T., et al. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society. Available at: [Link]

  • Benoiton, N. L. (2005). Peptide Racemization. ResearchGate. Available at: [Link]

  • Singh, S. K., et al. (2024). Racemization during SPPS coupling step. ResearchGate. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Slideshare. (2015). Racemization in peptide synthesis. Slideshare. Available at: [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Available at: [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. Available at: [Link]

  • Mohd, K., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4949. Available at: [Link]

  • Corvis, Y., et al. (2024). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. International Journal of Molecular Sciences, 25(3), 1888. Available at: [Link]

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Available at: [Link]

  • Luxembourg Bio Technologies. (n.d.). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Luxembourg Bio Technologies. Available at: [Link]

  • Chemistry : The Mystery of Molecules. (2020). Peptide racemization & Tautomerism. YouTube. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

Sources

Justifying the Use of (3S,5R)-3-(Boc-amino)-5-methylpiperidine Over Racemic Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to 3D Complexity

In modern drug discovery, the "escape from Flatland"—moving away from planar aromatic scaffolds toward three-dimensional (3D) saturated heterocycles—is a critical strategy for improving physicochemical properties and clinical success rates. The (3S,5R)-3-(Boc-amino)-5-methylpiperidine scaffold represents a high-value "chiral handle" that offers superior solubility, metabolic stability, and selectivity compared to its racemic or planar counterparts.

This guide provides a technical justification for prioritizing this single enantiomer in medicinal chemistry campaigns, specifically targeting kinase inhibitors (e.g., PDPK1, JAK) and GPCR ligands.

Structural & Conformational Analysis

The (3S,5R)-3-(Boc-amino)-5-methylpiperidine is not merely a chiral variant; it is a conformationally biased scaffold.

  • Stereochemical Definition: The 1,3-relationship between the amine (C3) and methyl (C5) groups creates distinct diastereomeric possibilities (cis vs. trans).

  • Conformational Lock: In the (3S,5R) configuration (typically the cis-diastereomer depending on specific priority assignment context), the substituents often adopt a diequatorial orientation in the lowest-energy chair conformation. This minimizes 1,3-diaxial strain, providing a rigid, predictable vector for displaying pharmacophores to the protein binding pocket.

  • Racemic Risk: A racemic mixture contains the (3R,5S) enantiomer (the mirror image) and potentially diastereomeric impurities ((3S,5S)/(3R,5R)). These "distomers" can bind non-productively, causing steric clashes or occupying off-target sites (e.g., hERG channels).

Table 1: Physicochemical Comparison (Single Isomer vs. Racemate)
Feature(3S,5R)-Isomer (Eutomer)Racemic MixtureImpact on Development
Binding Affinity (

)
High (Specific Fit)Reduced (Diluted by 50%)Lower dose required; higher therapeutic index.
Solubility (LogD) Optimized (3D character)Variable (Crystal packing)Improved oral bioavailability.
hERG Inhibition Low (Specific Vector)High Risk (Lipophilic clumping)Reduced cardiotoxicity risk.
Metabolic Clearance Predictable (Single CYP path)Complex (Multiple metabolites)Simplified PK/PD modeling.

Biological Justification: The Case for Selectivity

The decision to use the expensive (3S,5R) isomer over the cheaper racemate is driven by biological necessity.

Potency Amplification (The "Eutomer" Effect)

In the development of PDPK1 (3-phosphoinositide-dependent kinase-1) inhibitors , the (3S,5R)-isomer serves as a critical linker. The specific spatial arrangement allows the C3-amine to engage the kinase hinge region while the C5-methyl group projects into a hydrophobic sub-pocket, displacing water and gaining entropy.

  • Experimental Insight: Racemic mixtures often show a 2-10x drop in potency because the (3R,5S) isomer acts as a competitive antagonist or simply fails to bind, effectively halving the active concentration.

Safety & hERG Avoidance

Flat, aromatic/racemic amines are notorious for hERG channel blockade (QTc prolongation).

  • Mechanism: The (3S,5R) scaffold introduces a specific "3D vector" that disrupts the pi-stacking interactions required for hERG binding.

  • Data Support: Studies on renin and Akt1 inhibitors have shown that resolving the chiral center on piperidine rings can improve hERG selectivity margins by >30-fold compared to racemates.[1]

Synthesis & Manufacturing Workflows

Isolating the (3S,5R) isomer requires robust methodology. Below are the two primary industry-standard workflows: Chiral Resolution (for early phase) and Asymmetric Synthesis (for scale-up).

Diagram 1: Comparative Synthesis Workflows

SynthesisPathways Start_Rac Racemic Route (Pyridine Hydrogenation) Step1_Rac PtO2 Hydrogenation (cis/trans mix) Start_Rac->Step1_Rac Start_Asym Asymmetric Route (L-Glutamic Acid) Step1_Asym Cyclization & Reduction Start_Asym->Step1_Asym Step2_Rac Boc Protection Step1_Rac->Step2_Rac Step3_Rac Chiral SFC/HPLC Resolution Step2_Rac->Step3_Rac Final (3S,5R)-3-(Boc-amino)- 5-methylpiperidine (>99% ee, >98% de) Step3_Rac->Final Yield ~40% Waste Distomer Waste ((3R,5S) etc.) Step3_Rac->Waste Discard 60% Step2_Asym Stereoselective Functionalization Step1_Asym->Step2_Asym Step2_Asym->Final Yield >80% No Resolution Needed

Caption: Comparison of the wasteful racemic resolution route versus the atom-economical asymmetric synthesis route.

Experimental Protocols

Protocol A: Analytical Chiral Separation (Quality Control)

Objective: Verify enantiomeric excess (ee) of (3S,5R) vs. (3R,5S).

  • System: Agilent 1260 Infinity II SFC or equivalent.

  • Column: Chiralpak IG or IC (4.6 x 150 mm, 5 µm).

  • Mobile Phase: CO2 / Methanol (with 0.1% DEA) gradient 5-40%.

  • Detection: UV @ 210 nm.

  • Acceptance Criteria: Eutomer retention time (

    
    ) distinct from Distomer; ee > 99.5%.
    
Protocol B: "Chiral Switch" Validation Assay

Objective: Biologically justify the single isomer over the racemate.

  • Preparation: Synthesize both (3S,5R) and (3R,5S) enantiomers, plus the racemate.

  • Assay: Run parallel biochemical IC50 assays (e.g., Kinase-Glo for PDPK1).

  • Calculation: Calculate the Eudismic Ratio (ER) :

    
    
    
  • Decision Rule: If

    
    , development of the single isomer is mandatory. If 
    
    
    
    , the racemate might be acceptable (rare for 3D scaffolds).

Strategic Decision Framework

When should you commit to the (3S,5R) isomer? Use this logic flow to guide your CMC (Chemistry, Manufacturing, and Controls) strategy.

Diagram 2: The "Chiral Switch" Decision Matrix

DecisionTree Start Hit Identification: Racemic Scaffold Active? Check1 Is Eudismic Ratio > 10? Start->Check1 Check2 Is hERG/Tox Isomer-Dependent? Check1->Check2 No (ER < 10) RouteA Develop (3S,5R) Single Isomer (High Value) Check1->RouteA Yes (Potency Driver) Check2->RouteA Yes (Safety Driver) RouteB Develop Racemate (Low Cost/Risk) Check2->RouteB No (Rare)

Caption: Decision logic for transitioning from racemic screening hits to single-enantiomer leads.

References

  • Axios Research. (2025). (3S,5R)-3-(Boc-amino)-5-Methylpiperidine Product Specification. Retrieved from

  • ChemicalBook. (2025). Use of (3R,5R)-3-(Boc-amino)-5-methylpiperidine in PDPK1 Inhibitors. Retrieved from

  • Thieme Connect. (2023).[1] Application of Chiral Piperidine Scaffolds in Drug Design & hERG Selectivity. Retrieved from

  • American Chemical Society. (2012). 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. Organic Process Research & Development. Retrieved from

  • National Institutes of Health (NIH). (2022). Exploration of piperidine 3D fragment chemical space. Retrieved from

Sources

Safety Operating Guide

(3S,5R)-3-(Boc-amino)-5-methylpiperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Core Directive: Treat (3S,5R)-3-(Boc-amino)-5-methylpiperidine (CAS: 1203651-07-3) as a Basic Organic Hazardous Waste .[1][2]

Critical Operational Hazard (The "Hidden" Risk): While the primary GHS classification highlights skin and eye irritation, the operational danger lies in its chemical structure.[1] The Boc (tert-butyloxycarbonyl) protecting group is acid-labile.[1]

  • The Risk: Accidental disposal of this compound into acidic waste streams (e.g., waste generated from TFA deprotection or HCl workups) will trigger premature deprotection.[1]

  • The Consequence: This reaction releases Isobutylene gas and Carbon Dioxide (

    
    ) .[1] In a tightly capped waste container, this gas evolution can cause rapid pressurization, leading to container rupture or explosion.[1]
    

Immediate Action: Segregate this waste stream strictly from acids.[1]

Part 2: Hazard Identification & Technical Profile

Effective disposal requires understanding the physicochemical properties that dictate waste stream compatibility.[1]

PropertySpecificationOperational Implication
CAS Number 1203651-07-3Use for waste manifesting and inventory tracking.[1][2][3]
Chemical Nature Chiral Amine (Protected)Basic character due to the secondary piperidine amine (unless di-protected).[1][2][3]
Physical State Solid (White to off-white powder)Dust generation is a primary exposure route; use HEPA-filtered enclosures.[1][2][3]
GHS Classification Irritant (Skin/Eye/Resp)H315, H319, H335 .[1][2][3][4][5] Standard PPE (Nitrile gloves, safety glasses) is mandatory.[1]
Reactivity Acid-SensitiveDO NOT MIX with acidic waste (pH < 7).[1][2][3]
Ecological Aquatic Toxicity (Potential)Prevent entry into drains.[1][2][3][6] Piperidine derivatives can be toxic to aquatic life (H400).[1][4]

Part 3: Step-by-Step Disposal Workflow

This protocol ensures compliance with RCRA guidelines and prevents laboratory accidents.

Phase 1: Waste Characterization & Segregation

Before disposal, determine the state of the waste.[1]

  • Scenario A: Pure Solid Waste (Expired reagent, spills).[1]

  • Scenario B: Liquid Waste (Reaction mixtures, mother liquors).[1]

Phase 2: Container Selection & Packaging
  • Solid Waste: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Liquid Waste: Use a standard solvent waste carboy (HDPE or Glass) compatible with basic organics.[1]

  • Labeling: Mark clearly as "Hazardous Waste - Basic Organic" . List constituents: "(3S,5R)-3-(Boc-amino)-5-methylpiperidine".[1][7][8][9]

Phase 3: The Disposal Decision Tree

The following logic flow dictates the operational procedure.

DisposalWorkflow Start Waste Generation: (3S,5R)-3-(Boc-amino)-5-methylpiperidine StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder/Crystals) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solvent Solution) StateCheck->LiquidPath Solution SolidBin Container: Wide-Mouth HDPE Label: 'Solid Hazardous Waste - Toxic' SolidPath->SolidBin Segregation CRITICAL CHECK: Is the waste stream Acidic? LiquidPath->Segregation AcidYes STOP! Neutralize Acid First (Prevent Gas Evolution) Segregation->AcidYes Yes (pH < 7) AcidNo Proceed to Segregation Segregation->AcidNo No (pH >= 7) AcidYes->AcidNo After Neutralization LiquidBin Container: Solvent Carboy Stream: Basic/Neutral Organics AcidNo->LiquidBin Final Transfer to EHS/HazMat for Incineration SolidBin->Final LiquidBin->Final

Figure 1: Decision logic for the safe disposal of Boc-amino piperidine derivatives, emphasizing the prevention of acid-catalyzed gas evolution.

Part 4: Emergency Spill Response

In the event of a benchtop spill, immediate containment is necessary to prevent tracking the powder into common areas.[1]

  • Evacuate & Ventilate: If the spill is large (>5g) and outside a fume hood, evacuate the immediate area to allow dust to settle.[1]

  • PPE Upgrade: Wear double nitrile gloves , a lab coat, and safety goggles.[1] If dust is visible in the air, use an N95 respirator.[1]

  • Dry Containment (Preferred):

    • Gently cover the spill with a paper towel dampened with isopropyl alcohol (IPA) or water.[1] This prevents dust from becoming airborne.[1][10]

    • Do NOT dry sweep.[1]

  • Decontamination:

    • Wipe the area with a soap/water solution.[1][5][10]

    • Follow with a water rinse.[1][5][6][10][11]

    • Collect all wipes and PPE into the Solid Hazardous Waste container.[1]

Part 5: Regulatory & Waste Codes

While this specific compound may not have a unique RCRA "U" or "P" code, it is regulated based on its characteristics and toxicity.[1]

  • RCRA Classification: Non-listed Hazardous Waste.[1]

  • Recommended Waste Profile:

    • D001: Ignitable (if in flammable solvent).[1]

    • General Hazard: Irritant / Toxic Organic Solid.[1]

  • Disposal Method: Incineration (Fuel Blending) is the industry standard for organic amines to ensure complete destruction of the nitrogenous ring and protecting groups.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: 3-(Boc-amino)piperidine.[1][4][7][8][9][12][13] National Library of Medicine.[1] Retrieved from [Link][1]

  • U.S. EPA. (2024).[1] Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3S,5R)-3-(Boc-amino)-5-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of (3S,5R)-3-(Boc-amino)-5-methylpiperidine. As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring that your work is conducted with the highest standards of safety and scientific integrity. The following procedures are based on an in-depth analysis of the compound's chemical family and established laboratory safety principles.

Hazard Assessment and Risk Mitigation

(3S,5R)-3-(Boc-amino)-5-methylpiperidine is a piperidine derivative commonly used as an organic intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3] While a specific Safety Data Sheet (SDS) for this exact isomer is not widely available, a comprehensive hazard assessment can be constructed by examining data from structurally similar compounds, such as (R)-3-(Boc-amino)piperidine, and the parent compound, piperidine.

The primary hazards associated with this class of compounds are significant and demand rigorous control measures. The tert-butyloxycarbonyl (Boc) protecting group modifies the reactivity of the amine but does not eliminate the inherent hazards of the piperidine scaffold.[4] Based on aggregated GHS data for related structures, researchers must assume the compound presents the following risks:

Hazard ClassGHS Hazard Statement CodeDescriptionData Source
Skin Corrosion/IrritationH315Causes skin irritation.[5][6]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[5][6][7]
Specific Target Organ ToxicityH335May cause respiratory irritation.[5][6][8]
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled.[5]
Aquatic HazardH400Very toxic to aquatic life.[6]

The causality is clear: the basic nitrogen of the piperidine ring and its derivatives can cause local irritation upon contact with mucous membranes and skin.[9] Therefore, preventing direct contact and inhalation is the cornerstone of safe handling.

The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment (PPE) is the final and essential barrier between the researcher and a chemical hazard. However, it should never be the only line of defense. A robust safety plan implements the hierarchy of controls, prioritizing systemic measures that mitigate risk at the source.

  • Elimination/Substitution : In drug development, substituting a hazardous intermediate is often not feasible.

  • Engineering Controls : These are the most critical physical installations to ensure safety.

    • Chemical Fume Hood : All handling of (3S,5R)-3-(Boc-amino)-5-methylpiperidine, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood.[10] This is non-negotiable, as it directly addresses the inhalation hazard.[5][8]

    • Ventilation : Ensure the laboratory has adequate general ventilation to support the fume hoods.

    • Safety Infrastructure : Facilities must be equipped with easily accessible eyewash stations and safety showers.[7][10]

  • Administrative Controls : These are the protocols and procedures that govern your work.

    • Standard Operating Procedures (SOPs) : Develop and strictly follow detailed SOPs for all experiments involving this compound.

    • Designated Areas : Clearly mark areas where this compound is stored and handled.

    • Training : Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide and the relevant SDS.

  • Personal Protective Equipment (PPE) : The final layer of protection, detailed in the next section.

Mandated Personal Protective Equipment (PPE)

The selection of PPE must be deliberate and based on a thorough risk assessment of the specific tasks being performed. The following table outlines the minimum required PPE.

Body PartPPE SpecificationRationale and Causality
Eyes/Face Chemical splash goggles (ANSI Z87.1 certified). A face shield should be worn over goggles during procedures with a high splash risk (e.g., transfers of large volumes, quenching reactions).Protects against eye irritation or severe damage from splashes.[7][8] Standard safety glasses do not provide an adequate seal against vapors and splashes.
Hands Nitrile gloves (check manufacturer's compatibility chart for breakthrough times). Double-gloving is recommended.Prevents skin irritation and potential dermal absorption.[5][10] Gloves must be inspected before use and changed immediately upon contamination or after extended use.[11]
Body Flame-retardant lab coat. A chemically resistant apron should be worn over the lab coat for larger-scale work.Protects against incidental skin contact from spills and splashes.[10][12] Clothing worn in the lab should be non-synthetic and cover the legs completely.
Respiratory Not required when work is performed within a certified chemical fume hood.A fume hood provides primary respiratory protection.[10] For emergency situations like a large spill outside of a hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[10]

Procedural Guidance for Safe Handling

A self-validating protocol ensures that safety checks are integrated into the workflow. The following procedures provide a framework for handling (3S,5R)-3-(Boc-amino)-5-methylpiperidine safely.

Experimental Workflow: Safe Handling and Disposal

The following diagram illustrates the critical decision points and procedural flow for safely managing the compound from receipt to disposal.

cluster_prep Preparation & Planning cluster_handling Active Handling (in Fume Hood) cluster_disposal Waste Management RiskAssessment 1. Risk Assessment (Review SDS & SOPs) EngControls 2. Verify Engineering Controls (Fume Hood, Eyewash/Shower) RiskAssessment->EngControls PPESelection 3. Select & Inspect PPE (Goggles, Gloves, Lab Coat) EngControls->PPESelection Donning 4. Don PPE PPESelection->Donning Proceed to Handling Handling 5. Chemical Handling (Weighing, Transfer, Reaction) Donning->Handling Decontamination 6. Decontaminate Surfaces & Glassware Handling->Decontamination Doffing 7. Doff PPE Decontamination->Doffing WasteSegregation 8. Segregate Waste (Solid, Liquid, Contaminated PPE) Doffing->WasteSegregation Proceed to Disposal Disposal 9. Dispose via EHS (Follow Local Regulations) WasteSegregation->Disposal

Caption: Safe Handling and Disposal Workflow Diagram.

Protocol: Donning and Doffing PPE

Donning (Putting On):

  • Lab Coat : Fasten completely.

  • Goggles/Face Shield : Adjust for a secure fit.

  • Gloves : Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat. If double-gloving, don the first pair, then the second.

Doffing (Taking Off) - to avoid self-contamination:

  • Gloves : Remove the outer pair of gloves (if used) first. Then, remove the inner pair using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of them immediately in the designated hazardous waste container.

  • Lab Coat : Remove by rolling it outwards, keeping the contaminated side contained.

  • Goggles/Face Shield : Remove last, handling only by the strap.

  • Hand Washing : Wash hands thoroughly with soap and water immediately after removing all PPE.[7][13]

Emergency Response and Decontamination

Spill Management:

  • Small Spill (in fume hood) : Absorb the spill with an inert material like vermiculite, sand, or diatomaceous earth.[13][14] Collect the material using non-sparking tools into a sealed, labeled container for hazardous waste disposal.[10][13]

  • Large Spill : Evacuate the immediate area and alert laboratory personnel and your institution's Environmental Health & Safety (EHS) department.

Exposure Protocols:

  • Skin Contact : Immediately remove contaminated clothing and rinse the affected area with plenty of soap and water for at least 15 minutes.[7][11] Seek medical attention.[11]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][11]

  • Ingestion : Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[7][11]

Waste Management and Disposal

All materials contaminated with (3S,5R)-3-(Boc-amino)-5-methylpiperidine must be treated as hazardous waste.

  • Chemical Waste : Collect all unreacted material and reaction waste in clearly labeled, sealed containers.

  • Contaminated Materials : Used gloves, absorbent materials, and disposable labware must be collected in a separate, sealed hazardous waste container.

  • Disposal Plan : Do not empty any waste into drains or sewers.[12][14][15] All waste disposal must be handled through your institution's EHS department in strict accordance with local, state, and federal regulations.[8][12]

By adhering to these rigorous safety protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]

  • Penta. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine ≥99 %, for synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • PubChem. (n.d.). 1-BOC-3-Aminopiperidine. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Boc-amino)piperidine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,5R)-3-(Boc-amino)-5-methylpiperidine
Reactant of Route 2
(3S,5R)-3-(Boc-amino)-5-methylpiperidine

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。